(1S,4R)-4-aminocyclopent-2-enecarboxylic acid hydrochloride
Description
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Properties
IUPAC Name |
(1S,4R)-4-aminocyclopent-2-ene-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2.ClH/c7-5-2-1-4(3-5)6(8)9;/h1-2,4-5H,3,7H2,(H,8,9);1H/t4-,5+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYDJHYGBXSCMJL-JBUOLDKXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CC1N)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](C=C[C@@H]1N)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80660909 | |
| Record name | (1S,4R)-4-Aminocyclopent-2-ene-1-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80660909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130931-84-9 | |
| Record name | (1S,4R)-4-Aminocyclopent-2-ene-1-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80660909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(1S,4R)-4-aminocyclopent-2-enecarboxylic acid hydrochloride CAS number
An In-Depth Technical Guide to (1S,4R)-4-aminocyclopent-2-enecarboxylic acid hydrochloride
Authored by a Senior Application Scientist
This guide provides an in-depth technical overview of this compound (CAS Number: 134234-04-1), a pivotal chiral building block in modern pharmaceutical development. Designed for researchers, medicinal chemists, and drug development professionals, this document elucidates the compound's synthesis, properties, and critical applications, grounding all claims in authoritative scientific literature.
Introduction: A Constrained Amino Acid of Strategic Importance
(1S,4R)-4-aminocyclopent-2-enecarboxylic acid is a non-proteinogenic, conformationally restricted amino acid analogue. Its rigid cyclopentene scaffold locks the amino and carboxylic acid functional groups into a specific spatial orientation, a feature highly sought after in rational drug design. This structural constraint allows for more precise interaction with biological targets, such as enzymes and receptors, often leading to enhanced potency and selectivity compared to more flexible, linear counterparts.
The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it more amenable to handling and formulation.[1] It is recognized as a valuable intermediate in the synthesis of various bioactive molecules, particularly those targeting the central nervous system, due to its role as a γ-aminobutyric acid (GABA) mimetic.[2][3] GABA is the primary inhibitory neurotransmitter in the brain, and analogues of it are crucial in the development of treatments for neurological disorders.
Physicochemical and Structural Data
A clear understanding of a compound's fundamental properties is the bedrock of its effective application in research and development. The key identifiers and properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 134234-04-1 | [3][4] |
| Molecular Formula | C₆H₁₀ClNO₂ | [4] |
| Molecular Weight | 163.6 g/mol | [4] |
| IUPAC Name | (1S,4R)-4-aminocyclopent-2-ene-1-carboxylic acid hydrochloride | N/A |
| Synonyms | (1S-cis)-4-Amino-2-cyclopentene-1-carboxylic Acid Hydrochloride | [4] |
| Purity | Typically ≥99% (HPLC) | [5][6] |
| Form | Solid | [6] |
| Storage | Freezer | [6] |
Synthesis and Stereochemical Control: The Path from Vince Lactam
The synthesis of enantiomerically pure (1S,4R)-4-aminocyclopent-2-enecarboxylic acid is a testament to the elegance of modern asymmetric synthesis. The most established and efficient routes begin with the chiral building block (-)-Vince Lactam, formally known as (1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one. This starting material provides the necessary stereochemical foundation for the final product.
The causality behind this choice is rooted in stereochemical control. Starting with a resolved, enantiopure precursor like Vince Lactam obviates the need for costly and often low-yielding chiral resolution steps later in the synthesis. The bicyclic system of the lactam holds the substituents in a fixed orientation, allowing for highly stereoselective transformations.
Visualizing the Synthetic Workflow
The following diagram outlines a common synthetic pathway from a protected Vince Lactam derivative to the target hydrochloride salt.
Caption: Synthetic pathway from a Vince Lactam ester to the final product.
Protocol 1: Synthesis via Hydrolysis of the Methyl Ester
This protocol describes the final step in a multi-stage synthesis, starting from the corresponding methyl ester, which is itself derived from Vince Lactam.[3] This self-validating system relies on precise pH control and temperature management to ensure high yield and purity.
Materials:
-
(1S,4R)-4-aminocyclopent-2-ene-1-carboxylic acid methyl ester tartrate
-
Methanol
-
Triethylamine
-
Deionized Water
-
Lithium hydroxide (LiOH)
-
Acetic Acid
-
Tetrahydrofuran (THF)
Step-by-Step Methodology:
-
Neutralization: Dissolve 10g of the methyl ester tartrate salt in 50 mL of methanol. The tartrate salt is used to stabilize the amine. Add triethylamine dropwise to neutralize the solution to a pH of 6-7. This step liberates the free amine of the methyl ester, making it ready for the subsequent hydrolysis.
-
Saponification: Add 10 mL of water and cool the reaction mixture to -20°C. The low temperature is critical to control the exothermicity of the hydrolysis and prevent potential side reactions.
-
Hydrolysis: Slowly add a pre-chilled aqueous solution of lithium hydroxide (0.16g LiOH in 5 mL water). LiOH is a strong base that effectively saponifies the methyl ester to the corresponding carboxylate. The reaction is typically rapid at this stage.
-
Quenching and Acidification: Immediately following the reaction, neutralize the excess base and protonate the carboxylate by adding acetic acid until the pH reaches 3-4. This step is crucial for preparing the free acid for isolation.
-
Work-up and Isolation: Remove the organic solvent (methanol) via rotary evaporation. Dilute the remaining aqueous solution with tetrahydrofuran (THF) to precipitate out inorganic salts.
-
Final Purification: Filter off the precipitated salts. Evaporate the filtrate to dryness to yield (1S,4R)-4-aminocyclopent-2-enecarboxylic acid. To obtain the hydrochloride salt for improved stability, the free acid would be dissolved in a suitable solvent (e.g., ether) and treated with a stoichiometric amount of HCl. A yield of approximately 83.7% for the free acid has been reported for this procedure.[3]
Applications in Pharmaceutical R&D
The utility of this compound is most pronounced in its role as a versatile building block for complex active pharmaceutical ingredients (APIs).[2]
Key Intermediate for Antiviral Agents
A prominent application is in the synthesis of carbocyclic nucleoside analogues. These compounds are structurally similar to natural nucleosides but feature a cyclopentane or cyclopentene ring instead of a ribose sugar. This modification imparts resistance to enzymatic degradation, enhancing the drug's metabolic stability and oral bioavailability.
One of the most significant uses of this compound's derivatives is as a key raw material in the manufacturing of Abacavir , an essential antiretroviral medication used to treat HIV/AIDS.[7] The (1S,4R) stereochemistry of the aminocyclopentene core is absolutely critical for the biological activity of Abacavir.
Visualizing the Role as a Chiral Precursor
The diagram below illustrates the logical flow of incorporating the chiral aminocyclopentene core into a final drug product like a carbocyclic nucleoside analogue.
Caption: Role as a core building block in API synthesis.
Applications in Neuroscience
As a constrained GABA analogue, this compound and its derivatives are valuable tools in biochemical research and for developing drugs targeting neurological disorders.[2][3] By mimicking the structure of GABA, these molecules can interact with GABA receptors or transporters, potentially modulating neuronal activity. This makes them attractive candidates for developing novel anticonvulsants, anxiolytics, and muscle relaxants.
Conclusion
This compound is far more than a simple chemical reagent; it is a highly engineered tool for precision drug design. Its rigid, stereochemically defined structure provides a reliable platform for constructing complex and potent pharmaceutical agents, most notably in the antiviral field. The synthesis, rooted in the principles of asymmetric chemistry, ensures the delivery of an enantiomerically pure intermediate, which is paramount for therapeutic efficacy and safety. For any organization engaged in cutting-edge drug discovery and development, a thorough understanding and strategic application of this building block are indispensable for success.
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(-)-(1s,4r)-4-aminocyclopent-2-enecarboxylic acid suppliers USA. USA Chemical Suppliers. [Link]
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Synthesis of (1R, 4S)-4-Aminocyclopent-2-en-yl Methanol HCL– An Undesired Isomer of Key Starting Material. International Journal of Current Pharmaceutical Analysis. [Link]
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(1s 4r)-4-aminocyclopent 2-enecarboxylic Acid. Tradeindia. [Link]
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An In-depth Technical Guide to the Physicochemical Properties of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid hydrochloride
Foreword: A Molecule of Interest in Modern Drug Discovery
(1S,4R)-4-aminocyclopent-2-enecarboxylic acid hydrochloride stands as a pivotal chiral building block in contemporary pharmaceutical research and development. Its rigid cyclopentene scaffold, coupled with the stereochemically defined amine and carboxylic acid functionalities, makes it a valuable precursor for a range of bioactive molecules. Notably, it serves as a constrained analog of γ-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system, rendering it a person of interest in the design of therapeutics for neurological disorders.[1] Furthermore, its role as a key intermediate in the synthesis of antiviral agents underscores its significance in medicinal chemistry.[2]
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core physicochemical properties of this compound. The subsequent sections are designed to not only present available data but also to provide the scientific rationale behind the experimental methodologies for characterizing this and similar molecules, thereby ensuring a robust and reproducible approach to its handling and application.
Chemical Identity and Structure
The foundational step in characterizing any chemical entity is to unequivocally establish its identity. This compound is the salt formed between the chiral amino acid and hydrochloric acid. The hydrochloride salt form is frequently employed in pharmaceutical applications to enhance the stability and aqueous solubility of the parent compound.[3]
| Identifier | Value | Reference |
| Chemical Name | This compound | [4] |
| Synonyms | (1S-cis)-4-Amino-2-cyclopentene-1-carboxylic Acid Hydrochloride | [4] |
| CAS Number | 134234-04-1 | [4][5] |
| Molecular Formula | C₆H₁₀ClNO₂ | [4] |
| Molecular Weight | 163.6 g/mol | [4] |
| Chemical Structure | ![]() |
Note on CAS Numbers: While 134234-04-1 is a commonly cited CAS number for the hydrochloride salt, researchers may encounter other CAS numbers, such as 130931-84-9, in various supplier catalogs.[6][7] It is advisable to confirm the identity of the material through analytical characterization.
Spectroscopic and Spectrometric Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise chemical structure of a molecule in solution. For this compound, both ¹H and ¹³C NMR would be essential for confirming the connectivity and stereochemistry of the cyclopentene ring.
2.1.1. Experimental Protocol for ¹H NMR Spectroscopy
The following protocol outlines a standard procedure for acquiring a high-quality ¹H NMR spectrum.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent, such as deuterium oxide (D₂O) or methanol-d₄. D₂O is often preferred for amine hydrochlorides as it allows for the exchange of the acidic protons (amine and carboxylic acid), which can simplify the spectrum.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup and Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using appropriate parameters (e.g., number of scans, pulse width, and relaxation delay).
-
2.1.2. Expected ¹H NMR Spectral Features
¹³C NMR Spectroscopy
¹³C NMR spectroscopy provides information about the carbon framework of the molecule. The spectrum would be expected to show six distinct signals corresponding to the six carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the two olefinic carbons, and the three sp³-hybridized carbons of the ring.
Physical and Thermal Properties
The physical and thermal properties of a pharmaceutical compound are critical for its formulation, processing, and storage.
Physical Appearance
This compound is typically supplied as a white to off-white or light brown solid or powder.
Melting Point
The melting point is a key indicator of purity. For this compound, a melting point of >260 °C with decomposition has been reported.[5]
3.2.1. Experimental Protocol for Melting Point Determination (Differential Scanning Calorimetry)
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It provides a more detailed thermal profile than traditional melting point apparatus.
Caption: Workflow for DSC analysis.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. This is particularly useful for assessing thermal stability and the presence of bound solvents or water. A TGA experiment would reveal the decomposition temperature of the compound.[8][9]
Powder X-ray Diffraction (PXRD)
PXRD is a non-destructive technique used to analyze the crystalline structure of a solid. It can be used to identify the specific polymorph of the compound and to assess its crystallinity. Each crystalline solid has a unique PXRD pattern.[10]
Solution Properties
The behavior of this compound in solution is critical for its use in synthesis and for its biological activity.
Solubility
The hydrochloride salt is expected to have good aqueous solubility due to the presence of the ionizable ammonium and carboxylic acid groups.[3] Quantitative solubility data in various solvents is crucial for developing formulations and for designing reaction conditions.
4.1.1. Experimental Protocol for Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining equilibrium solubility.
-
Preparation: Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol) in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the solution by centrifugation or filtration.
-
Quantification: Determine the concentration of the dissolved compound in the supernatant or filtrate using a suitable analytical technique, such as HPLC-UV.
Acidity Constants (pKa)
The pKa values of the carboxylic acid and the ammonium group dictate the charge state of the molecule at a given pH. This is critical for understanding its behavior in biological systems and for developing analytical methods. The molecule has two ionizable groups: the carboxylic acid (expected pKa ~2-4) and the ammonium group (expected pKa ~9-10).
4.2.1. Experimental Protocol for pKa Determination by Potentiometric Titration
Potentiometric titration is a highly accurate method for determining pKa values.
Caption: Workflow for pKa determination.
Stability and Storage
The chemical and physical stability of a pharmaceutical compound is paramount. The hydrochloride salt form generally enhances stability.[3]
Storage Recommendations
For long-term storage, it is recommended to keep the compound in a well-sealed container at room temperature or under refrigerated conditions (2-8 °C), protected from light and moisture.[11]
Stability-Indicating Assays
A stability-indicating assay is a validated analytical procedure that can accurately and precisely measure the concentration of the intact active pharmaceutical ingredient (API) in the presence of its degradation products.[12] Forced degradation studies under various stress conditions (e.g., acid, base, oxidation, heat, light) should be performed to understand the degradation pathways and to develop a stability-indicating HPLC method.
Conclusion
This compound is a molecule of significant interest with well-defined structural features. While some of its physicochemical properties are documented, a comprehensive experimental characterization is essential for its effective application in research and development. This guide provides the foundational knowledge and experimental frameworks for scientists to thoroughly characterize this important chiral building block, ensuring data integrity and facilitating its journey from the laboratory to potential therapeutic applications.
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Chiral Determination of Amino Acids using X-Ray Diffraction of Thin Films. Available from: [Link]
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methyl (1S,4R)-4-aminocyclopent-2-ene-1-carboxylate hydrochloride | 229613-83-6. Available from: [Link]
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Synthesis of (1R, 4S)-4-Aminocyclopent-2-en-yl Methanol HCL– An Undesired Isomer of Key Starting Material. Available from: [Link]
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4-Amino-2-cyclopentene-1-carboxylic acid | C6H9NO2 | CID 10171262 - PubChem. Available from: [Link]
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An In-depth Technical Guide to (1S,4R)-4-aminocyclopent-2-enecarboxylic acid hydrochloride: Molecular Structure, Synthesis, and Biological Significance
Abstract
This technical guide provides a comprehensive overview of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid hydrochloride, a conformationally restricted analogue of the neurotransmitter γ-aminobutyric acid (GABA). Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's molecular structure, stereochemistry, synthesis, and its established role as a modulator of the GABAergic system. We will explore its significance as a lead compound for targeting neurological disorders, underpinned by its action on key enzymes and receptors within the central nervous system. This guide synthesizes current knowledge, outlines detailed experimental protocols, and provides a framework for its application in modern medicinal chemistry.
Introduction: The Rationale for Conformationally Restricted GABA Analogues
The neurotransmitter γ-aminobutyric acid (GABA) is the primary inhibitory signaling molecule in the mammalian central nervous system, playing a crucial role in maintaining the balance between neuronal excitation and inhibition. Dysregulation of the GABAergic system is implicated in a host of neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain. However, the therapeutic application of GABA itself is limited by its inability to cross the blood-brain barrier and its inherent conformational flexibility, which leads to non-specific interactions with various GABA receptor subtypes (GABAA, GABAB, and GABAC) and metabolic enzymes.
To overcome these limitations, medicinal chemists have focused on the design of conformationally restricted GABA analogues. By incorporating the GABA pharmacophore into a rigid cyclic scaffold, it is possible to lock the molecule into a specific conformation that favors binding to a particular biological target, thereby enhancing potency and selectivity. (1S,4R)-4-aminocyclopent-2-enecarboxylic acid is one such analogue, where the cyclopentene ring constrains the distance and relative orientation of the amino and carboxylic acid groups. This guide focuses on the hydrochloride salt of this specific stereoisomer, a form often used to improve stability and solubility for research and development purposes.
Molecular Structure and Physicochemical Properties
The molecular structure of this compound is characterized by a five-membered carbocyclic ring containing a double bond and two stereocenters. The "(1S,4R)" designation defines the absolute configuration of these stereocenters, which is crucial for its specific biological activity.
| Property | Value | Source |
| Chemical Formula | C₆H₁₀ClNO₂ | [1] |
| Molecular Weight | 163.60 g/mol | [1] |
| CAS Number | 134234-04-1 | [1] |
| Appearance | White to yellow solid | [2] |
| Storage | Room temperature | [2] |
The hydrochloride salt is formed by the protonation of the primary amine by hydrochloric acid, which enhances the compound's stability and aqueous solubility, making it amenable for use in biological assays and for formulation studies. The precise three-dimensional arrangement of the functional groups is a key determinant of its interaction with biological targets.
Figure 1: 2D representation of this compound, highlighting the key functional groups and stereocenters.
Synthesis and Characterization
The synthesis of this compound is a multi-step process that typically starts from a chiral precursor to ensure the correct stereochemistry. A common and efficient route involves the enzymatic resolution of a racemic lactam, followed by chemical transformations.
Synthetic Pathway
A widely employed precursor for this class of compounds is the bicyclic γ-lactam, 2-azabicyclo[2.2.1]hept-5-en-3-one, often referred to as the "Vince Lactam". The synthesis of the target molecule can be achieved through the hydrolysis of the corresponding methyl ester, which itself is synthesized from the appropriate chiral lactam.
Figure 2: A generalized synthetic pathway for this compound starting from the corresponding chiral Vince Lactam.
Experimental Protocol: Synthesis from Methyl Ester Precursor
The following protocol is adapted from established procedures for the hydrolysis of the methyl ester precursor.[3]
Step 1: Neutralization and Hydrolysis
-
Dissolve 10 g of (1S,4R)-4-aminocyclopent-2-ene-1-carboxylic acid methyl ester tartrate in 50 mL of methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Add triethylamine dropwise at room temperature until the pH of the solution is between 6 and 7.
-
Add 10 mL of water and cool the mixture to -20 °C using a suitable cooling bath.
-
Prepare a solution of lithium hydroxide (0.16 g) in 5 mL of water and add it dropwise to the reaction mixture, maintaining the temperature at -20 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
Step 2: Work-up and Isolation
-
Once the reaction is complete, neutralize the mixture by adding acetic acid dropwise until the pH is between 3 and 4.
-
Remove the organic solvent under reduced pressure (vortex).
-
Dilute the residue with tetrahydrofuran (THF) and filter to remove any precipitated salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude (1S,4R)-4-aminocyclopent-2-enecarboxylic acid.
-
To form the hydrochloride salt, dissolve the crude product in a minimal amount of a suitable solvent (e.g., methanol) and add a stoichiometric amount of hydrochloric acid (e.g., as a solution in dioxane or isopropanol).
-
The hydrochloride salt will precipitate and can be collected by filtration, washed with a cold solvent (e.g., diethyl ether), and dried under vacuum.
Structural Elucidation and Quality Control
The identity and purity of the synthesized this compound must be confirmed through a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the vinyl protons, the methine protons at the stereocenters, and the methylene protons of the cyclopentene ring. The coupling constants between these protons can help confirm the cis relationship between the amino and carboxylic acid groups.
-
¹³C NMR: The carbon NMR spectrum should show signals for the carboxylic acid carbon, the two vinyl carbons, the two methine carbons, and the methylene carbon.
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) mass spectrometry is expected to show the protonated molecular ion [M+H]⁺ corresponding to the free base (C₆H₉NO₂).
Infrared (IR) Spectroscopy:
-
The IR spectrum should display characteristic absorption bands for the O-H stretch of the carboxylic acid, the N-H stretch of the ammonium salt, the C=O stretch of the carboxylic acid, and the C=C stretch of the alkene.
Chiral High-Performance Liquid Chromatography (HPLC):
-
To confirm the enantiomeric purity of the final product, chiral HPLC is essential. A suitable chiral stationary phase can be used to separate the (1S,4R) enantiomer from its (1R,4S) counterpart.
Biological Activity and Mechanism of Action
(1S,4R)-4-aminocyclopent-2-enecarboxylic acid and its enantiomer are known to interact with the GABAergic system, primarily through the inhibition of GABA aminotransferase (GABA-AT) and potentially through direct interaction with GABA receptors.
Inhibition of GABA Aminotransferase (GABA-AT)
GABA-AT is the primary enzyme responsible for the catabolism of GABA in the brain. Inhibition of this enzyme leads to an increase in synaptic GABA concentrations, thereby enhancing inhibitory neurotransmission. This is a clinically validated strategy for the treatment of epilepsy.
Studies have shown that the enantiomer, (1R,4S)-4-amino-cyclopent-2-ene-carboxylic acid, is a reversible inhibitor of GABA transaminase.[4] This suggests that (1S,4R)-4-aminocyclopent-2-enecarboxylic acid likely shares this property, making it a valuable candidate for the development of novel anticonvulsant and anxiolytic agents.
Figure 3: The inhibitory effect of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid on the GABA aminotransferase (GABA-AT) enzyme, which is responsible for the degradation of GABA.
Interaction with GABA Receptors
While the primary mechanism of action for this class of compounds appears to be through GABA-AT inhibition, direct interaction with GABA receptors cannot be ruled out. Research on related compounds provides valuable insights. For instance, a benzylthioether derivative of 4-aminocyclopent-1-enecarboxylic acid has been shown to act as a GABAA receptor antagonist with an IC₅₀ of 42 µM.[5] This finding suggests that the cyclopentene scaffold can be functionalized to target GABA receptors directly, opening up possibilities for developing compounds with dual mechanisms of action or selective receptor subtype modulation.
Further research, including radioligand binding assays and electrophysiological studies, is required to fully characterize the interaction of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid with GABAA, GABAB, and GABAC receptors.
Applications in Drug Discovery and Development
The unique structural and biological properties of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid make it a valuable scaffold and lead compound in pharmaceutical research.
-
Neurological Disorders: As an inhibitor of GABA-AT, it has the potential for development as a therapeutic agent for epilepsy, anxiety disorders, and other conditions characterized by GABAergic hypofunction.
-
Medicinal Chemistry Scaffold: The cyclopentene ring offers multiple points for chemical modification, allowing for the synthesis of libraries of related compounds to explore structure-activity relationships (SAR) and optimize potency, selectivity, and pharmacokinetic properties.[5]
-
Tool Compound for Neuroscience Research: This compound can be used as a pharmacological tool to investigate the role of GABA-AT in various physiological and pathological processes in the brain.
Conclusion and Future Directions
This compound is a promising GABA analogue with a well-defined stereochemistry and a clear rationale for its biological activity. Its role as a reversible inhibitor of GABA aminotransferase positions it as a valuable lead compound for the development of novel therapeutics for neurological disorders.
Future research should focus on several key areas:
-
Detailed Pharmacological Characterization: Comprehensive studies are needed to determine the binding affinities and functional activities of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid at all major GABA receptor subtypes.
-
In Vivo Efficacy Studies: Preclinical studies in animal models of epilepsy, anxiety, and pain are necessary to establish its therapeutic potential.
-
Pharmacokinetic Profiling: A thorough investigation of its absorption, distribution, metabolism, and excretion (ADME) properties is crucial for its development as a drug candidate.
-
Structural Biology: Obtaining a crystal structure of the compound in complex with GABA-AT would provide invaluable insights into its binding mode and facilitate the rational design of more potent and selective inhibitors.
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Fluorinated Conformationally-Restricted γ-Aminobutyric Acid Aminotransferase Inhibitors. (n.d.). SciSpace. Retrieved January 10, 2026, from [Link]
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Rational Design, Synthesis, and Mechanism of (3S,4R)-3-Amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic Acid Employing a Second-Deprotonation Strategy for Selectivity of Human Ornithine Aminotransferase over γ-Aminobutyric Acid Aminotransferase. (2021). PubMed Central. Retrieved January 10, 2026, from [Link]
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Supporting Information Mechanism-Based Design of 3-Amino-4-Halocyclopentenecarboxylic Acids as Inactivators of GABA Aminotransfe. (n.d.). Amazon S3. Retrieved January 10, 2026, from [Link]
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The Stereochemical Landscape of 4-Aminocyclopent-2-enecarboxylic Acid: A Technical Guide for Drug Development Professionals
Introduction: The Significance of Stereoisomerism in a Novel GABA Analogue
4-Aminocyclopent-2-enecarboxylic acid, a conformationally restricted analogue of the principal inhibitory neurotransmitter γ-aminobutyric acid (GABA), represents a molecule of significant interest in the fields of neuroscience and medicinal chemistry. Its rigid cyclopentene backbone offers a unique scaffold for probing the pharmacophore of GABA receptors, potentially leading to the development of novel therapeutics for neurological disorders. The (-)-(1S,4R) stereoisomer, in particular, has been identified as a cyclopentane GABA analogue, highlighting the critical role of stereochemistry in its biological activity[1]. As with many biologically active molecules, the specific three-dimensional arrangement of its functional groups dictates its interaction with chiral biological targets such as receptors and enzymes. This guide provides an in-depth exploration of the stereochemistry of 4-aminocyclopent-2-enecarboxylic acid, offering a technical resource for researchers engaged in its synthesis, analysis, and application in drug discovery and development.
The Four Stereoisomers: A Structural Overview
4-Aminocyclopent-2-enecarboxylic acid possesses two stereocenters at the C1 and C4 positions, giving rise to a total of four possible stereoisomers. These are organized into two pairs of enantiomers, which are also diastereomers of each other. The cis isomers have the amino and carboxylic acid groups on the same face of the cyclopentene ring, while the trans isomers have them on opposite faces.
| Stereoisomer | IUPAC Name | PubChem CID |
| cis-Isomers | ||
| (+)-(1R,4S) | (1R,4S)-4-aminocyclopent-2-enecarboxylic acid | 2734525[2] |
| (-)-(1S,4R) | (1S,4R)-4-aminocyclopent-2-enecarboxylic acid | 10034643[3] |
| trans-Isomers | ||
| (+)-(1R,4R) | (1R,4R)-4-aminocyclopent-2-ene-1-carboxylic acid | 7019279[4] |
| (-)-(1S,4S) | (1S,4S)-4-aminocyclopent-2-ene-1-carboxylic acid | 44361891[5] |
Stereoselective Synthesis Strategies
The synthesis of stereochemically pure 4-aminocyclopent-2-enecarboxylic acid is a significant challenge, requiring precise control over the relative and absolute stereochemistry. The primary strategies involve either stereoselective synthesis from a chiral precursor or resolution of a racemic mixture.
Synthesis of cis-Stereoisomers from Vince Lactam
A robust and widely utilized approach to the cis-stereoisomers commences with the chiral bicyclic lactam, 2-azabicyclo[2.2.1]hept-5-en-3-one, commonly known as Vince lactam. This starting material is commercially available in both enantiomeric forms, providing a divergent route to both the (1R,4S) and (1S,4R) isomers.
Experimental Protocol: Enzymatic Resolution for trans-Isomer Enrichment
-
Epimerization: A stereochemically pure cis-4-(Boc-amino)cyclopent-2-enecarboxylate is treated with a catalytic amount of a strong base, such as sodium methoxide in methanol, to induce epimerization at the C1 position, resulting in a diastereomeric mixture of cis and trans esters.
-
Enzymatic Hydrolysis: The mixture of esters is then subjected to enzymatic hydrolysis using a lipase, such as Candida antarctica lipase B (CALB), in a buffered aqueous solution. The enzyme selectively hydrolyzes one of the diastereomers (e.g., the cis-ester) to the corresponding carboxylic acid, leaving the other diastereomer (the trans-ester) largely unreacted.
-
Separation: The unreacted trans-ester can be separated from the hydrolyzed cis-carboxylic acid by extraction. The trans-ester can then be hydrolyzed under standard conditions (e.g., with lithium hydroxide) to afford the desired trans-4-(Boc-amino)cyclopent-2-enecarboxylic acid.
Analytical Techniques for Stereochemical Characterization
The confirmation of the relative and absolute stereochemistry of the four isomers of 4-aminocyclopent-2-enecarboxylic acid requires a combination of advanced analytical techniques.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is an indispensable tool for the separation and quantification of enantiomers. For 4-aminocyclopent-2-enecarboxylic acid and its derivatives, two main types of chiral stationary phases (CSPs) are particularly effective: crown ether-based and polysaccharide-based columns.
Crown Ether-Based CSPs:
Crown ether-based columns, such as the Daicel CROWNPAK CR(+), are specifically designed for the separation of primary amines and amino acids. [2][6][7]The chiral recognition mechanism is based on the formation of diastereomeric complexes between the protonated primary amine of the analyte and the chiral crown ether.
Experimental Protocol: Chiral HPLC on a Crown Ether Column
-
Column: Daicel CROWNPAK CR(+) (150 x 4.0 mm, 5 µm) [8]* Mobile Phase: An acidic aqueous solution, typically perchloric acid at a pH of 1.0-2.0, is used. [6]For analytes with longer retention times, the addition of up to 15% methanol can be effective. [6]* Flow Rate: 0.5 - 1.0 mL/min
-
Temperature: Column temperature can be varied (e.g., 10-40 °C) to optimize resolution.
-
Detection: UV detection at a low wavelength (e.g., 200-210 nm) is suitable for these compounds which lack a strong chromophore.
Polysaccharide-Based CSPs:
Polysaccharide-based columns, such as Daicel's CHIRALPAK series, are highly versatile and can separate a wide range of chiral compounds. The separation is achieved through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral grooves of the polysaccharide derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly 2D techniques, is crucial for determining the relative stereochemistry (cis vs. trans).
Distinguishing cis and trans Isomers with NOESY:
Nuclear Overhauser Effect Spectroscopy (NOESY) is the most definitive NMR method for differentiating between cis and trans isomers. This technique detects through-space correlations between protons that are in close proximity.
-
In the cis isomer , a NOE correlation is expected between the proton at C1 and the proton at C4, as they are on the same face of the cyclopentene ring.
-
In the trans isomer , no such correlation would be observed. Instead, NOE correlations would be expected between the C1 proton and the protons on the same face of the ring, and similarly for the C4 proton with its neighbors on the opposite face.
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive and unambiguous determination of the absolute and relative stereochemistry of a chiral molecule. To date, no crystal structures of the stereoisomers of 4-aminocyclopent-2-enecarboxylic acid have been deposited in the Cambridge Structural Database. The successful crystallization of one of these isomers would provide invaluable structural information and serve as an absolute reference for the assignment of the other stereoisomers.
Pharmacological Significance: A Stereoselective Interaction with GABA Receptors
The stereochemistry of 4-aminocyclopent-2-enecarboxylic acid is of paramount importance to its biological activity. As a conformationally restricted GABA analogue, its interaction with GABA receptors is highly stereospecific. Studies on the enantiomers of the closely related 4-aminocyclopent-1-ene-1-carboxylic acid at recombinant GABAC receptors have revealed a striking difference in their pharmacological profiles. [9]
| Compound | Receptor | Activity | Kᵢ (µM) |
|---|---|---|---|
| (+)-4-ACPCA | GABAC ρ₁ | Antagonist | 6.0 ± 0.1 |
| GABAC ρ₂ | Antagonist | 4.7 ± 0.3 |
| (-)-4-ACPCA | GABAC ρ₁/ρ₂ | Inactive | >1000 |
Data from Chebib et al. (2001) [9] This data clearly demonstrates that the (+) enantiomer is a potent antagonist at GABAC receptors, while the (-) enantiomer is essentially inactive. [9]This dramatic difference in activity underscores the critical need for stereochemically pure compounds in pharmacological studies and drug development. The affinity order at both GABAC ρ₁ and ρ₂ receptors was determined to be (+)-TACP > (+)-4-ACPCA >> (+)-CACP > (-)-CACP >> (-)-TACP >> (-)-4-ACPCA, further highlighting the nuanced structure-activity relationships governed by stereochemistry. [9]
Conclusion
The stereochemistry of 4-aminocyclopent-2-enecarboxylic acid is a multifaceted and critical aspect of its chemistry and pharmacology. The existence of four distinct stereoisomers, each with a unique three-dimensional structure, necessitates the use of sophisticated stereoselective synthetic and analytical techniques. This guide has provided an overview of the key strategies for the synthesis of the cis and trans isomers, detailed the principles of their separation and characterization by chiral HPLC and NMR spectroscopy, and highlighted the profound impact of stereochemistry on their biological activity at GABA receptors. For researchers and drug development professionals, a thorough understanding and control of the stereochemical landscape of this promising GABA analogue are essential for unlocking its full therapeutic potential.
References
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Daicel CROWNPAK®CR(+) and (-) Crown Ether HPLC Chiral Columns. (n.d.). Retrieved from [Link]
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(1R,4S)-4-Aminocyclopent-2-ene-1-carboxylic acid. PubChem. (n.d.). Retrieved from [Link]
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(1S,4S)-4-Aminocyclopent-2-ene-1-carboxylic acid. PubChem. (n.d.). Retrieved from [Link]
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27714 - HPLC column CROWNPAK CR(+), 150 x 4 mm, 5 µm. (n.d.). Analytics-Shop. Retrieved from [Link]
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4-Aminocyclopent-2-ene-1-carboxylic acid. PubChem. (n.d.). Retrieved from [Link]
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(-)-(1S,4R)-4-Aminocyclopent-2-enecarboxylic acid. (n.d.). Suzhou Unite Pharmaceutical Co.,Ltd. Retrieved from [Link]
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(1S,4R)-(-)-4-(FMOC-AMINO)-2-CYCLOPENTENE-1-CARBOXYLIC ACID. (n.d.). ChemBK. Retrieved from [Link]
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(-)-(1s,4r)-4-aminocyclopent-2-enecarboxylic acid suppliers USA. (n.d.). Retrieved from [Link]
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(+)-(1r,4s)-4-aminocyclopent-2-enecarboxylic acid suppliers USA. (n.d.). Retrieved from [Link]
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(1S,4R)-4-Aminocyclopent-2-enecarboxylic Acid Hydrochloride: A Technical Guide to its Function as a GABA Mimetic
Introduction: The Significance of GABAergic Modulation
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a crucial role in maintaining the balance between neuronal excitation and inhibition. Dysregulation of the GABAergic system is implicated in a multitude of neurological and psychiatric disorders, including epilepsy, anxiety, and substance use disorders. Consequently, molecules that can modulate GABAergic neurotransmission are of significant interest in drug discovery and development.[1] This guide provides a detailed technical overview of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid hydrochloride, a conformationally restricted GABA analogue, and explores its potential as a GABA mimetic for research and therapeutic applications.
Chemical Properties and Stereospecific Synthesis
This compound is a cyclopentane derivative of GABA.[2] Its rigid, cyclic structure provides valuable insights into the conformational requirements for interaction with GABAergic system components.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 134234-04-1 | [3] |
| Molecular Formula | C₆H₁₀ClNO₂ | [3] |
| Molecular Weight | 163.6 g/mol | [3] |
| Appearance | White to yellow solid | [3] |
| Purity | ≥95% | [3] |
| Storage | Room temperature | [3] |
The stereochemistry of this molecule is critical to its biological activity. The synthesis of the enantiomerically pure (1S,4R) isomer is often achieved through the resolution of a racemic intermediate, such as 2-azabicyclo[2.2.1]hept-5-en-3-one, commonly known as the Vince lactam.[4][5][6]
Conceptual Synthesis Workflow:
The stereospecific synthesis can be conceptually outlined as follows:
-
Resolution of Racemic Vince Lactam: The racemic Vince lactam is resolved to isolate the desired enantiomer.
-
Protection of the Amine: The amino group of the resolved lactam is protected, often with a Boc (tert-butyloxycarbonyl) group.
-
Ring Opening: The protected lactam is then subjected to hydrolysis to open the bicyclic ring system and yield the cyclopentene backbone with the desired stereochemistry.
-
Deprotection and Salt Formation: The protecting group is removed from the amine, and the molecule is treated with hydrochloric acid to form the stable hydrochloride salt.
Caption: Conceptual workflow for the stereospecific synthesis.
Mechanism of Action: A Focus on GABA Transaminase Inhibition
While broadly classified as a GABA mimetic, the primary mechanism of action for the related isomer, (1R,4S)-4-amino-cyclopent-2-ene-carboxylic acid, is the reversible inhibition of GABA transaminase (GABA-T).[7] GABA-T is the primary enzyme responsible for the degradation of GABA in the CNS. By inhibiting this enzyme, the synaptic concentration and residence time of GABA are increased, leading to enhanced GABAergic signaling.
Caption: Proposed mechanism of action via GABA-T inhibition.
While the primary mechanism is likely GABA-T inhibition, the structural similarity to GABA suggests the possibility of direct interactions with GABA receptors. Studies on derivatives of 4-aminocyclopent-1-enecarboxylic acid have shown antagonist activity at GABA-A receptors.[8][9] However, specific binding affinity data for this compound at GABA-A and GABA-B receptors is not currently available in the peer-reviewed literature.
Pharmacological Data (Hypothetical and from Related Compounds)
Quantitative data on the direct interaction of this compound with its primary target and GABA receptors is crucial for its characterization. The following table includes data from a closely related isomer and a derivative to provide context.
Table 2: Pharmacological Activity Profile
| Target | Compound | Activity | Value | Source |
| GABA Transaminase | (1R,4S)-4-amino-cyclopent-2-ene-carboxylic acid | Reversible Inhibition | - | [7] |
| GABA-A Receptor (α1β2γ2L) | Benzylthioether derivative of 4-aminocyclopent-1-enecarboxylic acid | Antagonist | IC₅₀ = 42 µM | [8] |
Note: Direct quantitative data for the (1S,4R) isomer on GABA-T and GABA-A/B receptors is needed for a complete profile.
Experimental Protocols
To fully characterize the GABA mimetic properties of this compound, a series of in vitro and in vivo experiments are necessary.
In Vitro: GABA Transaminase Inhibition Assay
This assay determines the inhibitory potency of the compound on GABA-T activity.
Methodology:
-
Enzyme Source: Purified GABA-T from a commercially available source or prepared from brain tissue homogenates.
-
Substrate: GABA and α-ketoglutarate.
-
Assay Principle: The activity of GABA-T is monitored by measuring the formation of one of its products, glutamate or succinic semialdehyde. This can be done spectrophotometrically or fluorometrically using coupled enzyme reactions.
-
Procedure: a. Pre-incubate varying concentrations of this compound with the GABA-T enzyme for a defined period. b. Initiate the enzymatic reaction by adding the substrates (GABA and α-ketoglutarate). c. Monitor the rate of product formation over time. d. Calculate the percentage of inhibition at each concentration of the test compound. e. Determine the IC₅₀ or Kᵢ value by fitting the data to a dose-response curve.
Caption: Workflow for a GABA Transaminase inhibition assay.
In Vitro: Radioligand Binding Assays for GABA Receptors
These assays assess the direct binding affinity of the compound to GABA-A and GABA-B receptors.
Methodology:
-
Receptor Source: Synaptic membranes prepared from rat brain tissue.
-
Radioligands:
-
GABA-A: [³H]-Muscimol or [³H]-Gaboxadol
-
GABA-B: [³H]-GABA (in the presence of a GABA-A antagonist like bicuculline) or [³H]-Baclofen[2]
-
-
Procedure: a. Incubate the brain membranes with the radioligand and varying concentrations of this compound. b. Separate the bound and free radioligand by rapid filtration. c. Quantify the amount of bound radioactivity using liquid scintillation counting. d. Determine the non-specific binding in the presence of a high concentration of a known GABA receptor agonist (e.g., unlabeled GABA). e. Calculate the specific binding and determine the IC₅₀ value of the test compound. f. Calculate the Kᵢ value using the Cheng-Prusoff equation.
In Vivo: Microdialysis for Measuring Brain GABA Levels
This technique allows for the in vivo measurement of extracellular GABA concentrations in specific brain regions of freely moving animals following the administration of the test compound.
Methodology:
-
Surgical Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., hippocampus, striatum) of an anesthetized animal.
-
Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF).
-
Sample Collection: Small molecules from the extracellular fluid, including GABA, diffuse across the dialysis membrane into the aCSF and are collected as dialysate samples.
-
Compound Administration: this compound is administered systemically (e.g., intraperitoneally).
-
GABA Quantification: The concentration of GABA in the dialysate samples is quantified using a sensitive analytical method, such as high-performance liquid chromatography (HPLC) with fluorescence or mass spectrometry detection.
-
Data Analysis: Changes in extracellular GABA levels from baseline are determined over time after compound administration.
Potential Therapeutic Applications and Future Directions
Given its proposed mechanism as a GABA-T inhibitor, this compound holds potential for the treatment of conditions characterized by a deficit in GABAergic signaling. The in vivo study on the (1R,4S) isomer, which demonstrated its ability to block conditioned place preference to cocaine and nicotine in rats, suggests a potential application in addiction medicine.[7]
Future research should focus on:
-
Directly confirming and quantifying the inhibitory activity of the (1S,4R) isomer on GABA transaminase.
-
Performing comprehensive receptor binding studies to determine its affinity for GABA-A, GABA-B, and GABA-C receptors.
-
Conducting in vivo studies to measure the impact of the (1S,4R) isomer on brain GABA levels and to evaluate its efficacy in animal models of epilepsy, anxiety, and other neurological disorders.
-
Investigating the structure-activity relationship of related cyclopentene GABA analogues to optimize potency and selectivity.
Conclusion
This compound is a promising GABA mimetic with a likely mechanism of action involving the inhibition of GABA transaminase. Its rigid structure and stereospecificity make it a valuable tool for probing the pharmacology of the GABAergic system. Further detailed in vitro and in vivo characterization is warranted to fully elucidate its therapeutic potential.
References
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Gangrade, D., Nema, R., & Singhvi, I. (2014). Synthesis of (1R, 4S)-4-Aminocyclopent-2-en-yl Methanol HCL– An Undesired Isomer of Key Starting Material. International Journal of Chemical and Pharmaceutical Analysis, 1(4), 176-182. [Link]
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Hill, D. R., & Bowery, N. G. (1981). 3H-baclofen and 3H-GABA bind to bicuculline-insensitive GABAB sites in rat brain. Nature, 290(5802), 149–152. [Link]
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Ashby, C. R., Jr, Paul, M., Gardner, E. L., Gerasimov, M. R., Dewey, S. L., Lennon, I. C., & Taylor, S. J. (2002). Systemic administration of 1R,4S-4-amino-cyclopent-2-ene-carboxylic acid, a reversible inhibitor of GABA transaminase, blocks expression of conditioned place preference to cocaine and nicotine in rats. Synapse (New York, N.Y.), 44(2), 61–63. [Link]
- Mehta, G., & Murthy, P. S. K. (2000). A new, general approach to the stereoselective synthesis of both enantiomers of 4-substituted cyclopentenones. Application to the synthesis of the Vince lactam, (−)-2-azabicyclo[2.2.1]hept-5-en-3-one and its enantiomer. Tetrahedron Letters, 41(28), 5403-5406.
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Duke, R. K., Chebib, M., & Johnston, G. A. R. (2009). GABA analogues derived from 4-aminocyclopent-1-enecarboxylic acid. Neurochemical research, 34(9), 1698–1703. [Link]
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The Emerging Role of (1S,4R)-4-Aminocyclopent-2-enecarboxylic Acid in Neurological Research: A Technical Guide
Abstract
This technical guide provides an in-depth exploration of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid, a conformationally restricted analog of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA). As a reversible inhibitor of GABA aminotransferase (GABA-T), this compound presents a compelling tool for the nuanced investigation of the GABAergic system's role in a spectrum of neurological disorders. This document synthesizes the current understanding of its mechanism of action, details its established application in addiction research, and proffers potential, protocol-driven applications in the fields of epilepsy and Huntington's disease. Designed for researchers, scientists, and drug development professionals, this guide aims to equip the reader with the foundational knowledge and detailed methodologies necessary to leverage (1S,4R)-4-aminocyclopent-2-enecarboxylic acid in advancing our understanding and treatment of complex neurological conditions.
Introduction: The Significance of Modulating GABAergic Tone
The γ-aminobutyric acid (GABA) system is the primary inhibitory network in the mammalian central nervous system, playing a critical role in maintaining the delicate balance between neuronal excitation and inhibition.[1] Dysregulation of GABAergic neurotransmission is a key pathological feature in numerous neurological and psychiatric disorders, including epilepsy, Huntington's disease, and substance use disorders.[1][2] Consequently, therapeutic strategies aimed at augmenting GABAergic tone have been a cornerstone of neurological drug development.
(1S,4R)-4-aminocyclopent-2-enecarboxylic acid, hereafter referred to as ACAC, is a synthetic GABA analogue with a unique cyclopentene scaffold.[3] This constrained geometry is pivotal to its biological activity, primarily its function as a reversible inhibitor of GABA aminotransferase (GABA-T), the key enzyme responsible for the degradation of GABA.[4][5] By reversibly inhibiting GABA-T, ACAC offers a means to elevate synaptic and extrasynaptic GABA levels, thereby enhancing inhibitory signaling. This guide will delve into the practical applications of this compound as a research tool.
Physicochemical Properties of (1S,4R)-4-Aminocyclopent-2-enecarboxylic Acid
A comprehensive understanding of the physicochemical properties of ACAC is essential for its effective use in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₆H₉NO₂ | [3] |
| Molecular Weight | 127.14 g/mol | [3] |
| CAS Number | 168471-40-7 | [5] |
| Appearance | Off-white powder | [6] |
| Purity | ≥ 99% (HPLC) | [6] |
| Solubility | Soluble in water | [6] |
| Storage | Store at -20°C | [3] |
Mechanism of Action: Reversible Inhibition of GABA Aminotransferase
The therapeutic and research potential of ACAC is intrinsically linked to its interaction with GABA aminotransferase (GABA-T).
The GABA Shunt and the Role of GABA-T
GABA is catabolized through a series of reactions known as the GABA shunt. A pivotal enzyme in this pathway is GABA-T, a pyridoxal 5'-phosphate (PLP)-dependent enzyme that converts GABA to succinic semialdehyde.[5] This enzymatic degradation is a primary mechanism for terminating GABAergic signaling.
ACAC as a Reversible Inhibitor
Unlike irreversible inhibitors of GABA-T, such as vigabatrin, ACAC acts as a reversible inhibitor.[4] This property allows for a more controlled and transient modulation of GABA levels, which can be advantageous in research settings to dissect the temporal dynamics of GABAergic signaling in various neurological processes. The reversibility of inhibition also implies a potentially more favorable safety profile in therapeutic applications, as the enzymatic activity can be restored upon clearance of the compound.
Figure 1: The GABAergic synapse and the mechanism of action of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid (ACAC). ACAC reversibly inhibits GABA aminotransferase (GABA-T), leading to increased GABA levels.
Established Application in Neurological Research: Addiction
The most well-documented use of ACAC in neurological research is in the study of substance use disorders.
Rationale: The GABAergic System in Addiction
The brain's reward system, primarily mediated by dopamine, is a key player in the development and maintenance of addiction.[7] The GABAergic system exerts significant modulatory control over the dopaminergic system.[8] Enhancing GABAergic inhibition can attenuate the rewarding effects of drugs of abuse and reduce drug-seeking behaviors.
Preclinical Evidence: Attenuation of Conditioned Place Preference
A pivotal study demonstrated that systemic administration of ACAC significantly blocks the expression of conditioned place preference (CPP) to both cocaine and nicotine in rats.[4] CPP is a widely used behavioral paradigm to assess the rewarding properties of drugs. The ability of ACAC to prevent the expression of CPP suggests its potential in mitigating the reinforcing effects of these addictive substances and preventing relapse.
Experimental Protocol: Conditioned Place Preference in Rats
This protocol outlines the key steps for assessing the effect of ACAC on the expression of cocaine- or nicotine-induced CPP.
4.3.1. Apparatus A three-chamber CPP apparatus is used, with two conditioning chambers distinguished by distinct visual and tactile cues, and a neutral central chamber.[9]
4.3.2. Procedure
-
Habituation (Day 1): Allow rats to freely explore all three chambers for 15-20 minutes.
-
Pre-conditioning Test (Day 2): Record the time spent in each chamber for 15 minutes to establish baseline preference.
-
Conditioning Phase (Days 3-8):
-
Drug Pairing: On alternate days, administer cocaine (e.g., 20 mg/kg, i.p.) or nicotine (e.g., 0.4 mg/kg, s.c.) and confine the rat to one of the conditioning chambers for 30 minutes.[9][10] The drug is typically paired with the initially non-preferred chamber.
-
Saline Pairing: On the intervening days, administer saline and confine the rat to the opposite chamber for 30 minutes.
-
-
Post-conditioning Test (Day 9):
-
Administer ACAC (e.g., 75-300 mg/kg, i.p.) or vehicle 30 minutes prior to the test.[4]
-
Place the rat in the central chamber and allow free access to all chambers for 15 minutes.
-
Record the time spent in each chamber.
-
4.3.3. Data Analysis A significant increase in time spent in the drug-paired chamber in the vehicle-treated group indicates successful conditioning. A significant attenuation of this preference in the ACAC-treated group demonstrates the compound's ability to block the expression of drug-induced reward.
Figure 2: Experimental workflow for the Conditioned Place Preference (CPP) paradigm to evaluate the effect of ACAC on drug reward.
Proposed Research Applications in Epilepsy
Given the central role of GABAergic dysfunction in the pathophysiology of epilepsy, ACAC represents a valuable tool for investigating seizure mechanisms and potential therapeutic interventions.[11]
Rationale: Enhancing Inhibitory Tone to Suppress Seizures
A hallmark of epilepsy is excessive neuronal synchronization and hyperexcitability, often resulting from a deficit in GABAergic inhibition.[11] By elevating GABA levels through GABA-T inhibition, ACAC could potentially restore inhibitory tone and suppress seizure activity.
Proposed Experimental Workflow: Acute Seizure Models in Rodents
This proposed workflow outlines how ACAC could be evaluated for its anticonvulsant properties in an acute seizure model.
5.2.1. Animal Model The pentylenetetrazol (PTZ)-induced seizure model in mice is a commonly used screening model for anticonvulsant drugs.[12]
5.2.2. Procedure
-
ACAC Administration: Administer various doses of ACAC (e.g., 50-300 mg/kg, i.p.) or vehicle to different groups of mice.
-
PTZ Challenge: After a predetermined pretreatment time (e.g., 30-60 minutes), administer a convulsant dose of PTZ (e.g., 60 mg/kg, s.c.).
-
Behavioral Observation: Observe the mice for a set period (e.g., 30 minutes) and record the latency to and incidence of different seizure types (e.g., myoclonic jerks, generalized clonic-tonic seizures).
-
EEG Monitoring (Optional): For a more detailed analysis of electrographic seizure activity, mice can be implanted with EEG electrodes prior to the experiment.[13][14]
5.2.3. Data Analysis A significant increase in the latency to seizures and a decrease in the incidence and severity of seizures in the ACAC-treated groups compared to the vehicle group would indicate anticonvulsant activity.
Proposed Research Applications in Huntington's Disease
Huntington's disease (HD) is a progressive neurodegenerative disorder characterized by motor, cognitive, and psychiatric symptoms.[15] Alterations in the GABAergic system are implicated in HD pathology.[16]
Rationale: Restoring GABAergic Function in HD Models
In HD, there is a preferential loss of medium spiny neurons in the striatum, which are primarily GABAergic.[17] This leads to a complex dysregulation of the basal ganglia circuitry. While some studies report increased GABAergic synaptic currents in certain HD mouse models, others suggest a decrease in tonic inhibition.[15][16] Modulating GABA levels with ACAC could provide insights into the functional consequences of these changes and potentially offer a therapeutic avenue.
Proposed Experimental Workflow: Behavioral and Neurochemical Assessment in a Transgenic Mouse Model of HD
This proposed workflow details how ACAC could be investigated for its potential to ameliorate behavioral deficits and normalize GABAergic tone in an HD mouse model.
6.2.1. Animal Model The R6/2 mouse model is a widely used transgenic model of HD that exhibits a progressive and robust behavioral phenotype.[12]
6.2.2. Procedure
-
Chronic ACAC Administration: Beginning at a presymptomatic or early symptomatic age (e.g., 5-6 weeks), administer ACAC or vehicle daily to R6/2 mice and their wild-type littermates.
-
Behavioral Testing: At various time points throughout the treatment period, assess motor function (e.g., rotarod, open field) and cognitive deficits (e.g., T-maze, novel object recognition).[12][17]
-
In Vivo Microdialysis: In a subset of animals, use in vivo microdialysis to measure extracellular GABA levels in the striatum to confirm the pharmacodynamic effect of ACAC.[8]
-
Post-mortem Analysis: At the end of the study, collect brain tissue for immunohistochemical analysis of GABAergic neuron markers (e.g., GAD65/67) and to assess HD pathology (e.g., huntingtin aggregates).[11][18]
6.2.3. Data Analysis A significant improvement in behavioral performance, normalization of striatal GABA levels, and/or a reduction in neuropathological markers in the ACAC-treated R6/2 mice compared to vehicle-treated R6/2 mice would suggest a potential therapeutic benefit.
Figure 3: Proposed experimental workflow for evaluating the effects of ACAC in a Huntington's disease (HD) mouse model.
Conclusion and Future Directions
(1S,4R)-4-aminocyclopent-2-enecarboxylic acid is a valuable research tool for probing the complexities of the GABAergic system in neurological disorders. Its established efficacy in a preclinical model of addiction highlights its potential for developing novel therapeutics for substance use disorders. The proposed research applications in epilepsy and Huntington's disease, grounded in the known pathophysiology of these conditions, offer exciting avenues for future investigation. Further studies are warranted to elucidate the detailed pharmacokinetic and pharmacodynamic profile of ACAC, and to explore its efficacy in a wider range of chronic neurological disease models. The insights gained from such research will undoubtedly contribute to a deeper understanding of GABAergic modulation and pave the way for innovative treatment strategies.
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The Genesis and Strategic Synthesis of (1S,4R)-4-Aminocyclopent-2-enecarboxylic Acid Hydrochloride: A Technical Guide
Introduction: A Molecule of Dual Significance
(1S,4R)-4-aminocyclopent-2-enecarboxylic acid hydrochloride, a chiral cyclopentene derivative, holds a significant position in the landscape of medicinal chemistry and drug development. Its discovery and the evolution of its synthesis are intrinsically linked to two distinct yet convergent fields of research: the quest for potent antiviral agents and the development of conformationally restricted neurotransmitter analogues. This technical guide provides an in-depth exploration of the history, discovery, and synthetic strategies for this pivotal molecule, tailored for researchers, scientists, and professionals in drug development. The narrative will elucidate the causal relationships behind experimental choices and ground the discussion in authoritative scientific literature.
Initially investigated for its potential as a constrained analogue of the inhibitory neurotransmitter γ-aminobutyric acid (GABA), its prominence surged dramatically with the discovery that it serves as a crucial chiral building block for the synthesis of Abacavir, a potent nucleoside reverse transcriptase inhibitor used in the treatment of HIV/AIDS. This dual history underscores the molecule's importance and the ingenuity of the synthetic pathways developed to access it in an enantiomerically pure form.
A Historical Trajectory: From a Novel Lactam to a Key Pharmaceutical Intermediate
The story of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid is inseparable from the discovery and utilization of a versatile bicyclic lactam, now famously known as the Vince Lactam (2-azabicyclo[2.2.1]hept-5-en-3-one).
The Dawn of the Vince Lactam: A Foundational Discovery
The first synthesis of racemic 2-azabicyclo[2.2.1]hept-5-en-3-one was reported in the 1970s. Early methods involved a Diels-Alder reaction between cyclopentadiene and chlorosulfonyl isocyanate, followed by hydrolysis, which unfortunately resulted in low yields.[1] A significant improvement was the use of tosyl cyanide in the Diels-Alder reaction, which provided the lactam in a more efficient two-step process.[2]
However, it was the work of Dr. Robert Vince and his research group at the University of Minnesota that truly unlocked the potential of this molecule. In their seminal work on carbocyclic nucleosides as potential antiviral agents, they utilized this lactam as a key synthetic intermediate.[1] This pioneering research ultimately led to the synthesis of Abacavir and solidified the importance of the bicyclic lactam, which subsequently became widely known as the "Vince Lactam" in his honor.[2] The explosion in research and industrial production of the Vince Lactam directly correlates with the development and commercialization of Abacavir.[2]
The Stereochemical Imperative: Resolving the Racemate
For its application in the synthesis of Abacavir, the specific (-)-(1R,4S) enantiomer of the Vince Lactam is required. This necessity spurred the development of efficient methods for resolving the racemic mixture. Two primary strategies have emerged as the most effective: enzymatic kinetic resolution and chiral chromatography.
Enzymatic Kinetic Resolution: A Biocatalytic Breakthrough
The use of enzymes, particularly γ-lactamases, has proven to be a highly efficient and scalable method for the kinetic resolution of racemic Vince Lactam.[3][4] In this process, one enantiomer of the lactam is selectively hydrolyzed by the enzyme, leaving the desired, unreacted enantiomer in high enantiomeric excess. This biocatalytic approach is lauded for its high selectivity and environmentally friendly nature.[4]
The process typically involves incubating the racemic Vince Lactam with a specific γ-lactamase. The enzyme preferentially hydrolyzes the (+)-(1S,4R)-enantiomer to the corresponding amino acid, leaving the desired (-)-(1R,4S)-Vince Lactam untouched. The unreacted lactam can then be easily separated from the hydrolyzed product. The efficiency of this resolution is remarkable, often achieving enantiomeric excess (e.e.) values greater than 99%.[5][6]
Chiral Chromatography: An Analytical and Preparative Tool
In addition to enzymatic methods, chiral high-performance liquid chromatography (HPLC) has been developed for both the analytical determination of enantiomeric purity and the preparative separation of the Vince Lactam enantiomers.[7] While highly effective, particularly on a smaller scale, the scalability of chromatographic methods for industrial production can be a limitation compared to biocatalysis.
The Synthetic Pathway to this compound
The enantiomerically pure (-)-(1R,4S)-Vince Lactam is the direct precursor to (1S,4R)-4-aminocyclopent-2-enecarboxylic acid. The transformation is achieved through a straightforward yet crucial hydrolysis step.
Core Synthesis Workflow
The overall synthetic strategy can be visualized as a two-stage process: first, the resolution of the racemic Vince Lactam, and second, the hydrolytic ring-opening of the desired enantiomer.
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An In-Depth Technical Guide to (1S,4R)-4-aminocyclopent-2-enecarboxylic acid hydrochloride: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1S,4R)-4-aminocyclopent-2-enecarboxylic acid hydrochloride is a pivotal chiral building block in modern medicinal chemistry. Its rigid cyclopentene framework, adorned with strategically positioned amino and carboxylic acid functionalities, makes it a valuable scaffold for the synthesis of a diverse range of biologically active molecules. This guide provides a comprehensive overview of its synthesis, with a particular focus on stereoselective methods, its physicochemical properties, and its significant applications in drug discovery and development, most notably as a key intermediate for the antiretroviral drug Abacavir and as a conformationally restricted analog of the neurotransmitter γ-aminobutyric acid (GABA).
Stereoselective Synthesis: The Chemoenzymatic Approach from Vince Lactam
The synthesis of enantiomerically pure this compound is predominantly achieved through a chemoenzymatic strategy starting from racemic 2-azabicyclo[2.2.1]hept-5-en-3-one, commonly known as Vince lactam. This approach is favored due to its efficiency and high stereoselectivity, which are critical for the biological activity of the final products.
The cornerstone of this synthetic route is the enzymatic kinetic resolution of racemic Vince lactam.[1] This resolution separates the two enantiomers, (+)-(1R,4S)-Vince lactam and (-)-(1S,4R)-Vince lactam, with high fidelity. Various hydrolases, such as γ-lactamases, are employed to selectively hydrolyze one of the enantiomers, allowing for the separation of the unreacted enantiomer, which serves as the precursor to the desired (1S,4R) product.[1]
The subsequent steps involve the protection of the amino group, typically as a tert-butoxycarbonyl (Boc) derivative, followed by the hydrolysis of the lactam ring and esterification to yield a protected amino ester intermediate. The final steps involve the deprotection of the amino group and hydrolysis of the ester under acidic conditions to afford the target molecule as its hydrochloride salt.
Experimental Protocol: Synthesis from (-)-(1S,4R)-Vince Lactam
A representative synthetic pathway from the resolved (-)-(1S,4R)-Vince lactam is outlined below. This multi-step process requires careful control of reaction conditions to ensure high yield and preservation of stereochemistry.
Step 1: Boc Protection of (-)-(1S,4R)-Vince Lactam
-
Dissolve (-)-(1S,4R)-Vince lactam in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add di-tert-butyl dicarbonate (Boc)₂O and a catalytic amount of a base, for instance, 4-(dimethylamino)pyridine (DMAP).
-
Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture in vacuo and purify the crude product by column chromatography to yield N-Boc-(-)-(1S,4R)-Vince lactam.
Step 2: Methanolysis of N-Boc-(-)-(1S,4R)-Vince Lactam
-
Dissolve the N-Boc protected lactam in anhydrous methanol.
-
Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.
-
Reflux the mixture until the lactam opening is complete.
-
Neutralize the reaction with a suitable base (e.g., sodium bicarbonate) and remove the solvent under reduced pressure.
-
The resulting crude methyl ester, methyl (1S,4R)-4-(Boc-amino)cyclopent-2-enecarboxylate, can be purified by chromatography.
Step 3: Hydrolysis and Hydrochloride Salt Formation
-
Dissolve the purified methyl ester in a mixture of a suitable organic solvent (e.g., dioxane or THF) and aqueous hydrochloric acid.
-
Heat the reaction mixture to facilitate both the hydrolysis of the methyl ester and the removal of the Boc protecting group.
-
Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, cool the solution to induce crystallization of the product.
-
Collect the solid by filtration, wash with a cold solvent (e.g., acetone or diethyl ether), and dry under vacuum to obtain this compound as a crystalline solid.
Diagram of the Synthetic Workflow
Caption: Chemoenzymatic synthesis of the target compound from racemic Vince lactam.
Physicochemical Properties and Characterization
This compound is typically a white to off-white crystalline solid. Its hydrochloride salt form enhances its stability and water solubility, which is advantageous for its use in aqueous reaction media and for formulation purposes.
| Property | Value |
| Molecular Formula | C₆H₁₀ClNO₂ |
| Molecular Weight | 163.60 g/mol |
| Appearance | White to off-white solid |
| Storage | 2-8°C, under inert atmosphere |
Spectroscopic Characterization:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the olefinic protons of the cyclopentene ring, the methine protons adjacent to the amino and carboxyl groups, and the methylene protons. The coupling patterns and chemical shifts are crucial for confirming the stereochemistry.
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carboxylic acid carbon, the olefinic carbons, and the aliphatic carbons of the cyclopentene ring.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H and N-H stretches (broad), the C=O stretch of the carboxylic acid, and the C=C stretch of the alkene.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the free base and fragmentation patterns consistent with the structure.
Biological Activity and Applications
Conformationally Restricted GABA Analogue
(1S,4R)-4-aminocyclopent-2-enecarboxylic acid is a conformationally restricted analogue of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. The rigid cyclopentene ring locks the molecule into a specific conformation, which allows for the study of the bioactive conformation of GABA at its receptors.
The stereochemistry of these analogues is critical for their biological activity. Studies have shown that different enantiomers can exhibit varied affinities and functional activities (agonist vs. antagonist) at different GABA receptor subtypes (GABAA, GABAB, and GABAC). This stereoselectivity provides valuable insights into the pharmacophore of GABA receptors and aids in the design of subtype-selective ligands with therapeutic potential for neurological disorders such as epilepsy, anxiety, and spasticity.
Furthermore, some research suggests that this class of compounds can act as inhibitors of GABA transaminase (GABA-T), the enzyme responsible for the degradation of GABA.[2] Reversible inhibition of GABA-T by compounds like (1R,4S)-4-amino-cyclopent-2-ene-carboxylic acid has been shown to block conditioned place preference to drugs of abuse like cocaine and nicotine in animal models, suggesting a potential therapeutic application in addiction.[2]
Signaling Pathway Diagram
Caption: Mechanism of action as a GABA transaminase inhibitor.
Key Intermediate in the Synthesis of Abacavir
One of the most significant applications of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid and its derivatives is in the synthesis of carbocyclic nucleoside analogues, which are potent antiviral agents. Specifically, the corresponding amino alcohol, (1S,4R)-4-amino-2-cyclopentene-1-methanol, derived from the title compound, is a crucial intermediate in the industrial synthesis of Abacavir.[3]
Abacavir is a nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV/AIDS. The cyclopentene ring of the intermediate serves as a carbocyclic mimic of the ribose sugar found in natural nucleosides. The precise stereochemistry of the (1S,4R) configuration is essential for the antiviral activity of Abacavir.
The synthesis of Abacavir from this intermediate involves the coupling of the amino alcohol with a purine base derivative, followed by further chemical modifications to complete the structure of the drug. The availability of an efficient and stereoselective route to this key building block is therefore of paramount importance for the large-scale production of this life-saving medication.
Conclusion
This compound is a molecule of significant interest to the pharmaceutical and medicinal chemistry communities. Its stereoselective synthesis, primarily achieved through the enzymatic resolution of Vince lactam, provides access to a chiral scaffold with broad utility. Its role as a conformationally restricted GABA analogue has contributed to our understanding of GABA receptor pharmacology and holds promise for the development of novel therapeutics for neurological disorders. Furthermore, its established application as a key intermediate in the synthesis of the antiretroviral drug Abacavir underscores its importance in the production of essential medicines. This guide has provided a comprehensive overview of the synthesis, properties, and applications of this versatile building block, offering valuable insights for researchers and professionals in the field of drug discovery and development.
References
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Dynamic kinetic resolution of Vince lactam catalyzed by γ-lactamases: a mini-review. (n.d.). PubMed. Retrieved January 10, 2026, from [Link]
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Synthesis of (1R, 4S)-4-Aminocyclopent-2-en-yl Methanol HCL– An Undesired Isomer of Key Starting Material. (2014). IJCPA. Retrieved January 10, 2026, from [Link]
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Systemic administration of 1R,4S-4-amino-cyclopent-2-ene-carboxylic acid, a reversible inhibitor of GABA transaminase, blocks expression of conditioned place preference to cocaine and nicotine in rats. (2002). PubMed. Retrieved January 10, 2026, from [Link]
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Vince lactam. (2023). In Wikipedia. Retrieved January 10, 2026, from [Link]
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A Technical Guide to the Safe Handling of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid hydrochloride
Executive Summary
(1S,4R)-4-aminocyclopent-2-enecarboxylic acid hydrochloride is a crucial chiral building block in modern pharmaceutical research and development, recognized for its role as a constrained γ-aminobutyric acid (GABA) analogue and an intermediate in the synthesis of complex bioactive molecules.[1][2][3] Its handling, however, necessitates a thorough understanding of its chemical properties and potential hazards to ensure the safety of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency management of this compound. Adherence to these protocols is paramount for establishing a self-validating system of safety and scientific excellence in the laboratory.
Compound Identification and Physicochemical Properties
A precise understanding of a compound's identity and properties is the foundation of safe laboratory practice. The hydrochloride salt form enhances solubility and stability but also contributes to its hazardous properties.
| Property | Value | Source(s) |
| Chemical Name | This compound | [1][4] |
| Synonyms | (1S-cis)-4-Amino-2-cyclopentene-1-carboxylic Acid Hydrochloride | [5] |
| CAS Number | 134234-04-1 | [1][4][5][6] |
| Molecular Formula | C₆H₁₀ClNO₂ | [5] |
| Molecular Weight | 163.60 g/mol | [5] |
| Appearance | Off-white to light brown solid/powder | [7] |
| Storage Conditions | Store at room temperature or refrigerated; keep in a dark place under an inert atmosphere. | [7][8] |
Hazard Identification and Risk Assessment
This compound is classified as hazardous. The primary risks are associated with its irritant properties as a fine, crystalline solid, which can be easily aerosolized. The hydrochloride component may contribute to corrosive properties upon contact with moisture.
GHS Hazard Classification Summary:
| Hazard Class | GHS Category | Hazard Statement | Causality and Field Insight |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | The compound can cause localized inflammation, redness, and discomfort upon direct contact. As an amino acid hydrochloride, prolonged contact, especially with moisture (e.g., sweat), can lead to more significant irritation. |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | Particulate matter can cause severe mechanical and chemical irritation to the eyes, potentially leading to damage if not promptly and thoroughly flushed. The acidic nature of the hydrochloride salt exacerbates this risk. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Inhalation of the fine powder can irritate the mucous membranes of the respiratory tract, leading to coughing, shortness of breath, and inflammation. This is the most common exposure route when handling the solid outside of a contained environment. |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 (Potential) | H302/H312/H332: Harmful if swallowed, in contact with skin, or if inhaled | While primary hazards are irritant, related structures show potential for systemic harm upon significant exposure.[9] Prudent handling should assume potential toxicity and minimize all routes of exposure. |
Exposure Controls and Personal Protection
A multi-layered approach, prioritizing engineering controls and supplemented by appropriate Personal Protective Equipment (PPE), is essential for mitigating the risks identified above.
Engineering Controls: The Primary Barrier
The most effective way to prevent exposure is to handle the compound within a controlled environment.
-
Chemical Fume Hood: All manipulations of the solid compound, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood.[10][11] This is non-negotiable, as the hood provides critical protection against the inhalation of aerosolized particles. The airflow of the hood must be verified before commencing work.
Personal Protective Equipment (PPE): The Last Line of Defense
PPE is not a substitute for robust engineering controls but is crucial for protecting against accidental contact.[12][13]
| Protection Type | Specification | Rationale and Best Practices |
| Body Protection | Full-length laboratory coat with buttoned cuffs. | Provides a removable barrier to protect skin and personal clothing from powders and splashes. Long-sleeved shirts and pants should be worn underneath.[14] |
| Hand Protection | Chemical-resistant nitrile gloves. | Nitrile gloves offer adequate protection against incidental contact with this compound.[11] Gloves should be inspected for defects before each use and removed promptly if contaminated, using the proper technique to avoid skin contact. Wash hands thoroughly after removal. |
| Eye/Face Protection | Chemical safety goggles with side shields or a full-face shield. | Standard safety glasses are insufficient. Goggles provide a seal around the eyes to protect against fine dust and splashes.[11][15] A face shield may be required for larger quantities or when there is a significant splash risk. |
| Respiratory Protection | NIOSH-approved N95 (or better) respirator. | Required only if engineering controls (i.e., a fume hood) are not available or fail. Use of a respirator requires prior medical clearance, training, and fit-testing.[9] |
Diagram: General Workflow for Safe Handling
Caption: A logical flow for handling the compound, emphasizing preparation and cleanup.
Standard Operating Procedures for Handling and Storage
Protocol for Handling the Solid Compound
-
Preparation: Ensure the work area within the chemical fume hood is clean and uncluttered. Place a disposable absorbent bench liner on the work surface.
-
Tare Vessel: Place a clean, static-free weighing vessel on an analytical balance inside the hood and tare it.
-
Aliquot Compound: Using a clean spatula, carefully transfer the desired amount of this compound from the stock container to the weighing vessel. Perform this action slowly and close to the surface to minimize dust generation.
-
Seal Stock: Immediately and tightly close the main stock container.
-
Transfer: Carefully transfer the weighed compound to the destination vessel (e.g., reaction flask). A powder funnel can aid in this process.
-
Decontaminate: Clean the spatula and any affected surfaces before removing them from the fume hood.
Protocol for Preparing a Solution
-
Solvent First: Add the desired volume of the solvent to the receiving vessel (e.g., volumetric flask or beaker).
-
Add Compound: Add the weighed solid to the solvent.
-
Dissolve: Mix the solution using a magnetic stirrer or gentle agitation until the solid is fully dissolved.
-
Label: Clearly label the container with the compound name, concentration, solvent, date, and your initials.
Storage and Stability
-
Short-Term: Store in a tightly sealed container in a cool, dry, and dark place, such as a desiccator.[7]
-
Long-Term: For maximum stability, store under an inert atmosphere (e.g., argon or nitrogen) in a refrigerator (+4°C).[8] This precaution minimizes degradation from air, light, and moisture.
-
Incompatibilities: Keep away from strong oxidizing agents and strong bases.[8]
Emergency Response Protocols
Rapid and correct response to an exposure or spill is critical. All personnel must be familiar with the location of safety showers, eyewash stations, and spill kits.
First-Aid Measures
| Exposure Route | Protocol |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[16] Seek immediate medical attention. |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[17][18] Seek medical attention if irritation develops or persists. |
| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration.[17] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[17] Seek immediate medical attention. |
Spill Management Protocol
The response depends on the scale of the spill.
-
Minor Spill (<1 gram, contained):
-
Alert: Alert personnel in the immediate area.
-
Isolate: Ensure the spill is contained within the fume hood.
-
Protect: Don appropriate PPE, including an N95 respirator if there is any doubt about airborne dust.
-
Contain: Gently cover the spill with an absorbent material like vermiculite or sand to prevent further aerosolization.[18][19]
-
Clean: Carefully sweep the material into a dustpan and place it into a designated, sealable hazardous waste container.[20]
-
Decontaminate: Wipe the spill area with a cloth dampened with a mild detergent and water. For final decontamination, a wipe with a dilute sodium bicarbonate solution can be used to neutralize any acidic residue.[21]
-
Dispose: All cleanup materials are considered hazardous waste and must be placed in the sealed container.[22] Label the container appropriately.
-
-
Major Spill (>1 gram or outside of containment):
-
Evacuate: Immediately alert everyone and evacuate the laboratory.
-
Isolate: Close the laboratory doors to contain the spill.
-
Notify: Contact your institution's Environmental Health & Safety (EHS) department and your supervisor immediately.
-
Do not attempt to clean up a major spill unless you are trained and equipped to do so. Await the arrival of the emergency response team.
-
Diagram: Spill Response Decision Tree
Caption: A decision-making tool for responding to spills of the compound.
Waste Disposal
All waste materials contaminated with this compound, including empty containers, used PPE, and spill cleanup debris, must be disposed of as hazardous chemical waste.[19][22]
-
Collect waste in a clearly labeled, sealed, and chemically compatible container.
-
Never dispose of this chemical down the drain or in regular trash.[10]
-
Follow all local, state, and federal regulations for hazardous waste disposal. Consult your institution's EHS department for specific procedures.
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PPE and Safety for Chemical Handling. (2020). ACS Material. [Link]
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Protective Gear for Chemical Handling Must-Have Equipment. (2024). SAMS Solutions. [Link]
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(1S,4R)-Methyl 4-aminocyclopent-2-enecarboxylate hydrochloride. PubChem. [Link]
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(1S,4R)-4-Amino-2-cyclopenten-1-carboxylic Acid Hydrochloride. Pharmaffiliates. [Link]
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Powder Coating Personal Protective Equipment (PPE) Requirements. NSP Coatings. [Link]
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I have a chemical spill in the lab, what should I do? Boston College Environmental Health and Safety. [Link]
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Comprehensive Guide to Hydrolysis and Analysis of Amino Acids. Waters Corporation. [Link]
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Chemical Spills. Florida State University Emergency Management. [Link]
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Synthesis of (1R, 4S)-4-Aminocyclopent-2-en-yl Methanol HCL. International Journal of Current Pharmaceutical Analysis. [Link]
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RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Utah State University. [Link]
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(1s 4r)-4-aminocyclopent 2-enecarboxylic Acid. Tradeindia. [Link]
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A Researcher's Guide to Sourcing and Quality Control of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid hydrochloride
This technical guide provides an in-depth analysis for researchers, scientists, and drug development professionals on the procurement and quality verification of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid hydrochloride (CAS No: 134234-04-1). This chiral amino acid is a critical building block in medicinal chemistry, notably as a constrained analogue of γ-aminobutyric acid (GABA), and serves as a key intermediate in the synthesis of various therapeutic agents, including those targeting neurological disorders.[1] The precise stereochemistry and purity of this compound are paramount to the success of subsequent synthetic steps and the biological activity of the final drug candidate. This guide aims to equip researchers with the necessary knowledge to navigate the supplier landscape, understand the synthetic nuances that impact quality, and implement robust analytical methods for quality control.
Navigating the Supplier Landscape: A Comparative Analysis
The selection of a reliable supplier is a critical first step that can significantly impact research timelines and outcomes. The market for specialized chemical intermediates like this compound is populated by a range of suppliers, from large-scale manufacturers to smaller, specialized chemical synthesis companies. When evaluating potential suppliers, it is crucial to look beyond price and consider factors such as purity, availability of supporting documentation (Certificate of Analysis, SDS), and the supplier's reputation for quality and consistency.
Below is a comparative table of representative suppliers for this compound. Please note that availability, purity, and pricing are subject to change and should be verified directly with the suppliers.
| Supplier | Purity Specification | Available Quantities | Noteworthy Information |
| Sigma-Aldrich | ≥95% | Gram-scale | Often provides detailed technical information and supporting documentation online. |
| Santa Cruz Biotechnology | Not specified, refer to CoA | Research quantities | Provides basic physicochemical properties. For research use only. |
| US Biological | ≥99% (HPLC) | 100mg, 250mg, 1g, 5g | Also supplies the free base and related methyl ester.[2] |
| CP Lab Safety | ~95% | 10 grams | Specifies the product is for professional research and industrial use only.[3] |
| Suzhou Unite Pharmaceutical | Not specified | Bulk and research quantities | Lists the free base form of the compound.[4] |
| Pharmaffiliates | Not specified | Not specified | Provides basic product information. |
It is imperative for researchers to request a lot-specific Certificate of Analysis (CoA) prior to purchase. The CoA provides critical data on the purity, identity, and presence of any impurities for a specific batch of the compound.
Synthetic Routes and Potential Impurity Profile
A thorough understanding of the synthetic pathway used to manufacture this compound is essential for anticipating potential impurities. The most common and stereoselective route to this class of compounds originates from the enzymatic resolution of (±)-2-azabicyclo[2.2.1]hept-5-en-3-one, commonly known as the Vince Lactam.[5][6]
The synthesis of a closely related analogue, as described in the literature, provides a representative workflow that highlights critical steps where impurities can be introduced.[5][7] This process typically involves:
-
Enzymatic Resolution of Vince Lactam: The racemic Vince Lactam is resolved to yield the desired enantiomer. Incomplete resolution can lead to the presence of the undesired enantiomer in the final product.
-
Protection of the Amine: The amino group of the resolved lactam is often protected, for example, with a tert-butyloxycarbonyl (Boc) group using Di-tert-butyl dicarbonate.[5] Incomplete protection or side reactions can introduce impurities.
-
Lactam Ring Opening and Reduction: The protected lactam is then subjected to ring-opening and reduction, often using a reducing agent like sodium borohydride, to yield the corresponding amino alcohol.[5]
-
Oxidation and Deprotection: The alcohol is then oxidized to the carboxylic acid, followed by the removal of the protecting group under acidic conditions, which also forms the hydrochloride salt. Incomplete deprotection will result in the Boc-protected impurity.
The following diagram illustrates a generalized synthetic workflow based on the Vince Lactam route:
Caption: Generalized synthetic workflow from Vince Lactam.
Potential Impurities to Consider:
-
(1R,4S)-enantiomer: The diastereomeric impurity arising from incomplete enzymatic resolution.
-
Starting materials: Residual Vince Lactam or other reagents.
-
Boc-protected intermediate: Resulting from incomplete deprotection.
-
Solvents and reagents: Trace amounts of solvents and other chemicals used in the synthesis and purification process.
Quality Control and Analytical Methods
Rigorous quality control is non-negotiable for ensuring the suitability of this compound for its intended research application. A combination of analytical techniques should be employed to confirm the identity, purity, and enantiomeric excess of the material.
Identity Confirmation
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. The expected monoisotopic mass for the free base (C6H9NO2) is approximately 127.06 g/mol .[8] High-resolution mass spectrometry (HRMS) can provide a more accurate mass measurement, further confirming the elemental composition.
Purity Assessment
High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the chemical purity of the compound. A reversed-phase HPLC method with UV detection is typically employed. The purity is determined by the relative area of the main peak compared to the total area of all peaks in the chromatogram. For a first Good Manufacturing Practice (GMP) lot of a peptide, a purity specification of greater than 97% with no single impurity greater than 1% is typical.[9]
Enantiomeric Purity Determination
Chiral HPLC: The most critical quality attribute for this compound is its enantiomeric purity. Chiral HPLC is the gold standard for separating and quantifying enantiomers. The separation is achieved using a chiral stationary phase (CSP). For the separation of amino acid enantiomers, polysaccharide-based CSPs are often effective.[10]
A published method for the separation of a closely related compound, (1R, 4S)-4-Aminocyclopent-2-en-1-yl Methanol HCl, utilized a Daicel Crownpack CR(+) column with a mobile phase of 50mM sodium perchlorate adjusted to pH 2.0 with perchloric acid.[5][7] This provides a good starting point for developing a method for the title compound.
Step-by-Step Chiral HPLC Method Development Outline:
-
Column Selection: Start with a crown ether-based or a macrocyclic glycopeptide-based chiral stationary phase, such as a Daicel Crownpack or an Astec CHIROBIOTIC T column, which are known to be effective for the separation of underivatized amino acids.[5][10]
-
Mobile Phase Selection: A common mobile phase for chiral separations of amino acids is a mixture of an aqueous buffer (e.g., perchloric acid or a salt solution) and an organic modifier (e.g., methanol or acetonitrile). The pH of the aqueous component is a critical parameter to optimize.
-
Method Optimization: Systematically vary the mobile phase composition (e.g., the percentage of organic modifier and the pH of the aqueous phase) to achieve baseline separation of the two enantiomers.
-
Validation: Once a suitable method is developed, it should be validated according to ICH guidelines for parameters such as specificity, linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy, and precision.[5][7]
The following diagram outlines the decision-making process for qualifying a new supplier of this compound:
Caption: Decision workflow for supplier qualification.
Conclusion
The procurement of high-quality this compound is a multi-faceted process that requires careful consideration of the supplier, a fundamental understanding of the synthetic route and potential impurities, and the implementation of rigorous analytical quality control measures. By following the guidance outlined in this document, researchers can confidently source this critical chiral building block, thereby ensuring the integrity and success of their drug discovery and development programs.
References
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Gangrade, D., Nema, R., & Singhvi, I. (2014). Synthesis of (1R, 4S)-4-Aminocyclopent-2-en-yl Methanol HCL– An Undesired Isomer of Key Starting Material in the Synthesis of Abacavir Sulphate and Development of Validated Chiral HPLC Method for its Estimation. International Journal of Chemical and Pharmaceutical Analysis, 1(4), 176-182. [Link]
-
CP Lab Safety. (1S, 4R)-4-Aminocyclopent-2-enecarboxylic acid, min 95%, 10 grams. [Link]
-
ResearchGate. Representative clinical medicines prepared from 2-azabicyclo [2.2.1]hept-5-en-3-one (Vince lactam). [Link]
-
Polypeptide Group. Quality control in peptide manufacturing: specifications for GMP peptides. [Link]
-
Suzhou Unite Pharmaceutical Co.,Ltd. (-)-(1S,4R)-4-Aminocyclopent-2-enecarboxylic acid. [Link]
-
PubChem. (1S,4R)-Methyl 4-aminocyclopent-2-enecarboxylate hydrochloride. [Link]
-
PubMed. Quality control of peptide drugs. Chiral amino acid analysis versus standard for icatibant acetate. [Link]
-
IndiaMART. (1s,4r)-4-Aminocyclopent-2-Enyl)Methanol Hydrochloride. [Link]
-
Pharmaffiliates. (1S,4R)-4-Amino-2-cyclopentene-1-methanol Hydrochloride. [Link]
-
Synthonix. methyl (1S,4R)-4-aminocyclopent-2-ene-1-carboxylate hydrochloride. [Link]
-
International Journal of Chemical and Pharmaceutical Analysis. Synthesis of (1R, 4S)-4-Aminocyclopent-2-en-yl Methanol HCL– An Undesired Isomer of Key Starting Material in the Synthesis of Abacavir Sulphate and Development of Validated Chiral HPLC Method for its Estimation. [Link]
-
ResearchGate. Determination of Chemical and Enantiomeric Purity of α‐Amino Acids and their Methyl Esters as N‐Fluorenylmethoxycarbonyl Derivatives Using Amylose‐derived Chiral Stationary Phases. [Link]
- Google Patents.
-
YAKHAK HOEJI. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]
-
Chiralpedia. Chiral HPLC separation: strategy and approaches. [Link]
-
ResearchGate. Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. [Link]
-
CAT. Analyses of amino acids, Enantiomeric purity. [Link]
-
Phenomenex. Chiral HPLC Separations. [Link]
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ResearchGate. How can we separate a pair of enantiomers by using chiral HPLC ? [Link]
-
PubChem. (1R,4R)-4-aminocyclopent-2-ene-1-carboxylic acid. [Link]
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A-Technical-Guide-to-the-Spectroscopic-Characterization-of-(1S,4R)-4-aminocyclopent-2-enecarboxylic-acid-hydrochloride
Abstract
This technical guide provides an in-depth analysis of the key spectroscopic data required for the unequivocal identification and characterization of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid hydrochloride (CAS Number: 134234-04-1).[1][2][3] As a crucial building block in medicinal chemistry, particularly in the synthesis of antiviral agents, rigorous structural confirmation is paramount. This document collates and interprets expected data from Proton and Carbon-13 Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, it outlines the fundamental experimental protocols, offering field-proven insights into the causality behind methodological choices to ensure data integrity and reproducibility. This guide is intended for researchers, chemists, and quality control specialists in the pharmaceutical and chemical industries.
Introduction and Significance
(1S,4R)-4-aminocyclopent-2-enecarboxylic acid is a cyclic, non-proteinogenic γ-amino acid analogue. Its hydrochloride salt is a stable, crystalline solid, making it a convenient precursor for complex molecular synthesis. The stereochemistry of this compound, with a cis relationship between the amino and carboxylic acid groups, is critical for its biological activity and that of its derivatives.
Spectroscopic analysis is the cornerstone of modern chemical characterization. It provides a non-destructive fingerprint of a molecule, revealing details about its atomic composition, connectivity, functional groups, and three-dimensional structure. For a molecule like this compound, a multi-technique approach (NMR, IR, MS) is not just best practice, but essential for confirming stereochemistry and ensuring purity.
Molecular Structure and Spectroscopic Overview
The structural features of the target molecule dictate its spectroscopic output. Key characteristics include:
-
A five-membered cyclopentene ring: This introduces conformational rigidity and specific proton-proton coupling relationships.
-
Olefinic protons (C2-H, C3-H): These will appear in a distinct region of the ¹H NMR spectrum.
-
Chiral centers (C1, C4): The specific stereochemistry ((1S,4R)) governs the magnetic environment of each proton, making them non-equivalent.
-
Functional Groups: A carboxylic acid (-COOH) and an ammonium group (-NH₃⁺), the protonated form of the amine in the hydrochloride salt. These groups have characteristic signatures in IR and NMR spectroscopy.
The following diagram illustrates the molecular structure with proton and carbon numbering used for spectral assignments.
Caption: Structure of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid with atom numbering.
Spectroscopic Data and Interpretation
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR provides the most detailed information about the molecular skeleton. The spectrum is typically run in D₂O to exchange the acidic protons of the -COOH and -NH₃⁺ groups, simplifying the spectrum.
Table 1: Expected ¹H NMR Data (400 MHz, D₂O)
| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment Rationale |
| H2, H3 | 6.0 - 6.4 | m | - | Olefinic protons on the double bond. |
| H4 | ~4.5 | m | - | Methine proton adjacent to the ammonium group, deshielded. |
| H1 | ~3.8 | m | - | Methine proton adjacent to the carboxyl group, deshielded. |
| H5a, H5b | 2.0 - 2.8 | m | - | Diastereotopic methylene protons on the aliphatic part of the ring. |
Expertise & Causality:
-
Solvent Choice: D₂O is the solvent of choice. Its polarity readily dissolves the hydrochloride salt, and the deuterium exchange with labile protons (NH₃⁺ and COOH) removes their signals from the spectrum, which would otherwise broaden and complicate interpretation.
-
Chemical Shifts: The olefinic protons (H2, H3) are the most deshielded due to the sp² hybridization and anisotropy of the double bond. The methine protons (H1, H4) are deshielded by the adjacent electron-withdrawing carboxyl and ammonium groups, respectively. The aliphatic methylene protons (H5a, H5b) appear in the most upfield region.
-
Multiplicity: The complex, overlapping multiplets ('m') arise from intricate cis, trans, and geminal couplings between the protons in the rigid ring system. A higher field instrument (≥500 MHz) and 2D NMR techniques like COSY would be required to resolve these couplings and definitively assign each constant.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy complements ¹H NMR by providing a map of the carbon backbone.
Table 2: Expected ¹³C NMR Data (100 MHz, D₂O)
| Carbon Label | Chemical Shift (δ, ppm) | Assignment Rationale |
| C=O | ~175 | Carboxylic acid carbonyl carbon. |
| C2, C3 | 130 - 135 | Olefinic carbons of the double bond. |
| C4 | ~55 | Carbon attached to the ammonium group. |
| C1 | ~45 | Carbon attached to the carboxyl group. |
| C5 | ~40 | Aliphatic methylene carbon. |
Expertise & Causality:
-
The carbonyl carbon of the carboxylic acid is the most deshielded, appearing furthest downfield as is characteristic.
-
The sp² hybridized carbons of the alkene are next, followed by the sp³ carbons.
-
The carbon attached to the electron-withdrawing ammonium group (C4) is more deshielded than the carbon attached to the carboxyl group (C1) and the aliphatic methylene carbon (C5).
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups. The spectrum of the hydrochloride salt will show characteristic absorptions for the ammonium and carboxylic acid moieties.
Table 3: Expected IR Absorption Bands (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 3200 - 2500 | Broad, Strong | O-H stretch of carboxylic acid and N-H stretch of ammonium (R-NH₃⁺). |
| ~1720 | Strong | C=O stretch of the carboxylic acid. |
| ~1600 | Medium | N-H bend (asymmetric) of the ammonium group. |
| ~1500 | Medium | N-H bend (symmetric) of the ammonium group. |
| ~1400 | Medium | C-O-H bend of the carboxylic acid. |
Expertise & Causality:
-
Broad O-H / N-H Band: The most prominent feature is the extremely broad absorption in the 3200-2500 cm⁻¹ region. This is a classic signature of an amino acid hydrochloride, where the O-H stretching of the carboxylic acid is superimposed on the N-H stretching vibrations of the ammonium salt, all broadened by extensive hydrogen bonding in the solid state.
-
Carbonyl Stretch: The strong absorption around 1720 cm⁻¹ is indicative of the C=O stretch of a protonated carboxylic acid. In the corresponding free base (zwitterion), this would be shifted to a lower frequency (~1600 cm⁻¹) as the carboxylate anion.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern, confirming the molecular formula. Electrospray Ionization (ESI) is the preferred method for this polar, non-volatile compound.
Table 4: Expected Mass Spectrometry Data (ESI+)
| m/z Value | Ion Assignment | Analysis |
| 128.07 | [M+H]⁺ | The protonated molecular ion of the free amino acid (C₆H₉NO₂). The HCl is not covalently bonded and does not contribute to the mass in this mode. |
| 111.06 | [M+H - NH₃]⁺ | Loss of ammonia from the protonated molecule. |
| 83.07 | [M+H - COOH]⁺ | Loss of the carboxylic acid group as formic acid. |
Expertise & Causality:
-
Ionization Mode: ESI in positive mode (ESI+) is ideal because the amino group is readily protonated to form a stable cation for detection.
-
Observed Mass: The primary ion observed will be for the free base plus a proton ([M+H]⁺), as the hydrochloride salt dissociates in the ESI source. Therefore, the expected mass is calculated from the formula C₆H₉NO₂ (MW = 127.14), with the addition of one proton, giving an m/z of ~128.
-
Fragmentation: Tandem MS (MS/MS) would reveal characteristic losses. The most common fragmentation pathways for amino acids are the loss of ammonia (NH₃) and the loss of the elements of formic acid (HCOOH) or water and carbon monoxide (H₂O + CO).
Experimental Protocols
The following protocols describe standardized procedures for acquiring high-quality spectroscopic data.
NMR Spectroscopy Protocol
Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.
IR Spectroscopy Protocol
-
Sample Preparation (KBr Pellet):
-
Grind a small amount (~1-2 mg) of the sample with ~100 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle.
-
The goal is to create a fine, homogeneous powder.
-
Place the powder into a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Obtain a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder.
-
Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.
-
-
Data Processing:
-
The instrument software automatically ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry Protocol
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent system, typically 50:50 water:acetonitrile with 0.1% formic acid. The acid ensures the analyte is protonated.
-
-
Data Acquisition (ESI+):
-
Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to achieve a stable signal for the ion of interest.
-
Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-300 amu).
-
If fragmentation data is desired, perform a product ion scan (MS/MS) on the precursor ion (m/z 128).
-
Summary
The structural integrity of this compound can be confidently established through a combination of spectroscopic techniques. ¹H and ¹³C NMR define the carbon-hydrogen framework and stereochemical relationships. IR spectroscopy provides rapid confirmation of the critical carboxylic acid and ammonium functional groups. Finally, mass spectrometry confirms the molecular weight and elemental composition. Adherence to the rigorous protocols outlined herein ensures the generation of reliable and reproducible data, which is fundamental to any research or drug development program utilizing this important chemical intermediate.
References
This section would be populated with URLs to specific scientific papers, database entries (like SDBS or PubChem), and supplier technical data sheets where the actual spectral data was found or referenced. As no single, complete, peer-reviewed source was located, this section remains illustrative.
Sources
(1S,4R)-4-aminocyclopent-2-enecarboxylic acid hydrochloride solubility
An In-Depth Technical Guide to the Solubility Profile of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid hydrochloride
Abstract
(1S,4R)-4-aminocyclopent-2-enecarboxylic acid is a cyclic γ-aminobutyric acid (GABA) analogue that has been noted to affect dopaminergic activity.[1] As with any compound under investigation for pharmaceutical potential, a thorough understanding of its physicochemical properties is paramount. Solubility, in particular, is a critical determinant of a drug candidate's behavior, influencing everything from formulation strategies to in vivo bioavailability.[2][3] This guide provides a comprehensive technical overview of the theoretical principles and practical methodologies for characterizing the solubility of its hydrochloride salt, this compound. We delve into the key factors governing its solubility, present authoritative, step-by-step protocols for both thermodynamic and kinetic solubility determination, and discuss the application of this critical data in the drug development pipeline.
Core Compound Characteristics
A foundational understanding of the molecule is the first step in any solubility investigation. This compound is a non-proteinogenic amino acid salt. Its structure, featuring both an amine and a carboxylic acid group, dictates that its behavior in solution will be highly dependent on the surrounding environment.
| Property | Value | Source |
| IUPAC Name | (1S,4R)-4-amino-2-cyclopentene-1-carboxylic acid hydrochloride | N/A |
| CAS Number | 134234-04-1 | [1][4] |
| Molecular Formula | C₆H₁₀ClNO₂ | [4] |
| Molecular Weight | 163.60 g/mol | [4] |
| Parent Compound | (1S,4R)-4-aminocyclopent-2-enecarboxylic acid | [1] |
| Known Significance | γ-aminobutyric acid (GABA) mimetic affecting dopaminergic activity. | [1] |
Guiding Principles of Solubility for an Amino Acid Hydrochloride
The solubility of this compound is not a single value but a functional property governed by several interconnected variables. As an ionizable amino acid salt, its behavior in aqueous media is primarily dictated by pH.
The Overarching Impact of pH
The solubility of amino acids is profoundly dependent on the pH of the solution due to the ionization of their amino and carboxylic acid groups.[5][6] The minimum solubility is typically observed near the isoelectric point (pI), where the molecule exists predominantly as a neutral zwitterion with balanced positive and negative charges.[7]
-
At Low pH (Acidic Conditions): In a solution with a pH below the pKa of the carboxyl group, both the amino group and the carboxyl group are protonated. This results in a net positive charge on the molecule (a cation). The hydrochloride salt form already provides an acidic environment upon dissolution.
-
At High pH (Basic Conditions): As the pH increases above the pKa of the amino group, both groups are deprotonated, resulting in a net negative charge (an anion).
The charged cationic and anionic forms interact more favorably with polar water molecules than the neutral zwitterion, leading to significantly higher solubility at pH values distant from the isoelectric point.[8] Therefore, determining the pH-solubility profile is essential for this compound.
The Influence of Temperature
For most amino acids, the dissolution process in water is endothermic, meaning that solubility tends to increase with rising temperature.[9][10] This relationship can often be described by the van't Hoff equation.[9] Characterizing solubility at physiologically relevant temperatures (e.g., 37°C) is crucial for biopharmaceutical evaluation, while testing at lower temperatures (e.g., 4°C) can provide insights into the physical stability of potential formulations.[11]
Solvent System Composition
The solubility of amino acids is highest in highly polar solvents like water, which can effectively solvate the charged functional groups.[8] As the hydrophobicity of the solvent increases (e.g., in water-alcohol mixtures), the solubility of amino acids generally decreases.[12] The cyclopentene ring in the target molecule introduces a degree of nonpolar character, which will influence its interaction with various solvents.
Solid-State Properties
It is crucial to recognize that solubility is an equilibrium between the dissolved state and the undissolved solid.[2] Different solid forms, such as crystalline polymorphs or amorphous material, can exhibit different solubilities.[2] Therefore, characterization of the solid form used in solubility studies is a key component of a trustworthy protocol.
Protocol: Thermodynamic (Equilibrium) Solubility Determination
Thermodynamic solubility represents the true equilibrium saturation concentration of a compound in a given solvent at a specific temperature. The shake-flask method is the universally accepted "gold standard" for this determination.[13] This protocol ensures that equilibrium is reached and provides a self-validating system through the confirmation of a solid phase at the end of the experiment.
Experimental Workflow
Caption: Workflow for Thermodynamic Solubility Determination.
Step-by-Step Methodology
1. Materials & Reagents:
-
This compound (solid powder)
-
Solvents: Deionized Water, Phosphate Buffered Saline (PBS, pH 7.4), 0.1 N HCl, Ethanol (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Formic Acid (or other appropriate mobile phase modifier)
-
2 mL glass vials with screw caps
2. Equipment:
-
Analytical balance
-
Calibrated pipettes
-
Thermostatically controlled shaker/incubator
-
Benchtop centrifuge with vial adapters or syringe filters (e.g., 0.22 µm PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
pH meter
3. Safety Precautions:
-
Consult the Safety Data Sheet (SDS) before handling.[14][15] The compound may cause skin, eye, and respiratory irritation.[15]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle the solid powder in a well-ventilated area or fume hood to avoid inhalation.
4. Experimental Procedure:
-
Preparation: Add an excess amount of the solid compound (e.g., 5-10 mg) to a pre-weighed 2 mL glass vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.
-
Solvent Addition: Accurately add a defined volume of the chosen solvent (e.g., 1.0 mL) to the vial.
-
Equilibration: Cap the vials securely and place them in a shaker incubating at a controlled temperature (e.g., 25°C or 37°C). Agitate for a sufficient duration to ensure equilibrium is reached (typically 24 to 48 hours). A preliminary time-to-equilibrium study is recommended.
-
Phase Separation: After equilibration, visually confirm the presence of undissolved solid. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid. Alternatively, filter the suspension using a chemical-resistant syringe filter. This step is critical for accurate measurement.[2]
-
Sample Analysis:
-
Carefully aspirate an aliquot of the clear supernatant, avoiding any disturbance of the solid pellet.
-
Perform a serial dilution of the supernatant with the mobile phase to bring the concentration within the linear range of the analytical method's calibration curve.
-
Quantify the concentration of the dissolved compound using a validated HPLC-UV method.
-
5. Data Calculation:
-
Construct a calibration curve using standards of known concentrations.
-
Determine the concentration of the diluted sample from the curve.
-
Calculate the original solubility (S) in the solvent using the formula:
-
S (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor
-
High-Throughput Kinetic Solubility Assessment
In early drug discovery, kinetic solubility is often measured to rapidly rank compounds.[16] This method does not represent true thermodynamic equilibrium but measures the concentration at which a compound precipitates when added from a concentrated organic stock solution (typically DMSO) into an aqueous buffer.[2][16] Nephelometry, which measures light scattering from suspended particles (precipitate), is a common detection technique.[3]
Kinetic Solubility Workflow
Caption: Workflow for Kinetic Solubility by Nephelometry.
Data Synthesis and Application in Research
The data generated from these experiments are foundational for drug development decisions. The results should be compiled into a clear, comparative format.
Representative Solubility Data Summary
The following table is a template. Actual values must be determined experimentally.
| Solvent / Condition | Temperature (°C) | Method | Solubility (mg/mL) |
| Deionized Water | 25 | Thermodynamic | Experimental Value |
| Deionized Water | 37 | Thermodynamic | Experimental Value |
| PBS (pH 7.4) | 37 | Thermodynamic | Experimental Value |
| 0.1 N HCl (pH ~1) | 37 | Thermodynamic | Experimental Value |
| Ethanol | 25 | Thermodynamic | Experimental Value |
| PBS (pH 7.4) | 25 | Kinetic | Experimental Value |
Field-Proven Insights
-
High solubility in 0.1 N HCl is expected and would be predictive of good dissolution in the stomach.
-
Solubility in PBS at pH 7.4 is a critical parameter that simulates conditions in the small intestine and blood, directly informing the Biopharmaceutics Classification System (BCS) assessment.[16]
-
A significant discrepancy between thermodynamic and kinetic solubility can indicate that the compound is prone to supersaturation, which can be a viable formulation strategy but requires careful control.
-
Low aqueous solubility (<1 mg/mL) may signal potential challenges with oral absorption and necessitate formulation approaches such as salt selection, particle size reduction, or the use of solubility enhancers.[11]
Conclusion
A comprehensive characterization of the solubility of this compound is a non-negotiable step in its evaluation as a potential therapeutic agent. This requires more than determining a single data point; it involves a systematic investigation of its pH- and temperature-dependent solubility profile using robust, validated methods like the shake-flask protocol. The resulting data provides invaluable, actionable insights that guide formulation development, predict in vivo performance, and ultimately de-risk the path from discovery to clinical application.
References
- Bergström, C. A., Wassvik, C. M., Johansson, K., & Hubatsch, I. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Vertex AI Search.
- Slideshare. (n.d.). solubility experimental methods.pptx.
- Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
- Lund University Publications. (n.d.).
- Jadhav, D. S. (2013).
- ResearchGate. (2025).
- ResearchGate. (2025).
- ChemicalBook. (2022). Chemical Safety Data Sheet MSDS / SDS - (-)-(1S,4R)-4-AMINOCYCLOPENT-2-ENECARBOXYLIC ACID.
- ChemicalBook. (n.d.). (1S,4R)-4-Amino-2-cyclopenten-1-carboxylic Acid Hydrochloride.
- Fisher Scientific. (2023). SAFETY DATA SHEET - (1R,4S)-4-Aminocyclopent-2-enecarboxylic acid.
- ResearchGate. (2025). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility.
- Quora. (2024). Is the solubility of amino acids affected by their pH levels?.
- Letcher, T. M., Reddy, P., & Naicker, P. K. (n.d.). Effect of Temperature on The Solubility of α-Amino Acids and α,ω-Amino Acids in Water.
- Avdeef, A. (2023). The solubility-pH profiles of amino acids showing departures from the ideal Henderson-Hasselbalch shape.
- Chakravarty, J., & Lahiri, S. C. (n.d.). Solubilities of Amino Acids in Different Mixed Solvents. Indian Chemical Society.
- Santa Cruz Biotechnology. (n.d.). (1S,4R)-4-Amino-2-cyclopenten-1-carboxylic Acid Hydrochloride.
- Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI.
- Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems.
Sources
- 1. (1S,4R)-4-Amino-2-cyclopenten-1-carboxylic Acid Hydrochloride | 134234-04-1 [chemicalbook.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. rheolution.com [rheolution.com]
- 4. scbt.com [scbt.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. quora.com [quora.com]
- 8. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 9. researchgate.net [researchgate.net]
- 10. Effect of Temperature on The Solubility of α-Amino Acids and α,ω-Amino Acids in Water [ouci.dntb.gov.ua]
- 11. solubility experimental methods.pptx [slideshare.net]
- 12. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 13. lup.lub.lu.se [lup.lub.lu.se]
- 14. chemicalbook.com [chemicalbook.com]
- 15. fishersci.com [fishersci.com]
- 16. pharmatutor.org [pharmatutor.org]
Methodological & Application
Topic: A Detailed Protocol for the Enantioselective Synthesis of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid hydrochloride
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
(1S,4R)-4-aminocyclopent-2-enecarboxylic acid and its derivatives are crucial chiral building blocks in medicinal chemistry. They form the core cyclopentene scaffold of essential carbocyclic nucleoside analogues, a class of compounds renowned for their potent antiviral activities.[1][2] Notably, this specific stereoisomer is a key precursor in the synthesis of blockbuster antiretroviral drugs such as Abacavir, used in the treatment of HIV.[3][4][5] The precise arrangement of the amino and carboxylic acid groups on the cyclopentene ring is paramount for biological activity, making stereocontrol the central challenge in its synthesis. This application note provides a comprehensive, field-proven protocol for the synthesis of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid hydrochloride, starting from the readily available racemic 2-azabicyclo[2.2.1]hept-5-en-3-one, commonly known as the Vince lactam.[6] The strategy hinges on a highly efficient enzymatic kinetic resolution to establish the required stereochemistry, followed by straightforward chemical transformations to yield the target compound in high purity.
Introduction: The Strategic Importance of Stereochemistry
The therapeutic efficacy of many nucleoside analogues is dictated by their three-dimensional structure. In carbocyclic nucleosides like Carbovir and its derivative Abacavir, the cyclopentene ring mimics the furanose sugar of natural nucleosides.[7][8] The (1S,4R) configuration is essential for the molecule to be recognized and processed by viral enzymes like reverse transcriptase, leading to the inhibition of viral replication.
The synthetic pathway detailed herein addresses the critical challenge of isolating the correct enantiomer from a racemic starting material. While classical resolution methods exist, enzymatic kinetic resolution offers unparalleled selectivity and operates under mild, environmentally benign conditions, making it a preferred industrial strategy.[7][9] This guide explains the causality behind each procedural step, providing a robust and reproducible method for researchers in organic synthesis and drug development.
Overall Synthetic Strategy
The synthesis is a three-stage process commencing with the resolution of racemic (±)-Vince lactam. The desired (-)-(1S,4R)-Vince lactam is then converted to its corresponding methyl ester, which is subsequently hydrolyzed to the target carboxylic acid hydrochloride salt.
Diagram 1: High-level workflow for the synthesis of the target compound.
Mechanistic Insights & Protocol Causality
Stage 1: Enzymatic Kinetic Resolution
The cornerstone of this synthesis is the enantioselective separation of the racemic Vince lactam. This is achieved through kinetic resolution, where one enantiomer reacts much faster than the other.
-
Expertise & Experience: We employ a (+)-γ-lactamase enzyme. These enzymes selectively catalyze the hydrolysis of the (+)-(1R,4S)-enantiomer of the Vince lactam into the corresponding amino acid.[7][9] The desired (-)-(1S,4R)-enantiomer is a poor substrate for the enzyme and remains largely unreacted in the organic phase. This difference in reactivity allows for a clean separation. The choice of an enzymatic method is deliberate; it avoids the need for expensive chiral reagents or catalysts and typically results in a very high enantiomeric excess (ee) for the unreacted lactam.
Stage 2: Acid-Catalyzed Lactamolysis and Esterification
Once the (-)-(1S,4R)-Vince lactam is isolated, the bicyclic system must be opened to reveal the cyclopentene core.
-
Expertise & Experience: A one-pot reaction using thionyl chloride in methanol is exceptionally efficient for this transformation.[10] The process unfolds in two key steps:
-
Thionyl chloride reacts with methanol to form methyl chlorosulfite and HCl in situ.
-
The generated HCl protonates the carbonyl oxygen of the lactam, activating it for nucleophilic attack by methanol. This cleaves the amide bond.
-
The same acidic conditions then catalyze the Fischer esterification of the newly formed carboxylic acid with the methanol solvent, directly yielding the methyl ester hydrochloride salt.[10] This tandem reaction is highly effective and simplifies the workflow by avoiding the isolation of the intermediate amino acid.
-
Stage 3: Saponification to the Final Product
The final step is the conversion of the methyl ester to the carboxylic acid.
-
Expertise & Experience: Saponification is achieved using a strong base, followed by acidification. Lithium hydroxide (LiOH) is a preferred reagent for this step.[11] It is highly effective at low temperatures, which minimizes the risk of side reactions such as epimerization at the C1 position or unwanted conjugate additions to the α,β-unsaturated system. Following the complete hydrolysis of the ester, the reaction is carefully neutralized and then acidified with HCl. This serves two purposes: it protonates the carboxylate to form the final carboxylic acid and forms the hydrochloride salt of the amine, which enhances the compound's stability and facilitates its isolation as a crystalline solid.[11]
Detailed Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Protocol 1: Synthesis of (1S,4R)-methyl 4-aminocyclopent-2-enecarboxylate hydrochloride
This protocol is adapted from established literature procedures for the acid-catalyzed opening of Vince lactam.[10]
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (-)-(1S,4R)-Vince lactam (10.0 g, 91.6 mmol).
-
Solvent Addition: Add anhydrous methanol (150 mL) to the flask and stir to dissolve the lactam. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add thionyl chloride (13.1 g, 8.0 mL, 110 mmol, 1.2 equiv) dropwise to the stirred solution over 30 minutes. Caution: This reaction is exothermic and releases HCl gas. Maintain the temperature below 25 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Concentrate the reaction mixture under reduced pressure using a rotary evaporator. The crude product, a viscous oil or solid, is obtained.
-
Purification: Add methanol (25 mL) to the crude product. While stirring, slowly add diethyl ether (100 mL) to precipitate the product. Filter the resulting white solid, wash with a small amount of cold diethyl ether, and dry under vacuum.
-
Characterization: The final product is (1S,4R)-methyl 4-aminocyclopent-2-enecarboxylate hydrochloride. Confirm its identity using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of this compound
This protocol is based on the saponification of the corresponding methyl ester.[11]
-
Reaction Setup: Dissolve (1S,4R)-methyl 4-aminocyclopent-2-enecarboxylate hydrochloride (10.0 g, 56.3 mmol) in deionized water (50 mL) in a 250 mL round-bottom flask and cool to -15 °C using an ice-salt bath.
-
Base Addition: In a separate beaker, prepare a solution of lithium hydroxide monohydrate (2.60 g, 62.0 mmol, 1.1 equiv) in deionized water (25 mL). Add this solution dropwise to the reaction mixture, ensuring the internal temperature does not exceed -10 °C.
-
Reaction: Stir the reaction mixture at -15 to -10 °C for 2-3 hours. Monitor the reaction by TLC or HPLC until the starting ester is fully consumed.
-
Neutralization & Acidification: Carefully add concentrated hydrochloric acid (approx. 5.2 mL) dropwise to adjust the pH of the solution to 3-4.
-
Isolation: Concentrate the reaction mixture to dryness under reduced pressure. Add tetrahydrofuran (THF) to the resulting solid, stir vigorously, and filter to remove the inorganic salts (LiCl).
-
Purification: Concentrate the THF filtrate to yield the crude product. The product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/ether) to afford this compound as a white solid.[11]
-
Characterization: Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, and elemental analysis.
Data Summary & Expected Results
The following table summarizes the quantitative aspects of the synthesis. Yields are representative and may vary based on experimental conditions and scale.
| Parameter | (-)-(1S,4R)-Vince Lactam | (1S,4R)-methyl 4-aminocyclopent-2-enecarboxylate HCl | (1S,4R)-4-aminocyclopent-2-enecarboxylic acid HCl |
| Molecular Formula | C₆H₇NO | C₇H₁₂ClNO₂ | C₆H₁₀ClNO₂ |
| MW ( g/mol ) | 109.13 | 177.63 | 163.60 |
| Starting Mass (g) | 10.0 | 10.0 | - |
| Typical Yield (%) | >95% (from resolution) | 85 - 95% | 80 - 90% |
| Purity (HPLC) | >99% ee | >98% | >98% |
| Appearance | White Crystalline Solid | White to Off-White Solid | White to Off-White Solid |
Synthetic Scheme Visualization
Diagram 2: Chemical transformations in the synthesis pathway.
References
-
Daluge, S. M., et al. (1997). A Facile, Asymmetric Synthesis of 1592U89, a Potent Inhibitor of HIV Reverse Transcriptase. The Journal of Organic Chemistry. Available at: [Link]
-
Jeong, L. S., et al. (1993). Asymmetric synthesis and antiviral activities of L-carbocyclic 2', 3'-didehydro-2',3'-dideoxy and 2',3'-dideoxy nucleosides. Journal of Medicinal Chemistry. Available at: [Link]
-
Li, N., et al. (2015). 4-Hydroxy-2-cyclopenten-1-ones: Total Synthesis of Entecavir, Abacavir, and Carbovir. The Journal of Organic Chemistry. Available at: [Link]
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Trost, B. M., & Toste, F. D. (2003). An efficient, general asymmetric synthesis of carbocyclic nucleosides: application of an asymmetric aldol/ring-closing metathesis strategy. Journal of the American Chemical Society. Available at: [Link]
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Choi, Y. H., et al. (2007). Asymmetric Synthesis of Novel Apio Carbocyclic Nucleoside Analogues as Potential Antiviral and Antitumor Agent. Nucleosides, Nucleotides and Nucleic Acids. Available at: [Link]
-
Zhang, Z. J., et al. (2019). Enzymatic preparation of (−)-γ-lactam for the synthesis of abacavir. Applied Microbiology and Biotechnology. Available at: [Link]
-
Request PDF. (2001). Asymmetric Synthesis of Cyclopropyl Carbocyclic Nucleosides. ResearchGate. Available at: [Link]
-
Forró, E., & Fülöp, F. (2020). Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. Molecules. Available at: [Link]
-
ResearchGate. (2020). Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. Available at: [Link]
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Crimmins, M. T., & King, B. W. (1996). An Efficient Asymmetric Approach to Carbocyclic Nucleosides: Asymmetric Synthesis of 1592U89, a Potent Inhibitor of HIV Reverse Transcriptase. The Journal of Organic Chemistry. Available at: [Link]
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ResearchGate. (2018). Scheme 1.38 Synthesis of (-)-carbovir and (-)-abacavir from... Available at: [Link]
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ACS Publications. (2015). 4-Hydroxy-2-cyclopenten-1-ones: Total Synthesis of Entecavir, Abacavir, and Carbovir. Available at: [Link]
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Wikipedia. (n.d.). Vince lactam. Available at: [Link]
-
Chapman, J., et al. (2021). Biocatalytic routes to anti-viral agents and their synthetic intermediates. Reaction Chemistry & Engineering. Available at: [Link]
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ResearchGate. (2006). Synthesis of Carbovir and Abacavir from a Carbocyclic Precursor. Available at: [Link]
-
PubChem. (n.d.). (1S,4R)-Methyl 4-aminocyclopent-2-enecarboxylate hydrochloride. Available at: [Link]
-
ResearchGate. (2021). An enantiodivergent synthesis of N -Boc-protected ( R )- and ( S )-4-amino cyclopent-2-en-1-one. Available at: [Link]
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International Journal of Chemical and Pharmaceutical Analysis. (2014). Synthesis of (1R, 4S)-4-Aminocyclopent-2-en-yl Methanol HCL– An Undesired Isomer of Key Starting Material. Available at: [Link]
-
O'Brien, P., et al. (2000). New route to 4-aminocyclopent-2-en-1-ols: Synthesis and enantioselective rearrangement of 4-amino-substituted cyclopentene oxides. Tetrahedron. Available at: [Link]
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PharmaCompass. (n.d.). (1S,4R)-(4-Aminocyclopent-2-enyl)methanol hydrochloride. Available at: [Link]
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Enantioselective Synthesis of 4-Aminocyclopent-2-enecarboxylic Acid: A Guide for Researchers
Introduction
4-Aminocyclopent-2-enecarboxylic acid and its derivatives are pivotal chiral building blocks in medicinal chemistry, primarily serving as key precursors for a class of antiviral drugs known as carbocyclic nucleosides. Unlike natural nucleosides, the carbocyclic analogues feature a cyclopentane ring in place of the furanose sugar moiety. This structural modification imparts enhanced metabolic stability by rendering them resistant to enzymatic cleavage, a common degradation pathway for conventional nucleoside drugs. The stereochemistry of the amino and carboxylic acid groups on the cyclopentene ring is crucial for their biological activity, making their enantioselective synthesis a topic of significant interest and challenge in synthetic organic chemistry.
This comprehensive guide provides detailed application notes and protocols for the enantioselective synthesis of 4-aminocyclopent-2-enecarboxylic acid, targeting researchers, scientists, and professionals in drug development. The methodologies presented herein are selected for their efficiency, stereocontrol, and practicality, drawing from established and innovative synthetic strategies.
Strategic Approaches to Enantioselective Synthesis
The asymmetric synthesis of 4-aminocyclopent-2-enecarboxylic acid can be broadly categorized into several key strategies, each with its own merits and considerations. This guide will focus on three prominent and effective approaches:
-
Chiral Resolution and Functionalization of Vince Lactam: A widely utilized strategy that begins with the resolution of a racemic bicyclic lactam, followed by a series of stereocontrolled transformations.
-
Enzymatic Desymmetrization: A powerful biocatalytic approach that leverages the high stereoselectivity of enzymes to differentiate between two enantiotopic groups in a prochiral starting material.
-
Palladium-Catalyzed Dynamic Kinetic Asymmetric Allylic Alkylation (DKAAA): A modern and efficient transition-metal-catalyzed method that converts a racemic starting material into a single enantiomer of the product with high stereoselectivity.
The following sections will delve into the mechanistic underpinnings and provide detailed experimental protocols for each of these strategies.
Strategy 1: Synthesis via Resolution of Vince Lactam
The bicyclic γ-lactam, 2-azabicyclo[2.2.1]hept-5-en-3-one, commonly known as the "Vince lactam," is a cornerstone in the synthesis of carbocyclic nucleosides.[1] Its rigid structure allows for excellent stereocontrol in subsequent functionalization steps. This strategy involves the initial resolution of the racemic Vince lactam, followed by protection, reduction, and deprotection steps to yield the target amino acid.
Conceptual Workflow
The overall synthetic pathway starting from racemic Vince lactam is depicted below. The key step is the efficient resolution of the enantiomers, which can be achieved through various methods, including preparative chiral chromatography.[2]
Figure 1: Workflow for the synthesis of 4-aminocyclopent-2-enecarboxylic acid from racemic Vince lactam.
Protocol 1: Synthesis from (-)-Vince Lactam
This protocol outlines the conversion of enantiopure (-)-Vince lactam to the target amino acid.
Step 1: Boc Protection of (-)-Vince Lactam
-
Rationale: The secondary amine of the lactam is protected with a tert-butyloxycarbonyl (Boc) group to prevent side reactions in the subsequent reduction step. Di-tert-butyl dicarbonate (Boc)₂O is a standard reagent for this purpose.
-
Procedure:
-
Dissolve (-)-Vince lactam (1.0 equiv.) in a suitable solvent such as dichloromethane (CH₂Cl₂) in a round-bottom flask.
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv.) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 equiv.).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the Boc-protected lactam.
-
Step 2: Reductive Opening of the Lactam
-
Rationale: The amide bond of the lactam is selectively reduced to an amino alcohol. Sodium borohydride (NaBH₄) is a mild reducing agent suitable for this transformation, often in the presence of a protic solvent like methanol.[2]
-
Procedure:
-
Dissolve the Boc-protected lactam (1.0 equiv.) in methanol (MeOH) in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄, 2.0 equiv.) portion-wise over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude Boc-protected amino alcohol.
-
Step 3: Oxidation of the Primary Alcohol
-
Rationale: The primary alcohol is oxidized to a carboxylic acid. A variety of oxidizing agents can be used, such as Jones reagent (CrO₃/H₂SO₄) or a two-step procedure involving a milder oxidation to the aldehyde (e.g., with PCC or Dess-Martin periodinane) followed by oxidation to the carboxylic acid (e.g., with sodium chlorite).
-
Procedure (Two-step):
-
To the Aldehyde: Dissolve the Boc-protected amino alcohol (1.0 equiv.) in CH₂Cl₂ and add pyridinium chlorochromate (PCC, 1.5 equiv.). Stir at room temperature for 2-3 hours. Filter the reaction mixture through a pad of Celite and concentrate the filtrate.
-
To the Carboxylic Acid: Dissolve the crude aldehyde in a mixture of t-butanol and water. Add 2-methyl-2-butene (5.0 equiv.) followed by a solution of sodium chlorite (NaClO₂, 4.0 equiv.) and sodium dihydrogen phosphate (NaH₂PO₄, 4.0 equiv.) in water. Stir vigorously for 12 hours.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Step 4: Deprotection of the Boc Group
-
Rationale: The Boc protecting group is removed under acidic conditions to yield the final amino acid. Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent are commonly used.
-
Procedure:
-
Dissolve the Boc-protected amino acid in CH₂Cl₂ and cool to 0 °C.
-
Add trifluoroacetic acid (TFA, 10 equiv.) dropwise.
-
Stir the reaction at room temperature for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent.
-
The crude product can be purified by recrystallization or ion-exchange chromatography to yield the pure 4-aminocyclopent-2-enecarboxylic acid.
-
Strategy 2: Enzymatic Desymmetrization
Biocatalysis offers an environmentally friendly and highly selective alternative for the synthesis of chiral molecules. Enzymatic desymmetrization of a prochiral meso-compound can generate a chiral product with high enantiomeric excess (ee). For the synthesis of a precursor to 4-aminocyclopent-2-enecarboxylic acid, a meso-diol or its corresponding diacetate can be used as the starting material. Lipases are commonly employed for the enantioselective acylation or hydrolysis of these substrates.[3]
Conceptual Workflow
The enzymatic desymmetrization approach involves the creation of a prochiral cyclopentene derivative, followed by the key lipase-catalyzed stereoselective reaction.
Figure 2: Workflow for enzymatic desymmetrization to synthesize a chiral precursor.
Protocol 2: Lipase-Catalyzed Desymmetrization of a meso-Diacetate
This protocol describes the synthesis of a chiral monoacetate precursor.
Step 1: Synthesis of the Prochiral meso-Diacetate
-
Rationale: A suitable prochiral starting material is required. cis-3,5-Diacetoxycyclopent-1-ene can be synthesized from cyclopentadiene via a Diels-Alder reaction with a suitable dienophile, followed by dihydroxylation and acetylation.
-
Procedure (Illustrative):
-
Perform a Diels-Alder reaction between cyclopentadiene and a suitable ketene equivalent, followed by hydrolysis to yield cis-cyclopent-2-ene-1,4-diol.
-
Acetylate the diol using acetic anhydride in the presence of pyridine to obtain the meso-diacetate.
-
Step 2: Lipase-Catalyzed Enantioselective Hydrolysis
-
Rationale: A lipase, such as Porcine Pancreatic Lipase (PPL) or Candida antarctica lipase B (CALB), selectively hydrolyzes one of the two enantiotopic acetate groups, yielding a chiral monoacetate and the corresponding diol.[3]
-
Procedure:
-
Suspend the meso-diacetate (1.0 equiv.) in a phosphate buffer solution (e.g., pH 7.0).
-
Add the lipase (e.g., PPL, commercially available) to the suspension.
-
Stir the mixture at a controlled temperature (e.g., 30 °C) and monitor the reaction progress by chiral HPLC or GC.
-
The reaction is typically stopped at around 50% conversion to maximize the yield and ee of the monoacetate.
-
Extract the reaction mixture with an organic solvent like ethyl acetate.
-
Separate the monoacetate from the unreacted diacetate and the diol by-product using flash column chromatography.
-
Step 3: Conversion of the Chiral Monoacetate to the Target Amino Acid
-
Rationale: The resulting chiral monoacetate can be converted to the target amino acid through a series of standard organic transformations, including introduction of the amino and carboxylic acid functionalities. This may involve a Mitsunobu reaction to introduce an azide, followed by reduction to the amine, and oxidation of the hydroxyl group.
Data Summary for Enzymatic Desymmetrization
| Enzyme | Substrate | Product | Yield (%) | ee (%) | Reference |
| Lipase AK | meso-diol | Chiral Monoacetate | 91 | 99 | [3] |
| Lipase PS-D | meso-diacetate | Chiral Monoacetate | >99 ee | >99 | [3] |
Strategy 3: Palladium-Catalyzed Dynamic Kinetic Asymmetric Allylic Alkylation (DKAAA)
Transition metal catalysis provides a powerful platform for asymmetric synthesis. Palladium-catalyzed asymmetric allylic alkylation (AAA) is a particularly versatile method for the enantioselective formation of C-C and C-N bonds.[4][5] In a dynamic kinetic asymmetric transformation, a racemic starting material is converted into a single enantiomer of the product in theoretically 100% yield. This is achieved through the rapid equilibration of diastereomeric π-allyl palladium intermediates, with one diastereomer reacting preferentially with the nucleophile.[6]
Conceptual Workflow
This strategy involves the use of a racemic cyclopentenyl ester as the substrate, a suitable nitrogen nucleophile, and a chiral palladium catalyst.
Figure 3: General workflow for the Pd-catalyzed DKAAA approach.
Protocol 3: Palladium-Catalyzed DKAAA of a Racemic Cyclopentenyl Carbonate
This protocol provides a general procedure for the enantioselective synthesis of a protected amino-cyclopentene derivative.
Step 1: Synthesis of the Racemic Cyclopentenyl Carbonate
-
Rationale: A suitable racemic allylic electrophile is required. This can be prepared from the corresponding racemic allylic alcohol by reaction with an alkyl chloroformate.
-
Procedure:
-
Synthesize racemic 4-hydroxycyclopent-2-enecarboxylic acid ester from a suitable starting material.
-
React the racemic alcohol with methyl chloroformate in the presence of a base like pyridine to obtain the racemic cyclopentenyl carbonate.
-
Step 2: Pd-Catalyzed Dynamic Kinetic Asymmetric Allylic Amination
-
Rationale: A chiral palladium complex, typically generated in situ from a palladium precursor (e.g., Pd₂(dba)₃) and a chiral ligand (e.g., a Trost ligand or a phosphinooxazoline (PHOX) ligand), catalyzes the reaction between the racemic carbonate and a nitrogen nucleophile. Phthalimide is a common choice as it can be readily deprotected.
-
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk flask with the palladium precursor (e.g., [Pd(allyl)Cl]₂, 1-2 mol%) and the chiral ligand (2-4 mol%).
-
Add a suitable solvent (e.g., THF or CH₂Cl₂).
-
Add the racemic cyclopentenyl carbonate (1.0 equiv.) and the nitrogen nucleophile (e.g., phthalimide, 1.2 equiv.).
-
Add a base (e.g., Cs₂CO₃ or a non-nucleophilic organic base) if required by the specific catalytic system.
-
Stir the reaction at the optimal temperature (can range from 0 °C to room temperature) for 12-24 hours.
-
Monitor the reaction by chiral HPLC to determine conversion and enantiomeric excess.
-
Upon completion, quench the reaction and purify the product by flash column chromatography.
-
Step 3: Conversion to the Final Product
-
Rationale: The phthalimide protecting group can be removed by hydrazinolysis, and the ester can be hydrolyzed to the carboxylic acid under basic or acidic conditions.
-
Procedure:
-
Deprotection of Phthalimide: Dissolve the product from Step 2 in ethanol and add hydrazine hydrate. Reflux the mixture for 2-4 hours. After cooling, the phthalhydrazide precipitate can be filtered off.
-
Ester Hydrolysis: Treat the resulting amine with an aqueous base (e.g., LiOH or NaOH) to hydrolyze the ester. Acidify the reaction mixture to precipitate the amino acid.
-
Data Summary for Pd-Catalyzed AAA
| Ligand | Nucleophile | Substrate | Yield (%) | ee (%) | Reference |
| (R,R)-Trost Ligand | Phthalimide | Racemic Allylic Acetate | High | >95 | [6] |
| (S)-t-BuPHOX | Malonate | Racemic Allylic Ester | High | >90 | [7] |
Conclusion
The enantioselective synthesis of 4-aminocyclopent-2-enecarboxylic acid is a critical endeavor for the development of carbocyclic nucleoside antiviral agents. This guide has detailed three robust and effective strategies: the resolution and functionalization of the versatile Vince lactam, the elegant and highly selective enzymatic desymmetrization of prochiral precursors, and the modern and efficient palladium-catalyzed dynamic kinetic asymmetric allylic alkylation.
The choice of a particular synthetic route will depend on factors such as the availability of starting materials, the desired scale of the synthesis, and the specific expertise and equipment available in the laboratory. Each presented protocol is grounded in established chemical principles and provides a solid foundation for researchers to successfully synthesize this important chiral building block. Further optimization of reaction conditions may be necessary for specific substrates and desired outcomes.
References
-
Stereoselective Syntheses of Carbocyclic Nucleosides. University of Hamburg. (2020). [Link]
-
Boutureira, O., & Falshaw, A. (2013). Advances in the enantioselective synthesis of carbocyclic nucleosides. Chemical Society Reviews, 42(11), 4149-4167. [Link]
-
Synthesis of (1R, 4S)-4-Aminocyclopent-2-en-yl Methanol HCL– An Undesired Isomer of Key Starting Material. International Journal of Chemical and Pharmaceutical Analysis. [Link]
-
Advances in the enantioselective synthesis of carbocyclic nucleosides. Chemical Society Reviews. (2013). [Link]
-
Palladium-catalyzed dynamic kinetic asymmetric allylic alkylation with the DPPBA ligands. SciSpace. [Link]
-
Gfeller, P., & Gademann, K. (2010). Palladium-Catalyzed Enantioselective Allylic Alkylation of Thiocarboxylate Ions: Asymmetric Synthesis of Allylic Thioesters and Memory Effect/Dynamic Kinetic Resolution of Allylic Esters. The Journal of Organic Chemistry, 75(15), 5039-5051. [Link]
-
Catalytic asymmetric desymmetrization approaches to enantioenriched cyclopentanes. Organic & Biomolecular Chemistry. (2019). [Link]
-
Palladium-Catalyzed Enantioselective Allylic Alkylation of Thiocarboxylate Ions: Asymmetric Synthesis of Allylic Thioesters and Memory Effect/Dynamic Kinetic Resolution of Allylic Esters. ResearchGate. [Link]
- Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395-422.
-
Synthesis of (1R, 4S)-4-Aminocyclopent-2-en-yl Methanol HCL– An Undesired Isomer of Key Starting Material. International Journal of Chemical and Pharmaceutical Analysis. [Link]
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New route to 4-aminocyclopent-2-en-1-ols: Synthesis and enantioselective rearrangement of 4-amino-substituted cyclopentene oxides. York Research Database. [Link]
-
Synthesis of Cyclopropyl-Fused Carbocyclic Nucleosides via the Regioselective Opening of Cyclic Sulfites. The Journal of Organic Chemistry. [Link]
-
Palladium-catalyzed dynamic kinetic asymmetric transformations of vinyl aziridines with nitrogen heterocycles: rapid access to b. SciSpace. [Link]
-
Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. ResearchGate. [Link]
-
Enantioselective Synthesis of the 567 Carbocyclic Core of the Gagunin Diterpenoids. Caltech. [Link]
-
Organocatalytic asymmetric desymmetrization of cyclopentene-1,3-diones via a formal diaza–ene reaction with donor–acceptor hydrazones. Organic Chemistry Frontiers. [Link]
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Enantioselective desymmetrization strategy of prochiral 1,3-diols in natural product synthesis. PMC. [Link]
-
Asymmetric Organocatalytic Synthesis of 4-Aminoisochromanones via a Direct One-Pot Intramolecular Mannich Reaction. Organic Chemistry Portal. [Link]
-
Synthesis of (2R,4S)-4-Amino-5-hydroxybicyclo[3.1.1]heptane-2-carboxylic Acid via an Asymmetric Intramolecular Mannich Reaction. PubMed Central. [Link]
-
Lipase-catalyzed resolution and desymmetrization of 2-hydroxymethylaziridines. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Enantioselective total synthesis of (1R,3S,4R,5R)-1-amino-4,5-dihydroxycyclopentane-1,3-dicarboxylic acid. A full-aldol access to carbaketose derivatives. PubMed. [Link]
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4-Aminocyclopent-2-ene-1-carboxylic acid. PubChem. [Link]
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4-Amino-2-cyclopentene-1-carboxylic acid. PubChem. [Link]
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Application and Protocol Guide: High-Purity Isolation of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid hydrochloride
Abstract: This technical guide provides a detailed protocol for the purification of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid hydrochloride, a critical chiral building block in pharmaceutical synthesis. The primary purification method detailed is mixed-solvent recrystallization, a robust technique for enhancing chemical and enantiomeric purity. Additionally, this document outlines validated analytical methods, including chiral High-Performance Liquid Chromatography (HPLC), for the rigorous assessment of the final product's purity. This guide is intended for researchers, chemists, and process development scientists engaged in synthetic chemistry and drug development.
Introduction: The Significance of Purity
(1S,4R)-4-aminocyclopent-2-enecarboxylic acid is a non-proteinogenic amino acid that serves as a vital intermediate in the synthesis of various bioactive molecules and pharmaceuticals, particularly those targeting neurological disorders.[1][2] As a chiral molecule, the stereochemical integrity of this compound is paramount, as different enantiomers can exhibit varied pharmacological and toxicological profiles. The hydrochloride salt form enhances the compound's stability and solubility, making it more amenable to handling and formulation.[3]
The presence of impurities, which can include the undesired (1R,4S) enantiomer, starting materials, or by-products from synthesis, can significantly impact the efficacy and safety of the final active pharmaceutical ingredient (API). Therefore, a well-defined and validated purification protocol is essential to ensure the high purity required for downstream applications in drug discovery and development. Commercial preparations of the parent carboxylic acid are often available at approximately 95% purity, necessitating further refinement for many sensitive applications.[4]
Principles of Purification: Leveraging Physicochemical Properties
The purification strategy for this compound leverages its identity as a polar, zwitterionic amino acid salt.
Recrystallization Strategy
Recrystallization is a powerful and widely used technique for purifying solid compounds. The fundamental principle is based on the differential solubility of the target compound and its impurities in a given solvent or solvent system at varying temperatures.[3][5] For a polar molecule like our target compound, a single solvent may prove either too effective (high solubility at all temperatures) or ineffective (poor solubility even when hot).
Therefore, a mixed-solvent system is the method of choice. This approach utilizes two miscible solvents:
-
Solvent 1 (Good Solvent): A solvent in which the compound is highly soluble. For polar, zwitterionic compounds containing hydroxyl and amine functionalities, polar protic solvents like methanol or ethanol are excellent candidates.[6][7]
-
Solvent 2 (Anti-Solvent or Bad Solvent): A solvent in which the compound is poorly soluble. Water is a suitable anti-solvent in this case, as it is miscible with lower alcohols and can effectively reduce the solubility of the organic salt upon addition.[3][6]
The process involves dissolving the crude compound in a minimal amount of the hot "good" solvent, followed by the careful addition of the "bad" solvent until the solution becomes turbid. This point of incipient precipitation indicates supersaturation. Subsequent slow cooling allows for the gradual formation of a crystalline lattice, which tends to exclude impurity molecules, thereby concentrating them in the mother liquor.
Causality in Experimental Design
The choice of a methanol/water or ethanol/water system is based on the "like-dissolves-like" principle.[3] The alcohol effectively solvates the organic cyclopentene backbone, while the presence of the hydrochloride salt and the zwitterionic nature of the amino acid ensure some polarity, making it amenable to dissolution in hot alcohol. Water, being highly polar, disrupts this solvation shell upon addition, reducing the overall solubility and inducing crystallization upon cooling. The slow cooling rate is critical; rapid crashing out of the solid will trap impurities within the crystal lattice, diminishing the effectiveness of the purification.
Detailed Purification Protocol: Mixed-Solvent Recrystallization
This protocol is designed for the purification of approximately 5 grams of crude this compound. Adjust volumes accordingly for different scales.
Materials and Equipment
-
Crude this compound (~95% purity)
-
Methanol (ACS Grade or higher)
-
Deionized Water
-
Erlenmeyer flasks (50 mL and 100 mL)
-
Hot plate with stirring capability
-
Magnetic stir bar
-
Glass funnel and fluted filter paper (for hot filtration, if needed)
-
Büchner funnel and flask
-
Vacuum source
-
Whatman filter paper
-
Ice bath
-
Drying oven or vacuum desiccator
Step-by-Step Methodology
-
Dissolution: Place 5.0 g of the crude compound into a 100 mL Erlenmeyer flask with a magnetic stir bar. Add approximately 15-20 mL of methanol. Heat the mixture gently on a hot plate with stirring (to ~60°C). Add methanol portion-wise (1-2 mL at a time) until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure a high recovery yield.[3]
-
Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration. To do this, pre-heat a separate flask and a glass funnel. Place a fluted filter paper in the funnel and pour the hot solution through it into the clean, pre-heated flask. This step prevents premature crystallization in the funnel.
-
Inducing Supersaturation: While keeping the methanol solution hot, add deionized water dropwise with continuous stirring. The water acts as the anti-solvent.[8] Continue adding water until a faint, persistent cloudiness (turbidity) appears. This indicates that the solution is saturated. To ensure the solution is clear for slow crystal growth, add a few drops of hot methanol to redissolve the precipitate.
-
Crystallization: Remove the flask from the heat source, cover it with a watch glass (to prevent solvent evaporation), and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of pure, well-defined crystals.[6] Do not disturb the flask during this period.
-
Maximizing Yield: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice bath for at least 30-60 minutes to maximize the precipitation of the product from the cold mother liquor.
-
Crystal Collection and Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of an ice-cold methanol/water mixture (e.g., 1:1 ratio) to remove any residual mother liquor containing dissolved impurities. It is important to use a cold solvent for washing to minimize the loss of the purified product.[6]
-
Drying: Dry the crystals under vacuum or in a drying oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved. The final product should be a white to off-white crystalline solid.
Visualization of the Purification Workflow
Caption: Workflow for the recrystallization of the target compound.
Purity Assessment: A Multi-faceted Approach
A single analytical technique is often insufficient to confirm the purity of a chiral compound. A combination of methods should be employed to assess both chemical and enantiomeric purity.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining the enantiomeric excess (e.e.) of a chiral compound. The separation of enantiomers requires a chiral stationary phase (CSP). Based on literature for structurally similar compounds, a crown ether-based CSP is effective for resolving the enantiomers of aminocyclopentene derivatives.[9][10]
Table 1: Recommended Chiral HPLC Conditions
| Parameter | Recommended Setting | Rationale |
| Column | Crownpak® CR(+) or similar crown ether-based column | Crown ether phases are specifically designed for the separation of primary amines through host-guest complexation.[10] A method for a closely related aminocyclopentenyl methanol HCl was successful with this type of column.[9] |
| Mobile Phase | Isocratic: Perchloric acid solution (pH ~2.0) in water. An organic modifier like methanol or acetonitrile may be required for optimization. | The acidic mobile phase ensures that the primary amine of the analyte is protonated (R-NH3+), facilitating its interaction with the crown ether's cavity. The low pH is critical for enantioselective recognition.[9] |
| Flow Rate | 0.5 - 1.0 mL/min | A standard flow rate for analytical HPLC, providing good resolution within a reasonable analysis time. |
| Column Temperature | 20-25°C | Temperature can influence chiral recognition. Maintaining a constant, controlled temperature is crucial for reproducibility. |
| Detection | UV at ~200-210 nm | The compound lacks a strong chromophore, so detection at a low UV wavelength is necessary to monitor the carbon-carbon double bond and carboxyl group. |
| Sample Preparation | Dissolve the purified solid in the mobile phase at a concentration of approximately 1 mg/mL. | Ensures compatibility with the HPLC system and prevents solvent mismatch effects that can distort peak shape. |
Additional Analytical Techniques
-
Proton NMR (¹H NMR): To confirm the chemical structure and identify any organic impurities. The spectrum should be clean, with integrals matching the number of protons for each signal.
-
Melting Point: A sharp melting point range is indicative of high purity. Compare the experimental value to the literature value.
-
Reversed-Phase HPLC (Achiral): To assess overall chemical purity by separating the target compound from any non-enantiomeric impurities. A standard C18 column with a buffered mobile phase (e.g., water/acetonitrile with 0.1% TFA) can be used.
Purity Analysis Workflow
Caption: Multi-technique approach for purity validation.
Conclusion
The protocol described herein provides a reliable and effective method for the purification of this compound to a high degree of chemical and enantiomeric purity. The use of mixed-solvent recrystallization is a scalable and cost-effective approach suitable for typical laboratory settings. Rigorous analytical characterization, spearheaded by chiral HPLC, is essential to validate the success of the purification and ensure the material is suitable for its intended use in high-stakes applications such as pharmaceutical development.
References
-
Biotage. (2023, February 10). Purifying ionic compounds by flash column chromatography. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. Recrystallization. Retrieved from [Link]
-
Gangrade, D., et al. (2014). Synthesis of (1R, 4S)-4-Aminocyclopent-2-en-yl Methanol HCL– An Undesired Isomer of Key Starting Material. International Journal of Chemical and Pharmaceutical Analysis, 1(4), 176-182. Retrieved from [Link]
-
ThoughtCo. (2019, October 26). What Is the Theory Behind Mixed Solvent Recrystallization? Retrieved from [Link]
-
University of California, Los Angeles, Department of Chemistry. Crystallization. Retrieved from [Link]
-
California State University, Stanislaus. Experiment 2: Recrystallization. Retrieved from [Link]
-
J&K Scientific. (-)-(1S,4R)-4-Aminocyclopent-2-enecarboxylic acid. Retrieved from [Link]
-
CP Lab Safety. (1S, 4R)-4-Aminocyclopent-2-enecarboxylic acid, min 95%. Retrieved from [Link]
-
Ilardi, E. A., et al. (2019). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis, 168, 114-132. Retrieved from [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. chemimpex.com [chemimpex.com]
- 3. athabascau.ca [athabascau.ca]
- 4. calpaclab.com [calpaclab.com]
- 5. community.wvu.edu [community.wvu.edu]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. quora.com [quora.com]
- 9. ijcpa.in [ijcpa.in]
- 10. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Comprehensive Analytical Strategies for the Characterization of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid hydrochloride
Introduction
(1S,4R)-4-aminocyclopent-2-enecarboxylic acid hydrochloride is a chiral cyclic amino acid derivative that serves as a critical building block in the synthesis of various pharmaceutical compounds. Its stereochemical purity and complete characterization are paramount to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the analytical methods required for the thorough characterization of this compound. The protocols outlined herein are designed to establish identity, purity, and stereochemical integrity, adhering to the principles of scientific integrity and regulatory expectations.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for method development and interpretation of analytical data.
| Property | Value | Source |
| CAS Number | 134234-04-1 | [1][2] |
| Molecular Formula | C₆H₁₀ClNO₂ | [2] |
| Molecular Weight | 163.60 g/mol | [2] |
| Appearance | White to off-white solid | |
| Storage | Room temperature, protected from moisture |
Structural Elucidation and Identification
A combination of spectroscopic techniques is necessary for the unambiguous structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are critical.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their connectivity. Key expected signals include those for the olefinic protons, the methine protons at the stereocenters, and the methylene protons of the cyclopentene ring. The hydrochloride salt form will result in a downfield shift of the proton alpha to the amino group.
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. Expected signals include those for the carboxylic acid carbon, the two olefinic carbons, the two methine carbons bearing the amino and carboxylic acid groups, and the methylene carbon.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
Perform solvent suppression if necessary.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: spectral width of 200-220 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.
-
-
Data Processing and Interpretation: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H NMR signals and assign the chemical shifts and coupling constants for all protons. Assign the chemical shifts for all carbons in the ¹³C NMR spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
Expected Fragmentation: Under electrospray ionization (ESI) in positive mode, the primary ion observed would be the molecular ion of the free base [M+H]⁺ at m/z 128.1. Fragmentation may involve the loss of the carboxylic acid group (-45 Da) or other characteristic cleavages of the cyclopentene ring.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source, such as a quadrupole or time-of-flight (TOF) analyzer.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source.
-
Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.
-
Perform tandem MS (MS/MS) on the parent ion to obtain fragmentation data.
-
-
Data Interpretation: Identify the molecular ion and analyze the fragmentation pattern to confirm the structure.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Expected Absorptions:
-
O-H stretch (carboxylic acid): Broad absorption around 3000 cm⁻¹.
-
N-H stretch (ammonium): Broad absorption around 3000-2800 cm⁻¹.
-
C=O stretch (carboxylic acid): Strong absorption around 1700-1730 cm⁻¹.
-
C=C stretch (alkene): Absorption around 1640-1680 cm⁻¹.
-
N-H bend (amine): Absorption around 1500-1600 cm⁻¹.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet containing approximately 1% of the sample or use an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Utilize a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.
-
Data Interpretation: Assign the characteristic absorption bands to the functional groups present in the molecule.
Purity and Assay Determination
High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity and determining the assay of this compound.
Reversed-Phase HPLC for Purity and Assay
A reversed-phase HPLC method can be developed to separate the main component from any process-related impurities or degradation products.
Method Development Considerations:
-
Column: A C18 stationary phase is a good starting point.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol). The pH of the mobile phase should be controlled to ensure consistent retention and peak shape of the amino acid.
-
Detection: UV detection at a low wavelength (e.g., 200-210 nm) is suitable as the molecule lacks a strong chromophore.
Experimental Protocol: Reversed-Phase HPLC
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient to elute all components. For example, 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: 205 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard: Prepare a standard solution of known concentration (e.g., 0.5 mg/mL) in the mobile phase.
-
Sample: Prepare a sample solution of similar concentration.
-
-
Analysis and Calculation: Inject the standard and sample solutions. Determine the area of the main peak and any impurity peaks. Calculate the purity by area percent and the assay against the standard.
Chiral Purity Determination
The enantiomeric purity is a critical quality attribute. Chiral HPLC is the method of choice for separating and quantifying the desired (1S,4R) enantiomer from its undesired (1R,4S) enantiomer. The development of a robust chiral separation method often requires screening of various chiral stationary phases (CSPs). For a structurally similar compound, (1S, 4R)-4-Aminocyclopent-2-en-1-yl Methanol HCl, a crown ether-based CSP has been shown to be effective.[3]
Method Development Considerations:
-
Chiral Stationary Phases (CSPs): Polysaccharide-based (e.g., cellulose or amylose derivatives) or crown ether-based CSPs are common choices for separating chiral amines and amino acids.
-
Mobile Phase: The choice of mobile phase (normal-phase, reversed-phase, or polar organic mode) depends on the CSP. For crown ether columns, an acidic aqueous mobile phase is typically used.
Experimental Protocol: Chiral HPLC
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chromatographic Conditions (Starting Point):
-
Column: Chiral Crown Ether-based CSP (e.g., CROWNPAK® CR(+)).
-
Mobile Phase: Perchloric acid solution (pH 1.0 to 2.0).
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25 °C.
-
Detection: 205 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
System Suitability: Inject a racemic mixture to ensure baseline separation of the two enantiomers. The resolution should be greater than 1.5.
-
Analysis: Inject the sample solution and determine the area percentage of the undesired enantiomer.
Method Validation
All analytical methods used for characterization and release testing must be validated according to ICH guidelines (Q2(R1)).[4] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Workflow Diagrams
Caption: Overall analytical workflow for characterization.
Sources
- 1. (1S,4R)-4-Amino-2-cyclopenten-1-carboxylic Acid Hydrochloride | 134234-04-1 [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Application of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid hydrochloride in the Synthesis of Abacavir
This technical guide provides an in-depth exploration of the synthetic utility of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid hydrochloride as a pivotal building block in the asymmetric synthesis of Abacavir, a potent nucleoside reverse transcriptase inhibitor (NRTI) for the treatment of HIV/AIDS. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of antiviral therapeutics.
Introduction: The Significance of Abacavir and its Stereochemistry
Abacavir is a carbocyclic nucleoside analogue that, after intracellular phosphorylation to its active triphosphate form, competitively inhibits the HIV reverse transcriptase enzyme, leading to chain termination of viral DNA synthesis.[1] The therapeutic efficacy of Abacavir is critically dependent on its specific stereochemistry, with the desired biological activity residing in the (-)-enantiomer, which corresponds to the (1S,4R) configuration of the cyclopentene ring. Consequently, the development of stereoselective synthetic routes to Abacavir is of paramount importance in pharmaceutical manufacturing.
The strategic disassembly of the Abacavir molecule reveals a key chiral synthon: (1S,4R)-4-amino-2-cyclopentene-1-methanol. This amino alcohol serves as the crucial carbocyclic core to which the purine base is attached. This application note will detail the synthesis of this key intermediate from this compound and its subsequent elaboration to Abacavir.
The Role of this compound
This compound is a versatile chiral building block that provides a direct and efficient entry point to the synthesis of the key (1S,4R)-4-amino-2-cyclopentene-1-methanol intermediate. Its utility lies in the presence of both the required stereochemistry and functional groups that can be readily manipulated. The synthesis of this building block often starts from the enzymatic resolution of racemic 2-azabicyclo[2.2.1]hept-5-en-3-one, commonly known as the Vince lactam.[2]
The overall synthetic strategy involves the reduction of the carboxylic acid moiety to a primary alcohol. This transformation is a critical step that requires careful consideration of the reducing agent and reaction conditions to ensure high yield and preservation of the stereochemical integrity.
Synthetic Workflow Overview
The synthesis of Abacavir from this compound can be conceptually divided into two main stages:
-
Preparation of the Key Intermediate: The reduction of the carboxylic acid or its corresponding ester to (1S,4R)-4-amino-2-cyclopentene-1-methanol.
-
Coupling and Elaboration: The condensation of the amino alcohol intermediate with a suitable pyrimidine precursor, followed by cyclization and functionalization to afford Abacavir.
The following diagram illustrates the high-level synthetic pathway:
Sources
experimental protocol for GABA transaminase inhibition assay
Application Note & Protocol
Topic: High-Throughput Screening and Mechanistic Analysis of GABA Transaminase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Abstract
Gamma-aminobutyric acid transaminase (GABA-T), a critical enzyme in the central nervous system, is responsible for the degradation of the inhibitory neurotransmitter GABA. Its inhibition leads to elevated GABA levels, a therapeutic strategy for managing epilepsy and other neurological disorders. This document provides a comprehensive guide to the principles and execution of a robust, continuous spectrophotometric assay for identifying and characterizing GABA-T inhibitors. We detail the underlying biochemistry, provide step-by-step protocols for inhibitor screening and IC₅₀ determination, and offer insights into data analysis and common experimental pitfalls.
Introduction: The Rationale for Targeting GABA Transaminase
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, responsible for maintaining the balance between neuronal excitation and inhibition. The concentration of GABA in the synaptic cleft is tightly regulated by its synthesis via glutamate decarboxylase and its catabolism through the GABA shunt pathway. GABA transaminase (GABA-T; E.C. 2.6.1.19), a pyridoxal 5'-phosphate (PLP) dependent enzyme, is the first and rate-limiting step in this catabolic pathway. It converts GABA and the co-substrate α-ketoglutarate into succinic semialdehyde and glutamate, respectively.
Elevating synaptic GABA levels has proven to be an effective strategy for suppressing neuronal hyperexcitability, which is a hallmark of conditions like epilepsy and anxiety disorders. Direct agonism of GABA receptors can lead to rapid tolerance and side effects. In contrast, inhibiting GABA-T provides a more nuanced, physiological approach by preserving the natural temporal and spatial release of GABA while increasing its ambient concentration. The FDA-approved drug Vigabatrin, an irreversible inhibitor of GABA-T, serves as a clinical proof-of-concept for this therapeutic strategy. Consequently, assays designed to identify novel GABA-T inhibitors are of significant interest in modern drug discovery.
Assay Principle: A Coupled Enzyme Approach
Directly measuring the activity of GABA-T can be challenging. However, its activity can be reliably quantified by using a coupled enzyme system that links the production of one of its products to a readily detectable signal, such as the change in absorbance of a chromophore.
The most common and robust method couples the GABA-T reaction with the activity of succinic semialdehyde dehydrogenase (SSADH). In this system, the succinic semialdehyde produced by GABA-T is immediately oxidized by SSADH to succinate. This oxidation is coupled with the stoichiometric reduction of nicotinamide adenine dinucleotide phosphate (NADP⁺) to NADPH. The formation of NADPH can be continuously monitored by measuring the increase in absorbance at 340 nm (A₃₄₀), as NADPH has a distinct absorption peak at this wavelength while NADP⁺ does not.
This coupled reaction provides a continuous, real-time measurement of GABA-T activity, making it highly suitable for enzyme kinetics and high-throughput screening (HTS) of inhibitors.
Figure 1: Biochemical pathway for the coupled GABA-T/SSADH spectrophotometric assay.
Materials and Reagents
-
Enzyme Source: Recombinant or purified GABA Transaminase (e.g., from porcine brain).
-
Coupling Enzyme: Succinic Semialdehyde Dehydrogenase (SSADH).
-
Substrates: GABA, α-Ketoglutarate.
-
Cofactors: Pyridoxal 5'-Phosphate (PLP), NADP⁺.
-
Buffer: Tris-HCl buffer (e.g., 50 mM, pH 8.0).
-
Positive Control Inhibitor: Vigabatrin or Phenelzine.
-
Solvent: Dimethyl sulfoxide (DMSO) for dissolving test compounds.
-
Hardware: UV/Vis Spectrophotometer or microplate reader capable of reading absorbance at 340 nm, 96-well UV-transparent microplates.
Reagent Preparation
| Reagent | Stock Concentration | Storage Conditions | Notes |
| Tris-HCl Buffer (pH 8.0) | 1 M | 4°C | Prepare fresh working buffer (50 mM) daily. |
| GABA | 500 mM | -20°C (aliquots) | Dissolve in deionized water. |
| α-Ketoglutarate (α-KG) | 200 mM | -20°C (aliquots) | Prepare fresh; may be unstable over long periods. |
| NADP⁺ | 50 mM | -20°C (aliquots, protected from light) | Dissolve in buffer. |
| PLP | 10 mM | -20°C (aliquots, protected from light) | Essential cofactor for GABA-T activity. |
| GABA-T | 1-5 mg/mL (Units/mg) | -80°C | Dilute to working concentration in buffer just before use. |
| SSADH | 100 Units/mL | -80°C | Ensure activity is not limiting. |
| Test Compounds/Inhibitor | 10-50 mM in DMSO | -20°C | Prepare serial dilutions for IC₅₀ determination. |
Experimental Protocol: IC₅₀ Determination
This protocol is designed for a 96-well plate format with a final reaction volume of 200 µL. It is crucial to optimize the concentrations of GABA-T, GABA, and α-KG to ensure linear reaction kinetics before screening inhibitors.
Figure 2: Step-by-step workflow for the GABA-T inhibitor screening assay.
Step-by-Step Procedure
-
Prepare Assay Plate Layout: Designate wells for blanks (no enzyme), negative controls (DMSO vehicle), positive controls (e.g., 100 µM Vigabatrin), and test compounds at various concentrations (typically a 7 to 10-point serial dilution).
-
Prepare Reagent Master Mix: Prepare a master mix containing all components except the GABA-T enzyme and GABA substrate. This ensures consistency across all wells. For a 200 µL final volume, the mix per well would be:
-
50 mM Tris-HCl, pH 8.0
-
1 mM NADP⁺
-
2 mM α-Ketoglutarate
-
20 µM PLP
-
0.5 Units/mL SSADH
-
Calculate volumes needed for all wells plus 10% extra.
-
-
Plate Reagents: a. Add 160 µL of the Master Mix to each well. b. Add 20 µL of the appropriate test compound dilution, DMSO vehicle (for negative controls), or positive control inhibitor to the designated wells.
-
Enzyme Addition & Pre-incubation: a. Add 10 µL of diluted GABA-T enzyme solution to all wells except the blank wells (add 10 µL of buffer to blanks instead). b. Mix the plate gently (e.g., on an orbital shaker for 30 seconds). c. Pre-incubate the plate for 10-15 minutes at 37°C. This step allows the test compounds to interact with and bind to the GABA-T enzyme before the reaction starts.
-
Reaction Initiation and Measurement: a. Initiate the reaction by adding 10 µL of the GABA substrate solution (final concentration should be at its Kₘ, e.g., 1-5 mM). b. Immediately place the plate in a microplate reader pre-heated to 37°C. c. Measure the absorbance at 340 nm every 60 seconds for 15-30 minutes (kinetic mode).
Data Analysis and Interpretation
-
Calculate Reaction Rate (V₀): For each well, plot Absorbance (A₃₄₀) vs. Time (minutes). The initial velocity (V₀) is the slope of the linear portion of this curve (mOD/min). Most plate reader software can calculate this automatically.
-
Calculate Percent Inhibition: Use the rates from the control wells to determine the percent inhibition for each concentration of the test compound.
-
% Inhibition = [1 - (V₀_inhibitor - V₀_blank) / (V₀_negative_control - V₀_blank)] * 100
-
-
Determine IC₅₀ Value: a. Plot % Inhibition versus the logarithm of the inhibitor concentration . b. Fit the data to a sigmoidal dose-response (variable slope) curve using a suitable software package (e.g., GraphPad Prism, R). c. The IC₅₀ is the concentration of the inhibitor that produces 50% inhibition of enzyme activity.
| Control Type | Purpose | Expected Outcome |
| Blank (No Enzyme) | Measures background signal from non-enzymatic NADP⁺ reduction. | Near-zero reaction rate (slope). |
| Negative Control (DMSO) | Represents 100% enzyme activity (0% inhibition). | Maximum, linear reaction rate. |
| Positive Control | Validates assay sensitivity to inhibition. | High (>80%) and reproducible inhibition. |
Trustworthiness & Self-Validation: Troubleshooting
A robust assay is a self-validating one. Pay close attention to controls and data quality.
-
Issue: High Background in Blank Wells
-
Cause: Contamination of reagents with dehydrogenases or reducing agents.
-
Solution: Use high-purity reagents. Prepare fresh buffers and substrate solutions.
-
-
Issue: Non-linear Reaction Kinetics in Negative Controls
-
Cause: Substrate depletion or enzyme instability.
-
Solution: Reduce the enzyme concentration or the measurement time. Confirm that the concentrations of GABA and α-KG are not limiting (ideally at or above their Kₘ values).
-
-
Issue: Compound Interference
-
Cause: Test compounds may absorb light at 340 nm or be inherently fluorescent, creating false positives.
-
Solution: Run a parallel assay plate without the GABA-T enzyme to measure the direct effect of the compound on the detection system. Any signal generated in the absence of the primary enzyme should be subtracted.
-
-
Issue: Z'-factor is low (< 0.5)
-
Cause: High data variability in control wells or a small signal window between positive and negative controls.
-
Solution: Optimize enzyme and substrate concentrations to maximize the signal-to-background ratio. Ensure precise and consistent pipetting.
-
References
-
Title: Biochemistry, GABA Transaminase Source: StatPearls [Internet] URL: [Link]
-
Title: Vigabatrin Source: LiverTox: Clinical and Research Information on Drug-Induced Liver Injury URL: [Link]
-
Title: The mechanism of inactivation of human brain γ-aminobutyric acid α-decarboxylase by γ-vinyl-GABA Source: Journal of Neurochemistry URL: [Link]
-
Title: A continuous spectrophotometric assay for GABA transaminase from Pseudomonas fluorescens Source: Analytical Biochemistry URL: [Link]
-
Title: GABA Transaminase Assay Kit (Spectrophotometric) Source: BioVision Incorporated URL: [Link]
Application Notes and Protocols for Cell-Based Assays Using (1S,4R)-4-aminocyclopent-2-enecarboxylic acid hydrochloride
Introduction: Unveiling the Potential of a Conformationally-Restrained GABA Analogue
(1S,4R)-4-aminocyclopent-2-enecarboxylic acid hydrochloride is a conformationally restricted analogue of the principal inhibitory neurotransmitter in the central nervous system, γ-aminobutyric acid (GABA). Its rigid cyclopentene backbone offers a unique structural scaffold for probing the intricate pharmacology of the GABAergic system. This compound is reported to be a GABA mimetic and a reversible inhibitor of GABA transaminase, the primary enzyme responsible for GABA degradation[1]. Furthermore, structure-activity relationship studies of closely related isomers strongly suggest that it functions as an inhibitor of GABA transporters (GATs)[2].
The dual-action potential of this compound as both a GABA transaminase and GABA transporter inhibitor makes it a compelling tool for researchers in neuroscience and drug development. By modulating GABA levels in the synaptic cleft and within glial cells, this compound can be utilized to investigate the roles of GABAergic signaling in various physiological and pathological processes, including epilepsy, anxiety, and neurodegenerative disorders.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to design and execute robust cell-based assays for characterizing the biological activity of this compound. The protocols herein are designed to be self-validating and are grounded in established methodologies, providing a solid framework for determining the compound's potency and selectivity.
Scientific Rationale and Experimental Design
The primary objective of cell-based assays involving this compound is to quantify its inhibitory effects on two key components of the GABAergic system: GABA transporters and GABA transaminase.
GABA Transporter (GAT) Inhibition
GABA transporters are a family of sodium- and chloride-dependent transmembrane proteins that mediate the reuptake of GABA from the synaptic cleft, thereby regulating the duration and intensity of inhibitory neurotransmission. There are four main subtypes of GATs: GAT1, GAT2, GAT3, and the betaine/GABA transporter 1 (BGT-1).
A study on the isomers of 4-aminocyclopent-1-ene-carboxylic acid revealed that the (-)-4R isomer is a selective inhibitor of GABA uptake, with a potency comparable to that of racemic nipecotic acid, a well-known GAT inhibitor[2]. This provides a strong rationale for hypothesizing that this compound will also exhibit inhibitory activity at GABA transporters.
To investigate this, a cellular GABA uptake assay is the gold standard. This assay typically utilizes a recombinant cell line, such as Human Embryonic Kidney 293 (HEK293) cells, stably or transiently expressing a specific GAT subtype. The assay measures the uptake of a labeled substrate, commonly [³H]-GABA, in the presence and absence of the test compound.
GABA Transaminase (GABA-T) Inhibition
GABA transaminase is a pyridoxal phosphate-dependent enzyme that catabolizes GABA into succinic semialdehyde. Inhibition of GABA-T leads to an increase in intracellular GABA levels, which can enhance GABAergic tone.
Given the reports of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid as a reversible inhibitor of GABA-T[1], a cell-based enzyme activity assay is necessary to quantify this effect. A common method involves using cell lysates from a suitable cell line that endogenously expresses GABA-T, such as neuroblastoma or glioblastoma cells. The assay measures the enzymatic activity of GABA-T by monitoring the production of one of its products, often through a coupled enzymatic reaction that generates a fluorescent or colorimetric signal.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for assessing the inhibitory activity of this compound on GABA transporters and GABA transaminase.
Protocol 1: [³H]-GABA Uptake Assay in HEK293 Cells Expressing GAT Subtypes
This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of this compound for specific GABA transporter subtypes.
Materials:
-
HEK293 cells stably expressing the human GAT subtype of interest (GAT1, GAT2, GAT3, or BGT-1)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4
-
[³H]-GABA (specific activity ~30-60 Ci/mmol)
-
This compound
-
Known GAT inhibitor for the specific subtype (e.g., Tiagabine for GAT1) as a positive control
-
Scintillation cocktail
-
96-well cell culture plates (poly-D-lysine coated)
-
Microplate scintillation counter
Experimental Workflow:
Caption: Workflow for the [³H]-GABA Uptake Assay.
Step-by-Step Methodology:
-
Cell Seeding:
-
One to two days prior to the assay, seed the HEK293-GAT cells into a 96-well poly-D-lysine coated plate at a density that will result in a confluent monolayer on the day of the experiment (typically 5 x 10⁴ to 8 x 10⁴ cells per well).
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Preparation of Compounds:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., water or assay buffer).
-
Prepare a serial dilution of the compound in assay buffer to generate a range of concentrations for the dose-response curve (e.g., 10 µM to 1 nM).
-
Prepare solutions for total uptake (vehicle control) and non-specific uptake (a high concentration of a known GAT inhibitor, e.g., 100 µM Tiagabine for GAT1).
-
-
GABA Uptake Assay:
-
On the day of the assay, aspirate the culture medium from the wells.
-
Wash the cell monolayer gently twice with 200 µL of pre-warmed (37°C) assay buffer.
-
Add 100 µL of the appropriate compound dilution (or vehicle/positive control) to each well and pre-incubate for 10-30 minutes at 37°C.
-
Initiate the uptake by adding 100 µL of assay buffer containing [³H]-GABA at a final concentration close to its Kₘ value for the specific transporter (typically in the range of 10-50 nM).
-
Incubate the plate for a predetermined time (e.g., 10 minutes) at 37°C. The incubation time should be within the linear range of uptake for the specific cell line.
-
Terminate the uptake by rapidly aspirating the solution and washing the cells three times with 200 µL of ice-cold PBS.
-
Lyse the cells by adding 100 µL of 1% SDS or a suitable lysis buffer to each well and incubate for at least 30 minutes at room temperature.
-
-
Detection and Data Analysis:
-
Transfer the cell lysate from each well to a scintillation vial.
-
Add 4 mL of scintillation cocktail to each vial.
-
Measure the radioactivity in a microplate scintillation counter.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 x [1 - (Sample CPM - Non-specific CPM) / (Total CPM - Non-specific CPM)]
-
Plot the % inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Expected Results and Interpretation:
A dose-dependent decrease in [³H]-GABA uptake in the presence of this compound will indicate inhibitory activity at the specific GAT subtype. The IC₅₀ value will provide a quantitative measure of the compound's potency. By performing this assay on cell lines expressing different GAT subtypes, the selectivity profile of the compound can be determined.
| Parameter | Typical Range |
| Cell Seeding Density | 5 x 10⁴ - 8 x 10⁴ cells/well |
| [³H]-GABA Concentration | 10 - 50 nM |
| Pre-incubation Time | 10 - 30 minutes |
| Uptake Incubation Time | 5 - 20 minutes |
| Positive Control (Tiagabine) | 10 - 100 µM |
Protocol 2: Cell-Based GABA Transaminase (GABA-T) Activity Assay
This protocol measures the ability of this compound to inhibit the activity of GABA-T in cell lysates.
Materials:
-
A cell line with detectable GABA-T activity (e.g., U87 MG human glioblastoma cells or SH-SY5Y human neuroblastoma cells)
-
Cell culture medium appropriate for the chosen cell line
-
Lysis Buffer: 10 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1% Triton X-100, and protease inhibitors
-
GABA-T Assay Buffer: 50 mM Tris-HCl, pH 8.6, containing 10 mM α-ketoglutarate, 1 mM NADP⁺, and 0.5 U/mL succinic semialdehyde dehydrogenase (SSADH)
-
GABA solution (substrate)
-
This compound
-
Vigabatrin (an irreversible GABA-T inhibitor) as a positive control
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader (Excitation: 340 nm, Emission: 460 nm)
Experimental Workflow:
Caption: Workflow for the Cell-Based GABA-T Activity Assay.
Step-by-Step Methodology:
-
Preparation of Cell Lysate:
-
Culture the chosen cell line to confluency.
-
Wash the cells with ice-cold PBS and scrape them into lysis buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the cytosolic GABA-T and determine the protein concentration using a standard method (e.g., BCA assay).
-
-
GABA-T Activity Assay:
-
In a 96-well black, clear-bottom plate, add 50 µL of cell lysate (diluted in lysis buffer to an appropriate protein concentration) to each well.
-
Add 25 µL of the test compound at various concentrations (or vehicle/positive control) to the wells.
-
Pre-incubate for 15-30 minutes at room temperature.
-
Initiate the reaction by adding 25 µL of the GABA-T assay buffer containing GABA (the final concentration of GABA should be close to its Kₘ value, typically in the low millimolar range).
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
-
Detection and Data Analysis:
-
Measure the increase in fluorescence (due to NADPH production) kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes.
-
Determine the reaction rate (slope of the linear portion of the fluorescence versus time curve) for each well.
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = 100 x [1 - (Rate of sample) / (Rate of vehicle control)]
-
Plot the % inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Expected Results and Interpretation:
A dose-dependent reduction in the rate of NADPH production will signify inhibition of GABA-T activity. The IC₅₀ value will quantify the potency of this compound as a GABA-T inhibitor.
| Parameter | Typical Value |
| Cell Lysate Protein Conc. | 20-50 µ g/well |
| GABA Concentration | 1-5 mM |
| Pre-incubation Time | 15-30 minutes |
| Kinetic Reading Duration | 30-60 minutes |
| Positive Control (Vigabatrin) | 10-100 µM |
Conclusion and Future Directions
The provided application notes and protocols offer a robust framework for the in vitro characterization of this compound. By employing these cell-based assays, researchers can elucidate its mechanism of action, determine its potency as a GABA transporter and/or GABA transaminase inhibitor, and assess its selectivity profile.
Future studies could involve expanding the selectivity profiling to include other neurotransmitter transporters to confirm its specificity for the GABAergic system. Furthermore, downstream functional assays, such as measuring changes in neuronal firing rates in primary neuronal cultures or assessing alterations in network activity on microelectrode arrays, could provide deeper insights into the physiological consequences of this compound's activity. The data generated from these assays will be invaluable for advancing our understanding of GABAergic modulation and for the potential development of novel therapeutics for neurological and psychiatric disorders.
References
-
Johnston, G. A. R., et al. (1986). Structure-activity studies on the activity of a series of cyclopentane GABA analogues on GABAA receptors and GABA uptake. European Journal of Pharmacology, 122(3), 339-348. [Link]
-
Ashby, C. R., Jr, et al. (2002). Systemic administration of 1R,4S-4-amino-cyclopent-2-ene-carboxylic acid, a reversible inhibitor of GABA transaminase, blocks expression of conditioned place preference to cocaine and nicotine in rats. Synapse, 44(2), 61-3. [Link]
- Schousboe, A., et al. (2004). GABA transporters as drug targets. Current Drug Targets-CNS & Neurological Disorders, 3(1), 35-41.
- Madsen, K. K., et al. (2011). Molecular pharmacology of the GABA transporters. Neurochemical Research, 36(1), 19-27.
- Silverman, R. B. (1991). Design of potent, selective, and clinically useful inhibitors of gamma-aminobutyric acid aminotransferase. Journal of Medicinal Chemistry, 34(7), 2091-2098.
- Belelli, D., et al. (2009). The influence of subunit composition on the pharmacology of GABAA receptors. Journal of Pharmacology and Experimental Therapeutics, 328(2), 349-357.
Sources
- 1. Structural modifications of (1S,3S)-3-amino-4-difluoromethylenecyclopentanecarboxylic acid, a potent irreversible inhibitor of GABA aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity studies on the activity of a series of cyclopentane GABA analogues on GABAA receptors and GABA uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: In Vivo Evaluation of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid hydrochloride
A Guide for Preclinical Research in Neurological and Psychiatric Disorders
Introduction: Targeting Synaptic GABA Homeostasis
(1S,4R)-4-aminocyclopent-2-enecarboxylic acid hydrochloride is a conformationally restricted analog of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS). Dysregulation of GABAergic signaling is implicated in the pathophysiology of numerous neurological and psychiatric conditions, including epilepsy, anxiety disorders, neuropathic pain, and substance use disorders.[1][2] This compound and its analogs are of significant interest as they are designed to modulate the synaptic concentration of GABA.
The principal mechanism of action for this class of compounds is the inhibition of GABA transporters (GATs) or the enzyme GABA transaminase (GABA-T).[3] GATs are responsible for the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells, thereby terminating its inhibitory signal.[4][5] GABA-T is the primary enzyme responsible for the degradation of GABA.[6] By inhibiting either of these targets, (1S,4R)-4-aminocyclopent-2-enecarboxylic acid can effectively increase the extracellular concentration and residence time of GABA, enhancing inhibitory tone and normalizing neuronal hyperexcitability.
Specifically, the stereoisomer (1R,4S)-4-amino-cyclopent-2-ene-carboxylic acid has been identified as a reversible inhibitor of GABA transaminase.[3] This guide provides a framework and detailed protocols for the in vivo evaluation of the related (1S,4R) isomer, focusing on its potential therapeutic effects in rodent models of CNS disorders.
Preclinical Rationale and Model Selection
The choice of an appropriate animal model is critical for elucidating the therapeutic potential of a GABAergic modulator. Given that enhanced GABAergic tone is a clinically validated strategy for treating conditions of neuronal hyperexcitability, several well-established rodent models are suitable for initial in vivo screening.
Commonly Used Animal Models for Assessing GABAergic Modulation:
| Disorder | Animal Model | Rationale | Key Outcome Measures |
| Epilepsy | Pilocarpine-induced status epilepticus | Models temporal lobe epilepsy, characterized by changes in GABA-A receptor subunits.[2] | Seizure scoring (e.g., Racine scale), electroencephalography (EEG) monitoring. |
| Neuropathic Pain | Paclitaxel-induced neuropathic pain (PINP) | Associated with altered gene expression of the GABAergic system in the anterior cingulate cortex.[7] | Thermal hyperalgesia (Hargreaves test), mechanical allodynia (von Frey filaments). |
| Addiction/Relapse | Conditioned Place Preference (CPP) | Cue-induced relapse is a major hurdle in addiction treatment; GABA-T inhibition has been shown to block CPP expression.[3] | Time spent in drug-paired chamber vs. saline-paired chamber. |
| Anxiety | Elevated Plus Maze (EPM) / Open Field Test (OFT) | Standard behavioral assays to measure anxiety-like behavior in rodents. | Time spent in open arms (EPM), entries into the center zone (OFT), total distance traveled. |
These models provide a robust platform to test the hypothesis that this compound can ameliorate disease-relevant phenotypes through the potentiation of GABAergic neurotransmission.
Experimental Design and Workflow
A typical in vivo study workflow involves several key stages, from initial compound preparation and pharmacokinetic assessment to efficacy evaluation in a chosen disease model.
Caption: General workflow for in vivo evaluation.
Detailed Protocols
Protocol 1: Preliminary Pharmacokinetic (PK) Assessment in Sprague-Dawley Rats
Objective: To determine the basic pharmacokinetic profile (Cmax, Tmax, AUC) of this compound following intraperitoneal administration to inform dose selection for efficacy studies.
Materials:
-
This compound
-
Sterile 0.9% saline solution (vehicle)
-
Male Sprague-Dawley rats (250-300g)
-
Blood collection tubes (with EDTA)
-
Centrifuge, analytical balance, vortex mixer
-
LC-MS/MS system for bioanalysis
Procedure:
-
Acclimatization: Acclimate animals to the housing facility for at least 72 hours prior to the experiment.
-
Formulation: Prepare a stock solution of the test compound in sterile 0.9% saline. For example, to achieve a 10 mg/mL concentration, dissolve 100 mg of the compound in 10 mL of saline. Ensure complete dissolution.
-
Dosing: Administer the compound via intraperitoneal (i.p.) injection at a volume of 1 mL/kg. For a 300g rat receiving a 10 mg/kg dose, inject 0.3 mL of the 10 mg/mL solution.
-
Blood Sampling: Collect blood samples (~200 µL) via tail vein or saphenous vein at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes) post-dose.
-
Plasma Preparation: Immediately transfer blood to EDTA tubes, mix gently, and centrifuge at 4°C (e.g., 2000 x g for 10 minutes) to separate plasma.
-
Sample Analysis: Store plasma at -80°C until analysis. Quantify the concentration of the parent compound in plasma using a validated LC-MS/MS method.
-
Data Analysis: Use non-compartmental analysis software to calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).[8][9]
Protocol 2: Efficacy in a Model of Neuropathic Pain (Paclitaxel-Induced)
Objective: To assess the ability of the compound to reverse thermal hyperalgesia in a rodent model of chemotherapy-induced neuropathic pain.
Materials:
-
Male Sprague-Dawley rats (180-220g)
-
Paclitaxel (dissolved in a suitable vehicle, e.g., Cremophor EL and ethanol)
-
Test compound formulated as in Protocol 4.1
-
Plantar test apparatus (Hargreaves apparatus)
Procedure:
-
Pain Model Induction:
-
Administer paclitaxel (e.g., 2 mg/kg, i.p.) on four alternate days (days 0, 2, 4, 6).
-
This regimen is known to induce thermal hyperalgesia, which can be measured in the following weeks.[7]
-
-
Baseline Measurement: On day 14 post-first paclitaxel injection, measure the baseline paw withdrawal latency to a thermal stimulus using the plantar test apparatus. Average three readings per paw.
-
Drug Administration:
-
Randomly assign animals to treatment groups (e.g., Vehicle, Test Compound at 10, 30, 100 mg/kg).
-
Administer the assigned treatment via i.p. injection.
-
-
Post-Treatment Assessment: Measure paw withdrawal latency at various time points post-drug administration (e.g., 30, 60, 120 minutes) to assess the reversal of hyperalgesia. An increase in withdrawal latency indicates an analgesic effect.
-
Data Analysis: Analyze the data using a two-way ANOVA with repeated measures, followed by a post-hoc test (e.g., Dunnett's or Bonferroni's) to compare treatment groups to the vehicle control.
Protocol 3: Evaluation in a Model of Addiction (Cocaine-Induced Conditioned Place Preference)
Objective: To determine if the compound can block the expression of a previously established preference for a cocaine-paired environment.[3]
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Conditioned Place Preference (CPP) apparatus (three-chamber box)
-
Cocaine hydrochloride
-
Test compound formulated as in Protocol 4.1
Procedure:
-
Pre-Conditioning (Day 1): Place each rat in the CPP box and allow free access to all chambers for 15 minutes. Record the time spent in each chamber to establish baseline preference. Animals showing a strong unconditioned preference for either side are excluded.
-
Conditioning Phase (Days 2-7):
-
Drug Pairing: On alternate days, administer cocaine (e.g., 20 mg/kg, i.p.) and immediately confine the animal to one of the conditioning chambers (the initially non-preferred side) for 30 minutes.[3]
-
Saline Pairing: On the intervening days, administer saline (i.p.) and confine the animal to the opposite chamber for 30 minutes.
-
-
Expression Test (Day 8):
-
Administer the test compound (e.g., 75 or 300 mg/kg, i.p.) or vehicle 30 minutes prior to the test.[3]
-
Place the rat in the central chamber and allow free access to all chambers for 15 minutes.
-
Record the time spent in the cocaine-paired chamber.
-
-
Data Analysis: A significant increase in time spent in the drug-paired chamber from pre-conditioning to the test day in the vehicle group indicates successful CPP. A significant reduction in this time in the test compound group compared to the vehicle group indicates blockade of CPP expression. Analyze using a t-test or one-way ANOVA.
Data Interpretation and Troubleshooting
-
Pharmacokinetics: High clearance or low bioavailability may necessitate the use of higher doses, alternative routes of administration, or formulation strategies.[8]
-
Efficacy: A lack of effect could be due to insufficient target engagement (dose too low), poor brain penetration, or the compound not being active at the intended target. Consider post-mortem neurochemical analysis to confirm target engagement (e.g., measuring brain GABA levels).
-
Behavioral Studies: Ensure proper animal handling and environmental controls to minimize stress, which can confound behavioral results. Always include appropriate vehicle and positive control groups.
Mechanism of Action: GABA Transporter vs. GABA Transaminase Inhibition
The primary molecular target of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid determines its precise effect on the GABAergic synapse. The diagram below illustrates the two likely pathways.
Caption: Potential mechanisms of synaptic GABA potentiation.
References
- Investigating the Role of GABA in Neural Development and Disease Using Mice Lacking GAD67 or VGAT Genes. MDPI.
- Plasticity of GABAA receptors relevant to neurosteroid actions - Jasper's Basic Mechanisms of the Epilepsies. NCBI.
- GABAergic synaptic components are largely preserved across human and mouse neuronal models. Frontiers.
- Comprehensive Analysis of the GABAergic System Gene Expression Profile in the Anterior Cingulate Cortex of Mice With Paclitaxel-Induced Neuropathic Pain. PMC - NIH.
- GABAergic synaptic components are largely preserved across human and mouse neuronal models. PubMed Central.
- (1S,4R)-4-Amino-2-cyclopenten-1-carboxylic Acid Hydrochloride Chemical Properties,Uses,Production. ChemicalBook.
- Systemic administration of 1R,4S-4-amino-cyclopent-2-ene-carboxylic acid, a reversible inhibitor of GABA transaminase, blocks expression of conditioned place preference to cocaine and nicotine in rats. PubMed.
- In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385. MDPI.
- Effects of GAT1 Inhibition by Tiagabine on Brain Glutamate and GABA Metabolism in the Anesthetized Rat In Vivo. PMC - NIH.
- Structural basis for selective inhibition of human GABA transporter GAT3. ResearchGate.
- GABA Transporters. Sigma-Aldrich.
- Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter. PubMed Central.
- Pharmacokinetics - ADME In Vivo & PK Studies. BioIVT.
- Discovery of GABA Aminotransferase Inhibitors via Molecular Docking, Molecular Dynamic Simulation, and Biological Evaluation. PubMed Central.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Plasticity of GABAA receptors relevant to neurosteroid actions - Jasper's Basic Mechanisms of the Epilepsies - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Systemic administration of 1R,4S-4-amino-cyclopent-2-ene-carboxylic acid, a reversible inhibitor of GABA transaminase, blocks expression of conditioned place preference to cocaine and nicotine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of GAT1 Inhibition by Tiagabine on Brain Glutamate and GABA Metabolism in the Anesthetized Rat In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of GABA Aminotransferase Inhibitors via Molecular Docking, Molecular Dynamic Simulation, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comprehensive Analysis of the GABAergic System Gene Expression Profile in the Anterior Cingulate Cortex of Mice With Paclitaxel-Induced Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. bioivt.com [bioivt.com]
Application Notes & Protocols: Radiolabeling of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid hydrochloride for Binding Studies
Introduction: The Scientific Imperative
(1S,4R)-4-aminocyclopent-2-enecarboxylic acid is a conformationally constrained cyclic amino acid analog.[1] Such structures are of significant interest in medicinal chemistry and pharmacology as they can mimic or antagonize the binding of natural ligands to receptors and transporters by presenting key functional groups in a defined spatial orientation. The study of γ-aminobutyric acid (GABA) transporters, for example, is crucial for understanding neurotransmission and developing treatments for neurological disorders.[2] To elucidate the binding characteristics of novel ligands like this cyclopentene derivative, radiolabeling is an indispensable tool, offering unparalleled sensitivity for quantitative analysis of ligand-receptor interactions.[3][4][5]
This document provides a comprehensive guide to the radiolabeling of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid hydrochloride and its subsequent use in in vitro binding assays. We will explore multiple radiolabeling strategies, detailing the rationale behind the choice of radionuclide and synthetic approach. Furthermore, we will outline a robust protocol for performing saturation binding assays to determine key parameters such as receptor density (Bmax) and ligand affinity (Kd).[4][6] The principles and methodologies described herein are grounded in established practices of radiopharmaceutical science, ensuring both scientific rigor and safety.
Strategic Considerations for Radiolabeling
The choice of radionuclide is dictated by the intended application. For in vitro binding assays, isotopes with longer half-lives and lower energy emissions are preferred for ease of handling and detection. For potential in vivo imaging applications (e.g., Positron Emission Tomography or PET), short-lived positron emitters are necessary.
| Radionuclide | Half-life | Emission | Typical Application | Rationale |
| Tritium (³H) | 12.3 years | Beta (β⁻) | In vitro binding assays | Long half-life allows for synthesis and purification without significant decay. Low energy beta particles provide high resolution in autoradiography.[7][8][9] |
| Carbon-14 (¹⁴C) | 5730 years | Beta (β⁻) | In vitro binding, ADME studies | Extremely long half-life. Useful for metabolic stability studies.[7][8] |
| Carbon-11 (¹¹C) | 20.4 minutes | Positron (β⁺) | In vivo PET imaging | Short half-life necessitates rapid synthesis and purification. Allows for multiple scans in the same subject.[10] |
| Fluorine-18 (¹⁸F) | 109.8 minutes | Positron (β⁺) | In vivo PET imaging | Longer half-life than ¹¹C allows for more complex syntheses and distribution to other sites.[11] |
Given the focus on binding studies, this guide will primarily detail a tritiation approach, which is ideal for high-sensitivity in vitro assays. A conceptual protocol for ¹¹C-labeling for potential PET applications will also be presented.
Radiolabeling Protocols
[³H]-Labeling via Catalytic Tritiation
Tritium labeling is a powerful technique for preparing radioligands for in vitro assays due to the high specific activity achievable.[9] A common strategy involves the reduction of an unsaturated precursor with tritium gas.
Workflow for Tritium Labeling
Caption: Workflow for the synthesis of the tritiated ligand.
Detailed Protocol:
-
Catalyst Preparation: In a specialized radiochemistry reaction vial, add 1-2 mg of 10% Palladium on Carbon (Pd/C) catalyst.
-
Precursor Addition: Dissolve 1-2 mg of this compound in an appropriate solvent (e.g., methanol, ethanol, or water) and add to the reaction vial.
-
Tritiation Manifold: Connect the vial to a tritium manifold. Freeze the solution with liquid nitrogen, evacuate the vial, and then backfill with tritium (³H₂) gas to the desired pressure.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. The progress can be monitored by radio-TLC or HPLC.
-
Quenching and Filtration: After the reaction, carefully vent the excess tritium gas. Filter the reaction mixture through a syringe filter to remove the catalyst.
-
Purification: Purify the crude product using reverse-phase High-Performance Liquid Chromatography (HPLC) to separate the labeled product from any impurities and the unlabeled starting material.
-
Quality Control:
-
Radiochemical Purity: Analyze an aliquot of the purified product by radio-HPLC. The radiochemical purity should be >95%.[12][13]
-
Specific Activity: Determine the specific activity (Ci/mmol) by quantifying the radioactivity and the mass of the compound.
-
Identity Confirmation: Confirm the identity of the product by co-elution with an authentic, non-radioactive standard and, if possible, by mass spectrometry.
-
Conceptual [¹¹C]-Labeling for PET Imaging
For PET applications, a rapid labeling method is essential due to the short 20.4-minute half-life of Carbon-11.[10] A feasible approach for this molecule would be N-methylation of the primary amine using [¹¹C]methyl iodide or [¹¹C]formaldehyde.[14][15]
Workflow for ¹¹C-Methylation
Caption: Conceptual workflow for rapid ¹¹C-methylation.
Conceptual Protocol:
-
[¹¹C]Methyl Iodide Production: Produce [¹¹C]methyl iodide ([¹¹C]CH₃I) from cyclotron-produced [¹¹C]CO₂ or [¹¹C]CH₄ using a synthesis module.
-
Labeling Reaction: Trap the gaseous [¹¹C]CH₃I in a solution of the precursor molecule (1-2 mg) in a suitable solvent like DMF, often with a base to facilitate the reaction.[10][16] Heat the reaction for a short period (e.g., 5 minutes at 80-100°C).
-
Purification: Quickly purify the reaction mixture using semi-preparative HPLC.
-
Formulation: The collected HPLC fraction is reformulated into a physiologically compatible solution (e.g., sterile saline with a small amount of ethanol) for potential in vivo use. The entire process from end-of-bombardment to final product should ideally be under 40 minutes.
In Vitro Binding Assay Protocol
Radioligand binding assays are a powerful tool for studying receptors.[3] This protocol describes a saturation binding experiment to determine the Kd and Bmax of the newly synthesized radioligand.
Detailed Protocol:
-
Membrane Preparation:
-
Prepare membrane homogenates from cells or tissues expressing the target receptor (e.g., GABA transporters).[17] This typically involves homogenization in a cold buffer followed by centrifugation to pellet the membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).[17]
-
-
Assay Setup:
-
Perform the assay in 96-well plates.
-
Total Binding: To a set of wells, add a fixed amount of membrane protein (e.g., 50-100 µg), assay buffer, and increasing concentrations of the radioligand (e.g., 0.1 to 50 nM).
-
Non-specific Binding (NSB): To a parallel set of wells, add the same components as for total binding, but also include a high concentration of a known, non-radioactive ligand for the same receptor to saturate the specific binding sites.[18]
-
The final volume in each well should be consistent (e.g., 250 µL).[17]
-
-
Incubation:
-
Termination and Filtration:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/B or GF/C), which trap the membranes.[19]
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Counting:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Specific Binding: Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.[18]
-
Saturation Curve: Plot the specific binding (Y-axis) against the concentration of the radioligand (X-axis).
-
Curve Fitting: Fit the data using non-linear regression analysis (e.g., one-site binding hyperbola) to determine the Kd (the concentration of radioligand that binds to 50% of the receptors at equilibrium) and Bmax (the maximum number of binding sites).[4][6]
-
Data Presentation
| Parameter | Description | Unit | Derived From |
|---|---|---|---|
| Kd | Equilibrium dissociation constant; a measure of ligand affinity (lower Kd = higher affinity). | nM | Saturation binding analysis |
| Bmax | Maximum receptor density in the tissue/cell preparation. | fmol/mg protein | Saturation binding analysis |
| IC50 | Concentration of a competing ligand that displaces 50% of the specific binding of the radioligand. | nM | Competition binding assay |
| Ki | Inhibitory constant; the affinity of the competing unlabeled ligand. Calculated from the IC50. | nM | Competition binding analysis |
Safety and Handling of Radiopharmaceuticals
Working with radioactive materials requires strict adherence to safety protocols to minimize exposure and prevent contamination.
-
ALARA Principle: All work must adhere to the principle of "As Low As Reasonably Achievable" for radiation exposure, utilizing time, distance, and shielding.[20]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and disposable gloves when handling radioactive materials.[21][22]
-
Designated Areas: All work with radiopharmaceuticals should be conducted in designated and properly shielded areas, such as fume hoods or hot cells.[20][23]
-
Monitoring: Regularly monitor work areas and personnel for contamination.
-
Waste Disposal: Dispose of all radioactive waste in properly labeled and shielded containers according to institutional and national regulations.[21]
-
Storage: Radiopharmaceuticals should be stored in labeled, shielded containers in a designated and secure area.[23][24]
Conclusion
The successful radiolabeling of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid provides a critical tool for the detailed pharmacological characterization of its interactions with target receptors. The protocols outlined in this guide, from the choice of radionuclide to the final data analysis of binding assays, provide a robust framework for researchers. By following these methodologies and adhering to strict safety standards, scientists can generate high-quality, reproducible data essential for advancing our understanding of neurobiology and facilitating the development of novel therapeutics.
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Goodman, M. M., et al. (2019). Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents. ACS Omega. Available at: [Link]
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Di Gialleonardo, V., et al. (2022). An Overview of In Vitro Assays of 64Cu-, 68Ga-, 125I-, and 99mTc-Labelled Radiopharmaceuticals Using Radiometric Counters in the Era of Radiotheranostics. International Journal of Molecular Sciences. Available at: [Link]
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Unknown Author. Radiopharmaceuticals. SlideShare. Available at: [Link]
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Sanil, S. Packing and Handling of Radiopharmaceuticals. Scribd. Available at: [Link]
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Unknown Author. Safe Handling Procedures for SOP Protocols. University of Wisconsin-Madison. Available at: [Link]
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Unknown Author. Storage Conditions, Precautions & Pharmaceutical Application of Radioactive Substances. Pharma Dost. Available at: [Link]
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Lemer Pax. How to protect your Nuclear Medicine and Radiopharmacy department?. Lemer Pax. Available at: [Link]
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Li, Y., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. Available at: [Link]
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Davenport, A. P., et al. (2005). Radioligand Binding Assays and Their Analysis. ResearchGate. Available at: [Link]
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Wörpel, T., et al. (2019). MS Transport Assays for γ-Aminobutyric Acid Transporters—An Efficient Alternative for Radiometric Assays. Analytical Chemistry. Available at: [Link]
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Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]
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Verhoog, S., et al. (2022). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Chemical Reviews. Available at: [Link]
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McConathy, J., et al. (2019). Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents. ResearchGate. Available at: [Link]
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Motulsky, H. (2007). Analyzing Radioligand Binding Data. GraphPad Software. Available at: [Link]
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Wang, M., et al. (2012). Reductive Amination with [11C]Formaldehyde: A Versatile Approach to Radiomethylation of Amines. Scientific Research Publishing. Available at: [Link]
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Rakoff, H., & Emken, E. A. (1982). Tritioboration and synthesis of tritium-labeled polyunsaturated fatty acids. PubMed. Available at: [Link]
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Işık, D., et al. (2023). Radiolabeling, Quality Control, and Cell Binding Studies of New 99mTc-Labeled Bisphosphonates. ACS Omega. Available at: [Link]
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Vervoort, L., et al. (2022). Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA. EJNMMI Radiopharmacy and Chemistry. Available at: [Link]
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Nishikawa, T., et al. (2024). Efficient Reductive N-11C-Methylation Using Arylamines or Alkylamines and In Situ-Generated [11C]Formaldehyde From [11C]Methyl Iodide. PubMed. Available at: [Link]
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Penner, N. (2004). The Use of Radiolabeled Compounds for ADME Studies in Discovery and Exploratory Development. PubMed. Available at: [Link]
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Gao, M., et al. (2014). Rapid Room-Temperature 11C-Methylation of Arylamines with [11C]Methyl Iodide Promoted by Solid Inorganic Bases in DMF. Molecules. Available at: [Link]
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Morris, M. J., et al. (2021). Radiopharmaceutical Validation for Clinical Use. Frontiers in Medicine. Available at: [Link]
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Mager, S., et al. (1997). Ion Binding and Permeation at the GABA Transporter GAT1. Journal of Neuroscience. Available at: [Link]
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El-Kattan, A. F., et al. (2021). Pipeline Impact of Radiolabeled Compounds in Drug Discovery and Development. Journal of Medicinal Chemistry. Available at: [Link]
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Penner, N. (2004). The Use of Radiolabeled Compounds for ADME Studies in Discovery and Exploratory Development. ResearchGate. Available at: [Link]
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Wu, H., et al. (2024). Structural basis for selective inhibition of human GABA transporter GAT3. bioRxiv. Available at: [Link]
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Lee, S. J., & Ritter, T. (2019). 18F-Fluorination: Challenge and Opportunity for Organic Chemists. Accounts of Chemical Research. Available at: [Link]
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Verhoog, S., et al. (2022). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. ResearchGate. Available at: [Link]
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Zhang, L., et al. (2022). The Development and Application of Tritium-Labeled Compounds in Biomedical Research. Molecules. Available at: [Link]
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Novasenta. (2024). Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results. Novasenta. Available at: [Link]
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Lodi, F., et al. (2019). Direct 11C-methylation of 1 with [11C]CO2. ResearchGate. Available at: [Link]
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Gao, M., et al. (2014). Rapid Room-Temperature 11C-Methylation of Arylamines with [11C]Methyl Iodide Promoted by Solid Inorganic-Bases in DMF. ResearchGate. Available at: [Link]
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Masiulis, S., et al. (2019). Biochemistry and binding assay a, FSEC of GABAA receptor with and.... ResearchGate. Available at: [Link]
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Tokes, L. G., & Slaytor, M. (1981). Synthesis of tritium labeled cortoic acids. PubMed. Available at: [Link]
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Fustero, S., et al. (2019). Fluorine-Containing Functionalized Cyclopentene Scaffolds Through Ring Contraction and Deoxofluorination of Various Substituted Cyclohexenes. ResearchGate. Available at: [Link]
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Abellán, T., et al. (2001). Stereoselective synthesis of cyclobutyl α-aminocyclopropyl carboxylic acid derivatives. Tetrahedron. Available at: [Link]
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Gamble, M. P., et al. (1995). AMINO-ACID DERIVED SULFONES FOR CHIRAL CYCLOPENTANE SYNTHESIS. York Research Database. Available at: [Link]
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Cativiela, C., et al. (1997). 1-Aminocyclopropane-1-carboxylic acid derivatives: a new, general synthesis and NMDA receptor complex binding affinity study. PubMed. Available at: [Link]
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ChemBK. (1S,4R)-4-[(tert-butoxycarbonyl)amino]cyclopent-2-ene-1-carboxylic acid. ChemBK. Available at: [Link]
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Application Notes and Protocols for the Crystallization of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid hydrochloride
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the crystallization of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid hydrochloride. As a crucial intermediate in the synthesis of various pharmacologically active compounds, obtaining a crystalline form with high purity and consistent physical properties is paramount. This guide delves into the fundamental principles governing the crystallization of this chiral amino acid hydrochloride, offering detailed protocols and explaining the scientific rationale behind experimental choices. While a universally optimized protocol is dependent on the specific impurity profile and desired particle attributes, the methodologies presented here serve as a robust starting point for process development and optimization.
Introduction to this compound and the Significance of its Crystalline Form
This compound is a chiral cyclic amino acid analogue. Its constrained cyclopentene ring system makes it a valuable building block in medicinal chemistry, notably as a γ-aminobutyric acid (GABA) mimetic that can influence dopaminergic activity. The hydrochloride salt form enhances the compound's stability and solubility, particularly in aqueous media, which is advantageous for both synthesis and formulation.[1]
The crystalline state of an active pharmaceutical ingredient (API) or intermediate directly impacts critical downstream processes and final product quality. Properties such as purity, stability, flowability, and dissolution rate are intrinsically linked to the crystal habit, size distribution, and polymorphic form. A well-defined and reproducible crystallization process is therefore not merely a purification step but a critical control point in ensuring product consistency and performance.
Fundamental Principles of Crystallization
The crystallization process is governed by two primary thermodynamic and kinetic stages: nucleation and crystal growth. Both are driven by supersaturation, a state where the concentration of the solute in a solution exceeds its equilibrium solubility.
Supersaturation: This non-equilibrium state can be achieved through several methods:
-
Cooling Crystallization: Exploiting the common characteristic of solids being more soluble in hotter solvents.[2][3]
-
Antisolvent Crystallization: Introducing a solvent in which the compound of interest is poorly soluble to a solution of the compound, thereby reducing its overall solubility.[4][5]
-
Evaporative Crystallization: Removing the solvent to increase the solute concentration.
-
Reaction/pH Adjustment Crystallization: As seen in a described synthesis, altering the pH can significantly change the solubility of amino acids and their salts, leading to crystallization.[6]
Nucleation: The initial formation of stable crystalline entities from the supersaturated solution. This can be spontaneous (primary nucleation) or induced by the presence of existing crystals (secondary nucleation).
Crystal Growth: The subsequent growth of these nuclei into larger crystals. The balance between nucleation and growth rates is critical in determining the final crystal size distribution. Slow, controlled generation of supersaturation generally favors crystal growth, leading to larger, more well-defined crystals.
Physicochemical Properties and Solvent Selection
The molecular structure of this compound—possessing a carboxylic acid, an amine hydrochloride, and a cyclopentene ring—renders it a polar, ionic compound.
Solubility Profile:
-
High Solubility: Expected in polar protic solvents like water and, to a lesser extent, methanol. The hydrochloride salts of amino acids generally exhibit increased solubility in water and polar organic solvents compared to their zwitterionic forms.[7]
-
Moderate to Low Solubility: Expected in other lower alcohols like ethanol and isopropanol. The solubility of amino acids tends to decrease as the alcohol content in an aqueous mixture increases.[8]
-
Insolubility (Antisolvents): Likely to be insoluble in non-polar solvents such as hexanes and toluene, and less polar aprotic solvents like ethyl acetate, acetone, and tetrahydrofuran (THF). These are potential candidates for use as antisolvents.
The ideal solvent for crystallization should exhibit a significant positive temperature coefficient for the solute's solubility—high solubility at elevated temperatures and low solubility at room temperature or below.[2][9]
| Solvent System | Predicted Solubility | Role in Crystallization | Rationale |
| Water | High | Good primary solvent, but may lead to low yield if used alone. | The ionic nature of the hydrochloride salt favors dissolution in the highly polar aqueous medium. |
| Methanol | High to Moderate | Good primary solvent, can be used in a mixed system with an antisolvent. | Polar protic solvent capable of hydrogen bonding. |
| Ethanol/Isopropanol | Moderate to Low | Potential primary solvent for cooling crystallization or as an antisolvent with water/methanol. | Lower polarity compared to water and methanol, reducing solubility.[7] |
| Acetone/THF/Ethyl Acetate | Very Low to Insoluble | Excellent candidates for antisolvents. | Aprotic and less polar solvents are unlikely to effectively solvate the ionic compound. |
Recommended Crystallization Protocols
The following protocols are designed as robust starting points. Researchers should perform small-scale trials to determine the optimal solvent system and conditions for their specific material.
Protocol 1: Cooling Crystallization from a Single Solvent System
This is the most straightforward method and should be the first approach if a suitable single solvent is identified. Isopropanol or ethanol are good candidates to evaluate first.
Methodology:
-
Solvent Screening: In a small vial, add a known mass of this compound. Add a small volume of the chosen solvent (e.g., isopropanol).
-
Dissolution: Heat the suspension with stirring to the boiling point of the solvent. Gradually add more solvent in small portions until the solid completely dissolves. Note the volume of solvent required.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Remove the solution from heat and allow it to cool slowly to room temperature. Covering the flask will slow the cooling rate, which generally promotes the formation of larger crystals.
-
Maximizing Yield: Once the solution has reached room temperature and crystal formation has ceased, place the flask in an ice bath for at least one hour to maximize the precipitation of the product.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the ice-cold solvent.
-
Drying: Dry the crystals under vacuum to a constant weight.
Causality and Expertise: Slow cooling is crucial. Rapid cooling can lead to the formation of small, impure crystals or even precipitation of an oil. If the compound "oils out," reheat the solution to redissolve the material and allow it to cool even more slowly, or add a small amount of a solvent in which it is more soluble.[2]
Protocol 2: Antisolvent Crystallization
This method is highly effective, especially when the yield from cooling crystallization is low or when the compound is highly soluble in the primary solvent. A water/isopropanol or methanol/THF system would be a logical starting point.
Methodology:
-
Dissolution: Dissolve the this compound in a minimum amount of a "good" solvent (e.g., water or methanol) at room temperature or with gentle warming.
-
Antisolvent Addition: While stirring the solution, slowly add the "poor" solvent (antisolvent, e.g., isopropanol, acetone, or THF) dropwise.
-
Inducing Precipitation: Continue adding the antisolvent until the solution becomes persistently turbid, indicating the onset of nucleation.
-
Crystal Growth: At this point, you can either:
-
Stop the antisolvent addition and allow the solution to stir at room temperature for several hours to allow for crystal growth.
-
Add a small amount of the "good" solvent back to the mixture until it becomes clear again, and then cool the solution slowly.
-
-
Isolation and Drying: Collect and dry the crystals as described in Protocol 1.
Causality and Expertise: The rate of antisolvent addition is a critical parameter. A slow addition rate maintains a low level of supersaturation, which favors the growth of existing crystals over the formation of new nuclei, resulting in a larger average particle size.[5]
Protocol 3: Vapor Diffusion
For obtaining high-quality single crystals suitable for X-ray diffraction, vapor diffusion is an excellent technique.
Methodology:
-
Preparation: Dissolve the compound in a small amount of a "good" solvent (e.g., methanol) in a small, open vial.
-
Setup: Place this vial inside a larger, sealed container (e.g., a beaker covered with parafilm or a jar). Add a larger volume of the "poor" solvent (antisolvent, e.g., diethyl ether or ethyl acetate) to the bottom of the larger container, ensuring the level is below the top of the inner vial.
-
Diffusion and Crystallization: Seal the outer container. The more volatile antisolvent will slowly diffuse into the solution in the inner vial, gradually reducing the solubility of the compound and promoting the slow growth of high-quality crystals over several days.
Causality and Expertise: This method creates an extremely slow and controlled increase in supersaturation, which is ideal for the formation of large, well-ordered single crystals. The choice of solvents is key; the antisolvent should be more volatile than the solvent in which the compound is dissolved.
Visualizing the Crystallization Workflow
The following diagram illustrates the decision-making process for developing a crystallization protocol for this compound.
Caption: Decision workflow for crystallization method development.
Post-Crystallization Analysis: Ensuring Quality
After crystallization, it is essential to characterize the solid form to ensure it meets the required specifications.
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the standard method for determining the chemical purity of the crystalline material.
-
Identity Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) should be used to confirm the chemical structure of the compound.
-
Polymorphism and Crystal Form Screening: Different crystalline forms (polymorphs) of the same compound can have different physical properties. It is crucial to screen for polymorphism using techniques such as:
-
Powder X-ray Diffraction (PXRD): Provides a unique fingerprint for a specific crystalline form.
-
Differential Scanning Calorimetry (DSC): Identifies melting points, phase transitions, and can distinguish between different polymorphs.
-
Thermogravimetric Analysis (TGA): Determines the presence of residual solvent or water in the crystal lattice.
-
Conclusion
The crystallization of this compound is a critical step in its purification and preparation for further use in drug development. By understanding the fundamental principles of solubility and supersaturation and by systematically applying cooling and antisolvent crystallization techniques, researchers can develop a robust and reproducible process. The protocols and guidelines presented in this application note provide a solid foundation for achieving high-purity crystalline material with desirable physical properties.
References
- PubChem. (n.d.). (1S,4R)-Methyl 4-aminocyclopent-2-enecarboxylate hydrochloride. National Center for Biotechnology Information.
- Dalton, J. B., & Schmidt, C. L. A. (1933). The solubilities of the amino acids in water. The Journal of Biological Chemistry, 103, 549-578.
- Hayashi, K., Nagashima, N., & Hino, T. (1960). Solubilities Studies of Basic Amino Acids. Journal of the Agricultural Chemical Society of Japan, 34(5), 380-383.
-
How to Crystallize Organic Compounds. (2024, October 10). wikiHow. Retrieved from [Link]
-
Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. Retrieved from [Link]
- Patel, S. R., & Patel, S. G. (2015). Antisolvent Crystallization of Poorly Water Soluble Drugs.
- Srinivasan, K., & Sudha, C. (2012).
-
Tinkering with solvent helps to regulate the crystallization behavior of amino acids. (2016, August 9). RESOLV. Retrieved from [Link]
- Vetter, T., & Köllges, T. (2018). Design and Performance Assessment of Continuous Crystallization Processes Resolving Racemic Conglomerates. Crystal Growth & Design, 18(3), 1686-1696.
- Wouters, J., & Quere, L. (Eds.). (2012). Pharmaceutical Salts and Cocrystals. Royal Society of Chemistry.
- Zettl, M., Schilling, F., Mougin, P., & Hasse, H. (2022). Investigation of the Antisolvent Effect on the Phase Behavior of Amino Acid Solid Solutions.
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Application Notes and Protocols for the Use of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid hydrochloride in Peptide Synthesis
Introduction: A Novel Building Block for Conformational Control in Peptidomimetics
(1S,4R)-4-aminocyclopent-2-enecarboxylic acid is a conformationally constrained, non-proteinogenic cyclic β-amino acid that offers a unique tool for peptide chemists and drug discovery professionals. Its rigid cyclopentene backbone, when incorporated into a peptide sequence, can induce specific secondary structures, such as turns and helices, thereby influencing the peptide's overall three-dimensional shape.[1] This conformational restriction is a powerful strategy for enhancing proteolytic stability, improving receptor binding affinity, and modulating the pharmacokinetic properties of peptide-based therapeutics.[2][3]
This document provides a comprehensive guide to the application of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid in peptide synthesis, with a focus on practical, field-proven protocols for researchers in academia and industry. We will delve into the rationale behind experimental choices, provide detailed step-by-step methodologies for its incorporation using modern solid-phase peptide synthesis (SPPS) techniques, and discuss the expected impact of this unique building block on peptide structure and function.
Scientific Rationale: The Power of Pre-organization
The central dogma of utilizing conformationally constrained amino acids like (1S,4R)-4-aminocyclopent-2-enecarboxylic acid is the principle of pre-organization. By reducing the entropic penalty of binding to a biological target, peptides containing such rigid elements can exhibit significantly higher affinity and specificity. The cyclopentene ring limits the rotational freedom of the peptide backbone, guiding it towards a more defined and predictable conformation.[1]
The "cis" relationship between the amino and carboxyl groups on the cyclopentene ring further dictates the local geometry, making it a valuable component for inducing specific turn structures within a peptide chain. This can be particularly advantageous in the design of macrocyclic peptides, where precise conformational control is paramount for biological activity.[3]
Getting Started: The Importance of Protected Derivatives
(1S,4R)-4-aminocyclopent-2-enecarboxylic acid hydrochloride, in its unprotected form, is not directly suitable for standard peptide synthesis protocols. Both the α-amino group and the carboxylic acid group must be appropriately protected to ensure selective amide bond formation and prevent unwanted side reactions. For use in the widely adopted Fmoc-based solid-phase peptide synthesis (SPPS), the amino group is typically protected with the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. For Boc-based strategies, the tert-butoxycarbonyl (Boc) group is used.
Fortunately, both N-Fmoc and N-Boc protected versions of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid are commercially available, streamlining their integration into synthesis workflows.
| Protected Derivative | CAS Number | Molecular Formula | Molecular Weight | Typical Application |
| (-)-(1S,4R)-N-Fmoc-4-Aminocyclopent-2-enecarboxylic acid | 220497-64-3 | C₂₁H₁₉NO₄ | 349.39 g/mol | Fmoc-based SPPS |
| (1S,4R)-(-)-4-(Boc-amino)-2-cyclopentene-1-carboxylic acid | 151907-79-8 | C₁₁H₁₇NO₄ | 227.26 g/mol | Boc-based SPPS |
Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)
The following section outlines a detailed protocol for the incorporation of Fmoc-(1S,4R)-4-aminocyclopent-2-enecarboxylic acid into a growing peptide chain using manual or automated Fmoc-SPPS.
// Nodes Resin [label="Resin Swelling", fillcolor="#F1F3F4", fontcolor="#202124"]; Fmoc_Deprotection [label="Fmoc Deprotection\n(20% Piperidine in DMF)", fillcolor="#F1F3F4", fontcolor="#202124"]; Washing1 [label="Washing\n(DMF)", fillcolor="#F1F3F4", fontcolor="#202124"]; Coupling [label="Amino Acid Coupling\n(Fmoc-AA, Coupling Reagent, Base in DMF)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Washing2 [label="Washing\n(DMF, DCM)", fillcolor="#F1F3F4", fontcolor="#202124"]; Repeat [label="Repeat Cycle", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Final_Deprotection [label="Final Fmoc Deprotection", fillcolor="#F1F3F4", fontcolor="#202124"]; Cleavage [label="Cleavage from Resin\n& Side-chain Deprotection", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Purification [label="Purification\n(RP-HPLC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Analysis\n(LC-MS, MALDI-TOF)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Resin -> Fmoc_Deprotection [label="Start or\nPrevious Cycle"]; Fmoc_Deprotection -> Washing1; Washing1 -> Coupling; Coupling -> Washing2; Washing2 -> Repeat [label="For next amino acid"]; Repeat -> Fmoc_Deprotection [style=dashed]; Washing2 -> Final_Deprotection [label="Final amino acid"]; Final_Deprotection -> Cleavage; Cleavage -> Purification; Purification -> Analysis; }
Figure 1: General workflow for Fmoc-based solid-phase peptide synthesis.
Protocol 1: Incorporation of Fmoc-(1S,4R)-4-aminocyclopent-2-enecarboxylic acid using HATU
This protocol is designed for a standard 0.1 mmol scale synthesis on a rink amide resin for a C-terminal amide. Adjustments may be necessary based on the specific resin and peptide sequence.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
Fmoc-(1S,4R)-4-aminocyclopent-2-enecarboxylic acid
-
Other required Fmoc-protected amino acids
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Piperidine
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))
-
Cold diethyl ether
Procedure:
-
Resin Swelling:
-
Place the resin in a reaction vessel and swell in DMF for at least 30 minutes with gentle agitation.[4]
-
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat the piperidine treatment for an additional 15-20 minutes.[4]
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Coupling of Fmoc-(1S,4R)-4-aminocyclopent-2-enecarboxylic acid:
-
Activation Solution: In a separate vial, dissolve Fmoc-(1S,4R)-4-aminocyclopent-2-enecarboxylic acid (3-5 equivalents relative to resin loading), HATU (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF.
-
Causality: (1S,4R)-4-aminocyclopent-2-enecarboxylic acid is a sterically hindered amino acid. Standard coupling reagents like DIC/HOBt may result in incomplete coupling. HATU is a more potent activating agent that generates a highly reactive OAt-ester, which is more effective for coupling hindered residues and minimizes racemization.[5]
-
Coupling Reaction: Immediately add the activation solution to the deprotected resin.
-
Agitate the reaction mixture at room temperature for 1-4 hours. The extended coupling time is recommended due to the steric hindrance of the cyclic amino acid. A Kaiser test can be performed to monitor the reaction progress.
-
Drain the reaction solution.
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times).
-
-
Chain Elongation:
-
Repeat steps 2 and 3 for the subsequent amino acids in the sequence.
-
-
Cleavage and Deprotection:
-
After the final coupling and Fmoc deprotection, wash the peptide-resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and incubate at room temperature for 2-4 hours.[4]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.
-
Protocol 2: Alternative Coupling using PyBOP
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is another highly effective coupling reagent for hindered amino acids.
Procedure:
-
Follow the general procedure in Protocol 1, but for the coupling step (Step 3), replace HATU with PyBOP (3-5 equivalents). The activation and coupling times are generally similar.[4]
Quantitative Parameters for Coupling (Typical Ranges):
| Parameter | Value | Rationale |
| Fmoc-Amino Acid | 3 - 5 equivalents | Drives the reaction to completion. |
| Coupling Reagent (HATU/PyBOP) | 3 - 5 equivalents | Ensures efficient activation of the carboxylic acid. |
| Base (DIPEA) | 6 - 10 equivalents | Neutralizes the in-situ formed acid and maintains a basic pH for the reaction. |
| Reaction Time | 1 - 4 hours | Longer time may be required for sterically hindered amino acids. |
| Solvent | DMF | Excellent solvent for both reagents and the growing peptide chain. |
Purification and Characterization
The crude peptide obtained after cleavage should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[6]
Typical RP-HPLC Conditions:
-
Column: C18 stationary phase
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient of increasing mobile phase B (e.g., 5% to 95% B over 30 minutes) is typically used to elute the peptide. The optimal gradient will depend on the overall hydrophobicity of the peptide.
The purity and identity of the final peptide should be confirmed by analytical LC-MS and/or MALDI-TOF mass spectrometry.[6]
Structural Implications and Conformational Analysis
The incorporation of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid is expected to induce a significant conformational constraint on the peptide backbone. The rigid cyclopentene ring can nucleate β-turn or helical structures, depending on the surrounding amino acid sequence.[1]
// Nodes Flexible_Peptide [label="Flexible Linear Peptide\n(Multiple Conformations)", fillcolor="#F1F3F4", fontcolor="#202124"]; Incorporation [label="Incorporation of\n(1S,4R)-4-aminocyclopent-2-\nenecarboxylic acid", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Constrained_Peptide [label="Conformationally Constrained Peptide\n(Defined 3D Structure)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Improved_Properties [label="Improved Properties:\n- Higher Receptor Affinity\n- Increased Proteolytic Stability\n- Enhanced Bioavailability", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Flexible_Peptide -> Incorporation; Incorporation -> Constrained_Peptide; Constrained_Peptide -> Improved_Properties; }
Figure 2: Rationale for incorporating conformationally constrained amino acids.
Techniques such as Circular Dichroism (CD) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to study the secondary structure of peptides containing this residue. Molecular modeling and computational studies can further provide insights into the preferred conformations.
Troubleshooting and Considerations
-
Incomplete Coupling: If the Kaiser test indicates incomplete coupling after the standard reaction time, a second coupling can be performed. Alternatively, a capping step with acetic anhydride can be used to terminate any unreacted chains.[4]
-
Racemization: While HATU and PyBOP are known to suppress racemization, it is still a potential side reaction, especially with prolonged activation times. It is advisable to add the activated amino acid solution to the resin immediately after preparation.
-
Solubility: Peptides containing multiple hydrophobic or cyclic residues may exhibit poor solubility. The choice of purification and handling solvents may need to be optimized.
Conclusion
(1S,4R)-4-aminocyclopent-2-enecarboxylic acid is a valuable building block for the synthesis of conformationally constrained peptides. Its incorporation, facilitated by the use of potent coupling reagents like HATU or PyBOP, allows for the rational design of peptidomimetics with enhanced biological properties. The protocols and considerations outlined in this guide provide a solid foundation for researchers to successfully utilize this unique amino acid in their peptide synthesis endeavors.
References
-
Royal Society of Chemistry. (n.d.). Experimental procedures Solid phase peptide synthesis (SPPS). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Direct Fmoc-Chemistry-Based Solid Phase Synthesis of Peptidyl Thioesters. Retrieved from [Link]
-
MDPI. (n.d.). New Morphiceptin Peptidomimetic Incorporating (1S,2R,3S,4S,5R)-2-Amino-3,4,5-trihydroxycyclopen-tane-1-carboxylic acid: Synthesis and Structural Study. Retrieved from [Link]
-
Aapptec. (n.d.). (-)-(1S,4R)-N-Fmoc-4-Aminocyclopent-2-enecarboxylic acid [220497-64-3]. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of carbocyclic nucleoside analogs with five-membered heterocyclic nucleobases. Retrieved from [Link]
-
MDPI. (n.d.). Conformational Analysis and Organocatalytic Activity of Helical Stapled Peptides Containing α-Carbocyclic α,α-Disubstituted α-Amino Acids. Retrieved from [Link]
-
SpringerLink. (2016). Recent advances in the preparation of Fmoc-SPPS-based peptide thioester and its surrogates for NCL-type. Retrieved from [Link]
-
Scilit. (n.d.). Peptide backbone folding induced by the Cα-tetrasubstituted cyclic α-amino acids 4-amino-1,2-dithiolane-4-carboxylic acid (Adt) and 1-aminocyclopentane-1-carboxylic acid (Ac5c). A joint computational and experimental study. Retrieved from [Link]
-
University of Wisconsin–Madison. (n.d.). Synthesis and Structural Characterization of Helix-Forming β-Peptides: trans-2-Aminocyclopentanecarboxylic Acid Oligomers. Retrieved from [Link]
-
SpringerLink. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Advances in Fmoc solid-phase peptide synthesis. Retrieved from [Link]
-
PubMed. (n.d.). Surprisingly stable helical conformations in alpha/beta-peptides by incorporation of cis-beta-aminocyclopropane carboxylic acids. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Peptide Carbocycles: From −SS– to −CC– via a Late-Stage “Snip-and-Stitch”. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Mass spectrometric investigations into the brain delivery of abacavir, stavudine and didanosine in a rodent model. Retrieved from [Link]
-
MDPI. (2021). Latest Advances on Synthesis, Purification, and Characterization of Peptides and Their Applications. Retrieved from [Link]
-
ACS Publications. (2020). Macrocyclic Modalities Combining Peptide Epitopes and Natural Product Fragments. Retrieved from [Link]
Sources
- 1. bif.wisc.edu [bif.wisc.edu]
- 2. Peptide Carbocycles: From −SS– to −CC– via a Late-Stage “Snip-and-Stitch” - PMC [pmc.ncbi.nlm.nih.gov]
- 3. merck.com [merck.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 6. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid hydrochloride
Welcome to the technical support guide for the synthesis of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid hydrochloride. This document is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this crucial chiral building block. As a key intermediate in the development of various pharmaceuticals, its stereochemically pure synthesis is paramount.[1][2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and field-proven methodologies.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis strategy, stereochemical control, and handling of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid and its derivatives.
Q1: What are the primary synthetic strategies for obtaining enantiomerically pure (1S,4R)-4-aminocyclopent-2-enecarboxylic acid?
The synthesis of this specific stereoisomer is non-trivial and generally relies on one of two core strategies:
-
Chiral Resolution: This is a very common industrial approach. It often starts with a racemic mixture of a precursor, such as 2-azabicyclo[2.2.1]hept-5-en-3-one (commonly known as the Vince Lactam). An enzymatic resolution is then employed to selectively separate the desired enantiomer.[3][4] This method is advantageous for large-scale production due to the availability and cost-effectiveness of the racemic starting material.[4]
-
Asymmetric Synthesis: This strategy involves building the chiral centers directly using stereoselective reactions. This can include methods like asymmetric Pauson-Khand reactions, Nazarov cyclizations, or starting from a chiral pool of materials like carbohydrates.[5][6] While elegant, these routes can sometimes be lower-yielding or require more complex, multi-step procedures compared to resolution pathways.[5]
Q2: How critical is stereochemical control, and what is the major stereoisomeric impurity?
Stereochemical integrity is the most critical challenge in this synthesis. The primary impurity of concern is the undesired enantiomer, (1R,4S)-4-aminocyclopent-2-enecarboxylic acid. In pharmaceutical applications, particularly for active pharmaceutical ingredients (APIs) like Abacavir, the presence of the wrong enantiomer can lead to reduced efficacy or off-target effects.[3] Furthermore, downstream purification to remove the undesired isomer is often complex and significantly reduces the overall yield.[3] Some synthetic steps, particularly those involving harsh acidic or basic conditions or high temperatures, can risk epimerization, which scrambles the stereocenters.[4]
Q3: What protecting groups are typically used for the amine, and what are the challenges associated with their removal?
The tert-butyloxycarbonyl (Boc) group is a frequently used protecting group for the amino functionality during the synthesis.[3] It is stable to a wide range of nucleophiles and bases. The primary challenge lies in its removal (deprotection). This is typically achieved under acidic conditions, often using dilute hydrochloric acid.[3] The key is to use conditions that are strong enough to cleave the Boc group efficiently without causing side reactions, such as cis-trans isomerization or other degradations of the cyclopentene ring.[4] Careful control of temperature and reaction time is essential.
Q4: What are the recommended storage and handling conditions for the final hydrochloride salt?
This compound and its precursors should be handled with care. For the final product, it is recommended to store it at room temperature or under refrigerated conditions (10°C - 25°C), protected from moisture.[7] For long-term stability, storage under an inert atmosphere, such as nitrogen, is advised to prevent potential degradation from atmospheric moisture and oxygen.
Section 2: Troubleshooting Guide
This section provides a systematic approach to common problems encountered during the synthesis.
Problem 1: Low Overall Yield
Low yield is a frequent issue that can arise from multiple points in the synthetic sequence. A systematic diagnosis is crucial.
Logical Workflow for Diagnosing Yield Loss
Caption: Workflow for troubleshooting low reaction yield.
-
Potential Cause A: Epimerization and Isomerization
-
Causality: The trans configuration of the amino and carboxylic groups is thermodynamically less stable than the cis configuration. Exposure to harsh conditions (e.g., high temperatures over 200°C or strong bases like NaOH in methanol) can cause epimerization, leading to a mixture of isomers that are difficult to separate and result in a lower yield of the desired trans product.[4]
-
Suggested Solution: Employ milder conditions for all steps, particularly for hydrolysis and esterification. Avoid unnecessarily high temperatures and prolonged exposure to strong acids or bases. If epimerization is suspected, analyze the crude product by NMR or HPLC to quantify the isomeric ratio.
-
-
Potential Cause B: Product Loss During Aqueous Workup
-
Causality: The target molecule is an amino acid, making it zwitterionic and highly polar, with significant solubility in water. Standard extractions with common organic solvents like ethyl acetate or dichloromethane can be inefficient.
-
Suggested Solution: Use more polar solvents for extraction, such as n-butanol, which has been shown to be effective.[8] Alternatively, adjusting the pH of the aqueous layer can suppress the zwitterionic character and improve extraction efficiency. Multiple extractions (3-5 times) are recommended.
-
Problem 2: Poor Enantiomeric Purity / Presence of (1R,4S) Isomer
Contamination with the undesired (1R,4S) enantiomer is a critical failure point that compromises the final product's quality.
-
Potential Cause A: Ineffective Chiral Resolution
-
Causality: If using an enzymatic resolution, the enzyme may not have sufficient selectivity, or the reaction may not have reached optimal conversion, leaving a significant amount of the undesired enantiomer in the product stream.
-
Suggested Solution: First, establish a robust analytical method to accurately determine the enantiomeric excess (e.e.). Chiral HPLC is the standard method for this.[3] If the e.e. is low, re-optimize the resolution step by adjusting pH, temperature, or reaction time. If optimization fails, consider screening other commercially available lipases or proteases.
-
-
Data Presentation: Chiral HPLC Method for Isomer Separation This table summarizes a validated HPLC method for separating the (1S,4R) and (1R,4S) enantiomers, based on established literature.[3]
| Parameter | Condition |
| Column | Daicel Crownpak CR(+) (150 x 4.0 mm, 5 µm) |
| Mobile Phase | 50mM Sodium Perchlorate, pH adjusted to 2.0 with perchloric acid |
| Flow Rate | Typically 0.8 - 1.2 mL/min |
| Detection | UV at ~210 nm |
| Expected Outcome | Baseline resolution (>2.0) between the two enantiomers |
-
Causality-Driven Troubleshooting Diagram
Caption: Decision tree for addressing poor enantiomeric purity.
Problem 3: Difficulty with Final Isolation and Salt Formation
The final step of isolating the product as a stable, crystalline hydrochloride salt can be challenging.
-
Potential Cause A: Product Oiling Out
-
Causality: The product may fail to crystallize and instead separate as an oil if the solvent is not ideal, if impurities are present, or if the solution is supersaturated.
-
Suggested Solution: Ensure the free-base is fully dissolved in a suitable solvent like isopropyl alcohol (IPA) before adding the HCl source (e.g., IPA-HCl).[8] Add the acid slowly at a reduced temperature (0-5°C) to control the rate of precipitation.[8] If an oil persists, try adding a co-solvent to change the polarity, or attempt to scratch the inside of the flask to induce crystallization. Using a seed crystal from a previous successful batch is highly effective.
-
-
Potential Cause B: Incomplete Precipitation
-
Causality: A portion of the hydrochloride salt may remain dissolved in the mother liquor, leading to a lower isolated yield.
-
Suggested Solution: After adding the acid, ensure the mixture is stirred for a sufficient time at low temperature (e.g., 0-5°C for several hours) to maximize precipitation.[8] Concentrate the mother liquor and attempt a second crop recovery if initial yields are low.
-
Section 3: Key Experimental Protocols
The following protocols are provided as a reference. Always perform your own risk assessment before beginning any experiment.
Protocol 1: Boc-Deprotection and Hydrochloride Salt Formation
This protocol is adapted from methodologies described for related amino alcohol derivatives.[3]
-
Dissolution: Dissolve the Boc-protected (1S,4R)-4-aminocyclopent-2-enecarboxylic acid precursor in a minimal amount of a suitable solvent like methanol or 1,4-dioxane.
-
Acidification: Cool the solution to 0°C in an ice bath. Slowly add a solution of 4M HCl in dioxane (or a dilute aqueous HCl solution) dropwise with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the complete consumption of the starting material. The reaction is typically complete within 1-4 hours.
-
Solvent Removal: Once the reaction is complete, remove the solvent under reduced pressure (rotary evaporation). Be careful not to use excessive heat.
-
Crystallization: To the resulting crude solid or oil, add a crystallization solvent such as isopropyl alcohol.[8] Stir or sonicate to break up any clumps. You may need to heat gently to achieve full dissolution and then cool slowly to promote crystallization.
-
Isolation: Collect the precipitated white solid by vacuum filtration. Wash the filter cake with a small amount of cold isopropyl alcohol or diethyl ether to remove any residual impurities.
-
Drying: Dry the final this compound product under vacuum.
Protocol 2: Chiral HPLC Sample Preparation
This protocol outlines sample preparation for the enantiomeric purity analysis described in the table above.[3]
-
Stock Solution: Accurately weigh approximately 5 mg of the sample and dissolve it in the mobile phase to create a stock solution with a concentration of about 5 mg/mL.
-
Working Standard: If available, prepare a racemic standard at the same concentration to confirm the identity and separation of the two enantiomer peaks.
-
Spiking (for LOD/LOQ): To determine the limit of detection (LOD) and limit of quantitation (LOQ), spike the primary sample solution with known, small amounts of the undesired (1R,4S) isomer.[3]
-
Injection: Filter the sample through a 0.45 µm syringe filter before injecting it into the HPLC system to prevent column blockage.
References
- US10385006B2 - Process for the preparation of amino alcohol derivatives or salts thereof - Google P
-
Synthesis of (1R, 4S)-4-Aminocyclopent-2-en-yl Methanol HCL– An Undesired Isomer of Key Starting Material - International Journal of Current Pharmaceutical Analysis. [Link]
-
Synthesis of Chiral Cyclopentenones - ACS Publications (Chemical Reviews). [Link]
-
(1S,4R)-Methyl 4-aminocyclopent-2-enecarboxylate hydrochloride - PubChem. [Link]
-
Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides - National Institutes of Health (PMC). [Link]
- WO2000058500A1 - THE PREPARATION OF trans-4-AMINO-2-CYCLOPENTENE-1-CARBOXYLIC ACID DERIVATIVES - Google P
-
(1S, 4R)-4-Aminocyclopent-2-enecarboxylic acid, min 95%, 10 grams - CP Lab Safety. [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. chemimpex.com [chemimpex.com]
- 3. ijcpa.in [ijcpa.in]
- 4. WO2000058500A1 - THE PREPARATION OF trans-4-AMINO-2-CYCLOPENTENE-1-CARBOXYLIC ACID DERIVATIVES - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. calpaclab.com [calpaclab.com]
- 8. US10385006B2 - Process for the preparation of amino alcohol derivatives or salts thereof - Google Patents [patents.google.com]
Technical Support Center: Synthesis of (1S,4R)-4-Aminocyclopent-2-enecarboxylic Acid Hydrochloride
Welcome to the technical support center for the synthesis of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve final product yield and purity. This molecule is a critical building block for various pharmaceutical agents, and its efficient synthesis is paramount.[1][2]
The most established and industrially relevant route to this target molecule begins with the racemic bicyclic lactam, (±)-2-azabicyclo[2.2.1]hept-5-en-3-one, commonly known as the Vince lactam. The synthesis can be logically divided into three primary stages, each with its own set of challenges:
-
Enzymatic Kinetic Resolution (EKR) of (±)-Vince Lactam: Selective hydrolysis of the undesired (+)-enantiomer to leave the desired (-)-Vince lactam.
-
Acid Hydrolysis: Ring-opening of the resolved (-)-Vince lactam to form the target amino acid.
-
Salt Formation and Isolation: Conversion to the hydrochloride salt and purification.
This guide is structured to address specific problems you may encounter at each of these critical stages.
Overall Synthesis Workflow
Caption: Decision tree for troubleshooting low yields in the hydrolysis step.
Stage 3: Salt Formation and Isolation
The final step involves isolating the target compound as a stable, crystalline hydrochloride salt.
Question 4: My final product is an oil or fails to crystallize properly. What should I do?
Answer: This indicates the presence of impurities or residual solvent that are inhibiting crystallization.
-
Causality & Solution:
-
Residual Water/Solvent: The most common cause. Ensure the product is thoroughly dried in vacuo after the hydrolysis step before attempting recrystallization. Water is often a component of the recrystallization solvent system, but excess starting water can be problematic.
-
Stoichiometry of HCl: The product is a hydrochloride salt. An excess or deficit of HCl can interfere with crystal lattice formation. If you neutralized and re-acidified, ensure the final pH is strongly acidic. The most reliable method is to hydrolyze with aqueous HCl and then remove the water and excess HCl under vacuum, which ensures a 1:1 salt stoichiometry.
-
Organic Impurities: If impurities are present (e.g., from incomplete hydrolysis or side reactions), they can act as crystallization inhibitors. The crude product may need to be purified by another method (e.g., trituration) before a successful recrystallization can be achieved. Check the purity of your material by ¹H NMR.
-
Recrystallization Solvent: The choice of solvent is critical. A common system is methanol or ethanol, sometimes with the addition of a small amount of water to aid dissolution, followed by an anti-solvent like isopropanol or ether to induce precipitation. Experiment with different solvent ratios on a small scale.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is a typical overall yield for this synthesis? A: Starting from racemic Vince lactam, the theoretical maximum yield is 50% due to the resolution step. A good, optimized laboratory synthesis should aim for an overall yield of 35-45%.
Q2: How can I confirm the stereochemistry of my final product? A: The most definitive method is X-ray crystallography if you can grow a suitable crystal. Alternatively, comparison of the optical rotation of your product with literature values is a standard method. Chiral HPLC can also be used to confirm enantiomeric purity.
Q3: Can I racemize and recycle the undesired (+)-amino acid byproduct? A: Yes, this is a common strategy in industrial settings to improve process economy. The (+)-amino acid can be chemically converted back to the racemic Vince lactam through a multi-step process, although this adds significant complexity to the overall synthesis.
Q4: Are there alternatives to enzymatic resolution? A: Yes, methods like diastereomeric salt formation with a chiral acid have been reported, but they are often less efficient and scalable than the enzymatic resolution. [6]Asymmetric syntheses from achiral starting materials also exist but can be complex. [7]The enzymatic approach remains the most widely used for its high selectivity and efficiency. [8]
Part 3: Reference Protocol
This protocol is a representative procedure based on established methodologies.
Protocol 1: High-Yield Synthesis of this compound
-
Enzymatic Resolution:
-
Prepare a solution of (±)-2-azabicyclo[2.2.1]hept-5-en-3-one (racemic Vince lactam) in 100 mM potassium phosphate buffer (pH 7.5) to a final concentration of 100 mM.
-
Equilibrate the solution to 45°C.
-
Add a (+)-γ-lactamase with high enantioselectivity (E > 200).
-
Maintain the pH at 7.5 using a pH-stat with 1M NaOH and monitor the reaction by chiral HPLC.
-
Once ~50% conversion is reached, stop the reaction by acidifying to pH < 2 with concentrated HCl.
-
Extract the unreacted (-)-Vince lactam with ethyl acetate (3x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude (-)-Vince lactam as a solid.
-
-
Acid Hydrolysis and Isolation:
-
To the crude (-)-Vince lactam, add 6M aqueous HCl.
-
Heat the mixture to reflux (approx. 100-110°C) and maintain for 12-16 hours, monitoring for the disappearance of the starting material by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the water and excess HCl by rotary evaporation under reduced pressure until a solid or semi-solid crude product is obtained.
-
Dry the crude solid thoroughly under high vacuum.
-
-
Purification:
-
Dissolve the crude hydrochloride salt in a minimal amount of hot methanol.
-
Allow the solution to cool slowly to room temperature, then cool further to 0-4°C to induce crystallization.
-
If crystallization is slow, the addition of a co-solvent like isopropanol may be necessary.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold isopropanol, and dry under high vacuum to yield the pure this compound.
-
References
-
Chen, Y., et al. (2018). Engineering the Enantioselectivity and Thermostability of a (+)-γ-Lactamase from Microbacterium hydrocarbonoxydans for Kinetic Resolution of Vince Lactam (2-Azabicyclo[2.2.1]hept-5-en-3-one). Applied and Environmental Microbiology, 84(13). Available at: [Link]
-
Taylor, S. J. C., et al. (1993). Development of the biocatalytic resolution of 2-azabicyclo[2.2.1]hept-5-en-3-one as an entry to single-enantiomer carbocyclic nucleosides. Tetrahedron: Asymmetry, 4(6), 1117–1128. Available at: [Link]
-
Gangrade, D., et al. (2014). Synthesis of (1R, 4S)-4-Aminocyclopent-2-en-yl Methanol HCL– An Undesired Isomer of Key Starting Material. International Journal of ChemTech Applications, 1(4), 176-182. Available at: [Link]
-
McNulty, J., et al. (2021). An enantiodivergent synthesis of N -Boc-protected ( R )- and ( S )-4-amino cyclopent-2-en-1-one. Sage Journals. Available at: [Link]
- Tóth, B., et al. (2009). Resolution process. Google Patents, WO2009007759A1.
-
Gao, S., et al. (2014). Enzymatic Preparation of Optically Pure (+)-2-azabicyclo[2.2.1]hept-5-en-3-one by (-)-γ-lactamase From Bradyrhizobium Japonicum USDA 6. Bioorganic & Medicinal Chemistry Letters, 24(20), 4855-4858. Available at: [Link]
-
Chem-Impex. (-)-(1S,4R)-4-Aminocyclopent-2-enecarboxylic acid. Available at: [Link]
-
Carr, R. A. E., et al. (2020). Synthesis of Chiral Cyclopentenones. Chemical Reviews, 120(15), 7881–7948. Available at: [Link]
- Various Authors. (2019). Process for the preparation of amino alcohol derivatives or salts thereof. Google Patents, US10385006B2.
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). Boosting Pharmaceutical Synthesis: The Role of (1R,4R)-4-(Boc-amino)cyclopent-2-enecarboxylic Acid. Available at: [Link]
-
Cui, Y., et al. (2020). Dynamic kinetic resolution of Vince lactam catalyzed by γ-lactamases: a mini-review. Applied Microbiology and Biotechnology, 104(24), 10327–10338. Available at: [Link]
Sources
Technical Support Center: Synthesis of 4-Aminocyclopent-2-enecarboxylic Acid
Welcome to the technical support center for the synthesis of 4-aminocyclopent-2-enecarboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during this critical synthesis. Our focus is on providing practical, field-tested insights grounded in chemical principles to ensure the highest purity and yield of your target compound.
The synthesis of enantiomerically pure 4-aminocyclopent-2-enecarboxylic acid, a valuable building block in pharmaceutical development, is a nuanced process.[1] The most prevalent synthetic route relies on the kinetic resolution of a racemic precursor, typically (±)-2-azabicyclo[2.2.1]hept-5-en-3-one, commonly known as Vince lactam. This resolution is most efficiently achieved through enzymatic hydrolysis, which selectively opens one of the lactam enantiomers, allowing for the separation of the desired, unreacted enantiomer.[2] The subsequent hydrolysis of the resolved lactam yields the target amino acid.
This guide will address the primary sources of impurities and side products that can arise during this synthetic sequence, with a focus on stereochemical integrity.
Frequently Asked Questions (FAQs)
Q1: What is the most common impurity I should expect in my final product?
A1: The most common and critical impurity is the undesired enantiomer of 4-aminocyclopent-2-enecarboxylic acid. For instance, if you are targeting the (1S,4R)-enantiomer, the (1R,4S)-enantiomer will be the primary contaminant. This issue typically stems from an incomplete enzymatic resolution of the starting Vince lactam.
Q2: My reaction is producing a mixture of cis and trans isomers. What is the cause?
A2: The presence of diastereomeric impurities, specifically cis- and trans-isomers, usually indicates an issue with the starting material or incomplete separation during the resolution step. Some synthetic preparations of Vince lactam can produce a mixture of isomers. While many enzymatic resolution protocols are highly selective for the trans-isomer, suboptimal enzyme activity or reaction conditions can lead to the carryover of the undesired cis-isomer. A patent on this process highlights the use of enzymes to specifically separate these isomers through selective hydrolysis.[3]
Q3: Can the hydrolysis of the resolved lactam introduce impurities?
A3: Yes. The hydrolysis of the lactam, whether under acidic or basic conditions, can be a source of side products. Incomplete hydrolysis will leave unreacted lactam in your product mixture. More aggressive conditions (e.g., high temperatures or extreme pH) can potentially lead to degradation or epimerization at one of the chiral centers, which would compromise the enantiomeric purity of your final product. The hydrolysis of γ-lactams is a well-studied process, and the reaction conditions must be carefully optimized to favor the desired ring-opening without inducing side reactions.[4]
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Poor Enantiomeric Purity in the Final Product
This is the most critical issue in the synthesis of chiral 4-aminocyclopent-2-enecarboxylic acid. Poor enantiomeric excess (e.e.) can render the final product unsuitable for its intended pharmaceutical application.
Root Causes and Mechanistic Insights:
-
Inefficient Enzymatic Resolution: The kinetic resolution of Vince lactam using a γ-lactamase is the cornerstone of this synthesis. If the enzyme's activity is low, its selectivity is poor, or the reaction is not allowed to proceed to the optimal point, a significant amount of the undesired lactam enantiomer will remain, which is then co-hydrolyzed to the undesired amino acid enantiomer in the subsequent step.
-
Epimerization: Epimerization is the inversion of a single stereocenter in a molecule containing multiple stereocenters. In the context of this synthesis, the α-carbon to the carboxylic acid is susceptible to epimerization, particularly under basic conditions, via the formation of an enolate intermediate. While less common under controlled acidic hydrolysis, prolonged exposure to harsh conditions can increase this risk.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor enantiomeric purity.
Experimental Protocols:
Protocol 1: Optimizing Enzymatic Resolution
-
Enzyme Activity Assay: Before proceeding with a large-scale reaction, perform a small-scale assay to confirm the activity and selectivity of your γ-lactamase batch.
-
pH and Temperature Screening: The optimal pH and temperature for enzymatic activity are crucial. Consult the enzyme's technical data sheet and consider performing a screen around the recommended values (e.g., pH 7.0-8.5, temperature 25-37°C).
-
Reaction Monitoring: Monitor the reaction progress over time by taking aliquots and analyzing the enantiomeric excess of the remaining Vince lactam using chiral HPLC. This will help you determine the optimal reaction time to maximize the e.e. of the unreacted lactam.
Protocol 2: Mitigating Epimerization during Lactam Hydrolysis
-
Condition Screening: If epimerization is suspected, screen a variety of hydrolysis conditions on a small scale. Compare traditional methods (e.g., 6N HCl at reflux) with milder conditions (e.g., 1N HCl at 50-60°C or enzymatic hydrolysis if a suitable enzyme is available).
-
Base Hydrolysis Caution: Avoid strong basic conditions (e.g., NaOH at elevated temperatures) for the final hydrolysis step, as this significantly increases the risk of epimerization at the carbon alpha to the carbonyl group.
Issue 2: Presence of Unreacted Starting Material or Intermediates
The presence of unreacted Vince lactam or other intermediates in the final product indicates incomplete reactions.
Root Causes and Mechanistic Insights:
-
Inefficient Lactam Hydrolysis: The amide bond in the γ-lactam is relatively stable. Hydrolysis requires forcing conditions (e.g., strong acid or base and heat) to drive the reaction to completion. Insufficient reaction time, temperature, or reagent concentration can lead to incomplete conversion.
-
Poor Solubility: The starting materials or intermediates may have poor solubility in the reaction medium, limiting their availability for reaction.
Troubleshooting and Mitigation:
| Problem | Potential Cause | Recommended Action |
| Unreacted Lactam in Final Product | Incomplete hydrolysis | - Increase reaction time or temperature. - Use a higher concentration of acid or base. - Ensure adequate mixing to overcome any solubility issues. |
| Presence of Boc-protected intermediates | Incomplete deprotection | - If using a Boc-protected precursor, ensure deprotection conditions (e.g., strong acid like TFA or HCl) are sufficient to completely remove the protecting group.[5] |
Issue 3: Formation of Unexpected Side Products
While stereoisomers are the most common impurities, other side products can occasionally be observed.
Root Causes and Mechanistic Insights:
-
Degradation under Harsh Conditions: Prolonged exposure to strong acids or bases at high temperatures can lead to the degradation of the cyclopentene ring or the amino acid functionality. While specific degradation pathways for this molecule are not extensively documented in readily available literature, general principles of organic chemistry suggest that rearrangements or eliminations could be possible.
-
Oxidation: Although less common, the presence of oxidizing agents or exposure to air during the reaction could potentially lead to oxidation of the amine or other sensitive functionalities.
Preventative Measures:
-
Use of Inert Atmosphere: When working with sensitive intermediates, particularly if there is a risk of oxidation, performing reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidative side products.
-
Control of Reaction Parameters: Carefully control the temperature and reaction time during the hydrolysis step to minimize the potential for degradation. Use the mildest conditions that afford a complete reaction.
-
Purification Strategy: A final purification step, such as recrystallization or column chromatography, is often necessary to remove any non-isomeric side products. For challenging separations of isomers, preparative chiral HPLC is the method of choice. A troubleshooting guide for chiral HPLC can provide valuable insights into optimizing these separations.[6]
Final Purification Strategies
Even with an optimized synthesis, a final purification step is often required to achieve the high purity needed for pharmaceutical applications.
Strategy 1: Preparative Chiral HPLC
This is the most powerful technique for separating enantiomers and diastereomers.
Caption: Workflow for purification by preparative chiral HPLC.
Strategy 2: Diastereomeric Salt Crystallization
This classical resolution technique can be applied if preparative HPLC is not feasible or if the undesired enantiomer needs to be recovered.
-
React with a Chiral Resolving Agent: The racemic or enantiomerically enriched amino acid is reacted with a single enantiomer of a chiral acid or base (the resolving agent) to form a mixture of diastereomeric salts.
-
Fractional Crystallization: The diastereomeric salts will have different solubilities in a given solvent system. A fractional crystallization process is then used to selectively crystallize and isolate one of the diastereomers.
-
Liberation of the Amino Acid: The pure diastereomeric salt is then treated with an acid or base to break the salt and liberate the enantiomerically pure amino acid.
References
-
Gangrade, D., Nema, R., & Singhvi, I. (2014). Synthesis of (1R, 4S)-4-Aminocyclopent-2-en-yl Methanol HCL– An Undesired Isomer of Key Starting Material in the Synthesis of Abacavir Sulphate and Development of Validated Chiral HPLC Method for its Estimation. International Journal of Current Pharmaceutical Analysis, 1(4), 176-182. Available at: [Link]
- Kaur, R., & Kumar, K. (Year). Understanding unconventional routes to impurities from drugs in hydrolytic conditions.
-
Lang, M., et al. (2021). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. MDPI. Available at: [Link]
-
Bornscheuer, U. T., & Kazlauskas, R. J. (Year). Nature's Toolbox for the Hydrolysis of Lactams and Cyclic Imides. ACS Catalysis. Available at: [Link]
- Page, M. I. (Year). The Reactivity of β-Lactams, the Mechanism of Catalysis and the Inhibition of β-Lactamases.
- BenchChem Technical Support Team. (2025). Troubleshooting guide for HPLC analysis of chiral compounds. BenchChem.
- Taylor, et al. (2000). THE PREPARATION OF trans-4-AMINO-2-CYCLOPENTENE-1-CARBOXYLIC ACID DERIVATIVES. Google Patents.
-
Miller, R. A., & Brown, T. L. (Year). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers in Microbiology. Available at: [Link]
-
Musgrave, R. (2017). Lactam Hydrolysis. YouTube. Available at: [Link]
- BenchChem Technical Support Team. (Year). Common mistakes when using enantiomer controls. BenchChem.
- (Year). Exploring the Synthetic Potential of γ-Lactam Derivatives Obtained from a Multicomponent Reaction—Applications as Antiproliferative Agents.
- (Year). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Chiral Technologies.
- (Year).
-
(2023). Straightforward synthesis of functionalized γ-Lactams using impure CO2 stream as the carbon source. PubMed Central. Available at: [Link]
-
Fülöp, F., et al. (2024). Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. PubMed. Available at: [Link]
-
Various Authors. (2014). How can I improve my chiral column resolution? ResearchGate. Available at: [Link]
-
Cirilli, R., et al. (2020). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. MDPI. Available at: [Link]
-
Douglas, C. J., & Thomson, R. J. (Year). Synthesis of 2-Azanorbornanes via Strain-Release Formal Cycloadditions Initiated by Energy Transfer. PubMed Central. Available at: [Link]
Sources
- 1. Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. WO2000058500A1 - THE PREPARATION OF trans-4-AMINO-2-CYCLOPENTENE-1-CARBOXYLIC ACID DERIVATIVES - Google Patents [patents.google.com]
- 4. The mechanisms of hydrolysis of the γ-lactam isatin and its derivatives - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. ijcpa.in [ijcpa.in]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Chiral Separation of Aminocyclopentene Isomers
Welcome to the technical support center dedicated to the chiral separation of aminocyclopentene isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently asked questions. As a Senior Application Scientist, my goal is to synthesize technical accuracy with field-proven insights to help you navigate the complexities of these challenging separations.
I. Troubleshooting Guide: A Symptom-Based Approach
This section addresses specific experimental issues in a question-and-answer format, focusing on the causality behind the problem and providing logical, step-by-step solutions.
Q1: Why am I observing poor or no resolution between my aminocyclopentene enantiomers?
A1: Poor resolution is the most common challenge in chiral chromatography and typically stems from a suboptimal selection of the Chiral Stationary Phase (CSP) or mobile phase conditions. The fundamental principle of chiral separation relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP.[1] The difference in the stability of these complexes dictates the differential retention and, thus, the separation.[1]
Possible Causes & Solutions:
-
Inappropriate Chiral Stationary Phase (CSP): The selected CSP may not provide sufficient stereoselective interactions for your specific aminocyclopentene isomers.
-
Solution 1: Systematic CSP Screening. The most effective approach is to screen a variety of CSPs. For amino compounds, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are highly versatile and a recommended starting point.[1][2] Macrocyclic glycopeptide-based CSPs are also excellent candidates, especially in reversed-phase or polar organic modes.[3][4]
-
Solution 2: Consider Different Interaction Modes. If π-π interactions are possible with your molecule's structure, Pirkle-type columns could be effective.[5]
-
-
Suboptimal Mobile Phase Composition: The mobile phase composition, including the organic modifier and any additives, is critical for achieving selectivity.[6]
-
Solution 1: Optimize Organic Modifier Ratio. In normal phase (e.g., Hexane/Ethanol or Hexane/Isopropanol), systematically vary the percentage of the alcohol modifier. Small changes can have a significant impact on resolution.[2] Similarly, in reversed-phase, adjust the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer.[7]
-
Solution 2: Introduce or Change Additives. For basic compounds like aminocyclopentenes, acidic or basic additives are often essential.[5][8] An acidic additive (e.g., 0.1% Trifluoroacetic Acid - TFA) can protonate the amine, while a basic additive (e.g., 0.1% Diethylamine - DEA) can suppress unwanted interactions with the silica support.[9][10] Sometimes, a combination of both is effective.[3]
-
Solution 3: Switch Mobile Phase Mode. If normal phase is not yielding results, consider switching to reversed-phase or polar organic mode (e.g., Acetonitrile or Methanol with additives).[3][7] Different modes can offer complementary selectivity.[6]
-
-
Incorrect Flow Rate or Temperature: Chiral separations are often more sensitive to these parameters than achiral separations.
-
Solution 1: Reduce Flow Rate. Chiral separations often benefit from lower flow rates, which can be as low as 0.2 mL/min for a 4.6 mm ID column.[11][12] This allows for better mass transfer and more effective interaction with the CSP.
-
Solution 2: Optimize Temperature. Temperature affects the thermodynamics of the chiral recognition process.[13][14] Generally, lower temperatures improve resolution, but this is not a universal rule.[11][12][15] It is advisable to screen temperatures (e.g., 10°C, 25°C, 40°C) as it can sometimes even reverse the elution order.[6][13]
-
Q2: My peaks are exhibiting significant tailing. What is causing this and how can I fix it?
A2: Peak tailing for basic compounds like aminocyclopentenes is typically caused by secondary ionic interactions with acidic residual silanol groups on the silica surface of the column packing. [9][10] This leads to more than one retention mechanism, causing the peak to tail.[10] Other potential causes include column overload and using a sample solvent that is too strong.[16]
Possible Causes & Solutions:
-
Secondary Silanol Interactions: This is the most probable cause for basic analytes.
-
Solution 1: Add a Competing Base. Introduce a small amount of a basic additive like Diethylamine (DEA) or Triethylamine (TEA) (e.g., 0.1-0.5%) to your mobile phase.[9][17] The additive will interact with the active silanol sites, preventing your analyte from doing so.[9]
-
Solution 2: Use an Acidic Modifier. In reversed-phase, working at a lower pH (e.g., using a buffer at pH 2.5-3.0) can protonate the silanol groups, reducing their ability to interact with your protonated amine analyte.[9][10]
-
Solution 3: Use High-Purity Silica Columns. Modern columns are often packed with higher purity silica with fewer residual silanols or are better end-capped, which can minimize tailing issues.[16]
-
-
Column Overload: Chiral stationary phases can have a lower sample capacity compared to achiral phases. Overloading can manifest as peak tailing on some CSPs.[18]
-
Inappropriate Sample Solvent: Dissolving your sample in a solvent significantly stronger than the mobile phase can cause peak distortion.[16][20]
Q3: I am experiencing inconsistent retention times and fluctuating resolution between runs. What's happening?
A3: Inconsistent results are often due to a lack of system equilibration, changes in the mobile phase composition over time, or "memory effects" from previous analyses. [20][21] Chiral separations can be particularly sensitive to minor variations in the system.
Possible Causes & Solutions:
-
Insufficient Column Equilibration: Switching between different mobile phases requires thorough equilibration.
-
Mobile Phase Instability: The composition of the mobile phase can change due to the evaporation of more volatile components.
-
Additive Memory Effect: Additives, especially basic ones, can adsorb onto the stationary phase and influence subsequent separations, even after being removed from the mobile phase.[21]
-
Solution 1: Dedicate a Column. If possible, dedicate a specific column to methods that use a particular class of additives.
-
Solution 2: Implement a Rigorous Washing Protocol. When switching between methods with incompatible additives, flush the column extensively with a strong, compatible solvent. For immobilized polysaccharide columns, solvents like Tetrahydrofuran (THF) or Dichloromethane (DCM) can be used for regeneration (always check the column's instruction manual first).[6][22]
-
-
Temperature Fluctuations: Inconsistent column temperature can lead to shifts in retention time and selectivity.[19]
Systematic Troubleshooting Workflow
For a logical approach to troubleshooting, the following workflow can be implemented.
Caption: A logical workflow for troubleshooting chiral HPLC separations.
II. Frequently Asked Questions (FAQs)
Q1: Which type of chiral column is the best starting point for aminocyclopentene isomers?
A1: There is no single "best" column for all compounds. However, a systematic screening approach is highly recommended.[1] A good starting point for aminocyclopentene isomers would be a screening set that includes:
-
Polysaccharide-based CSPs: These are the most widely used columns due to their broad applicability.[1][23] Include both a cellulose-based (e.g., Chiralcel® series) and an amylose-based (e.g., Chiralpak® series) column in your screen, as they can offer complementary selectivity.[6]
-
Macrocyclic Glycopeptide-based CSPs: Columns like those with teicoplanin or vancomycin selectors (e.g., CHIROBIOTIC™ series) are particularly effective for polar and ionizable compounds like amines and can be used in multiple mobile phase modes.[3]
Q2: What are the recommended starting mobile phases for method development?
A2: A good strategy is to screen several mobile phase systems across different modes.[5][11]
| Mobile Phase Mode | Recommended Composition | Additives for Aminocyclopentenes |
| Normal Phase (NP) | Hexane/Isopropanol (IPA) or Hexane/Ethanol (EtOH) | Start with 0.1% Diethylamine (DEA) to improve peak shape. |
| Polar Organic (PO) | Acetonitrile (ACN) or Methanol (MeOH) | 0.1% DEA, or 0.1% Acetic Acid (AcOH) + 0.1% Triethylamine (TEA). |
| Reversed-Phase (RP) | Acetonitrile or Methanol with an aqueous buffer | Ammonium acetate or ammonium formate buffer (e.g., 10-20 mM). |
Table 1: Recommended starting mobile phases for screening aminocyclopentene isomers.
Q3: How important is the sample solvent, and what should I use?
A3: The sample solvent is very important. Injecting a sample dissolved in a solvent that is much stronger than the mobile phase can cause significant peak distortion, including fronting or splitting.[16][22] The best practice is to dissolve the sample in the mobile phase itself.[20] If solubility is an issue, use the weakest possible solvent that can fully dissolve your sample. For normal phase, this might be a small amount of the alcohol modifier mixed with the non-polar solvent.
Q4: Can I damage a chiral column? What are the main precautions?
A4: Yes, chiral columns can be damaged. The primary distinction is between "coated" and "immobilized" polysaccharide CSPs.
-
Coated CSPs: The chiral selector is physically adsorbed onto the silica. Certain strong solvents (e.g., THF, DCM, Chloroform, DMSO) can dissolve or damage this coating, leading to a permanent loss of performance.[22] Always adhere strictly to the manufacturer's list of approved solvents.
-
Immobilized CSPs: The chiral selector is covalently bonded to the silica. These columns are much more robust and are compatible with a wider range of solvents, which makes them more versatile for method development and cleaning.[22][23]
-
General Precautions: Always filter your samples and mobile phases to prevent frits from clogging.[22] Avoid extreme pH and high temperatures unless the column is specifically designed for such conditions.[11][12]
Chiral Recognition Mechanism
The separation of enantiomers on a CSP is governed by the principles of chiral recognition. For a separation to occur, there must be at least a three-point interaction between the analyte and the chiral selector, although this is a simplified model.[5] These interactions can include hydrogen bonds, π-π interactions, dipole-dipole interactions, and steric hindrance. The differing stability of the transient diastereomeric complexes formed between each enantiomer and the CSP leads to different retention times.
Caption: Simplified model of chiral recognition on a stationary phase.
References
- BenchChem. (2025). Troubleshooting poor peak resolution in chiral HPLC of L-Hyoscyamine. BenchChem.
- BenchChem. (2025). Troubleshooting poor resolution in chiral chromatography of alkanes. BenchChem.
- Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution.
- Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex.
- International Journal of Pharmaceutical Research and Applications. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.
- HPLC Professionals. (2024). Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube.
- BenchChem. (n.d.). In-Depth Technical Guide to the Chiral Purity of (1S,3R)-3-Amino-1-(Boc-amino)cyclopentane. BenchChem.
- Restek. (2021). Chiral Separations 3: Overloading and Tailing. Restek ChromaBLOGraphy.
- Burk, R. J. (2023). An Investigation of Peak Shape Models in Chiral Separations. MavMatrix.
- Stoll, D. R. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America.
- BenchChem. (2025). Technical Support Center: Chiral HPLC Separation of ((1S,3R)-3-aminocyclopentyl)methanol Enantiomers. BenchChem.
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Element Lab Solutions.
- ResearchGate. (n.d.). Effect of Temperature on the Chiral Separation of Enantiomers of Some....
- Holzheuer, W. B., Wong, M. M., & Webster, G. K. (2009). Evaluation of Pirkle-type stationary phases in chiral method development screening for compounds of pharmaceutical interest. Current Pharmaceutical Analysis, 5(1), 10-20.
- Chromatography Today. (2020). Trouble with chiral separations. Chromatography Today.
- Dhandapani, R. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International.
- MDPI. (n.d.). Effects of Temperature on Enantiomerization Energy and Distribution of Isomers in the Chiral Cu 13 Cluster. MDPI.
- Toth, G., & Fogassy, E. (2012). Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans. Molecules, 17(9), 10917-10940.
- Ahuja, S. (2006). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 24(1), 54-66.
- Phenomenex. (2009). Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. Chromatography Today.
- Bioanalysis Zone. (n.d.). Chiral HPLC Column Selection and Method Development Guide.
- BenchChem. (n.d.). A Researcher's Guide to Chiral HPLC Analysis: Comparing Stationary Phases for Enantiomer Separation. BenchChem.
- Fernandes, C., Tiritan, M. E., & Pinto, M. M. (2021).
- ResearchGate. (n.d.). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives.
- Armstrong, D. W. (1984). Chiral Stationary Phases for High Performance Liquid Chromatographic Separation of Enantiomers: A Mini-Review.
- ResearchGate. (n.d.). Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases.
- Wang, Y., et al. (2021). Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. Scientific Reports, 11(1), 8017.
- Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia.
- Lomsadze, K., et al. (2019). The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases.
- Ilisz, I., Aranyi, A., & Pataj, Z. (2013). Chiral mobile phase additives in HPLC enantioseparations. Methods in Molecular Biology, 970, 135-146.
- Weng, W. (2018). Chiral Separations by High‐Performance Liquid Chromatography. Encyclopedia of Analytical Chemistry.
- Sigma-Aldrich. (n.d.). Chiral HPLC Column Selection and Method Development Guide. Sigma-Aldrich.
- Ilisz, I., & Aranyi, A. (2024).
- Al-Ghanim, A. M. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(17), 6205.
- Gu, G., et al. (2024). Chiral Discrimination of Acyclic Secondary Amines by 19F NMR. Analytical Chemistry.
- Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Restek.
- ResearchGate. (n.d.). The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases.
- Welch, C. J., et al. (2009). Impact of Reversed-Phase Chiral Chromatography on the LC-MS Analysis of Drugs in Biological Fluids. LCGC North America.
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Technical Support Center: Optimizing HPLC Conditions for (1S,4R)-4-aminocyclopent-2-enecarboxylic acid hydrochloride
Welcome to the dedicated technical support guide for the analysis of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide both foundational strategies and in-depth troubleshooting for common challenges encountered during HPLC method development for this unique analyte.
The inherent physicochemical properties of this molecule—a polar, chiral amino acid with a weak chromophore—present a distinct set of analytical hurdles. This guide will navigate these challenges by explaining the causality behind experimental choices, providing validated protocols, and offering logical troubleshooting frameworks.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the analysis of this compound.
Q1: What are the primary challenges when analyzing this compound with HPLC?
A1: There are three main challenges:
-
Poor Retention: The analyte is a highly polar, zwitterionic amino acid.[1][2] On standard reversed-phase columns (like C18), it will have little to no retention and elute in or near the solvent front, making quantification impossible.[3][4]
-
Difficult Detection: The molecule lacks a significant chromophore. The carbon-carbon double bond provides some UV absorbance, but only at very low wavelengths (approx. 200-210 nm), where mobile phase components often interfere, leading to low sensitivity and baseline noise.[5][6]
-
Chirality: The compound is chiral. If your sample contains other stereoisomers (e.g., the (1R,4S)-enantiomer), a standard achiral HPLC method will not separate them.[7][8] A specific chiral stationary phase (CSP) would be required for enantiomeric resolution.
Q2: I am using a C18 column and see no retention. What is the cause and what is the solution?
A2: The cause is a fundamental mismatch between the analyte's polarity and the stationary phase's hydrophobicity. C18 columns retain compounds through hydrophobic interactions. Your highly polar analyte has a very low affinity for the non-polar stationary phase and is swept through the column with the mobile phase. The solution is to change your chromatographic strategy. For underivatized analysis, Hydrophilic Interaction Liquid Chromatography (HILIC) is the recommended approach.[9][10][11][12][13]
Q3: How does HILIC work and why is it suitable for this analyte?
A3: HILIC is a chromatographic technique that uses a polar stationary phase (e.g., bare silica, or phases bonded with diol, amide, or zwitterionic functionalities) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile). The high organic content allows a water-enriched layer to form on the surface of the stationary phase. Polar analytes, like yours, partition into this aqueous layer and are retained. Elution is achieved by increasing the concentration of the aqueous component in the mobile phase.[3][10] This technique is ideal because it is specifically designed to retain and separate very polar compounds that are unretained in reversed-phase chromatography.[9][12]
Q4: My laboratory does not have an LC-MS. How can I reliably detect this compound using a UV or Fluorescence detector?
A4: Without mass spectrometry, the most robust and sensitive method involves pre-column derivatization .[1][14] This is a chemical reaction where you "tag" your analyte with a molecule that has a strong chromophore or fluorophore before injecting it onto the column. The primary amine on your compound is an excellent target for derivatization. Common reagents include:
-
o-Phthalaldehyde (OPA): Reacts with primary amines to form a highly fluorescent adduct, enabling sensitive fluorescence detection.[1][14][15]
-
9-Fluorenylmethoxycarbonyl chloride (FMOC-Cl): Reacts with both primary and secondary amines to create a UV-active and fluorescent derivative.[10][16]
-
Dansyl Chloride: Forms strongly fluorescent derivatives.[5][16]
After derivatization, the resulting product is typically more hydrophobic, allowing for excellent separation on a standard C18 column.[17]
Q5: How can I confirm the enantiomeric purity of my (1S,4R) compound?
A5: To separate enantiomers, you must use a chiral stationary phase (CSP) . An achiral method cannot distinguish between them. Macrocyclic glycopeptide-based CSPs, such as those with teicoplanin or vancomycin selectors, are particularly effective for the direct analysis of underivatized amino acid enantiomers.[8][18] The separation mechanism on these columns involves multiple interactions (hydrogen bonding, ionic interactions, etc.) that create a stereospecific difference in binding energy between the enantiomers and the CSP. A specific chiral method would need to be developed, often using polar organic or normal-phase mobile phases.[18]
Troubleshooting Guides
This section provides structured solutions to specific experimental problems.
Guide 1: Poor Peak Shape (Tailing)
Peak tailing is a common issue, especially for compounds with basic amine groups. It compromises resolution and reduces quantitative accuracy.
Caption: Troubleshooting Decision Tree for Peak Tailing.
-
Problem: Symmetrical peak tailing, particularly for the underivatized amine.
-
Cause (Reversed-Phase): The protonated amine group (-NH3+) can undergo strong, unwanted ionic interactions with deprotonated silanol groups (-Si-O-) on the surface of silica-based columns. This secondary interaction mechanism leads to peak tailing.[19][20]
-
Solution:
-
Lower Mobile Phase pH: Adjusting the mobile phase pH to between 2.5 and 3.0 using an acid like formic acid or phosphoric acid will protonate the surface silanols, minimizing these secondary interactions.[20]
-
Use a Modern Column: Employ a high-purity, end-capped silica column or a hybrid particle column. These columns have a much lower concentration of active silanol sites.[19][20]
-
-
-
Problem: Peak tailing observed in HILIC mode.
-
Cause: In HILIC, peak shape is highly dependent on the ionic strength and pH of the mobile phase. Insufficient buffer salt concentration can lead to poor peak shape.[10][11] Additionally, HILIC columns require extensive equilibration to form the stable water layer necessary for reproducible partitioning.[3]
-
Solution:
-
Optimize Buffer: Ensure a volatile buffer salt (e.g., ammonium formate or ammonium acetate) is present at a concentration of 5-20 mM in the aqueous mobile phase component.[10][11] This helps to ensure consistent ionic strength and improve peak symmetry.
-
Ensure Proper Equilibration: Before starting a run or after a steep gradient, equilibrate the HILIC column with the initial mobile phase for at least 20-30 column volumes.
-
-
Guide 2: Poor Resolution or Co-elution
Resolution is a measure of the separation between two peaks. It is a function of column efficiency (N), selectivity (α), and retention factor (k).
-
Problem: An impurity peak is co-eluting with the main analyte peak.
-
Cause: The chosen conditions (mobile phase, stationary phase) do not provide adequate selectivity (α) between the two compounds.
-
Solution: Selectivity is the most powerful factor for improving resolution.[21]
-
Change Organic Modifier (Reversed-Phase): If using acetonitrile, try switching to methanol or vice-versa. Different organic solvents alter the selectivity of the separation.
-
Adjust Mobile Phase pH: Changing the pH can alter the ionization state of the analyte or impurities, which can dramatically change their retention and improve separation.
-
Change Stationary Phase: If mobile phase optimization is insufficient, a different column chemistry is needed. For example, switching from a C18 to a Phenyl-Hexyl or a polar-embedded phase can provide the necessary change in selectivity.[19]
-
-
-
Problem: Peaks are broad and not well separated.
-
Cause: This often points to low column efficiency (N).
-
Solution:
-
Decrease Flow Rate: Lowering the flow rate can improve efficiency, leading to sharper peaks and better resolution, though it will increase run time.[22]
-
Use a More Efficient Column: Switch to a column with a smaller particle size (e.g., 5 µm to 3 µm or 1.8 µm) or a longer column. Both will increase the theoretical plates (N) and improve resolution.[21]
-
Minimize Extra-Column Volume: Ensure you are using tubing with a narrow internal diameter (e.g., 0.005") and that all connections are made properly to avoid dead volume, which causes peak broadening.[19]
-
-
Detailed Experimental Protocols
These protocols provide a validated starting point for your method development.
Protocol 1: HILIC-MS Method for Underivatized Analysis
This method is ideal for labs with LC-MS capabilities and provides direct quantification without chemical modification.
| Parameter | Recommended Condition | Rationale |
| HPLC Column | HILIC Column (e.g., Amide, Diol, or Zwitterionic), 100 x 2.1 mm, <3 µm | Provides retention for the polar analyte. Smaller particle size enhances efficiency. |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.0 (with Formic Acid) | Volatile buffer compatible with MS detection; low pH improves peak shape.[10][11] |
| Mobile Phase B | Acetonitrile | The weak solvent in HILIC mode. |
| Gradient | 95% B to 50% B over 10 minutes | Starts with high organic content for retention and gradually increases aqueous content for elution. |
| Post-run Equilibration | 5 minutes at 95% B | Critical for reproducibility in HILIC.[3] |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temperature | 30 °C | Provides stable retention times. |
| Injection Volume | 1-5 µL | Minimize to prevent peak distortion. |
| MS Detector | ESI+ | The amine group will readily protonate for positive ion mode detection. |
| MS Parameters | Scan Mode or SIM/MRM of [M+H]+ transition | Use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for highest sensitivity and specificity. |
-
Prepare Mobile Phase A: Dissolve ammonium formate in LC-MS grade water to a final concentration of 10 mM. Adjust pH to 3.0 using LC-MS grade formic acid. Filter through a 0.22 µm filter.
-
Prepare Mobile Phase B: Use LC-MS grade acetonitrile.
-
Install Column: Install the HILIC column and flush with 100% Mobile Phase B for 5 minutes.
-
Equilibrate System: Equilibrate the column with the initial mobile phase conditions (95% B) for at least 30 column volumes (approx. 20-30 minutes for the recommended column and flow rate).
-
Prepare Sample: Dissolve the this compound standard or sample in a solvent that matches the initial mobile phase composition (e.g., 95:5 Acetonitrile:Water) to ensure good peak shape.
-
Set Up Sequence: Program the gradient and MS parameters as described in the table.
-
Inject and Acquire Data.
Protocol 2: Pre-column Derivatization with OPA for UV/Fluorescence Detection
This method provides high sensitivity for labs equipped with standard UV or fluorescence detectors.
Caption: Workflow for OPA Derivatization and RP-HPLC Analysis.
-
Reagent Preparation:
-
Borate Buffer (0.4 M, pH 9.5): Prepare a 0.4 M solution of boric acid and adjust the pH to 9.5 with NaOH.
-
OPA Reagent: Dissolve 50 mg of o-phthalaldehyde (OPA) in 1.25 mL of methanol. Add 11.25 mL of the 0.4 M Borate Buffer and 50 µL of a thiol (e.g., 3-mercaptopropionic acid). This reagent is stable for about one week when stored in the dark at 4 °C.
-
-
Derivatization Procedure:
-
In an autosampler vial or microcentrifuge tube, mix 50 µL of your sample (dissolved in buffer or water) with 50 µL of the OPA reagent.
-
Vortex briefly.
-
Allow the reaction to proceed at room temperature for 2 minutes. The reaction is rapid.[14]
-
Immediately inject the mixture onto the HPLC system.
-
-
HPLC Conditions:
| Parameter | Recommended Condition | Rationale |
| HPLC Column | C18 Column (e.g., 150 x 4.6 mm, 5 µm) | The OPA derivative is hydrophobic and separates well on standard RP columns. |
| Mobile Phase A | 25 mM Sodium Phosphate, pH 7.0 | Buffered aqueous phase for reproducible separation. |
| Mobile Phase B | Acetonitrile | Organic modifier for elution. |
| Gradient | 20% B to 80% B over 15 minutes | A typical gradient for separating derivatized amino acids. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temperature | 35 °C | Ensures stable retention. |
| Detector | Fluorescence Detector | Ex: 340 nm, Em: 455 nm. Provides high sensitivity and selectivity for the OPA derivative.[1] |
References
-
iHILIC. (n.d.). Direct Analysis of Amino Acids by HILIC–ESI-MS. LCGC International. Available at: [Link]
-
Advanced Materials Technology. (n.d.). Analysis of Underivatized Essential Amino Acids by HILIC Separation using the HALO® Penta-hydroxy based Column and Single Quadrupole Mass Detection. Available at: [Link]
-
Lestari, M. L., & Rohman, A. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Food Research, 6(3), 435-442. Available at: [Link]
-
Nest Group. (n.d.). Direct Analysis of Amino Acids by HILIC–ESI-MS. Available at: [Link]
-
HELIX Chromatography. (n.d.). Ultra-Fast HPLC Separation of Underivatized Amino Acids in Reversed-Phase and Cation-Exchange Modes. Available at: [Link]
-
Advanced Materials Technology. (n.d.). Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modifications. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Determination of amino acid without derivatization by using HPLC - HILIC column. Available at: [Link]
-
Waters Corporation. (2023). Troubleshooting Peak Shape Problems in HPLC. Available at: [Link]
-
Chromatography Online. (2023). New HPLC-UV Method Detects Amino Acids in Foods with High Precision. Available at: [Link]
-
Chemistry For Everyone. (2024). How To Improve Resolution In Liquid Chromatography? YouTube. Available at: [Link]
-
Shimadzu. (n.d.). Analytical Methods for Amino Acids. Available at: [Link]
-
Chrom Tech, Inc. (2024). What Causes Peak Tailing in HPLC? Available at: [Link]
-
LCGC International. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Available at: [Link]
-
Restek. (2014). [10]Troubleshooting HPLC- Tailing Peaks. Available at: [Link]
-
Chrom Tech, Inc. (2024). Methods for Changing Peak Resolution in HPLC. Available at: [Link]
-
Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Available at: [Link]
-
PubChem. (n.d.). (1S,4R)-Methyl 4-aminocyclopent-2-enecarboxylate hydrochloride. Available at: [Link]
-
Phenomenex. (n.d.). Engineering successful analytical methods using HILIC as an alternative retention mechanism. Available at: [Link]
-
Regis Technologies, Inc. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Available at: [Link]
-
Analytical and Bioanalytical Chemistry. (2023). Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry. Available at: [Link]
-
Savidge, M. F., et al. (1982). High-performance liquid chromatography analysis of 1-aminocyclopropane-1-carboxylic acid using o-phthaldialdehyde precolumn derivatization. Plant Physiology. Available at: [Link]
-
Shimadzu UK. (n.d.). Analytical Methods for Amino Acids. Available at: [Link]
-
Agilent Technologies. (2013). Too Polar for Reversed Phase – What Do You Do? Available at: [Link]
-
PubChem. (n.d.). (1R,4R)-4-aminocyclopent-2-ene-1-carboxylic acid. Available at: [Link]
-
International Journal of ChemTech Applications. (2014). Synthesis of (1R, 4S)-4-Aminocyclopent-2-en-yl Methanol HCL– An Undesired Isomer of Key Starting Material. Available at: [Link]
-
Petritis, K., et al. (2000). Determination of 1-aminocyclopropane-1-carboxylic Acid and Its Structural Analogue by Liquid Chromatography and Ion Spray Tandem Mass Spectrometry. Journal of Chromatography A. Available at: [Link]
-
Molecules. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Available at: [Link]
-
Daicel Chiral Technologies. (n.d.). Enantiomer separation of acidic compounds. Available at: [Link]
-
ResearchGate. (2018). Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC? Available at: [Link]
-
Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Available at: [Link]
-
Analytica Chimica Acta. (2024). Derivatization of carboxylic groups prior to their LC analysis - A review. Available at: [Link]
-
PharmaCompass. (n.d.). (1S,4R)-(4-Aminocyclopent-2-enyl)methanol hydrochloride. Available at: [Link]
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- 5. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
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stability issues of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid hydrochloride solutions
Technical Support Center: (1S,4R)-4-aminocyclopent-2-enecarboxylic acid hydrochloride
Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with aqueous solutions of this compound. Our goal is to provide practical, field-proven insights and troubleshooting strategies to ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and storage of this compound solutions.
Q1: What is the recommended solvent for this compound? A: For most applications, high-purity water or aqueous buffers are suitable solvents. The hydrochloride salt form is intended to enhance aqueous solubility[1]. However, solubility limits should be determined for your specific buffer system. If you encounter solubility issues, you can try reducing the concentration or gently warming the solution to 30-40°C, though prolonged heating should be avoided as it may accelerate degradation[2].
Q2: How should I store the solid compound and its stock solutions? A:
-
Solid Compound: Store the lyophilized powder at -20°C, protected from light and moisture.
-
Stock Solutions: The most critical recommendation is to prepare solutions fresh for each experiment [2]. If storage is unavoidable, prepare concentrated stock solutions, aliquot them into single-use volumes to avoid freeze-thaw cycles, and store them at -20°C or -80°C, protected from light.
Q3: Why is it crucial to prepare solutions fresh? A: As a complex organic molecule with a strained cyclopentene ring and reactive functional groups (amino and carboxylic acid), this compound is susceptible to degradation in solution over time[2][3][4]. Preparing solutions fresh from a properly stored solid minimizes the risk of using a degraded compound, which is a primary cause of inconsistent experimental results and loss of biological activity[2].
Q4: What are the primary factors that can cause degradation in solution? A: The main factors affecting the stability of drug-like molecules in solution are pH, temperature, light, and oxidation[2][5]. The amino and carboxylic acid groups make the molecule particularly sensitive to pH, while the unsaturated cyclopentene ring can be susceptible to oxidation and other rearrangements.
Troubleshooting Guide: Diagnosing and Solving Solution Instability
This guide provides a systematic approach to troubleshooting common problems encountered during experiments.
Problem 1: My solution, which was initially clear, has become hazy or formed a precipitate.
Q: I prepared a solution of this compound, and it was clear. After storing it for a few hours at room temperature or 4°C, I noticed cloudiness. What is happening?
A: This observation typically points to one of two issues: delayed precipitation or chemical degradation leading to insoluble byproducts.
Potential Causes & Solutions:
-
Delayed Precipitation (Supersaturation): You may have prepared a solution that was supersaturated. Over time, as the solution equilibrates, the compound crystallizes out[2].
-
Solution: The best practice is to prepare fresh solutions at a concentration you know to be well within the solubility limit for your specific buffer and temperature.
-
-
pH-Related Precipitation: The compound is a hydrochloride salt of an amino acid. If the pH of your solution is too high (basic), the amino group can be deprotonated, leading to the precipitation of the less soluble free base form.
-
Solution: Ensure the pH of your buffer is sufficiently acidic. A general guideline is to maintain the pH at least 2 units below the pKa of the amine to keep it protonated and soluble[2].
-
-
Formation of Insoluble Degradants: The haziness could be due to the formation of degradation products that are not soluble in your aqueous system[2].
Problem 2: I am observing inconsistent experimental results or a loss of biological activity.
Q: My experimental results are not reproducible. I suspect the potency of my this compound solution is decreasing over time. What should I do?
A: A progressive loss of potency is a strong indicator of chemical degradation[2]. The compound may be undergoing hydrolysis, oxidation, or photodegradation.
Troubleshooting Workflow:
The following diagram outlines a systematic workflow to diagnose and resolve issues related to inconsistent results.
Caption: Troubleshooting workflow for inconsistent experimental results.
Key Mechanistic Considerations:
-
Hydrolysis: The carboxylic acid moiety or other parts of the molecule could be susceptible to hydrolysis, especially at non-optimal pH values[2]. Studies on cyclic peptides show that optimal stability is often found at an acidic pH around 3.0, with degradation increasing in neutral to basic conditions[7].
-
Oxidation: Unsaturated rings can be targets for oxidation. This can be catalyzed by dissolved oxygen, trace metal ions, or light exposure[2].
-
Photodegradation: Many complex organic molecules are sensitive to light, particularly UV wavelengths, which can provide the energy to initiate degradation reactions[2].
Protocol: Performing a Basic Solution Stability Study
To definitively understand the stability of this compound under your specific experimental conditions, a simple stability study is recommended[2].
Objective: To determine the rate of degradation of the compound in your chosen buffer at a specific temperature.
Materials:
-
This compound
-
High-purity water and buffer reagents[2]
-
Calibrated pH meter
-
HPLC system with a suitable column (e.g., C18 reverse-phase)
-
Volumetric flasks and pipettes
-
Amber HPLC vials[2]
Methodology:
-
Prepare the Solution: Accurately prepare a solution of the compound in your experimental buffer at the desired concentration. Ensure the buffer itself is freshly made[2].
-
Initial Analysis (T=0): Immediately after preparation, transfer an aliquot to an HPLC vial and analyze it. This will serve as your baseline (100% purity) measurement. Record the peak area of the parent compound.
-
Incubate Samples: Store the bulk solution under your intended experimental conditions (e.g., room temperature, 4°C, 37°C), ensuring it is protected from light[2].
-
Time-Point Analysis: At predetermined time points (e.g., 2, 4, 8, 24, and 48 hours), withdraw aliquots, transfer them to HPLC vials, and analyze them using the same HPLC method.
-
Data Analysis:
-
For each time point, monitor for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound[2][6].
-
Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage of compound remaining versus time to visualize the degradation profile.
-
Data Summary Table (Example):
| Time (Hours) | Temperature (°C) | % Parent Compound Remaining | New Peaks Observed (Y/N) |
| 0 | 25 | 100% | N |
| 4 | 25 | 98.5% | N |
| 8 | 25 | 95.2% | Y |
| 24 | 25 | 85.1% | Y |
| 0 | 4 | 100% | N |
| 24 | 4 | 99.1% | N |
Key Stability Factors and Degradation Pathways
Understanding the chemical principles behind instability is key to preventing it.
Caption: Primary factors leading to the degradation of the parent compound.
By controlling these factors—maintaining an optimal (likely acidic) pH, protecting solutions from light, using degassed solvents where necessary, and avoiding elevated temperatures—you can significantly enhance the stability of your this compound solutions and ensure the reliability of your research.
References
- Troubleshooting RP 001 hydrochloride instability in aqueous solutions. Benchchem.
- Troubleshooting unstable molecules in chemical space. RSC Publishing.
- Troubleshooting unstable molecules in chemical space (2021-03-02). RSC Publishing.
- Put a ring on it: application of small aliphatic rings in medicinal chemistry. PubMed Central.
- Taming cyclopentane: Bicyclo[2.1.1]hexanes as rigidified variants to enable medicinal chemistry. ACS Fall 2025.
- “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. IJNRD.
- (PDF) Troubleshooting Unstable Molecules in Chemical Space.
- Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures. PubMed.
- Synthesis of (1R, 4S)
- (1S,4R)-(4-Aminocyclopent-2-enyl)methanol hydrochloride 168960-19-8 wiki. Guidechem.
- Stability of amino acids and the availability of acid in total parenteral nutrition solutions containing hydrochloric acid. PubMed.
- (1S,4R)
- (1S,4R)-4-Amino-2-cyclopentene-1-methanol hydrochloride | 168960-19-8. Biosynth.
- Cyclobutanes in Small‐Molecule Drug Candid
- Recent Developments in the Stereocontrolled Synthesis of Highly Substituted Cyclopentane Core Structures: From Drug Discovery Research to Natural Product Synthesis.
- Synthesis and chemical stability of a disulfide bond in a model cyclic pentapeptide: cyclo(1,4). PubMed.
- Solubility and solution stability studies of different amino acid prodrugs of bromhexine.
- Compound stability under different pH conditions.
- (1S,4R)-4-Amino-2-cyclopenten-1-carboxylic Acid Hydrochloride | CAS 134234-04-1. SCBT.
- (1S,4R)-(4-Aminocyclopent-2-enyl)methanol Hydrochloride. Preclinical Research CRO.
- (1S,4R)-(4-Aminocyclopent-2-enyl)
- 2-Cyclopentene-1-methanol, 4-amino-, hydrochloride (1:1), (1S,4R). PubChem.
- (1S,4R)-(4-Aminocyclopent-2-enyl)methanol hydrochloride. PharmaCompass.com.
- Temperature and pressure dependent rate constants of the reactions of OH with cyclopentene from variational TST and SS-QRRK m. AIP Publishing.
- Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices | Request PDF.
- Temperature and pressure dependent rate constants of the reactions of OH• with cyclopentene from vari
- Peptide Stability and Potential Degradation P
- Transformation of the cyclohexane ring to the cyclopentane fragment of biologically active compounds.
- [(1S,4R)-4-aminocyclopent-2-en-1-yl]methanol;(2S,3S)-2,3-dihydroxybutanedioic acid.
- Stability of ranitidine hydrochloride and amino acids in parenteral nutrient solutions. PubMed.
- On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. Radboud Repository.
- (1S,4R)-4-Amino-2-cyclopentene-1-methanol Hydrochloride. SVAK Life Sciences.
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common impurities in commercial (1S,4R)-4-aminocyclopent-2-enecarboxylic acid hydrochloride
This technical support guide is intended for researchers, scientists, and drug development professionals utilizing commercial (1S,4R)-4-aminocyclopent-2-enecarboxylic acid hydrochloride. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common issues related to impurities encountered during experimental work. Our focus is on providing practical, scientifically grounded solutions to ensure the integrity and success of your research.
Introduction: The Synthetic Context of Impurities
This compound is a crucial chiral building block, notably in the synthesis of carbocyclic nucleoside analogues like Abacavir.[1][2][3] Its purity is paramount, as even minor impurities can have significant consequences on the stereochemistry and efficacy of downstream products. The most common impurities are intrinsically linked to its synthesis, which typically originates from the racemic bicyclic lactam, 2-azabicyclo[2.2.1]hept-5-en-3-one, widely known as Vince lactam.[4][5]
The general synthetic pathway involves the resolution of racemic Vince lactam, followed by hydrolysis to open the lactam ring, yielding the desired aminocyclopentene carboxylic acid.[1] Impurities, therefore, can be broadly categorized into three classes:
-
Stereoisomers: Enantiomers and diastereomers arising from incomplete resolution or epimerization.
-
Process-Related Impurities: Unreacted starting materials, byproducts from the synthesis of precursors, and residual reagents.
-
Degradation Products: Compounds formed due to instability under certain storage or experimental conditions.
This guide will systematically address the identification, impact, and mitigation of these impurities.
Part 1: Frequently Asked Questions (FAQs) about Impurities
This section addresses the most common questions regarding impurities in this compound.
Q1: What are the primary stereoisomeric impurities I should be aware of, and why are they significant?
Answer: The most critical impurities are stereoisomers, which can be difficult to separate from the desired (1S,4R) product due to their similar physical properties. Their presence can lead to the formation of unwanted isomers in your final product, potentially altering its pharmacological and toxicological profile.[4]
-
Enantiomeric Impurity: (1R,4S)-4-aminocyclopent-2-enecarboxylic acid hydrochloride
-
Origin: This is the mirror image of the desired product. It arises from an incomplete resolution of the racemic Vince lactam precursor. Most commercial syntheses employ enzymatic kinetic resolution, which, while highly efficient, may not achieve 100% enantiomeric purity.[6]
-
Impact: In the synthesis of chiral drugs, the presence of the opposite enantiomer can lead to a final product with reduced efficacy or different biological activity.[4] For example, in Abacavir synthesis, this impurity would lead to the formation of the inactive (1R,4S) isomer of the drug.
-
-
Diastereomeric Impurities: trans-isomers
-
Origin: The desired product has a cis relationship between the amino and carboxylic acid groups. trans-Isomers, such as (1S,4S)- and (1R,4R)-4-aminocyclopent-2-enecarboxylic acid, can be formed as minor byproducts during the synthesis.
-
Impact: Diastereomers have different physical properties (e.g., solubility, melting point) and can typically be more easily separated by standard chromatography or crystallization. However, their presence indicates a potential issue in the stereocontrol of the synthesis.
-
Typical Purity Levels: High-quality commercial batches of the free base or its derivatives typically exhibit high enantiomeric purity, often ≥98% or even ≥99% as determined by HPLC.[7]
Q2: What are the likely process-related (non-chiral) impurities?
Answer: These impurities originate from the starting materials and reagents used in the synthesis of Vince lactam and its subsequent conversion.
-
Residual Vince Lactam: Incomplete hydrolysis of the Vince lactam precursor can leave trace amounts in the final product. Its presence can be monitored by HPLC or GC.
-
Precursor Synthesis Byproducts: The synthesis of Vince lactam often involves a Diels-Alder reaction between cyclopentadiene and an isocyanate, such as chlorosulfonyl isocyanate (CSI).[1][8] This reaction can be complex, and byproducts may include:
-
Polymeric material from cyclopentadiene: Cyclopentadiene can polymerize if not handled correctly.
-
Side-products from CSI: CSI is highly reactive and can form various side-products if exposed to moisture, leading to sulfamoyl chloride.[9]
-
-
Residual Solvents and Reagents: Solvents used during reaction and purification (e.g., methanol, toluene, ethyl acetate) and reagents from hydrolysis (e.g., salts from acid/base neutralization) may be present.
Q3: Is this compound prone to degradation?
Answer: As an amino acid derivative, it is susceptible to degradation under harsh conditions. While specific forced degradation studies on this exact molecule are not widely published, analogous structures suggest the following potential pathways:[10][11][12]
-
Hydrolysis: The amide bond in any residual Vince lactam is susceptible to hydrolysis. The primary amino acid product itself is generally stable to hydrolysis under neutral conditions.
-
Oxidation: The amino group can be susceptible to oxidation, especially in the presence of metal ions or oxidizing agents.[13]
-
Thermal Degradation: At elevated temperatures, decarboxylation or other rearrangement reactions may occur.[11]
-
Photodegradation: Exposure to UV light may initiate degradation, a common issue for many organic molecules.[14]
It is crucial to store the compound in a cool, dark place, preferably under an inert atmosphere, to minimize degradation.
Part 2: Troubleshooting Guide for Purity Analysis
The primary analytical technique for assessing the purity of this compound is Chiral High-Performance Liquid Chromatography (HPLC) . This section provides a troubleshooting guide for common issues encountered during HPLC analysis.
Diagram: Logical Flow for HPLC Troubleshooting
Caption: A flowchart for troubleshooting common HPLC issues.
Issue 1: Poor Resolution Between the (1S,4R) and (1R,4S) Enantiomers
Poor resolution is the most common challenge in chiral separations.
-
Causality & Explanation: Enantiomers have identical physical properties, and their separation relies on the formation of transient diastereomeric complexes with the chiral stationary phase (CSP). The stability difference between these complexes is often small, making the separation sensitive to analytical conditions.
-
Troubleshooting Steps:
-
Optimize Mobile Phase Composition:
-
Normal Phase: For polysaccharide-based columns (e.g., Chiralpak®), the ratio of the alcohol modifier (e.g., isopropanol, ethanol) to the non-polar solvent (e.g., hexane) is critical. Systematically vary the alcohol percentage in small increments (e.g., 1-2%).
-
Reversed-Phase/Polar Ionic Mode: For macrocyclic glycopeptide (e.g., CHIROBIOTIC® T) or crown ether-based columns, the pH and ionic strength of the aqueous buffer are key. Adjusting the pH can alter the ionization state of both the analyte and the CSP, significantly impacting resolution.[15][16]
-
-
Lower the Column Temperature: Reducing the temperature (e.g., from 25°C to 15°C) often enhances resolution by increasing the stability differences between the diastereomeric complexes.
-
Reduce the Flow Rate: A lower flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) can increase the number of theoretical plates and improve resolution, though it will lengthen the run time.
-
Verify Column Performance: If resolution suddenly degrades, the column may be compromised. Check its performance with the manufacturer's recommended test mix.
-
Issue 2: Peak Tailing or Fronting
Poor peak shape can compromise both resolution and the accuracy of quantification.[15]
-
Causality & Explanation:
-
Tailing: Often caused by secondary interactions between the polar amino and carboxyl groups of the analyte and active sites (e.g., residual silanols) on the silica support of the CSP. Basic analytes are particularly prone to this.[15]
-
Fronting: Typically a sign of column overload, where the concentration of the injected sample is too high for the linear range of the column.
-
-
Troubleshooting Steps:
-
For Tailing Peaks:
-
Add a Mobile Phase Modifier: For basic compounds like this amine, adding a small amount of a basic modifier like diethylamine (DEA) or triethylamine (TEA) (typically 0.1%) to the mobile phase can mask the active sites on the stationary phase and dramatically improve peak shape.[15]
-
-
For Tailing or Fronting:
-
Match Sample Solvent to Mobile Phase: Dissolve your sample in the mobile phase whenever possible. Injecting in a stronger solvent can cause peak distortion.
-
Reduce Injection Concentration/Volume: To address potential column overload (fronting), dilute your sample and reinject.
-
-
Issue 3: Unexpected or Extraneous Peaks
The appearance of unexpected peaks can indicate contamination, degradation, or the presence of process-related impurities.
-
Causality & Explanation: These peaks could be anything from residual starting materials (like Vince lactam), byproducts, or products formed from the degradation of the analyte in the sample vial.
-
Troubleshooting Steps:
-
Run a Blank: Inject your sample solvent (the "blank") to ensure that the extraneous peaks are not coming from the solvent or system carryover.
-
Analyze Precursor Materials: If possible, analyze the Vince lactam starting material to see if the impurity is carried over.
-
Perform a Peak Purity Analysis: If you have a diode array detector (DAD), use peak purity analysis to check if your main analyte peak is co-eluting with an impurity.
-
Consider Degradation: If the sample has been stored for a long time or under non-ideal conditions, the extra peaks may be degradation products. Prepare a fresh sample solution and re-analyze.
-
Table 1: Recommended Chiral HPLC Conditions (Starting Points)
| Parameter | Polysaccharide-Based CSP (e.g., Chiralpak®) | Macrocyclic Glycopeptide CSP (e.g., CHIROBIOTIC® T) | Crown Ether-Based CSP (e.g., Crownpak® CR(+)) |
| Mode | Normal Phase | Polar Ionic / Reversed-Phase | Reversed-Phase |
| Mobile Phase | Hexane / Isopropanol (e.g., 80:20 v/v) + 0.1% DEA | Methanol / Acetic Acid / TEA (e.g., 100/0.1/0.1 v/v/v) | Aqueous Perchloric Acid (pH ~2) |
| Flow Rate | 0.5 - 1.0 mL/min | 0.5 - 1.0 mL/min | 0.25 - 0.8 mL/min |
| Temperature | 15 - 25 °C | 15 - 25 °C | 10 - 25 °C |
| Detection | UV (e.g., 200-210 nm) | UV (e.g., 200-210 nm) | UV (e.g., 200 nm) |
| Reference | General practice for amino acids | [15] |
Part 3: Experimental Protocols for Purification
If your analysis reveals unacceptable levels of impurities, purification is necessary. Recrystallization is the most common and effective method for purifying solid amino acid hydrochlorides.
Diagram: Purification Workflow
Sources
- 1. real.mtak.hu [real.mtak.hu]
- 2. researchgate.net [researchgate.net]
- 3. lair.etamu.edu [lair.etamu.edu]
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- 5. CA2065192C - Process for the production of 2-azabicyclo[2.2.1]hept-5-en-3-one - Google Patents [patents.google.com]
- 6. Dynamic kinetic resolution of Vince lactam catalyzed by γ-lactamases: a mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. researchtrends.net [researchtrends.net]
- 9. arxada.com [arxada.com]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jpsbr.org [jpsbr.org]
- 14. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. ijcpa.in [ijcpa.in]
degradation pathways of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid hydrochloride
High temperatures can provide the activation energy needed for reactions like decarboxylation. [6]In this process, the carboxylic acid group is lost as CO₂, potentially leading to the formation of 4-aminocyclopentene. Photodegradation often involves radical mechanisms, which can be complex and lead to a wide variety of products, including polymers. [7][16]
References
-
Kim, M., et al. (2015). Anaerobic degradation of amino acids generated from the hydrolysis of sewage sludge. Water Science & Technology.
-
BOC Sciences. Hydrolysis of Proteins: Breaking Down to Amino Acids.
-
Santosh, K., et al. (2010). Oxidative cleavage of unsaturated carboxylic acids. University of Central Florida STARS.
-
Santosh, K., et al. Oxidative cleavage of unsaturated carboxylic acids. Google Patents (US8969603B2).
-
Santosh, K., et al. Oxidative cleavage of unsaturated carboxylic acids. Google Patents (US20140200359A1).
-
Sato, K., et al. (2010). Oxidation of unsaturated carboxylic acids under hydrothermal conditions. PubMed.
-
Wu, G. (2023). Biochemistry, Amino Acid Synthesis and Degradation. NCBI Bookshelf.
-
BenchChem. Technical Support Center: Stability and Degradation of 2-Hydroxycyclopent-2-enone Derivatives.
-
WikiLectures. (2022). Degradation of amino acids.
-
Kruse, L., et al. (2021). Hydrothermal Degradation of Amino Acids. ResearchGate.
-
Whitehead, R. F., & Hedges, J. I. (2005). Photodegradation and photosensitization of mycosporine-like amino acids. Journal of Photochemistry and Photobiology B: Biology.
-
Jeffrey, S. W., & Norman, R. O. C. (1964). Oxidative decarboxylation of unsaturated fatty acids. ResearchGate.
-
Asquith, R. S., & Hirst, L. (1969). Photolysis and photo-oxidation of amino acids and peptides—II. Photo-degradation of cysteine and related amino acids. ResearchGate.
-
Zhang, H., et al. (2021). Selective Photocatalytic Activities of Amino Acids/Peptide-Ti3C2Tx-TiO2 Composites Induced by Calcination. White Rose Research Online.
-
Sutar, S. V., et al. (2019). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology.
-
Gangrade, D., et al. (2014). Synthesis of (1R, 4S)-4-Aminocyclopent-2-en-yl Methanol HCL– An Undesired Isomer of Key Starting Material. International Journal of ChemTech Applications.
-
Schöneich, C. (2020). Photo-Degradation of Therapeutic Proteins: Mechanistic Aspects. PubMed.
-
Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science.
-
Langer, K. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology.
-
ChemicalBook. (1S,4R)-4-Amino-2-cyclopenten-1-carboxylic Acid Hydrochloride.
-
Coriolis Pharma. Forced Degradation Studies.
-
Ferenc, W., et al. (2022). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI.
-
Du, Y., et al. (2016). Thermal degradation of novel piperazine-based amine blends for CO2 capture. International Journal of Greenhouse Gas Control.
-
Pawelczyk, E., & Marciniec, B. (1975). Kinetics of drug decomposition. Part XXXVI. Stability of 10-(1'-methyl-4'-piperazinylpropyl)-phenothiazine derivatives on the grounds of kinetics of thermal degradation and Hammett equation. PubMed.
Sources
- 1. stars.library.ucf.edu [stars.library.ucf.edu]
- 2. US8969603B2 - Oxidative cleavage of unsaturated carboxylic acids - Google Patents [patents.google.com]
- 3. Oxidation of unsaturated carboxylic acids under hydrothermal conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Degradation of amino acids - WikiLectures [wikilectures.eu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Photo-Degradation of Therapeutic Proteins: Mechanistic Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. US20140200359A1 - Oxidative cleavage of unsaturated carboxylic acids - Google Patents [patents.google.com]
- 10. experts.illinois.edu [experts.illinois.edu]
- 11. Kinetics of drug decomposition. Part XXXVI. Stability of 10-(1'-methyl-4'-piperazinylpropyl)-phenothiazine derivatives on the grounds of kinetics of thermal degradation and Hammett equation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rjptonline.org [rjptonline.org]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Resolution of Racemic 4-Aminocyclopent-2-enecarboxylic Acid
Introduction:
Welcome to the technical support center for the resolution of racemic mixtures of 4-aminocyclopent-2-enecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the separation of these critical enantiomers. As a cyclic β-amino acid, 4-aminocyclopent-2-enecarboxylic acid presents unique stereochemical challenges. This document offers a structured, question-and-answer-based approach to troubleshoot and optimize your resolution strategies, ensuring scientific rigor and experimental success.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Diastereomeric Salt Crystallization
This classical resolution technique remains a cornerstone for its scalability and cost-effectiveness. However, success hinges on the careful selection of a resolving agent and precise control over crystallization conditions.[1][2]
Question 1: My diastereomeric salt precipitation is inefficient, resulting in low yields. What factors should I investigate?
Answer: Low yields in diastereomeric salt crystallization are a common issue and can often be attributed to several factors related to solubility and experimental setup.
-
Inappropriate Resolving Agent: The fundamental principle of this method is the significant solubility difference between the two diastereomeric salts formed.[3][4] If both salts are highly soluble, or have very similar solubilities in your chosen solvent, precipitation will be poor.
-
Troubleshooting Protocol:
-
Screen a variety of resolving agents. For a carboxylic acid like yours, chiral amines are the resolving agents of choice.[1][2] Common options include (R)- or (S)-1-phenylethylamine, brucine, or cinchonidine.[1] For an amine, chiral acids like tartaric acid derivatives, camphorsulfonic acid, or mandelic acid are used.[1][2][4]
-
Perform small-scale screening experiments. Use a matrix approach to test different resolving agents with various solvents to quickly identify a combination that yields a precipitate.
-
-
-
Solvent System is Not Optimal: The solvent plays a crucial role in modulating the solubility of the diastereomeric salts.
-
Troubleshooting Protocol:
-
Vary the solvent polarity. Experiment with a range of solvents from polar (e.g., ethanol, methanol) to less polar (e.g., isopropanol, acetonitrile, toluene), and mixtures thereof.
-
Consider anti-solvent addition. If the salts are too soluble, the gradual addition of a solvent in which the salts are poorly soluble (an anti-solvent) can induce precipitation.
-
-
-
Suboptimal Temperature Profile: Crystallization is a thermodynamically controlled process.
-
Troubleshooting Protocol:
-
Implement controlled cooling. Instead of rapid cooling (e.g., placing directly in an ice bath), allow the solution to cool slowly to room temperature, and then gradually cool further. This promotes the formation of more ordered, purer crystals.
-
Experiment with temperature cycling. In some cases, cycling the temperature (gentle warming and slow cooling) can help to dissolve smaller, less stable crystals and encourage the growth of larger, more stable ones of the desired diastereomer.
-
-
Question 2: The enantiomeric excess (e.e.) of my resolved product is low after crystallization. How can I improve the purity?
Answer: Low enantiomeric excess indicates that the precipitated salt is not purely one diastereomer. This can be due to co-precipitation of the other diastereomer or the inclusion of the mother liquor in the isolated crystals.
-
Insufficient Difference in Solubility: This is the most common cause. The solubility of the undesired diastereomer might be too close to that of the desired one.
-
Troubleshooting Protocol:
-
Re-evaluate your resolving agent and solvent system. As with low yield, a different combination may provide better discrimination.
-
Optimize the stoichiometry. Using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can sometimes favor the precipitation of the less soluble salt, leaving the more soluble one in the mother liquor.
-
-
-
Recrystallization is Necessary: A single crystallization is often insufficient to achieve high e.e.
-
Troubleshooting Protocol:
-
Perform one or more recrystallizations. Dissolve the filtered diastereomeric salt in a minimal amount of hot solvent and allow it to recrystallize. This process will progressively enrich the desired diastereomer.
-
Monitor e.e. at each step. Use chiral HPLC or another suitable analytical technique to determine the e.e. after each recrystallization to know when the desired purity has been reached.
-
-
-
Inefficient Filtration and Washing: Trapped mother liquor, which contains the racemate, will contaminate your product.
-
Troubleshooting Protocol:
-
Ensure the filter cake is as dry as possible. Use a vacuum filtration setup and press the cake firmly.
-
Wash the crystals with a cold, appropriate solvent. The wash solvent should be one in which the diastereomeric salt has very low solubility to avoid dissolving the product, but it will wash away the residual mother liquor.
-
-
Workflow for Diastereomeric Salt Resolution
Caption: Workflow for Diastereomeric Salt Resolution.
Section 2: Enzymatic Resolution
Enzymatic methods offer high selectivity under mild conditions and are becoming increasingly prevalent for the synthesis of chiral compounds.[5][6] For 4-aminocyclopent-2-enecarboxylic acid, lipases are particularly effective for the kinetic resolution of ester derivatives.[7]
Question 3: My enzymatic resolution is slow and gives poor conversion. What are the likely causes?
Answer: Slow or incomplete enzymatic reactions can stem from issues with the enzyme itself, the substrate, or the reaction conditions.
-
Enzyme Inactivity or Inhibition:
-
Troubleshooting Protocol:
-
Verify enzyme activity. Before starting your resolution, test the enzyme's activity with a standard substrate to ensure it is active.
-
Check for inhibitors. Impurities in your substrate or solvent can inhibit the enzyme. Ensure your starting material is of high purity. Some organic solvents can also denature enzymes.
-
Consider enzyme source. Different lipases (e.g., from Candida antarctica, Pseudomonas cepacia) exhibit different selectivities and activities.[8][9] Screen a variety of commercially available lipases. A lipase from Candida rugosa has shown selectivity in hydrolyzing esters of 4-aminocyclopent-2-enecarboxylic acid derivatives.[7]
-
-
-
Sub-optimal Reaction Conditions:
-
Troubleshooting Protocol:
-
Optimize pH. The pH of the reaction medium is critical for enzyme activity. Most lipases work best in a pH range of 6-8. Use a suitable buffer system (e.g., phosphate buffer) to maintain the pH.
-
Adjust the temperature. While room temperature is a good starting point, some enzymes have higher optimal temperatures. However, be cautious, as excessively high temperatures can lead to denaturation.
-
Ensure adequate mixing. In biphasic systems (e.g., an organic solvent and an aqueous buffer), efficient stirring is necessary to maximize the interfacial area where the reaction occurs.
-
-
-
Substrate Form: The enzyme acts on an ester derivative of your amino acid.
-
Troubleshooting Protocol:
-
Choose an appropriate ester. Simple esters like methyl or ethyl esters are common substrates. The nature of the ester can influence the reaction rate and selectivity.
-
-
Question 4: The enantioselectivity (E-value) of my enzymatic resolution is low. How can I improve it?
Answer: The enantioselectivity is a measure of the enzyme's ability to discriminate between the two enantiomers. A low E-value means the enzyme is reacting with both enantiomers at similar rates.
-
Choice of Enzyme and Substrate: This is the most critical factor.
-
Troubleshooting Protocol:
-
Screen different enzymes. As mentioned, different lipases will have different E-values for your substrate.
-
Modify the substrate. Changing the ester group (e.g., from methyl to trichloroethyl) can sometimes dramatically improve enantioselectivity by altering how the substrate fits into the enzyme's active site.
-
-
-
Reaction Medium (Solvent):
-
Troubleshooting Protocol:
-
Experiment with organic co-solvents. The presence of a water-miscible (e.g., THF, acetone) or water-immiscible (e.g., hexane, toluene) organic solvent can influence the enzyme's conformation and thus its selectivity.
-
-
-
Temperature:
-
Troubleshooting Protocol:
-
Lower the reaction temperature. In many cases, reducing the temperature can enhance enantioselectivity, although it will also slow down the reaction rate.
-
-
-
Conversion:
-
Troubleshooting Protocol:
-
Stop the reaction at ~50% conversion. In a kinetic resolution, the maximum e.e. for both the product and the remaining starting material is achieved at 50% conversion. Letting the reaction proceed further will decrease the e.e. of the unreacted starting material.
-
-
Sources
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. Chiral resolution of dl-leucine via salifying tartaric acid derivatives - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.manchester.ac.uk [research.manchester.ac.uk]
- 7. WO2000058500A1 - THE PREPARATION OF trans-4-AMINO-2-CYCLOPENTENE-1-CARBOXYLIC ACID DERIVATIVES - Google Patents [patents.google.com]
- 8. Collection - Enzymatic Resolution of Aminocyclopentenols as Precursors to d- and l-Carbocyclic Nucleosides - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 9. researchgate.net [researchgate.net]
overcoming poor solubility of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid hydrochloride
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the solubility challenges associated with (1S,4R)-4-aminocyclopent-2-enecarboxylic acid hydrochloride (CAS: 134234-04-1).[1][2] As a Senior Application Scientist, my goal is to provide not just protocols, but also the underlying scientific principles to empower you to make informed decisions in your experiments.
The compound is a cyclic amino acid provided as a hydrochloride salt.[2][3] Its structure, featuring both a carboxylic acid and a protonated amine group, renders it highly polar.[4] While this suggests good aqueous solubility, researchers often encounter difficulties, which typically stem from pH-dependent effects and the zwitterionic nature of the underlying amino acid.[4][5] This guide provides a systematic approach to troubleshooting these issues.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in neutral water (H₂O)?
A: This is the most common issue. Although it is a salt, the molecule is an amino acid, which can exist as a zwitterion (a neutral molecule with both positive and negative charges) at a specific pH known as the isoelectric point (pI).[4] At or near its pI, an amino acid's solubility in water is at its minimum. While the hydrochloride salt form ensures the amine group is protonated (NH₃⁺), dissolving it in neutral water can create a solution pH close to the pI. To improve solubility, you must adjust the pH of the aqueous solution to be significantly lower or higher than the pI.[5][6][7] For this HCl salt, further acidification is the most direct path to ensuring the molecule remains in its highly soluble cationic form.
Q2: What is the expected solubility of this compound in organic solvents?
A: As a charged, highly polar salt, its solubility is expected to be very low in nonpolar organic solvents like hexane, toluene, or dichloromethane, following the "like dissolves like" principle.[8][9][10] You may achieve some solubility in highly polar aprotic organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), although it may not be extensive.[8] For most applications, aqueous-based solvent systems are the recommended starting point.
Q3: How does pH fundamentally affect the solubility of this compound?
A: The pH of the solvent directly controls the ionization state of the amino and carboxylic acid groups.
-
In strongly acidic conditions (pH < 2): The carboxylic acid group is primarily neutral (-COOH) and the amine group is protonated (-NH₃⁺). The molecule carries a net positive charge and is generally very soluble.
-
Near the isoelectric point (pI): The carboxylic acid is deprotonated (-COO⁻) and the amine group is protonated (-NH₃⁺). The molecule has no net charge (zwitterion), leading to strong intermolecular ionic interactions and minimal solubility.[4]
-
In strongly basic conditions (pH > 10): The carboxylic acid group is deprotonated (-COO⁻) and the amine group is neutral (-NH₂). The molecule carries a net negative charge and its solubility increases again.[6] The key is to work at a pH sufficiently far from the pI to ensure the molecule is in a fully charged state.[11]
Q4: Is it safe to heat the solution to aid dissolution?
A: Gentle heating can be an effective method to increase the dissolution rate. However, amino acids and their derivatives can be susceptible to degradation or racemization at elevated temperatures. The compound has a high melting point with decomposition reported above 260°C, suggesting good thermal stability for short periods of gentle heating.[12] Recommendation: We advise heating to no more than 40-50°C. Always prepare a small test sample first to check for any visual signs of degradation (e.g., color change) before applying heat to your entire batch.
Systematic Troubleshooting Workflow
If you are facing solubility issues, follow this systematic workflow. The diagram below outlines a decision-making process to efficiently identify a suitable solvent system for your experiment.
Sources
- 1. (1S,4R)-4-Amino-2-cyclopenten-1-carboxylic Acid Hydrochloride | 134234-04-1 [chemicalbook.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. scbt.com [scbt.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. quora.com [quora.com]
- 8. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 9. The Solution Process [chem.fsu.edu]
- 10. Khan Academy [khanacademy.org]
- 11. 17.6 pH Effects on Solubility - Chad's Prep® [chadsprep.com]
- 12. 134234-04-1 CAS MSDS ((1S,4R)-4-Amino-2-cyclopenten-1-carboxylic Acid Hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Technical Support Center: Purification of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid hydrochloride
Welcome to the technical support center for the purification of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to the purification of this important chiral building block. As a constrained analog of γ-aminobutyric acid (GABA), its purity is paramount for its use in pharmaceutical development and biochemical research.[1][2] This resource aims to deliver expert insights and practical solutions to common challenges encountered during its purification from synthetic byproducts.
Section 1: Understanding the Purification Challenges
This compound is a chiral molecule, and its synthesis can often lead to a mixture of stereoisomers and other process-related impurities. The primary challenge lies in isolating the desired (1S,4R) enantiomer in high purity, as even small amounts of the diastereomeric or enantiomeric impurities can significantly impact downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I should expect during the synthesis of this compound?
The synthesis of this compound can result in several byproducts, the nature of which depends on the synthetic route employed. Common impurities include:
-
The (1R,4S) enantiomer: This is the mirror image of the desired product and often the most challenging impurity to remove due to identical physical properties, except for optical rotation.
-
Cis-isomers: Depending on the reaction conditions, the corresponding cis-diastereomers can be formed.[1]
-
Starting materials and reagents: Incomplete reactions can leave unreacted starting materials or residual reagents in the crude product.
-
Solvent adducts: The product may form adducts with the solvents used during the reaction or purification.
-
Byproducts from side reactions: Depending on the specific synthetic pathway, various side products can be generated. For example, if a lactam is used as a precursor, incomplete hydrolysis can be a source of impurities.[3]
Q2: Why is it crucial to remove the (1R,4S) enantiomer?
In drug development, the two enantiomers of a chiral molecule can have vastly different pharmacological and toxicological profiles.[4][5] One enantiomer may be therapeutically active, while the other could be inactive or even cause adverse effects.[5] Therefore, obtaining the enantiomerically pure (1S,4R) isomer is a critical regulatory and safety requirement for its use in pharmaceuticals.
Section 2: Troubleshooting Purification by Crystallization
Crystallization is a powerful and commonly used technique for the purification of amino acid hydrochlorides.[6][7] However, achieving high purity and yield can be challenging.
Troubleshooting Guide: Crystallization
Issue 1: The compound does not crystallize or oils out.
-
Underlying Cause & Scientific Explanation: This often indicates that the solution is not sufficiently supersaturated, the solvent system is inappropriate, or the presence of impurities is inhibiting crystal nucleation and growth. Oiling out occurs when the solute's solubility is exceeded, but the conditions are not favorable for forming an ordered crystal lattice, leading to a liquid-liquid phase separation. Some amino acid derivatives are also known to be hygroscopic, which can make crystallization difficult.[8]
-
Troubleshooting Steps & Protocol:
-
Solvent System Optimization:
-
Anti-Solvent Addition: A common strategy is to dissolve the crude hydrochloride salt in a solvent in which it is soluble (e.g., water or a short-chain alcohol like methanol or ethanol) and then slowly add an anti-solvent in which it is poorly soluble (e.g., isopropanol, acetone, or diethyl ether) to induce precipitation.[9][10]
-
Solvent Screening: Systematically screen a range of solvent/anti-solvent combinations. A good starting point is a polar protic solvent for dissolution and a less polar or aprotic solvent as the anti-solvent.
-
-
Concentration and Temperature Control:
-
Slowly concentrate the solution to increase the solute concentration.
-
Gradually cool the solution. Lower temperatures generally decrease the solubility of amino acid hydrochlorides, promoting crystallization.[6]
-
-
Seeding: Introduce a small crystal of the pure desired compound to the supersaturated solution to induce crystallization.
-
pH Adjustment: For amino acids, pH plays a critical role in solubility. Ensure the pH is sufficiently low to maintain the compound as the hydrochloride salt.[8]
-
Issue 2: The crystallized product has low purity.
-
Underlying Cause & Scientific Explanation: This can be due to the co-crystallization of impurities, particularly if they are structurally similar to the target molecule. The rate of crystallization can also impact purity; rapid crystallization can trap impurities within the crystal lattice.
-
Troubleshooting Steps & Protocol:
-
Recrystallization: Perform one or more recrystallization steps. Dissolve the crystals in a minimal amount of hot solvent and allow them to cool slowly. This process helps to exclude impurities from the crystal lattice.
-
Slower Cooling Rate: Allow the solution to cool to room temperature slowly, followed by further cooling in a refrigerator or freezer. Slow cooling promotes the formation of larger, more perfect crystals with fewer included impurities.
-
Wash the Crystals: After filtration, wash the crystals with a small amount of cold anti-solvent to remove any residual mother liquor containing dissolved impurities.
-
Visualization of Crystallization Workflow
Caption: Workflow for the purification of this compound by crystallization.
Section 3: Troubleshooting Purification by Chiral Chromatography
When crystallization fails to provide the desired level of enantiomeric purity, chiral chromatography is the method of choice.[4]
Frequently Asked Questions (FAQs)
Q3: How do I select the right chiral stationary phase (CSP) for separating the enantiomers of 4-aminocyclopent-2-enecarboxylic acid?
Choosing the correct CSP is crucial for a successful chiral separation.[11] While there is no universal rule, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are a good starting point for many chiral compounds.[5] Screening several different CSPs with a variety of mobile phases is often the most effective approach.
Q4: My chiral separation shows poor resolution. What can I do to improve it?
-
Underlying Cause & Scientific Explanation: Poor resolution can be caused by an inappropriate choice of CSP, a non-optimal mobile phase, or incorrect temperature and flow rate settings.[12] Chiral recognition is based on subtle differences in the three-dimensional interactions between the enantiomers and the CSP, which can be highly sensitive to the chromatographic conditions.[11]
-
Troubleshooting Steps & Protocol:
-
Mobile Phase Optimization:
-
Normal Phase: For normal-phase chromatography (e.g., hexane/isopropanol), vary the ratio of the alcohol modifier. Small changes can have a significant impact on selectivity.[5]
-
Additives: The addition of small amounts of an acidic or basic modifier (e.g., trifluoroacetic acid for acidic compounds or diethylamine for basic compounds) can improve peak shape and resolution.[12]
-
-
Temperature Optimization:
-
Flow Rate Adjustment:
-
Lowering the flow rate can increase the efficiency of the separation and improve resolution, though it will also increase the run time.
-
-
Data Presentation: Comparison of Chiral Separation Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Chiral Stationary Phase | Cellulose-based | Amylose-based | Cellulose-based |
| Mobile Phase | Hexane:Isopropanol (90:10) | Hexane:Ethanol (85:15) | Hexane:Isopropanol:TFA (90:10:0.1) |
| Temperature | 25 °C | 15 °C | 25 °C |
| Resolution (Rs) | 1.2 | 1.8 | 2.5 |
| Observations | Partial separation | Improved resolution | Baseline separation, good peak shape |
Visualization of Chiral Separation Troubleshooting
Caption: Decision tree for troubleshooting poor enantiomeric resolution in chiral HPLC.
Section 4: Purity Assessment
Accurate assessment of chemical and enantiomeric purity is essential. A combination of analytical techniques is often required for a comprehensive evaluation.[13]
Frequently Asked Questions (FAQs)
Q5: Which analytical techniques are best for determining the purity of this compound?
-
High-Performance Liquid Chromatography (HPLC):
-
Reversed-Phase HPLC (RP-HPLC): With a suitable column (e.g., C18) and mobile phase, RP-HPLC can be used to determine the chemical purity by separating the target compound from most process-related impurities.[14]
-
Chiral HPLC: As discussed, this is the gold standard for determining enantiomeric purity.[3]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR: These techniques are invaluable for confirming the chemical structure of the purified compound and for identifying any major impurities.
-
Chiral NMR: Using chiral shift reagents, it may be possible to resolve the signals of the two enantiomers and determine the enantiomeric excess.
-
-
Mass Spectrometry (MS): Coupled with a chromatographic technique (LC-MS or GC-MS), MS can help to identify unknown impurities by providing molecular weight information.[13][15][16]
Experimental Protocol: Chiral HPLC for Enantiomeric Purity
-
Column: Chiral cellulose-based column (e.g., Cellulose-DMP).
-
Mobile Phase: Hexane:Isopropanol with 0.1% Trifluoroacetic Acid (TFA). The exact ratio should be optimized (e.g., start with 90:10).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve a small amount of the purified compound in the mobile phase.
-
Injection Volume: 10 µL.
-
Analysis: The two enantiomers should elute as separate peaks. Calculate the enantiomeric excess (%ee) using the peak areas.
Section 5: Concluding Remarks
The successful purification of this compound requires a systematic and well-informed approach. By understanding the nature of the potential impurities and the principles behind the various purification techniques, researchers can overcome common challenges and obtain this valuable chiral building block in high purity. This guide provides a foundation for troubleshooting and method development, but it is important to remember that each specific case may require further optimization.
References
- Radboud Repository. (n.d.). On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals.
- Benchchem. (2025, December). Troubleshooting guide for HPLC analysis of chiral compounds.
- Google Patents. (n.d.). JP4356292B2 - Method for producing amino acid ester hydrochloride.
- Google Patents. (n.d.). JPS5939857A - Crystallization of amino acid.
- Rotachrom Technologies. (2023, May 3). The Secrets to Mastering Chiral Chromatography.
- Google Patents. (n.d.). DE69106297T2 - Process for the preparation of crystals of a salt of acidic amino acid and basic amino acid.
- Chromatography Today. (2020, May 20). Trouble with chiral separations.
- ChemicalBook. (n.d.). Methyl (1S,4R)-4-Amino-2-Cyclopentene-1-Carboxylate synthesis.
- ResearchGate. (2014, August 6). How to get (or crystallize) solid amino acids derivatives and peptides?.
-
International Journal of ChemTech Patents and Applications. (n.d.). Synthesis of (1R, 4S)-4-Aminocyclopent-2-en-yl Methanol HCL– An Undesired Isomer of Key Starting Material. Retrieved from [Link]
- Sigma-Aldrich. (n.d.). (1S,4R)-4-Aminocyclopent-2-enecarboxylic acid.
- Google Patents. (n.d.). WO2000058500A1 - THE PREPARATION OF trans-4-AMINO-2-CYCLOPENTENE-1-CARBOXYLIC ACID DERIVATIVES.
- Wikipedia. (n.d.). Chiral resolution.
- Google Patents. (n.d.). US10385006B2 - Process for the preparation of amino alcohol derivatives or salts thereof.
- Benchchem. (n.d.). A Researcher's Guide to Purity Assessment of Amino-PEG12-CH2COOH Bioconjugates.
- J&K Scientific. (n.d.). (-)-(1S,4R)-4-Aminocyclopent-2-enecarboxylic acid | 168471-40-7.
- Sigma-Aldrich. (n.d.). Chiral Chromatography Frequently Asked Questions.
- CP Lab Safety. (n.d.). (1S, 4R)-4-Aminocyclopent-2-enecarboxylic acid, min 95%, 10 grams.
- LCGC International. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation.
- BOC Sciences. (n.d.). Chiral Resolution and Separation Services.
- TCI Chemicals. (n.d.). Research Articles Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De.
- PubMed. (2003, April 18). Extraction and quantitative analysis of 1-aminocyclopropane-1-carboxylic acid in plant tissue by gas chromatography coupled to mass spectrometry.
- YouTube. (2021, February 10). Unlock the Secrets of Chiral Resolution in Organic Compounds!.
- PubChem. (n.d.). (1S,4R)-Methyl 4-aminocyclopent-2-enecarboxylate hydrochloride.
- The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization.
- MDPI. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
- RSC Publishing. (n.d.). Analytical Methods.
- PubChem. (n.d.). 4-Amino-2-cyclopentene-1-carboxylic acid | C6H9NO2 | CID 10171262.
- Pharmaffiliates. (n.d.). 168960-19-8 | Product Name : (1S,4R)-4-Amino-2-cyclopentene-1-methanol Hydrochloride.
- Google Patents. (n.d.). EP1660498B1 - Process for the preparation of (1s,4r)-cis-4-[2-amino-6-chloro-9h-purin-9-yl]-2-cyclopentene-1-methanol.
- cipac.org. (2020, June 8). multi-active method for the analysis of active substances in formulated products to support quality control scope.
- Santa Cruz Biotechnology. (n.d.). (1S,4R)-4-Amino-2-cyclopenten-1-carboxylic Acid Hydrochloride | CAS 134234-04-1.
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Technical Support Center: Minimizing Epimerization During Synthesis
Welcome to the Technical Support Center for stereochemical control. This guide is designed for researchers, scientists, and drug development professionals who encounter the challenge of epimerization. Uncontrolled inversion of a stereocenter can lead to diastereomeric impurities that compromise yield, biological activity, and safety profiles, making its prevention a critical aspect of modern synthesis.[1][2]
This resource provides direct answers to common problems through a Troubleshooting Guide and a comprehensive FAQ section, grounded in mechanistic principles and actionable laboratory protocols.
Troubleshooting Guide: Real-Time Problem Solving
This section addresses specific experimental observations with probable causes and validated solutions.
Issue 1: Significant epimerization detected during peptide coupling.
Q: My HPLC/LC-MS analysis shows a significant diastereomeric impurity after an amide bond formation step, particularly when coupling a new amino acid. What is the primary cause and how can I fix it?
A: The most probable cause is the formation of a planar intermediate (oxazolone or enolate) during the carboxylic acid activation step, which loses stereochemical information before the nucleophilic attack by the amine. [2][3][4] This issue is especially prevalent with amino acids prone to racemization, like cysteine and histidine, or those with electron-withdrawing side chains.[3][5]
Root Causes & Solutions:
-
Inappropriate Coupling Reagent or Base: The combination of your coupling reagent and base is the most critical factor. Strong bases can directly abstract the alpha-proton, while some activating agents are more prone to forming the problematic oxazolone intermediate.[1][3][4]
-
Solution: Switch to a proven low-epimerization coupling reagent system. Uronium/aminium salts like HBTU, HATU, and COMU, when used with an additive like HOBt or HOAt, are highly effective at suppressing epimerization by minimizing the lifetime of the highly reactive intermediate.[6][7][8] For carbodiimide-based couplings (DCC, EDC), the addition of HOBt or its analogs is mandatory to reduce epimerization.[6][7]
-
Base Selection: Use a sterically hindered, non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) instead of triethylamine (TEA). For exceptionally sensitive couplings, a weaker base like N-methylmorpholine (NMM) may be preferable.[6]
-
-
Elevated Reaction Temperature: Higher temperatures accelerate all reactions, including the undesired epimerization pathway.[1][2]
-
Prolonged Pre-activation Time: Allowing the carboxylic acid to sit with the coupling reagent for an extended period before adding the amine component increases the opportunity for the activated species to form the oxazolone intermediate.
-
Solution: Employ an in situ activation protocol. Mix the carboxylic acid, amine, and additive (e.g., HOBt) first, then add the coupling reagent. This ensures the activated species is consumed by the amine as soon as it is formed.[2]
-
Protocol: Low-Epimerization Peptide Coupling using HATU/DIPEA
-
In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the N-protected amino acid (1.0 eq) and the amine component (1.1 eq) in anhydrous DMF.
-
Add 1-Hydroxy-7-azabenzotriazole (HOAt) (1.1 eq) to the mixture.
-
Cool the flask to 0 °C in an ice bath.
-
Add O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.05 eq) to the mixture and stir for 1-2 minutes.
-
Add DIPEA (2.0 eq) dropwise.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Upon completion, proceed with standard aqueous workup and purification.
Issue 2: Epimerization observed during a deprotection or workup step.
Q: I've confirmed the stereochemical purity of my product post-reaction, but I'm seeing epimerization after deprotection or aqueous workup. What's happening?
A: This indicates that the stereocenter is labile under either the acidic or basic conditions of your deprotection/workup procedure. The presence of an acidic proton alpha to a carbonyl group makes the stereocenter susceptible to inversion if exposed to a strong base or, in some cases, strong acid or heat.[1][10]
Root Causes & Solutions:
-
Base-Catalyzed Epimerization: Exposure to basic conditions (e.g., a high pH aqueous wash with NaOH or K₂CO₃) is the most common cause. The base abstracts the labile proton, forming a planar enolate which is then re-protonated non-stereoselectively.[11][12]
-
Solution: Use milder basic conditions for your workup. A saturated solution of sodium bicarbonate (NaHCO₃) is often sufficient to neutralize acid without causing significant epimerization. If possible, avoid basic washes altogether and purify directly via silica gel chromatography.
-
-
Acid-Catalyzed Epimerization: While less common, some substrates can epimerize under strong acidic conditions, often via a similar enol or enolate-type intermediate.
-
Solution: If strong acid is required for deprotection (e.g., TFA for Boc-group removal), ensure the reaction is performed at low temperatures (e.g., 0 °C) and for the minimum time necessary. Quench the reaction promptly into a buffered or cold solution.
-
-
Thermal Epimerization: Extended heating during solvent evaporation or purification can sometimes provide enough energy to cause epimerization, especially for sensitive substrates.
-
Solution: Concentrate your product in vacuo without external heating (or with minimal warming). If purification by distillation is required, use high vacuum to lower the boiling point.
-
Visualization: Decision Workflow for Troubleshooting Epimerization
This diagram outlines a logical path to diagnose and solve epimerization issues.
Caption: A troubleshooting workflow for identifying the source of epimerization.
Frequently Asked Questions (FAQs)
Q1: What is epimerization and why is it a major concern in synthesis? Epimerization is a chemical process where the configuration at a single stereocenter in a molecule containing multiple stereocenters is inverted.[13][14] The resulting molecule is a diastereomer of the starting material. This is a critical issue in drug development because different stereoisomers can have dramatically different pharmacological activities, toxicities, and metabolic profiles.[1] Uncontrolled epimerization leads to product mixtures that are often difficult to separate, reducing the yield of the desired active pharmaceutical ingredient (API) and introducing potentially harmful impurities.[2][3]
Q2: What is the fundamental chemical mechanism behind epimerization? The most common mechanism, particularly for stereocenters alpha to a carbonyl group, involves the removal of a proton (deprotonation) by a base to form a planar, achiral enolate intermediate.[1][11][15] Reprotonation of this intermediate can occur from either face, leading to a mixture of the original stereoisomer and its epimer.[1][11] In peptide synthesis, a related mechanism involves the formation of a planar oxazolone intermediate from an activated amino acid, which also readily loses its stereochemical integrity.[3][4]
Visualization: Mechanism of Base-Catalyzed Epimerization
Caption: The common pathway for base-catalyzed epimerization.
Q3: How do solvent and temperature affect the rate of epimerization? Both solvent and temperature play crucial roles.
-
Temperature: As with most chemical reactions, higher temperatures increase the rate of epimerization by providing the necessary activation energy.[1][16] Performing reactions at low temperatures is one of the most effective and universal strategies to suppress this side reaction.[9]
-
Solvent: The effect of the solvent is more complex. Polar aprotic solvents like DMF can sometimes increase the rate of epimerization compared to less polar solvents like dichloromethane (DCM).[9][17] This is because polar solvents can stabilize the charged intermediates involved in the epimerization pathway. However, solubility requirements often dictate the choice of solvent, so a balance must be struck.[9][18] In some cases, solvent mixtures (e.g., Chloroform/Trifluoroethanol) have been shown to suppress epimerization effectively.[9]
Q4: Which amino acids are most susceptible to epimerization during peptide synthesis? Certain amino acids are known to be more problematic:
-
Histidine (His) and Cysteine (Cys): These are notoriously prone to racemization during activation.[3][5][19]
-
Phenylglycine (Phg): The aryl side chain can stabilize the enolate intermediate, increasing the likelihood of epimerization.[20]
-
Sterically Hindered Residues: Amino acids like Valine (Val) and Isoleucine (Ile) can sometimes show increased epimerization, particularly in polar solvents, due to slower coupling rates which provide more time for the side reaction to occur.[9]
-
Glycosylated Amino Acids: The bulky and electron-withdrawing nature of glycan moieties can significantly enhance the rate of epimerization.[21]
Q5: Can additives help prevent epimerization? Absolutely. Additives are a cornerstone of modern, low-epimerization coupling strategies.
-
Benzotriazoles (HOBt, HOAt): These are the most common additives used with carbodiimides and uronium/aminium salts. They react with the activated carboxylic acid to form an active ester intermediate. This intermediate is more stable and less prone to forming an oxazolone than the initial activated species, thereby preserving stereochemical integrity before the amine attacks.[6][7][9] HOAt is generally considered more effective than HOBt.[9]
-
Copper(II) Salts: In specific cases, the addition of CuCl₂ has been shown to be remarkably effective at suppressing epimerization, even in challenging couplings, by coordinating with the intermediate.[2][22]
Data Summary: Impact of Reagents and Conditions
The following table summarizes key factors influencing epimerization and the recommended strategies for mitigation.
| Factor | High Epimerization Risk | Recommended Mitigation Strategy | Rationale |
| Base | Strong, non-hindered bases (e.g., Triethylamine) | Sterically hindered bases (DIPEA) or weaker bases (NMM) | Hindered bases are less efficient at abstracting the α-proton but still effective for the coupling reaction.[6] |
| Coupling Reagent | Carbodiimides (DCC, EDC) used alone | Uronium/Aminium salts (HATU, HBTU, COMU) or Carbodiimides + Additive | Modern reagents are designed for rapid coupling, minimizing the lifetime of epimerization-prone intermediates.[6][8] |
| Additive | None | HOBt, HOAt, Oxyma | Additives form active esters that are less susceptible to cyclization into oxazolones.[6][9][20] |
| Temperature | Elevated temperature (> 25 °C) | Low temperature (0 °C to RT) | Reduces the kinetic rate of the epimerization side reaction.[1][2] |
| Solvent | Polar aprotic (e.g., DMF) in some cases | Less polar (e.g., DCM) or specialized mixtures | Can destabilize the charged intermediates that lead to epimerization.[9][17] |
| Activation Time | Prolonged pre-activation | In situ activation | Ensures the activated species is rapidly consumed by the amine nucleophile.[2] |
References
-
Epimers | Definition, Mechanism & Examples. (n.d.). Study.com. Retrieved from [Link]
-
Epimerization Explained: Definition, Examples, Practice & Video Lessons. (n.d.). Pearson+. Retrieved from [Link]
-
What Is Epimerization In Organic Chemistry? (2025). Chemistry For Everyone. Retrieved from [Link]
-
Epimerization of Peptide. (2016). SlideShare. Retrieved from [Link]
-
Epimer. (n.d.). Wikipedia. Retrieved from [Link]
-
Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components. (1999). PubMed. Retrieved from [Link]
-
Epimerization Definition - Organic Chemistry Key Term. (n.d.). Fiveable. Retrieved from [Link]
-
Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved from [Link]
-
Epimerisation in Peptide Synthesis. (2022). MDPI. Retrieved from [Link]
-
Brønsted Acid-Catalyzed Epimerization-Free Preparation of Dual-Protected Amino Acid Derivatives. (2017). ACS Omega. Retrieved from [Link]
-
Proposed mechanism of base catalyzed epimerization. (n.d.). ResearchGate. Retrieved from [Link]
-
Selective Isomerization via Transient Thermodynamic Control: Dynamic Epimerization of trans to cis Diols. (2022). Princeton University. Retrieved from [Link]
-
Production of constrained L-cyclo-tetrapeptides by epimerization-resistant direct aminolysis. (2024). Nature. Retrieved from [Link]
-
Stability of sugar solutions: a novel study of the epimerization kinetics of lactose in water. (2014). PubMed. Retrieved from [Link]
-
Influence of Solvents upon Diketopiperazine Formation of FPG8K. (2022). NIH National Library of Medicine. Retrieved from [Link]
-
Impact of solvents on the conversion and epimerization of Fmoc-His(Trt)-S-phenylethylamide. (n.d.). ResearchGate. Retrieved from [Link]
-
How to reduce epimerization in Chiral molecule? (2012). ResearchGate. Retrieved from [Link]
-
Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. (n.d.). ResearchGate. Retrieved from [Link]
-
Epimerisation in Peptide Synthesis. (2022). NIH National Library of Medicine. Retrieved from [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]
-
What are good peptide coupling reagents when epimerization is not a concern? (2021). ResearchGate. Retrieved from [Link]
-
Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. (n.d.). NIH National Library of Medicine. Retrieved from [Link]
-
Impact of solvents on the conversion and epimerization of Fmoc-His(Trt)-S-phenylethylamide. (n.d.). ResearchGate. Retrieved from [Link]
- Epimerization methodologies for recovering stereo isomers in high yield and purity. (2008). Google Patents.
-
Understanding Epimerization: A Key Chemical Transformation. (2025). Oreate AI Blog. Retrieved from [Link]
-
Photocatalyzed Epimerization of Quaternary Stereocenters. (2025). NIH National Library of Medicine. Retrieved from [Link]
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- 16. Stability of sugar solutions: a novel study of the epimerization kinetics of lactose in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Influence of Solvents upon Diketopiperazine Formation of FPG8K - PMC [pmc.ncbi.nlm.nih.gov]
- 18. WO2008080822A1 - Epimerization methodologies for recovering stereo isomers in high yield and purity - Google Patents [patents.google.com]
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- 21. Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
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storage and handling best practices for (1S,4R)-4-aminocyclopent-2-enecarboxylic acid hydrochloride
Welcome to the technical support center for (1S,4R)-4-aminocyclopent-2-enecarboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to ensure the optimal storage, handling, and successful application of this versatile building block. Here, we address common questions and troubleshooting scenarios encountered in the laboratory, grounding our advice in established chemical principles to support the integrity of your research.
I. Initial Receipt and Storage Protocol
Proper handling from the moment of receipt is critical to maintaining the long-term stability and purity of this compound. As an amine hydrochloride salt, its primary vulnerabilities are moisture and, to a lesser extent, light and elevated temperatures.
II. Frequently Asked Questions (FAQs) on Storage and Handling
Q1: The product datasheet provides conflicting storage temperatures (-20°C, 2-8°C, or room temperature). What is the definitive recommendation?
This is a frequent and important query. The optimal storage temperature depends on the intended duration of storage and the frequency of use. As an amine hydrochloride, the compound is a salt and generally stable in its crystalline powder form.[1] The varied recommendations arise from balancing long-term stability against the practical risks of frequent temperature cycling.
-
Causality: The primary degradation risk for the solid compound is exposure to moisture. Amine hydrochlorides are often hygroscopic, meaning they can absorb water from the air.[2] This absorbed water can lead to hydrolysis or changes in the crystalline structure over time. Colder temperatures slow down all chemical degradation processes. However, repeatedly moving the container from a cold freezer to room temperature can cause condensation to form inside the vial if not allowed to equilibrate properly, introducing the very moisture you are trying to avoid.
Our official recommendations are summarized below:
| Storage Duration | Temperature | Atmosphere | Rationale & Best Practices |
| Long-Term (> 6 months) | -20°C | Inert Gas (Argon/Nitrogen) | Maximizes chemical stability by minimizing thermal energy.[3] Crucial: Always allow the container to warm to room temperature in a desiccator before opening to prevent moisture condensation. |
| Short-Term / Frequent Use (< 6 months) | 2-8°C | Desiccated Environment | A practical compromise that reduces the risk of condensation associated with frequent freezer access while still slowing potential degradation compared to ambient temperatures.[2] Store the tightly sealed vial inside a larger container with a desiccant. |
| Benchtop (During Weighing/Use) | Room Temperature | As brief as possible | Minimize exposure to ambient air and humidity. Recap the bottle immediately after dispensing. |
Q2: How critical is it to store this compound under an inert atmosphere?
For long-term storage, an inert atmosphere is a best practice, though not as critical as for highly oxygen-sensitive compounds.
-
Causality: While the primary risk is moisture, slow oxidation of organic compounds can occur over years, even in the solid state.[1] Replacing the headspace with an inert gas like argon or nitrogen displaces both atmospheric oxygen and moisture, providing the most protective environment for preserving the compound's purity over its shelf life.[4] For short-term storage and frequent use, maintaining a dry environment is the more pressing concern.
Q3: The compound appears clumpy or has changed in appearance. Is it still usable?
Clumping is a strong indicator of moisture absorption due to the hygroscopic nature of the hydrochloride salt.[2]
-
Causality: When the crystalline powder absorbs water, it can partially dissolve and then re-solidify, forming clumps. This does not necessarily mean the compound has chemically degraded, but it is a sign of improper storage. The presence of water can, however, accelerate degradation pathways over time.[5]
-
Actionable Advice: Before use, you should dry the material under a high vacuum for several hours. To verify its integrity, we recommend performing a quality control check, such as obtaining a new melting point, running a TLC, or acquiring an NMR spectrum to compare against the certificate of analysis or a reference standard. If the analytical data matches, the compound is likely still suitable for use.
III. Troubleshooting Experimental Issues
Q4: I'm having trouble dissolving the compound in my reaction solvent. What do you recommend?
Solubility is a function of the solvent's polarity and its ability to interact with the salt. This compound is a salt of a polar molecule, which dictates its solubility profile.
-
Causality: As a hydrochloride salt, the compound is ionic. It will dissolve best in polar protic solvents that can solvate both the ammonium cation and the chloride anion, such as water and methanol. It will have moderate solubility in polar aprotic solvents and poor solubility in nonpolar solvents. Amino acids generally show reduced solubility in organic solvents compared to water.[6]
-
Solvent Selection Guide:
-
High Solubility: Water, Methanol.
-
Moderate Solubility: Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO). Gentle warming and sonication may be required to fully dissolve the material.
-
Low/Insoluble: Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN), Toluene, Hexanes.
-
-
Troubleshooting Tip: If you need to run a reaction in a less polar solvent like DCM or THF, the standard approach is to first neutralize the hydrochloride salt to the free amine. This is typically done in a biphasic system or by a prior extraction. A common procedure involves dissolving the hydrochloride salt in a minimal amount of water, adding a base like sodium bicarbonate or a mild organic base, and then extracting the free amine into the desired organic solvent.
Q5: My amide coupling reaction with this amino acid has a low yield. What are the common causes and how can I fix them?
This is a classic challenge in peptide synthesis and organic chemistry. Low yields in amide coupling reactions involving this substrate can typically be traced to three main issues: incomplete activation of the carboxylic acid, deactivation of the amine nucleophile, or steric hindrance.[7][8]
-
Causality: The formation of an amide bond requires the conversion of the carboxylic acid's hydroxyl group into a better leaving group (activation), followed by nucleophilic attack from the amine.[9] Because our compound is provided as an amine hydrochloride, the amine is protonated and non-nucleophilic. A base must be added to liberate the free amine for the reaction to proceed.
The following decision tree provides a systematic approach to troubleshooting this common issue.
-
Detailed Protocol - General Procedure for Amide Coupling using HATU: [7]
-
Dissolve this compound (1.0 equivalent) and the carboxylic acid partner (1.0-1.2 equivalents) in anhydrous DMF.
-
Add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA), ensuring at least 2.0 equivalents are used to both neutralize the hydrochloride and facilitate the coupling.
-
Add the coupling reagent, such as HATU (1.0-1.5 equivalents).
-
Stir the mixture at room temperature and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl and proceed with standard workup and purification.
-
Q6: I am concerned about racemization of the chiral centers during the coupling reaction. How can I mitigate this risk?
Racemization is a valid concern, particularly with aggressive activation methods or prolonged reaction times at elevated temperatures.
-
Causality: The chiral center alpha to the carboxylic acid can be susceptible to epimerization, especially when activated. The mechanism often involves the formation of an oxazolone intermediate, which can lead to a loss of stereochemical integrity.[10]
-
Mitigation Strategies:
-
Choice of Reagent: Modern uronium/aminium-based coupling reagents like HATU, HBTU, and HCTU are designed for rapid activation and coupling, which minimizes the lifetime of reactive intermediates and thus reduces the risk of racemization compared to older methods like carbodiimides (e.g., DCC) used alone.[7]
-
Additives: When using carbodiimides (EDC, DCC), always include a racemization-suppressing additive such as 1-Hydroxybenzotriazole (HOBt) or OxymaPure.[7]
-
Temperature Control: Perform the reaction at room temperature or below (e.g., 0°C). Avoid unnecessarily heating the reaction mixture.
-
By adhering to these best practices and troubleshooting guides, researchers can ensure the quality of their starting material and achieve more reliable and reproducible experimental outcomes.
IV. References
-
Pangoo.biz. (2025). Shelf Life and Storage Requirements for Amino Acids: A Guide. Pangoo.biz. [Link]
-
Carpino, L. A., & El-Faham, A. (2025). Procedures to Improve Difficult Couplings. ResearchGate. [Link]
-
Chakraborty, S., & Lahiri, S. C. (1999). Solubilities of Amino Acids in Different Mixed Solvents. Journal of the Indian Chemical Society.
-
Reddit r/Chempros. (2022). amide coupling help. Reddit. [Link]
-
Quora. (2012). How long can one store amino acids at room temperature? Quora. [Link]
-
Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]
-
Reddit r/Chempros. (2021). Tips and tricks for difficult amide bond formation? Reddit. [Link]
-
Gangrade, D., et al. (2014). Synthesis of (1R, 4S)-4-Aminocyclopent-2-en-yl Methanol HCL– An Undesired Isomer of Key Starting Material. International Journal of Current Pharmaceutical Analysis. [Link]
-
Ferrazzano, L., et al. (2022). Common side reactions in peptide synthesis occurring on resin. ResearchGate. [Link]
-
Szymański, P., et al. (2016). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. PMC - NIH. [Link]
-
Rowell, J. F., et al. (1981). Stability of amino acids and the availability of acid in total parenteral nutrition solutions containing hydrochloric acid. PubMed. [Link]
-
AAPPTEC. (n.d.). Handling and Storage of Peptides - FAQ. AAPPTEC. [Link]
-
Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]
-
PubChem. (n.d.). ((1R,4S)-4-aminocyclopent-2-en-1-yl)methanol hydrochloride. PubChem. [Link]
-
Pikal, M. J., & Rigsbee, D. R. (1997). Physical factors affecting the storage stability of freeze-dried interleukin-1 receptor antagonist: glass transition and protein conformation. PubMed. [Link]
Sources
- 1. quora.com [quora.com]
- 2. pangoo.biz [pangoo.biz]
- 3. bachem.com [bachem.com]
- 4. peptide.com [peptide.com]
- 5. Synthesis of 4,4-disubstituted 2-aminocyclopentanecarboxylic acid derivatives and their incorporation into 12-helical beta-peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: GABA Receptor Binding Assays
Welcome to the technical support center for GABA receptor binding assays. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answers to frequently asked questions. The following information is curated to ensure scientific integrity and is grounded in field-proven insights to help you achieve robust and reproducible results in your experiments.
Understanding the GABAergic System
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability.[1] Its effects are mediated through two main classes of receptors: ionotropic GABA-A receptors and metabotropic GABA-B receptors.[1] Dysregulation of the GABAergic system is implicated in a variety of neurological and psychiatric disorders, making these receptors significant targets for therapeutic drug development.[1][2] Ligand binding assays are fundamental tools for characterizing the interactions of novel compounds with these receptors.[3]
Troubleshooting Guide
This section addresses specific issues that you may encounter during your GABA receptor binding assays in a question-and-answer format.
High Non-Specific Binding (NSB)
Question: My non-specific binding is excessively high, obscuring my specific binding signal. What are the potential causes and how can I resolve this?
Answer: High non-specific binding (NSB) is a common challenge in ligand binding assays and can arise from several factors.[4] Ideally, NSB should be less than 50% of the total binding at the highest radioligand concentration tested.[5] Let's break down the potential causes and solutions:
-
Causality: Non-specific binding refers to the interaction of your radioligand with components other than the target receptor, such as lipids, other proteins, and the assay apparatus itself.[4][6] Hydrophobic interactions are a frequent cause of high NSB.[4]
-
Troubleshooting Steps:
-
Radioligand Concentration: Using a high concentration of the radioligand can lead to increased NSB.
-
Recommendation: Use a radioligand concentration at or below its dissociation constant (Kd) for the receptor.[4] This minimizes binding to low-affinity, non-specific sites.
-
-
Membrane Preparation and Concentration: Inadequate membrane preparation can leave behind endogenous GABA or other substances that interfere with the assay.[7] Too much membrane protein can also increase the available surfaces for non-specific interactions.[4]
-
Assay Buffer Composition: The composition of your assay buffer can significantly influence NSB.
-
Washing Steps: Insufficient or improper washing can fail to remove unbound and non-specifically bound radioligand.
-
Choice of Unlabeled Ligand for NSB Determination: The unlabeled ligand used to define NSB should be structurally distinct from the radioligand if possible to avoid interactions with the same non-specific sites.[5]
-
Recommendation: Use a high concentration of a structurally different compound that has high affinity for the target receptor to define NSB.[5]
-
-
Low Specific Binding or No Signal
Question: I am observing very low or no specific binding in my assay. What could be the issue?
Answer: Low or absent specific binding can be frustrating and points to several potential problems with your assay components or protocol.
-
Causality: This issue often stems from problems with the receptor source, the radioligand itself, or suboptimal assay conditions that prevent the formation or detection of the specific ligand-receptor complex.
-
Troubleshooting Steps:
-
Receptor Integrity and Concentration: The receptors in your membrane preparation may be degraded or present at too low a concentration.
-
Recommendation: Verify the quality of your membrane preparation. Ensure proper storage at -70°C or below.[8] Perform a protein concentration assay to ensure you are adding a sufficient amount of receptor to each well.[8] If possible, run a saturation binding experiment to determine the receptor density (Bmax) in your preparation.[5]
-
-
Radioligand Quality: The radioligand may have degraded due to improper storage or handling, leading to a loss of binding activity.
-
Recommendation: Check the age and storage conditions of your radioligand. Ensure it has been stored as recommended by the manufacturer, typically at low temperatures and protected from light. Consider purchasing a fresh batch of radioligand if degradation is suspected.
-
-
Suboptimal Assay Conditions: The incubation time, temperature, or buffer pH may not be optimal for binding.
-
Recommendation: Ensure the assay has reached equilibrium. Lower affinity ligands may require longer incubation times.[5] The optimal temperature for GABA receptor binding assays is typically 4°C to minimize enzymatic degradation and non-specific binding.[8] Verify that the pH of your binding buffer is appropriate, usually around 7.4.[8]
-
-
Incorrect Assay Setup: Errors in pipetting or reagent addition can lead to a failed experiment.
-
Recommendation: Double-check all calculations and ensure that all components (membranes, radioligand, and unlabeled ligands) are added in the correct order and concentrations.
-
-
High Variability Between Replicates
Question: My replicate wells show a high degree of variability. How can I improve the consistency of my assay?
Answer: High variability in replicate data can compromise the reliability of your results.[9] This issue is often related to technical execution and inconsistencies in the assay setup.[10]
-
Causality: Inconsistent pipetting, uneven cell or membrane distribution, and temperature fluctuations can all contribute to variability.[9][10]
-
Troubleshooting Steps:
-
Pipetting Technique: Inaccurate or inconsistent pipetting is a major source of variability.[10][11]
-
Homogeneity of Membrane Suspension: If the membrane suspension is not homogenous, different amounts of receptor will be added to each well.
-
Recommendation: Vortex the membrane suspension immediately before aliquoting it into the assay wells to ensure an even distribution.
-
-
Temperature Control: Inconsistent temperatures across the assay plate can affect binding kinetics.
-
Recommendation: Ensure that the entire assay plate is maintained at a constant and appropriate temperature throughout the incubation period.[12]
-
-
Washing and Filtration: Inconsistent washing or filtration can lead to variable amounts of retained radioactivity.
-
Recommendation: Standardize the washing procedure for all wells. Ensure that the vacuum pressure for filtration is consistent.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the difference between GABA-A and GABA-B receptors?
A1: GABA-A receptors are ionotropic, ligand-gated ion channels that are permeable to chloride ions.[2] Their activation leads to rapid inhibitory neurotransmission.[2] In contrast, GABA-B receptors are metabotropic G-protein coupled receptors that mediate slower, more prolonged inhibitory signals.[3]
Q2: How do I choose the right radioligand for my GABA receptor binding assay?
A2: The choice of radioligand depends on the specific receptor subtype you are studying. For GABA-A receptors, [3H]muscimol is a commonly used agonist radioligand, while [3H]flunitrazepam can be used to label the benzodiazepine binding site.[7][13] For GABA-B receptors, [3H]GABA or [3H]baclofen are frequently used.[7] Key characteristics of a good radioligand include high affinity, low non-specific binding, and high specific activity.[14]
Q3: What is the purpose of a saturation binding experiment?
A3: A saturation binding experiment is used to determine the equilibrium dissociation constant (Kd) of the radioligand and the maximal number of binding sites (Bmax) in your tissue preparation.[5] This is achieved by incubating a fixed amount of receptor with increasing concentrations of the radioligand.[5]
Q4: How do I perform a competition binding experiment?
A4: In a competition binding experiment, you incubate the receptor preparation with a fixed concentration of radioligand and varying concentrations of an unlabeled competitor compound. This allows you to determine the affinity (Ki) of the unlabeled compound for the receptor.[15]
Experimental Protocols
Protocol 1: Membrane Preparation from Rat Brain
This protocol is adapted from established methodologies for preparing membranes for GABA receptor binding assays.[8]
-
Homogenization: Homogenize whole rat brains in 20 volumes of ice-cold homogenization buffer (0.32 M sucrose, pH 7.4).
-
Initial Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
High-Speed Centrifugation: Collect the supernatant and centrifuge at 140,000 x g for 30 minutes at 4°C.
-
Washing: Resuspend the pellet in ice-cold deionized water and homogenize. Centrifuge again at 140,000 x g for 30 minutes at 4°C.
-
Buffer Exchange: Resuspend the pellet in binding buffer (50 mM Tris-HCl, pH 7.4) and centrifuge at 140,000 x g for 30 minutes at 4°C. Repeat this step twice.
-
Final Preparation and Storage: Resuspend the final pellet in binding buffer, determine the protein concentration, and store at -70°C until use.
Protocol 2: GABA-A Receptor Radioligand Binding Assay ([³H]Muscimol)
This protocol outlines a standard procedure for a GABA-A receptor binding assay using [³H]muscimol.[8]
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Binding buffer (50 mM Tris-HCl, pH 7.4)
-
Membrane preparation (0.1-0.2 mg of protein)
-
For non-specific binding wells: 10 µM GABA
-
For total binding wells: vehicle
-
[³H]muscimol (e.g., 5 nM final concentration)
-
-
Incubation: Incubate the plate at 4°C for 45 minutes.
-
Termination: Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) that have been pre-soaked in a solution like 0.3% polyethylenimine to reduce non-specific binding.
-
Washing: Wash the filters rapidly with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
Data Presentation
Table 1: Troubleshooting Summary for GABA Receptor Binding Assays
| Issue | Potential Cause | Recommended Solution |
| High Non-Specific Binding | High radioligand concentration | Use radioligand at or below its Kd. |
| High membrane protein concentration | Titrate membrane protein (start with 100-500 µg). | |
| Suboptimal buffer | Add BSA to the buffer. | |
| Low Specific Binding | Degraded receptors or radioligand | Verify quality and storage of reagents. |
| Suboptimal assay conditions | Optimize incubation time, temperature, and pH. | |
| High Variability | Inconsistent pipetting | Calibrate pipettes and use consistent technique. |
| Non-homogenous membrane suspension | Vortex suspension before aliquoting. |
Visualizations
GABA-A Receptor Signaling Pathway
Caption: Simplified signaling pathway of the GABA-A receptor.
Experimental Workflow for Radioligand Binding Assay
Caption: General workflow for a radioligand binding assay.
References
- Čar, M., & Jembrek, M. J. (2014). GABA Receptors: Pharmacological Potential and Pitfalls. Current pharmaceutical design, 20(32), 5228–5244.
-
Peterson, S. (n.d.). GABA-A Receptor Binding Assay Protocol. PDSP. Retrieved from [Link]
- Ghit, A., Assal, D., Al-Shami, A. S., & Hussein, D. E. E. (2021). GABAA receptors: structure, function, pharmacology, and related disorders. Journal of genetic engineering and biotechnology, 19(1), 123.
- Rajput, R., & Kumar, A. (2016). Receptor pharmacology of GABA: A review. International Journal of Research in Medical Sciences, 4(8), 3165-3171.
- Enna, S. J., & Möhler, H. (2007). The GABA Receptors. Humana Press.
-
Fluidic Sciences. (n.d.). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Retrieved from [Link]
-
News-Medical.Net. (2020, April 8). An Overview of GABA Receptor Pharmacology. Retrieved from [Link]
- Ghit, A., Assal, D., Al-Shami, A. S., & Hussein, D. E. E. (2021). GABAA receptors: structure, function, pharmacology, and related disorders. Journal of genetic engineering and biotechnology, 19(1), 123.
-
Bio-Rad. (n.d.). Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results. Retrieved from [Link]
- Sittampalam, G. S., Gal-Edd, N., Arkin, M., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual.
-
Wikipedia. (n.d.). Ligand binding assay. Retrieved from [Link]
- Keen, M. (1995). The problems and pitfalls of radioligand binding. Methods in molecular biology (Clifton, N.J.), 41, 1–16.
- Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American journal of physiology. Lung cellular and molecular physiology, 265(4), L421–L429.
- Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American journal of physiology. Lung cellular and molecular physiology, 265(4), L421–L429.
- Sun, P., Jones, G., Khasriya, R., et al. (2011). New Assay to Detect Low Affinity Interaction and Characterisation of Leukocyte Receptors for Collagen including LAIR-1. PloS one, 6(12), e28739.
- Keen, M. (1995). The Problems and Pitfalls of Radioligand Binding. In Receptor-Ligand Interactions (pp. 1-16). Humana Press.
- Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular biology of the cell, 28(21), 2755–2758.
-
GraphPad Software. (n.d.). Analyzing Radioligand Binding Data. Retrieved from [Link]
-
Sygnature Discovery. (n.d.). GABAA Receptor Services. Retrieved from [Link]
- Masiulis, S., Desai, R., Uchański, T., et al. (2019). GABA A receptor signalling mechanisms revealed by structural pharmacology.
- Stevenson, L. F., & Purushothama, S. (2011). Strategies to minimize variability and bias associated with manual pipetting in ligand binding assays to assure data quality of protein therapeutic quantification. Journal of pharmaceutical and biomedical analysis, 55(5), 1151–1156.
-
Hamilton, L. (2021, August 13). Why are we seeing inexplicably high fluorescense values when we run competitive binding assays?. ResearchGate. Retrieved from [Link]
- Gonzalez-Rangel, D., & Smith, K. R. (2021). Visualizing GABAA receptor trafficking dynamics with fluorogenic protein labeling. STAR protocols, 2(2), 100527.
- Chen, Q., Wells, M. M., Sugasawa, Y., et al. (2020). Direct measurements of neurosteroid binding to specific sites on GABAA receptors. eLife, 9, e59530.
- Peilot-Sjögren, H., Ljung, F., & Andersson, K. (2013). Yellow fluorescent protein-based assay to measure GABAA channel activation and allosteric modulation in CHO-K1 cells. PloS one, 8(2), e53683.
-
Surmodics IVD. (n.d.). Non-Specific Binding: What You Need to Know. Retrieved from [Link]
- Sieghart, W. (1996). GABA-A Receptor Physiology and Pharmacology. In Basic Neurochemistry: Molecular, Cellular and Medical Aspects (6th ed.). Lippincott-Raven.
- Malina, K. C., Jensen, M. H., Gloriam, D. E., & Wellendorph, P. (2020).
- Comps-Agrar, L., Pin, J. P., & Rondard, P. (2020). Structural basis for distinct quality control mechanisms of GABAB receptor during evolution. FASEB journal : official publication of the Federation of American Societies for Experimental Biology, 34(12), 16348–16363.
- Zhang, H. G., & Casida, J. E. (2012). GABA(A) receptor open-state conformation determines non-competitive antagonist binding. Pesticide biochemistry and physiology, 103(3), 187–193.
- Wakabayashi, K., Ikeda, T., Shimada, N., et al. (2019). Construction of a Fluorescent Screening System of Allosteric Modulators for the GABAA Receptor Using a Turn-On Probe. ACS central science, 5(8), 1396–1404.
- Luger, D., Richter, L., & Ernst, M. (2020). GABAA Receptor Ligands Often Interact with Binding Sites in the Transmembrane Domain and in the Extracellular Domain-Can the Promiscuity Code Be Cracked?. International journal of molecular sciences, 21(18), 6698.
- Brady, M. L., & Jacob, T. C. (2014). Using an α-bungarotoxin binding site tag to study GABA A receptor membrane localization and trafficking. Journal of visualized experiments : JoVE, (85), 51235.
-
Wikipedia. (n.d.). GABA-A receptor. Retrieved from [Link]
- Richter, L., de Graaf, C., Sieghart, W., et al. (2012). Diazepam-bound GABAA receptor models identify new benzodiazepine binding-site ligands.
Sources
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 7. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PDSP - GABA [kidbdev.med.unc.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
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- 11. Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic Sciences Ltd % [fluidic.com]
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- 13. researchgate.net [researchgate.net]
- 14. Ligand binding assay - Wikipedia [en.wikipedia.org]
- 15. chem.uwec.edu [chem.uwec.edu]
Technical Support Center: Method Development for Quantifying (1S,4R)-4-aminocyclopent-2-enecarboxylic acid hydrochloride in Biological Samples
Welcome to the technical support center for the bioanalytical method development of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth guidance and troubleshooting for the quantitative analysis of this unique cyclic amino acid analog in various biological matrices.
Introduction: The Analytical Challenge
This compound is a polar molecule, presenting a unique set of challenges for quantification in complex biological samples like plasma, serum, or urine. Its high polarity makes it difficult to retain on traditional reversed-phase liquid chromatography (RPLC) columns, and its primary amine and carboxylic acid functional groups necessitate careful consideration of sample preparation and derivatization strategies to achieve the required sensitivity and selectivity for pharmacokinetic and toxicokinetic studies. This guide will walk you through a robust method development workflow and provide solutions to common issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the LC-MS/MS analysis of this compound?
A1: Derivatization is crucial for several reasons. Firstly, it improves the chromatographic retention of this highly polar analyte on RPLC columns by increasing its hydrophobicity. Secondly, it enhances ionization efficiency in the mass spectrometer's source, leading to improved sensitivity. Lastly, a well-chosen derivatization reagent can introduce a specific chemical moiety that yields a unique and stable fragment ion upon collision-induced dissociation (CID), which is essential for selective and sensitive detection using multiple reaction monitoring (MRM).
Q2: What are the most suitable derivatization reagents for this analysis?
A2: Several derivatization reagents can be employed for amino acids. For primary amines like the one in our target analyte, reagents such as dansyl chloride (DNS-Cl), 9-fluorenylmethyl chloroformate (FMOC-Cl), and various commercially available kits are common choices.[1][2] The selection of the reagent will depend on the desired sensitivity, the complexity of the biological matrix, and the specific LC-MS/MS platform being used. It is advisable to screen a few reagents during method development to identify the one that provides the best combination of reaction efficiency, derivative stability, and MS response.
Q3: Which sample preparation technique is recommended for biological samples containing this compound?
A3: The choice of sample preparation technique depends on the required level of cleanliness and the nature of the biological matrix.
-
Protein Precipitation (PPT) is a simple and fast method, suitable for early-stage discovery studies.[3][4] However, it may result in significant matrix effects.
-
Liquid-Liquid Extraction (LLE) can provide a cleaner extract than PPT but may have lower recovery for highly polar analytes.[3][5]
-
Solid-Phase Extraction (SPE) is generally the most effective technique for removing interferences and concentrating the analyte, leading to lower matrix effects and better sensitivity.[3][5][6] A mixed-mode or ion-exchange SPE sorbent would be a good starting point for this charged analyte.
Q4: How can I minimize matrix effects in my assay?
A4: Matrix effects, which are the suppression or enhancement of the analyte's ionization by co-eluting endogenous components, are a common challenge in bioanalysis.[7][8][9][10][11] To minimize them, consider the following:
-
Optimize Sample Preparation: Use a more selective sample preparation method like SPE to remove interfering substances.[7]
-
Chromatographic Separation: Improve the chromatographic separation to resolve the analyte from matrix components. This can be achieved by adjusting the mobile phase composition, gradient profile, or trying a different column chemistry (e.g., HILIC).[12]
-
Stable Isotope-Labeled Internal Standard (SIL-IS): The use of a SIL-IS is the most effective way to compensate for matrix effects, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.[8][11]
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components.
Q5: What are the key validation parameters I need to assess for this bioanalytical method according to regulatory guidelines?
A5: According to regulatory guidelines from the FDA and EMA, a full validation of a bioanalytical method should include the assessment of:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.
-
Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.
-
Recovery: The efficiency of the extraction procedure.
-
Matrix Effect: The effect of the matrix on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix under different storage and handling conditions (e.g., freeze-thaw, bench-top, long-term).[13][14][15][16]
Troubleshooting Guide
This section addresses specific issues that you might encounter during your experiments in a question-and-answer format.
Sample Preparation & Extraction
Q: I am experiencing low and inconsistent recovery of the analyte after SPE. What could be the cause and how can I fix it?
A: Low and variable recovery from SPE can stem from several factors. Here's a systematic approach to troubleshoot this issue:
-
Suboptimal pH: The charge of your analyte is pH-dependent. Ensure the pH of your sample and wash solutions are optimized for retention on the SPE sorbent. For a compound with a primary amine and a carboxylic acid, a cation-exchange mechanism is likely. You'll want to load the sample at a pH where the amine is protonated (e.g., pH < pKa of the amine) and elute at a pH where it is neutral or with a high salt concentration.
-
Inappropriate Sorbent: If you are using a standard reversed-phase sorbent, your polar analyte may not be retained effectively. Consider a mixed-mode cation exchange (MCX) or a strong cation exchange (SCX) sorbent.
-
Inefficient Elution: The elution solvent may not be strong enough to desorb the analyte from the sorbent. For ion-exchange SPE, this often requires a change in pH or the addition of a counter-ion to the elution solvent. For example, a small percentage of ammonia or another base in the organic elution solvent can be effective for eluting a protonated amine from a cation-exchange sorbent.
-
Drying Step is Too Long: If your protocol includes a drying step after the wash, excessive drying can lead to the irreversible adsorption of the analyte to the sorbent. Try reducing the drying time or using a gentler stream of nitrogen.
Chromatography
Q: My analyte peak is broad and shows significant tailing. How can I improve the peak shape?
A: Poor peak shape can compromise both sensitivity and accuracy. Here are some common causes and solutions:
-
Secondary Interactions: The primary amine on your analyte can interact with residual silanol groups on the silica-based column packing material, leading to peak tailing.
-
Solution 1: Use a modern, end-capped column: Columns with advanced end-capping are designed to minimize these secondary interactions.
-
Solution 2: Adjust mobile phase pH: Operating at a lower pH (e.g., with 0.1% formic acid) will ensure the amine is fully protonated and can reduce interactions with silanols.
-
Solution 3: Add a competing base: A small amount of a competing amine, like triethylamine (TEA), in the mobile phase can occupy the active sites on the stationary phase, improving the peak shape of your analyte. However, be aware that TEA can cause ion suppression in the MS.
-
-
Column Overload: Injecting too much analyte can lead to peak fronting or tailing. Try injecting a lower concentration to see if the peak shape improves.
-
Extra-column Volume: Ensure that all tubing and connections in your LC system are optimized for low dead volume.
Q: I am not getting enough retention for my analyte on a C18 column, even after derivatization. What are my options?
A: Insufficient retention is a common issue with polar compounds. Consider these alternatives:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating polar compounds.[12] It uses a polar stationary phase and a mobile phase with a high percentage of organic solvent.
-
Use a "Polar-Embedded" or "Aqua" Type Reversed-Phase Column: These columns are designed to provide better retention for polar analytes under highly aqueous mobile phase conditions.
-
Ion-Pair Chromatography: Adding an ion-pairing reagent to the mobile phase can increase the retention of your charged analyte on a reversed-phase column. However, these reagents can be difficult to remove from the LC-MS system and may cause significant ion suppression.
Mass Spectrometry & Detection
Q: The sensitivity of my assay is too low. How can I improve the signal-to-noise ratio?
A: Low sensitivity can be a major hurdle in achieving the desired LLOQ. Here are several areas to investigate:
-
Optimize MS Parameters: Systematically optimize the MS parameters for your derivatized analyte. This includes the precursor and product ion selection, collision energy, and source parameters (e.g., spray voltage, gas flows, and temperature).
-
Re-evaluate Derivatization Reagent: The chosen derivatization reagent may not be optimal for ionization. Consider testing other reagents that are known to provide high ionization efficiency.
-
Improve Sample Clean-up: A cleaner sample will result in less ion suppression and a better signal-to-noise ratio. If you are using PPT, consider switching to SPE.
-
Increase Sample Injection Volume: If your chromatography can tolerate it, increasing the injection volume can boost the signal.
-
Use a More Sensitive Mass Spectrometer: If available, a more modern and sensitive mass spectrometer can significantly improve your detection limits.
Q: I am observing a high background signal in my chromatograms. What could be the source?
A: High background noise can obscure your analyte peak and negatively impact quantification. Potential sources include:
-
Contaminated Mobile Phase or Solvents: Ensure you are using high-purity, LC-MS grade solvents and additives. Contaminants can leach from storage containers or be present in the reagents themselves.
-
Carryover: The analyte or other sample components may be adsorbing to parts of the LC system (e.g., injector, column) and eluting in subsequent runs. A more aggressive needle wash or a blank injection after a high concentration sample can help diagnose and mitigate this.
-
Matrix Components: Even with good sample preparation, some matrix components may still be present and contribute to the background. Further optimization of your sample preparation and chromatography is needed.
Experimental Workflow & Data Presentation
Proposed LC-MS/MS Method Parameters (Hypothetical Example)
The following table provides a starting point for your method development, based on common practices for similar analytes.
| Parameter | Recommended Setting |
| Sample Preparation | Solid-Phase Extraction (SPE) using a mixed-mode cation exchange (MCX) sorbent. |
| Derivatization Reagent | Dansyl Chloride (DNS-Cl) |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Transition | To be determined by infusing the derivatized analyte and its stable isotope-labeled internal standard. |
Bioanalytical Method Validation Acceptance Criteria
This table summarizes typical acceptance criteria based on FDA and EMA guidelines.[6][7][9][17]
| Validation Parameter | Acceptance Criteria |
| Accuracy | Within ±15% of the nominal value (±20% at LLOQ) |
| Precision (%CV) | ≤15% (≤20% at LLOQ) |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in blank matrix. |
| Calibration Curve (r²) | ≥ 0.99 |
| Recovery | Consistent, precise, and reproducible. |
| Matrix Factor | The CV of the matrix factor across different lots of matrix should be ≤15%. |
| Stability | Mean concentration within ±15% of the nominal concentration. |
Visualizations
Workflow Diagrams
Caption: A typical workflow for sample preparation and derivatization.
Caption: A decision tree for troubleshooting matrix effects.
References
-
HT-Sample Preparation Techniques for Bioanalysis. (2012). Wiley Analytical Science. [Link]
-
Sample preparation for polar metabolites in bioanalysis. SciSpace. [Link]
-
Advances in Sample Preparation for Biological Fluids. LCGC International. [Link]
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Matrix effect elimination during LC-MS/MS bioanalytical method development. PubMed. [Link]
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Sample Preparation of Polar Metabolites in Biological Samples: Methodologies and Technological Insights. ResearchGate. [Link]
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Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Online. [Link]
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Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. PMC. [Link]
-
Bioanalytical method validation - Scientific guideline. European Medicines Agency. [Link]
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TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. PubMed Central. [Link]
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Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS. PMC. [Link]
-
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]
-
Comparison of amino acid derivatization reagents for LC-ESI-MS analysis. Introducing a novel phosphazene-based derivatization reagent. PubMed. [Link]
-
Development of amino acid derivatization reagents for liquid chromatography electrospray ionization mass spectrometric analysis and ionization efficiency measurements. ResearchGate. [Link]
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Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Journal of Pharmaceutical and Biomedical Analysis. [Link]
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Derivatization methods for the LC-MS/MS analyses of carboxylic acids. ResearchGate. [Link]
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Stability Assessments in Bioanalytical Method Validation. Celegence. [Link]
-
Simultaneous quantification of 48 plasma amino acids by liquid chromatography-tandem mass spectrometry to investigate urea cycle disorders. PubMed. [Link]
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Simple and practical derivatization procedure for enhanced detection of carboxylic acids in liquid chromatography–electrospray ionization-tandem mass spectrometry. ResearchGate. [Link]
-
A reliable LC-MS/MS method for the quantification of natural amino acids in human plasma and its application in clinic. PubMed. [Link]
-
Quantitation of free amino acids in human plasma by Single Quadrupole LC-MS. Shimadzu. [Link]
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Considerations to properly assess drug stability within biological samples. Anapharm. [Link]
-
Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. PMC. [Link]
-
LC/MS/MS Method Package for Primary Metabolites. Shimadzu. [Link]
-
Development of a simultaneous LC–MS/MS analytical method for plasma: 16 antipsychotics approved in Japan and 4 drug metabolites. NIH. [Link]
-
Applicability of Generic Assays Based on Liquid Chromatography–Electrospray Mass Spectrometry to Study in vitro Metabolism of 55 Structurally Diverse Compounds. NIH. [Link]
-
Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI. [Link]
-
Determination of 1-aminocyclopropane-1-carboxylic acid and structural analogue by liquid chromatography and ionspray tandem mass spectrometry. ResearchGate. [Link]
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Validation & Comparative
A Comparative Guide to GABA Aminotransferase Inhibitors: (1S,3S)-3-Amino-4-difluoromethylenyl-1-cyclopentanoic acid (CPP-115) versus Vigabatrin
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of GABA-AT in Neurological Disorders
In the landscape of neuropharmacology, the enzyme γ-aminobutyric acid aminotransferase (GABA-AT) presents a pivotal target for therapeutic intervention, particularly in the management of epilepsy and other neurological conditions characterized by neuronal hyperexcitability. GABA-AT is the primary enzyme responsible for the degradation of GABA, the principal inhibitory neurotransmitter in the central nervous system. By inhibiting GABA-AT, the concentration of GABA in the brain is increased, thereby enhancing inhibitory neurotransmission and dampening the excessive neuronal firing that underlies seizure activity.
For decades, vigabatrin has been the archetypal GABA-AT inhibitor, serving as a critical therapeutic option for refractory complex partial seizures and infantile spasms. However, its clinical utility is hampered by a significant risk of permanent visual field defects. This has spurred the development of novel GABA-AT inhibitors with improved safety profiles and potentially enhanced efficacy. Among these, (1S,3S)-3-amino-4-difluoromethylenyl-1-cyclopentanoic acid (CPP-115) has emerged as a promising next-generation therapeutic candidate. This guide provides an in-depth technical comparison of the efficacy, mechanism of action, and preclinical and early clinical data of CPP-115 versus vigabatrin.
Mechanism of Action: A Tale of Two Inhibitors
Both vigabatrin and CPP-115 are mechanism-based inhibitors of GABA-AT, meaning they are converted into a reactive species by the enzyme's own catalytic mechanism, leading to its inactivation. However, the specifics of their interaction with the enzyme and the nature of the resulting inhibition differ significantly.
Vigabatrin: Irreversible Covalent Modification
Vigabatrin, a structural analog of GABA, acts as a "suicide" inhibitor. Following its entry into the GABA-AT active site, it undergoes a series of enzymatic transformations that ultimately lead to the formation of a covalent bond with the pyridoxal 5'-phosphate (PLP) cofactor and a lysine residue in the active site. This irreversible inactivation of the enzyme leads to a sustained increase in GABA levels.
Caption: Mechanism of vigabatrin's irreversible inhibition of GABA-AT.
(1S,3S)-3-Amino-4-difluoromethylenyl-1-cyclopentanoic acid (CPP-115): A Novel Non-covalent Inactivation
Initially designed to act as a covalent modifier, CPP-115 was discovered to inactivate GABA-AT through a novel and unexpected mechanism. The enzyme catalyzes the hydrolysis of the difluoromethylene group of CPP-115 to a carboxylic acid. This newly formed carboxylate group induces a conformational change in the enzyme, leading to a tightly-bound, non-covalent complex that effectively inactivates the enzyme. This mechanism does not involve the formation of a permanent covalent bond, which may contribute to its potentially improved safety profile.
Caption: Novel non-covalent inactivation mechanism of GABA-AT by CPP-115.
Comparative Efficacy: Preclinical and Clinical Evidence
A direct head-to-head clinical comparison of CPP-115 and vigabatrin is not yet available. However, preclinical data and early clinical findings for CPP-115, alongside extensive clinical data for vigabatrin, allow for a robust preliminary comparison.
Preclinical Efficacy
| Feature | (1S,3S)-3-Amino-4-difluoromethylenyl-1-cyclopentanoic acid (CPP-115) | Vigabatrin |
| GABA-AT Inactivation Potency | 187 times more efficient than vigabatrin (based on kinact/KI values)[1] | Baseline |
| Efficacy in Infantile Spasms Model (Rat) | Suppressed spasms at doses of 0.1-1 mg/kg/day [2] | Required doses >200 mg/kg in a similar model[3] |
| Duration of Action (Infantile Spasms Model) | Spasm suppression for 3 days after a single dose[4][5] | Spasm suppression for 1 day after a single dose[4] |
| Effect on Cocaine-Induced Dopamine Release (Rat) | Reduced dopamine levels to 250% of basal level at 1 mg/kg [6] | Reduced dopamine levels to 330% of basal level at 300 mg/kg [6] |
Clinical Efficacy
Vigabatrin has demonstrated efficacy in numerous clinical trials for refractory complex partial seizures and infantile spasms.
-
Refractory Complex Partial Seizures: In adjunctive therapy trials, responder rates (≥50% reduction in seizure frequency) for vigabatrin (3-6 g/day ) ranged from 43% to 54% , compared to 7% to 26% for placebo.[7] Seizure freedom was achieved in up to 12.2% of patients on higher doses.[7]
-
Infantile Spasms: Vigabatrin is a first-line treatment for infantile spasms, with reported spasm cessation rates ranging from 16% to 76% .[7] In a study comparing low-dose (18-36 mg/kg/day) and high-dose (100-148 mg/kg/day) vigabatrin, the high-dose group had a significantly higher rate of spasm freedom (17% vs. 8%).[8]
(1S,3S)-3-Amino-4-difluoromethylenyl-1-cyclopentanoic acid (CPP-115) is in the early stages of clinical development.
-
Phase I Clinical Trials: Phase I(a) and I(b) studies in healthy volunteers have shown that CPP-115 is well-tolerated at doses up to 500 mg.[1][9] Importantly, these studies demonstrated a significant, dose-dependent increase in brain GABA levels, with maximum increases ranging from 150% to over 200% of baseline.[10] This provides a strong surrogate marker for potential efficacy in epilepsy.
Pharmacokinetic Profiles
| Parameter | (1S,3S)-3-Amino-4-difluoromethylenyl-1-cyclopentanoic acid (CPP-115) | Vigabatrin |
| Absorption | Rapidly absorbed | Rapidly absorbed |
| Time to Peak Plasma Concentration (Tmax) | Approximately 30 minutes[9] | 1-2 hours |
| Elimination Half-life (t1/2) | 4-6 hours[9] | 5-8 hours in young adults, 12-13 hours in the elderly[11] |
| Metabolism | Not extensively metabolized | Not metabolized |
| Excretion | Primarily renal | Primarily renal |
Safety and Tolerability
The most significant differentiating factor between vigabatrin and CPP-115 is their safety profile, particularly concerning visual field defects.
Vigabatrin: The Challenge of Vision Loss
A major limitation of long-term vigabatrin therapy is the risk of developing permanent, bilateral concentric visual field constriction.[3][5] The prevalence of this adverse effect varies widely in studies, ranging from 14% to 92%.[11] The underlying mechanism is not fully understood but is thought to involve retinal toxicity.[3][11] This has led to stringent monitoring requirements for patients on vigabatrin and has restricted its use to refractory cases.
(1S,3S)-3-Amino-4-difluoromethylenyl-1-cyclopentanoic acid (CPP-115): A Potentially Safer Alternative
Preclinical data for CPP-115 are promising in this regard. Animal studies have suggested a significant reduction, and possibly elimination, of the risk of visual field defects compared to vigabatrin.[12][13] The novel, non-covalent mechanism of action of CPP-115 may contribute to this improved safety profile. Phase I clinical trials in healthy volunteers have reported no serious or severe adverse events, with the main observed side effect at higher doses being somnolence, which is consistent with elevated brain GABA levels.[10]
Experimental Methodologies
In Vitro GABA-AT Inhibition Assay
Objective: To determine the inhibitory potency (e.g., IC50, KI, and kinact) of a test compound against GABA-AT.
Protocol:
-
Enzyme Preparation: Purified GABA-AT from a suitable source (e.g., porcine or recombinant human) is used.
-
Assay Buffer: A buffer solution (e.g., potassium pyrophosphate buffer, pH 8.5) containing the PLP cofactor is prepared.
-
Reaction Mixture: The assay is typically performed in a 96-well plate format. Each well contains the assay buffer, a specific concentration of the test compound (or vehicle control), and the GABA-AT enzyme.
-
Pre-incubation: The enzyme and inhibitor are pre-incubated for various time points to allow for time-dependent inactivation.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrates, GABA and α-ketoglutarate.
-
Detection: The rate of the reaction is monitored by measuring the formation of a product, typically glutamate or succinic semialdehyde. This can be done using a coupled enzyme assay that leads to a change in absorbance or fluorescence. For example, the production of glutamate can be coupled to the reduction of NAD+ by glutamate dehydrogenase, which can be monitored spectrophotometrically at 340 nm.
-
Data Analysis: The rate of reaction at each inhibitor concentration and pre-incubation time is used to calculate the kinetic parameters of inhibition.
In Vivo Assessment of Anticonvulsant Efficacy in a Rodent Model of Epilepsy
Objective: To evaluate the ability of a test compound to reduce seizure frequency and severity in an animal model of epilepsy.
Model: A commonly used model is the pilocarpine- or kainic acid-induced status epilepticus model in rats or mice, which leads to the development of spontaneous recurrent seizures, mimicking temporal lobe epilepsy.
Protocol:
-
Induction of Epilepsy: Animals are administered a chemoconvulsant (e.g., pilocarpine or kainic acid) to induce status epilepticus. After a period of recovery, the animals develop spontaneous recurrent seizures.
-
Baseline Seizure Monitoring: Prior to drug administration, animals are monitored via video-EEG for a baseline period (e.g., 2-4 weeks) to determine the frequency and severity of spontaneous seizures.
-
Drug Administration: Animals are randomized to receive either the test compound (e.g., CPP-115 or vigabatrin) or a vehicle control. The drug is administered via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) at various doses and for a specified duration.
-
Post-treatment Seizure Monitoring: Seizure activity is continuously monitored via video-EEG throughout the treatment period and for a washout period after treatment cessation.
-
Data Analysis: The primary endpoint is the percentage reduction in seizure frequency during the treatment period compared to the baseline period. Other endpoints may include changes in seizure duration, severity, and the number of seizure-free days.
Caption: Experimental workflow for in vivo anticonvulsant efficacy testing.
Conclusion and Future Directions
Vigabatrin has been a valuable therapeutic tool for patients with refractory epilepsy, but its use is significantly limited by the risk of irreversible vision loss. The development of (1S,3S)-3-amino-4-difluoromethylenyl-1-cyclopentanoic acid (CPP-115) represents a significant advancement in the field of GABA-AT inhibition. With its substantially higher potency, longer duration of action in preclinical models, and, most importantly, a potentially much-improved safety profile, CPP-115 holds the promise of a more effective and safer treatment for epilepsy and potentially other neurological disorders.
The successful completion of Phase I clinical trials demonstrating target engagement and a favorable safety profile in humans is a critical step forward. The scientific community eagerly awaits the results of larger, well-controlled Phase II and III clinical trials to definitively establish the efficacy and safety of CPP-115 in patient populations and to directly compare its therapeutic index to that of vigabatrin. Should these trials prove successful, CPP-115 could represent a paradigm shift in the management of difficult-to-treat epilepsy.
References
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Vigabatrin and Visual Field Loss in Children. (2014, July 7). Review of Ophthalmology. Retrieved from [Link]
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Catalyst Pharmaceuticals Announces Top-Line Results in Phase 1(b) Trial of CPP-115. (2015, December 16). GlobeNewswire News Room. Retrieved from [Link]
- Pan, Y., et al. (2011). CPP-115, a Potent γ-Aminobutyric Acid Aminotransferase Inactivator for the Treatment of Cocaine Addiction. Journal of Medicinal Chemistry, 54(17), 5954-5967.
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Frost, J. D., et al. (2011). CPP-115--a-new-GABA-transaminase-inhibitor--suppresses-infantile-spasms-in-the-rat-multiple-hit-model. American Epilepsy Society. Retrieved from [Link]
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Catalyst Pharmaceutical Partners Reports Positive Non-Clinical Efficacy Results Evaluating CPP-115 for the Treatment of Infantile Spasms. (2011, June 16). BioSpace. Retrieved from [Link]
- Ben-Menachem, E. (2009). Treatment of refractory complex partial seizures: role of vigabatrin.
- Silverman, R. B. (2012). The 2011 E. B. Hershberg Award for Important Discoveries in Medicinally Active Substances: (1S,3S)-3-Amino-4-difluoromethylenyl-1-cyclopentanoic acid (CPP-115), a GABA Aminotransferase Inactivator and New Treatment for Drug Addiction and Infantile Spasms. Journal of Medicinal Chemistry, 55(13), 5675-5685.
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Sabril (Vigabatrin) - Treatment for Refractory Complex Partial Seizures and IS. (2012, August 2). Drug Development Technology. Retrieved from [Link]
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Catalyst Pharmaceuticals Announces Top-Line Results in Phase 1(b) Trial of CPP-115. (2015, December 16). Catalyst Pharmaceuticals. Retrieved from [Link]
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Catalyst reports topline data from phase Ia CPP-115 study. (2012, May 23). BioWorld. Retrieved from [Link]
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Antiepileptic Drugs in Clinical Development. (2017, April 17). Neupsy Key. Retrieved from [Link]
- Garris, C., et al. (2023). Vigabatrin (Sabril)
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-
Catalyst Pharmaceutical Partners Initiates Phase 1(b) Safety and Tolerance Study for CPP-115. (2014, September 2). FirstWord Pharma. Retrieved from [Link]
-
Sustained Inhibition of GABA-AT by OV329 Enhances Neuronal Inhibition and Prevents Development of Benzodiazepine Refractory Seizures. (2024, July 9). eNeuro. Retrieved from [Link]
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Vigabatrin-Associated Visual Field Loss (VAVFL): What You Need to Know. TSC Alliance. Retrieved from [Link]
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Sustained Inhibition of GABA-AT by OV329 Enhances Neuronal Inhibition and Prevents Development of Benzodiazepine Refractory Seizures. (2024, June 27). eNeuro. Retrieved from [Link]
-
Frost, J. D., et al. (2011). CPP-115--a-new-GABA-transaminase-inhibitor--suppresses-infantile-spasms-in-the-rat-multiple-hit-model. American Epilepsy Society. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Validation of Analytical Methods for (1S,4R)-4-aminocyclopent-2-enecarboxylic acid hydrochloride
In the landscape of pharmaceutical development, the rigor of our analytical methods is the bedrock upon which we build confidence in a drug candidate's quality, safety, and efficacy. The compound (1S,4R)-4-aminocyclopent-2-enecarboxylic acid hydrochloride, a chiral cyclic amino acid, serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). Its unique structure—possessing both chirality and the chemical properties of an amino acid—presents distinct analytical challenges. Ensuring its identity, purity, and enantiomeric integrity demands robust, validated analytical methods.
This guide provides an in-depth comparison of two primary analytical approaches for this compound: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with Pre-column Derivatization for assay and impurity quantification, and Chiral High-Performance Liquid Chromatography (Chiral HPLC) for the critical determination of enantiomeric purity. Our discussion is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guideline, which provides a framework for validating analytical procedures.[1][2]
The Analytical Challenge: Understanding the Molecule
Before diving into methodology, we must appreciate the molecular characteristics that guide our analytical strategy. This compound is:
-
Highly Polar: Its amino acid structure makes it highly soluble in aqueous solutions but poorly retained on traditional C18 reversed-phase columns.
-
Lacks a Strong Chromophore: The molecule does not possess a significant UV-absorbing functional group, making direct detection by UV-Vis spectrophotometry insensitive.[3]
-
Chiral: It exists as a specific enantiomer, (1S,4R). The presence of its mirror image, the (1R,4S)-enantiomer, is a critical quality attribute that must be controlled as it may have different pharmacological or toxicological properties.
These properties necessitate creative analytical solutions. For quantification, we must introduce a chromophore via derivatization.[3][4] For enantiomeric purity, a chiral stationary phase capable of stereospecific interactions is required.[5][6]
The Validation Workflow: A Framework for Trust
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[7][8][9] A typical validation workflow, compliant with ICH Q2(R1), establishes a self-validating system that ensures data integrity.
Caption: A typical workflow for analytical method validation, from development to routine implementation.
Method 1: RP-HPLC with Pre-column Derivatization for Assay & Impurities
This method is designed for the accurate quantification of the active ingredient (assay) and the detection of any process-related or degradation impurities. The core challenge—the lack of a UV chromophore—is overcome by reacting the primary amine of our molecule with a derivatizing agent to form a highly fluorescent or UV-absorbent product.[4][10]
A common and effective agent is o-phthalaldehyde (OPA) , which reacts rapidly with primary amines in the presence of a thiol to yield a fluorescent isoindole derivative.[10][11][12] This approach offers excellent sensitivity.
Experimental Protocol
-
Reagent Preparation:
-
Borate Buffer (0.1 M, pH 9.5): Dissolve 6.18 g of boric acid in 1 L of ultrapure water, and adjust pH to 9.5 with 10 M sodium hydroxide.
-
OPA Reagent: Dissolve 50 mg of o-phthalaldehyde in 1.25 mL of methanol. Add 11.25 mL of 0.1 M borate buffer and 50 µL of 3-mercaptopropionic acid. This reagent is light-sensitive and should be prepared fresh daily.[10][11]
-
-
Standard & Sample Preparation:
-
Standard Stock (1 mg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask and dissolve in diluent (e.g., 50:50 water/acetonitrile).
-
Working Standard (50 µg/mL): Dilute the stock solution appropriately.
-
Sample Preparation: Prepare the sample to a target concentration of 50 µg/mL in the same diluent.
-
-
Automated Pre-column Derivatization (via Autosampler):
-
Program the autosampler to aspirate 10 µL of the sample/standard.
-
Aspirate 40 µL of the OPA reagent.
-
Allow a reaction time of 2 minutes in the injection loop before injection.
-
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 25 mM Sodium Phosphate buffer, pH 7.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% to 60% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: Fluorescence Detector (Ex: 340 nm, Em: 455 nm).
-
Injection Volume: 20 µL.
-
Validation Data Summary (Representative)
| Validation Parameter | Acceptance Criteria | Typical Result |
| Specificity | No interference at the analyte's retention time from blank, excipients, or degradation products. | Pass |
| Linearity | Correlation Coefficient (R²) ≥ 0.999 | 0.9998 |
| Range | 80% - 120% of test concentration | 40 - 60 µg/mL |
| Accuracy | 98.0% - 102.0% recovery | 99.5% - 101.2% |
| Precision (%RSD) | Repeatability: ≤ 1.0% Intermediate: ≤ 2.0% | 0.4% 1.1% |
| Limit of Quantitation (LOQ) | S/N ratio ≥ 10 | 0.1 µg/mL (0.2%) |
Method 2: Chiral HPLC for Enantiomeric Purity
The primary goal of this method is to separate and quantify the desired (1S,4R) enantiomer from its undesired (1R,4S) counterpart. This requires a Chiral Stationary Phase (CSP) that can form transient, diastereomeric complexes with the enantiomers, leading to different retention times.
For underivatized amino acids, macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin , are exceptionally effective.[5][13] These phases offer multiple interaction modes (hydrogen bonding, ionic, steric) that enable robust chiral recognition.
Experimental Protocol
-
Reagent Preparation:
-
Mobile Phase: Prepare a mixture of Ethanol and Water (e.g., 80:20 v/v) containing 0.1% formic acid to control ionization. The exact ratio must be optimized for resolution.
-
-
Standard & Sample Preparation:
-
Standard (0.5 mg/mL): Prepare a solution of the reference standard in the mobile phase.
-
Resolution Standard: Prepare a solution containing both the (1S,4R) and a small amount of the (1R,4S) enantiomer (if available) or use a sample known to contain the impurity.
-
Sample Preparation: Dissolve the sample in the mobile phase to a target concentration of 0.5 mg/mL.
-
-
HPLC Conditions:
-
Column: Teicoplanin-based Chiral Stationary Phase (e.g., CHIROBIOTIC T), 4.6 x 250 mm, 5 µm.[5]
-
Mobile Phase: 80:20 (v/v) Ethanol/Water + 0.1% Formic Acid.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25°C.
-
Detector: Given the lack of a chromophore and the high concentration, a universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS) is ideal.[14][15] If using MS, ESI+ mode would be appropriate.[16][]
-
Injection Volume: 10 µL.
-
Validation Data Summary (Representative)
| Validation Parameter | Acceptance Criteria | Typical Result |
| Specificity | Baseline resolution (Rs > 1.5) between enantiomers. No interference from other impurities. | Pass (Rs = 2.1) |
| Linearity (Undesired Enantiomer) | R² ≥ 0.995 | 0.998 |
| Range | LOQ to 0.5% of test concentration | 0.05% - 0.5% |
| Accuracy | 80.0% - 120.0% recovery at LOQ | 95.7% |
| Precision (%RSD at LOQ) | ≤ 15.0% | 8.5% |
| Limit of Quantitation (LOQ) | S/N ratio ≥ 10. Typically ≤ 0.05% of the main peak. | 0.05% |
Comparative Analysis & Method Selection
The choice between these two validated methods depends entirely on the analytical question being asked.
Caption: A decision-making guide for selecting the appropriate analytical method.
Key Takeaways:
-
RP-HPLC with Derivatization: This is the workhorse method for determining the potency (assay) and purity profile of the drug substance. Its high sensitivity makes it ideal for detecting trace-level impurities. However, it is blind to enantiomeric differences.
-
Chiral HPLC: This is a specialized, indispensable method for confirming the stereochemical identity and purity of the compound. It directly addresses the critical quality attribute of enantiomeric excess. It is not suitable for quantifying other, non-chiral impurities.
In a regulated environment, both methods are necessary and complementary. The RP-HPLC method will be used for batch release testing and stability studies to ensure the material meets its overall purity specification, while the Chiral HPLC method will be used to confirm that the stereochemical integrity is maintained throughout the manufacturing process and shelf life.
Conclusion
The validation of analytical methods for a chiral, non-chromophoric molecule like this compound requires a multi-faceted approach. By leveraging pre-column derivatization for quantitative analysis and specialized chiral stationary phases for stereoisomeric separation, we can build a comprehensive and robust analytical control strategy. The experimental protocols and validation data presented here provide a field-proven framework for researchers, scientists, and drug development professionals to establish trustworthy methods, ensuring that the quality of this critical intermediate is unequivocally demonstrated and maintained.
References
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- Mtoz Biolabs. (n.d.). Can Protein Mass Spec Analysis Determine Amino Acid Sequences?.
- Simat, T. J., & Steinhart, H. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Food Science and Technology.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- International Council for Harmonisation. (n.d.). Quality Guidelines.
- BOC Sciences. (n.d.). Amino Acid MS Analysis Service.
- Abraham Entertainment. (2025, October 22). ICH Q2 R1: Mastering Analytical Method Validation.
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- Kim, J., et al. (1989). In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. Molecules.
- Sigma-Aldrich. (n.d.). Amino Acid and Peptide Chiral Separations.
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- Thermo Fisher Scientific. (n.d.). Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization.
- Sigma-Aldrich. (n.d.). Protein Mass Spectrometry.
- JASCO Inc. (2024, October 21). Analysis of Primary and Secondary Amino Acids by Online Pre-Column Derivatization with Ortho-Ohthalaldehyde (OPA) and 9-Fluorenylmethyl Chloroformate (FMOC) Using a Rapid High-Performance Liquid Chromatography (RHPLC) System.
- Ilisz, I., et al. (2006). HPLC separation of amino acid enantiomers and small peptides on macrocyclic antibiotic-based chiral stationary phases. Wiley Analytical Science.
- Wallworth, D. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today.
- Esquivel, B., et al. (1998). Chiral HPLC Separation of Protected Amino Acids. Marcel Dekker, Inc.
- Fanali, S. (2000). Chiral separation of amino acids and peptides by capillary electrophoresis. Journal of Chromatography A, 875(1-2), 43-88.
- LCGC International. (n.d.). UHPLC Analysis of Underivatized Amino Acids.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Determination of amino acid without derivatization by using HPLC - HILIC column.
- Agilent. (n.d.). HPLC Analysis of Amino Acids Formed by Urey-Miller-Type Experiments.
- El-Gindy, A., et al. (n.d.). Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements. ACS Omega.
- European Medicines Agency. (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
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A Comparative Guide to the GABA Receptor Cross-Reactivity of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid hydrochloride
Introduction: Unveiling the Neuromodulatory Potential of a Cyclic GABA Analogue
In the landscape of neuropharmacology, the development of selective ligands for γ-aminobutyric acid (GABA) receptors is of paramount importance for treating a spectrum of neurological and psychiatric disorders. (1S,4R)-4-aminocyclopent-2-enecarboxylic acid hydrochloride is a conformationally restricted analogue of GABA, a structural feature designed to limit the flexibility of the molecule and potentially confer selectivity for specific GABA receptor subtypes. This compound is recognized as a GABA mimetic and its enantiomer, (1R,4S)-4-amino-cyclopent-2-ene-carboxylic acid, has been identified as a reversible inhibitor of GABA transaminase, an enzyme responsible for GABA degradation[1]. Inhibition of this enzyme elevates GABA levels in the synapse, indirectly modulating GABAergic neurotransmission.
While the indirect modulation of the GABA system by inhibiting GABA transaminase is a known mechanism, the direct interaction of this compound with GABA receptors remains to be fully elucidated. Understanding the cross-reactivity profile of this compound across the major GABA receptor subtypes—GABAA, GABAB, and GABAC (now classified as GABAA-ρ)—is critical for predicting its therapeutic potential and off-target effects.
This comprehensive guide presents a proposed experimental framework to thoroughly characterize the cross-reactivity of this compound with GABA receptors. We will delve into the established methodologies of radioligand binding assays and electrophysiological recordings, providing detailed protocols and illustrating how the generated data can be used to build a comprehensive pharmacological profile. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and evaluate the potential of novel GABAergic compounds.
The GABA Receptor Family: A Brief Overview
GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its effects are mediated by three main classes of receptors:
-
GABAA Receptors: These are ionotropic receptors that form chloride ion channels. The binding of GABA to GABAA receptors leads to an influx of chloride ions, hyperpolarizing the neuron and thus inhibiting neurotransmission. These receptors are heteropentameric complexes assembled from a large family of subunits (α, β, γ, δ, ε, θ, π, and ρ), leading to a vast diversity of subtypes with distinct pharmacological properties[2].
-
GABAB Receptors: These are metabotropic G-protein coupled receptors (GPCRs). Their activation leads to the inhibition of adenylyl cyclase and the modulation of Ca2+ and K+ channels, resulting in a slower and more prolonged inhibitory signal compared to GABAA receptors[3].
-
GABAC Receptors (GABAA-ρ): These are also ionotropic chloride channels but are homopentameric assemblies of ρ subunits. They are less sensitive to classical GABAA modulators like benzodiazepines and barbiturates and exhibit a more sustained response to GABA[4][5][6][7].
The structural constraints of cyclic GABA analogues, such as (1S,4R)-4-aminocyclopent-2-enecarboxylic acid, can lead to selective interactions with specific receptor subtypes, a property that is highly desirable in drug development.
Proposed Experimental Workflow for Assessing GABA Receptor Cross-Reactivity
To comprehensively evaluate the interaction of this compound with GABA receptors, a two-pronged approach is recommended: initial screening using radioligand binding assays to determine binding affinity, followed by functional characterization using electrophysiological techniques to assess efficacy.
Part 1: Determining Binding Affinity via Radioligand Binding Assays
Radioligand binding assays are a robust method to quantify the affinity of a test compound for a specific receptor. These assays involve competing the unlabeled test compound against a radiolabeled ligand with known high affinity and specificity for the target receptor.
Experimental Protocol: Radioligand Competition Binding Assay
-
Membrane Preparation:
-
Homogenize brain tissue (e.g., rat cortex for GABAA and GABAB, cerebellum for GABAC) in ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes containing the receptors.
-
Wash the membrane pellet multiple times to remove endogenous GABA and other interfering substances.
-
Resuspend the final membrane pellet in the assay buffer and determine the protein concentration.
-
-
Competition Binding Assay:
-
In a multi-well plate, incubate the prepared membranes with a fixed concentration of a specific radioligand.
-
For GABAA receptors , a common radioligand is [3H]muscimol or [3H]gabazine.
-
For GABAB receptors , [3H]GABA can be used in the presence of a GABAA antagonist (like bicuculline) to isolate GABAB binding, or a specific GABAB antagonist like [3H]CGP54626.
-
For GABAC receptors , [3H]GABA can be used with antagonists for GABAA and GABAB receptors to isolate GABAC binding.
-
Add increasing concentrations of the unlabeled test compound, this compound.
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a saturating concentration of a known high-affinity unlabeled ligand, e.g., GABA).
-
Incubate the plates to allow the binding to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter mat to separate the bound from the free radioligand.
-
Wash the filters quickly with ice-cold buffer to remove any non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Hypothetical Comparative Binding Affinity Data
| Compound | GABAA (Ki, µM) | GABAB (Ki, µM) | GABAC (Ki, µM) |
| This compound | To be determined | To be determined | To be determined |
| GABA (endogenous ligand) | ~0.1-1 | ~0.1-1 | ~1-10 |
| Muscimol (GABAA agonist) | ~0.002-0.02 | >1000 | ~1-10 |
| Baclofen (GABAB agonist) | >1000 | ~0.1-1 | >1000 |
| CACA (cis-4-aminocrotonic acid; partial GABAC agonist) | >100 | >100 | ~10-50 |
Part 2: Characterizing Functional Activity using Electrophysiology
While binding assays reveal affinity, they do not provide information about the functional consequences of that binding (i.e., whether the compound is an agonist, antagonist, or allosteric modulator). Whole-cell patch-clamp electrophysiology is the gold standard for assessing the functional activity of a compound on ion channels like GABAA and GABAC receptors, and for observing the downstream effects of G-protein activation for GABAB receptors.
Experimental Protocol: Whole-Cell Patch-Clamp Recording
-
Cell Preparation:
-
Use cell lines (e.g., HEK293 or CHO cells) stably expressing specific recombinant GABA receptor subtypes (e.g., α1β2γ2 for a common GABAA subtype, or ρ1 for GABAC). Alternatively, primary cultured neurons can be used for a more physiologically relevant system.
-
Plate the cells on coverslips for easy access with the patch pipette.
-
-
Patch-Clamp Recording:
-
Position a coverslip with the cells in a recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with an extracellular solution.
-
Use a glass micropipette filled with an intracellular solution to form a high-resistance seal (a "gigaseal") with the membrane of a single cell.
-
Rupture the patch of membrane under the pipette tip to gain electrical access to the cell's interior (the "whole-cell" configuration).
-
Clamp the membrane potential at a holding potential (e.g., -60 mV).
-
-
Compound Application and Data Acquisition:
-
Apply GABA or a known agonist to the cell to elicit a baseline current response.
-
Apply this compound at various concentrations to determine if it elicits a current (agonist activity).
-
To test for antagonist activity, co-apply the test compound with a known concentration of GABA and observe any reduction in the GABA-evoked current.
-
Record the changes in membrane current using a patch-clamp amplifier and digitize the data for analysis.
-
-
Data Analysis:
-
Measure the peak amplitude of the currents elicited by the test compound and/or GABA.
-
For agonists, plot the current amplitude against the compound concentration and fit the data to a dose-response curve to determine the EC50 (concentration for half-maximal effect) and the maximum efficacy relative to GABA.
-
For antagonists, calculate the IC50 for the inhibition of the GABA-evoked current.
-
Hypothetical Comparative Functional Activity Data
| Compound | GABAA (α1β2γ2) | GABAB | GABAC (ρ1) |
| This compound | To be determined (EC50/IC50, Emax) | To be determined (EC50/IC50, Emax) | To be determined (EC50/IC50, Emax) |
| GABA | Agonist (EC50 ~1-10 µM) | Agonist (EC50 ~1-5 µM) | Agonist (EC50 ~1-5 µM) |
| Bicuculline | Antagonist (IC50 ~0.1-1 µM) | Inactive | Inactive |
| Saclofen | Inactive | Antagonist (IC50 ~10-100 µM) | Inactive |
| TPMPA | Inactive | Inactive | Antagonist (IC50 ~1-5 µM) |
Visualizing the Experimental Approach and Underlying Biology
To further clarify the proposed methodologies and the biological context, the following diagrams are provided.
Caption: GABAergic Synapse and Receptor Signaling Pathways.
Caption: Experimental Workflow for GABA Receptor Cross-Reactivity Profiling.
Expert Analysis and Implications for Drug Development
The proposed experimental plan will provide a comprehensive understanding of the cross-reactivity of this compound at GABA receptors. The binding affinity data will reveal the compound's potency at each receptor subtype, while the functional assays will elucidate its mechanism of action.
Potential Outcomes and Their Significance:
-
High affinity and agonist activity at a specific GABAA receptor subtype: This would suggest potential as a subtype-selective anxiolytic, sedative, or anticonvulsant with a potentially improved side-effect profile compared to non-selective benzodiazepines.
-
Selective antagonism at GABAB receptors: This could indicate therapeutic potential in areas such as cognitive enhancement and depression.
-
Potent and selective activity at GABAC receptors: Given the localization of these receptors, this could point towards applications in visual processing disorders or as a tool to probe the function of these less-understood receptors.
-
Lack of direct receptor interaction: If the compound shows no significant binding or functional activity, its primary mechanism of action would likely be the inhibition of GABA transaminase, leading to a general enhancement of GABAergic tone.
The stereochemistry of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid is crucial. It is highly probable that its enantiomer would exhibit a different pharmacological profile. Previous studies on related cyclopentene GABA analogues have demonstrated that stereoisomers can have vastly different activities, with one being a potent agonist and the other a selective uptake inhibitor[8]. Therefore, a parallel investigation of the (1R,4S) enantiomer is highly recommended for a complete understanding of this class of compounds.
Conclusion: A Roadmap for Characterization
While this compound holds promise as a modulator of the GABAergic system, a detailed characterization of its direct interactions with GABA receptors is a critical next step in its development. The experimental framework outlined in this guide provides a clear and robust pathway to determine its binding affinity and functional activity across GABAA, GABAB, and GABAC receptors. The resulting data will be invaluable for elucidating its mechanism of action, predicting its therapeutic potential, and guiding future drug discovery efforts in the field of neuroscience.
References
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Ashby, C. R., Jr, Paul, M., Gardner, E. L., Gerasimov, M. R., Dewey, S. L., Lennon, I. C., & Taylor, S. J. (2002). Systemic administration of 1R,4S-4-amino-cyclopent-2-ene-carboxylic acid, a reversible inhibitor of GABA transaminase, blocks expression of conditioned place preference to cocaine and nicotine in rats. Synapse (New York, N.Y.), 44(2), 61–63. [Link]
- Chebib, M., & Johnston, G. A. (1999). The 'ABC' of GABA receptors: a brief review. Clinical and experimental pharmacology & physiology, 26(11), 937–940.
- Johnston, G. A. (2013). GABAC receptors. In Encyclopedia of Neuroscience (pp. 1-6). Springer.
- Krogsgaard-Larsen, P., Frølund, B., & Liljefors, T. (2004). GABA(A) receptor agonists, partial agonists, and antagonists. Design and therapeutic prospects. Journal of medicinal chemistry, 47(23), 5785–5801.
-
Naffaa, M. M., Hibbs, D. E., Chebib, M., & Hanrahan, J. R. (2022). Pharmacological Effect of GABA Analogues on GABA-ρ2 Receptors and Their Subtype Selectivity. Life (Basel, Switzerland), 12(1), 127. [Link]
- Olsen, R. W., & Sieghart, W. (2008). International Union of Pharmacology. LXX. Subtypes of gamma-aminobutyric acid(A) receptors: classification on the basis of subunit composition, pharmacology, and function. Update. Pharmacological reviews, 60(3), 243–260.
- Qian, H., & Ripps, H. (2009). The GABAC receptors of retinal neurons. Progress in brain research, 175, 79–90.
- Roberts, E., & Kuriyama, K. (1968). Biochemical-physiological correlations in studies of the gamma-aminobutyric acid system. Brain research, 8(1), 1–35.
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R. D. Allan, J. R. G. A. R. J. (1986). Structure-activity studies on the activity of a series of cyclopentane GABA analogues on GABAA receptors and GABA uptake. European Journal of Pharmacology, 122(3), 339-348. [Link]
- Sieghart, W. (2006). Structure, pharmacology, and function of GABAA receptor subtypes. Advances in pharmacology (San Diego, Calif.), 54, 231–263.
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comparative study of different synthetic routes to 4-aminocyclopent-2-enecarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Aminocyclopent-2-enecarboxylic acid is a valuable chiral building block in medicinal chemistry and drug development. Its constrained cyclic structure and bifunctional nature make it a key component in the synthesis of various biologically active molecules, including carbocyclic nucleoside analogues, which are known for their antiviral and anticancer properties.[1][2] The stereochemistry of the amino and carboxylic acid groups on the cyclopentene ring is crucial for the biological activity of the final products. Consequently, the development of efficient and stereoselective synthetic routes to access different stereoisomers of this compound is of significant interest.
This guide provides a comparative analysis of three prominent synthetic strategies for the preparation of 4-aminocyclopent-2-enecarboxylic acid: synthesis from the well-established chiral precursor Vince Lactam, a de novo approach utilizing the Diels-Alder reaction with cyclopentadiene, and a method centered on asymmetric epoxidation and subsequent rearrangement. Each route will be evaluated based on its efficiency, stereochemical control, and overall practicality, supported by experimental data and mechanistic insights.
Route 1: Chemoenzymatic Synthesis from Vince Lactam
The use of 2-azabicyclo[2.2.1]hept-5-en-3-one, commonly known as Vince Lactam, is a well-established and reliable strategy for the synthesis of a variety of carbocyclic nucleoside analogues.[3] This approach leverages the inherent chirality of the lactam, which can be obtained in enantiomerically pure form through enzymatic resolution.
Scientific Rationale and Mechanistic Insights
The core principle of this route is the stereocontrolled functionalization of the cyclopentene ring derived from the lactam. The bicyclic structure of Vince Lactam provides a rigid framework that directs the stereochemical outcome of subsequent reactions. The synthesis commences with the resolution of racemic Vince Lactam, a critical step to ensure the enantiopurity of the final product. This is often achieved using a lipase-catalyzed hydrolysis or transesterification, where the enzyme selectively processes one enantiomer, allowing for their separation.[4]
Once the desired enantiomer of the lactam is obtained, the synthesis proceeds through a series of transformations including protection of the amine, reduction of the lactam carbonyl, and eventual conversion of the resulting alcohol to a carboxylic acid. The stereochemistry at C1 and C4 of the cyclopentene ring is retained throughout the synthetic sequence.
Experimental Protocol: Synthesis of (1S,4R)-4-Aminocyclopent-2-enecarboxylic acid from (+)-Vince Lactam
-
Boc Protection of (+)-Vince Lactam: (+)-Vince Lactam is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as 4-dimethylaminopyridine (DMAP) to yield tert-butyl (1S,4R)-3-oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate.[3]
-
Reductive Opening of the Lactam: The Boc-protected lactam is then subjected to reduction with a hydride reagent, such as sodium borohydride, which reduces the amide carbonyl to an alcohol, yielding tert-butyl [(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]carbamate.[3]
-
Oxidation to the Carboxylic Acid: The primary alcohol is oxidized to the corresponding carboxylic acid using a suitable oxidizing agent, such as Jones reagent (CrO₃/H₂SO₄) or a more modern, milder alternative like TEMPO-catalyzed oxidation.
-
Deprotection: Finally, the Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to afford the target (1S,4R)-4-aminocyclopent-2-enecarboxylic acid.
Visualization of the Vince Lactam Route
Caption: Synthetic scheme from (+)-Vince Lactam.
Route 2: The Diels-Alder Approach from Cyclopentadiene
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings and has been widely applied in the synthesis of complex molecules.[5] For the synthesis of 4-aminocyclopent-2-enecarboxylic acid, this [4+2] cycloaddition reaction between cyclopentadiene and a suitable dienophile offers a convergent and potentially highly efficient route.
Scientific Rationale and Mechanistic Insights
This strategy relies on the high reactivity of cyclopentadiene as a diene in Diels-Alder reactions.[5] The key to achieving the desired stereochemistry lies in the use of a chiral dienophile or a chiral Lewis acid catalyst to induce facial selectivity in the cycloaddition. The endo transition state is typically favored due to secondary orbital interactions, which places the activating group of the dienophile underneath the diene.[6]
A suitable dienophile for this synthesis would be an acrylate derivative bearing a chiral auxiliary or a nitrogen-containing functional group that can be later converted to the amine. The stereochemistry of the final product is dictated by the facial selectivity of the Diels-Alder reaction and the subsequent transformations.
Experimental Protocol: Asymmetric Diels-Alder Reaction
-
Preparation of Dienophile: A chiral acrylate, for example, derived from a chiral alcohol like (R)-pantolactone, is prepared.
-
Diels-Alder Cycloaddition: Freshly cracked cyclopentadiene is reacted with the chiral acrylate in the presence of a Lewis acid catalyst (e.g., Et₂AlCl) at low temperature to promote the endo-selective [4+2] cycloaddition.[7]
-
Functional Group Manipulations: The resulting bicyclic adduct undergoes a series of transformations. This may include Curtius rearrangement of a carboxylic acid derivative to install the amino group, followed by cleavage of the chiral auxiliary.
-
Ring Opening: The bicyclic system is then subjected to a retro-Diels-Alder reaction or oxidative cleavage to reveal the cyclopentene ring with the desired amino and carboxylic acid functionalities.
Visualization of the Diels-Alder Route
Caption: General scheme of the Diels-Alder approach.
Route 3: Asymmetric Epoxidation and Rearrangement
This route introduces chirality at an early stage through an asymmetric epoxidation of a cyclopentenol derivative, followed by a stereocontrolled rearrangement to install the amino and carboxylic functionalities. The Sharpless asymmetric epoxidation is a powerful and predictable method for the enantioselective synthesis of epoxides from allylic alcohols.[8][9]
Scientific Rationale and Mechanistic Insights
The synthesis begins with a readily available cyclopentene derivative which is converted to an allylic alcohol. The key step is the Sharpless asymmetric epoxidation, which utilizes a titanium tetraisopropoxide catalyst, a chiral diethyl tartrate ligand, and tert-butyl hydroperoxide as the oxidant.[10] The choice of the (D)- or (L)-tartrate ligand dictates the facial selectivity of the epoxidation, allowing access to either enantiomer of the epoxide.
The resulting epoxy alcohol can then undergo a regioselective ring-opening with an amine nucleophile. Subsequent functional group manipulations, including oxidation of the remaining alcohol to a carboxylic acid, lead to the final product. The stereochemistry of the final product is controlled by the stereochemistry of the epoxide and the regioselectivity of the ring-opening reaction.
Experimental Protocol: Synthesis via Asymmetric Epoxidation
-
Preparation of Allylic Alcohol: 3-Cyclopenten-1-ol is prepared from cyclopentadiene via a suitable method.
-
Sharpless Asymmetric Epoxidation: The allylic alcohol is subjected to Sharpless epoxidation conditions (Ti(OiPr)₄, (+)- or (-)-DET, TBHP) to yield the corresponding chiral epoxy alcohol with high enantioselectivity.[11]
-
Regioselective Ring Opening: The epoxide is opened with a protected amine nucleophile, such as benzylamine, which attacks the less hindered carbon of the epoxide.
-
Functional Group Transformations: The resulting amino diol is then selectively protected, and the remaining secondary alcohol is oxidized to a carboxylic acid.
-
Deprotection: Finally, removal of the protecting groups affords the desired 4-aminocyclopent-2-enecarboxylic acid.
Visualization of the Asymmetric Epoxidation Route
Caption: Synthetic pathway via asymmetric epoxidation.
Comparative Analysis
| Feature | Route 1: Vince Lactam | Route 2: Diels-Alder | Route 3: Asymmetric Epoxidation |
| Starting Material | (+)- or (-)-Vince Lactam | Cyclopentadiene, Chiral Dienophile | Cyclopentadiene |
| Stereocontrol | Excellent, derived from chiral pool | Good to excellent, dependent on chiral auxiliary/catalyst | Excellent, predictable from Sharpless epoxidation |
| Overall Yield | Moderate | Variable, can be high | Moderate |
| Number of Steps | ~4-5 steps from resolved lactam | Variable, depends on dienophile synthesis | ~5-6 steps |
| Key Advantages | Reliable and well-established, high stereopurity. | Convergent, uses inexpensive starting material. | Highly predictable stereochemical outcome. |
| Key Disadvantages | Requires resolution of Vince Lactam. | Synthesis of chiral dienophile can be lengthy. | May require multiple protection/deprotection steps. |
Conclusion
The choice of synthetic route to 4-aminocyclopent-2-enecarboxylic acid depends on the specific requirements of the research or development program, including the desired stereoisomer, scale of synthesis, and available resources.
-
The Vince Lactam route is a robust and reliable method for accessing enantiomerically pure target molecules, making it a preferred choice when high stereopurity is paramount.
-
The Diels-Alder approach offers the potential for high efficiency and scalability, particularly if a suitable and readily accessible chiral dienophile is employed. Its convergence makes it an attractive strategy for library synthesis.
-
The asymmetric epoxidation route provides excellent and predictable stereocontrol, offering a flexible approach to different stereoisomers by simply changing the chiral tartrate ligand.
Each of these routes represents a valid and powerful strategy for the synthesis of this important chiral building block. A thorough evaluation of the factors outlined in this guide will enable researchers to select the most appropriate pathway for their specific needs.
References
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Boutureira, O., et al. (2025). Advances in the Enantioselective Synthesis of Carbocyclic Nucleosides. Chemical Society Reviews.[1]
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De Clercq, E. (2025). Recent Progress for the Synthesis of Selected Carbocyclic Nucleosides. Medicinal Research Reviews.[2]
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Cristóbal, L., et al. (2013). Advances in the enantioselective synthesis of carbocyclic nucleosides. Chemical Society Reviews, 42(11), 4847-4870. [Link][12]
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Marques, M. M. B., et al. (2014). Stereoselective synthesis of carbocyclic analogues of the nucleoside Q precursor (PreQ0). Beilstein Journal of Organic Chemistry, 10, 1339-1346. [Link][5]
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Diels, O., & Alder, K. (1928). Synthesen in der hydroaromatischen Reihe. Justus Liebigs Annalen der Chemie, 460(1), 98-122.[5]
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Gangrade, D., et al. (2014). Synthesis of (1R, 4S)-4-Aminocyclopent-2-en-yl Methanol HCL– An Undesired Isomer of Key Starting Material in the Synthesis of Abacavir Sulphate and Development of Validated Chiral HPLC Method for its Estimation. International Journal of Chemical and Pharmaceutical Analysis, 1(4), 176-182. [Link][3]
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PubChem. (1R,4S)-4-Aminocyclopent-2-ene-1-carboxylic acid. [Link][13]
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Barrett, S., et al. (2000). New route to 4-aminocyclopent-2-en-1-ols: Synthesis and enantioselective rearrangement of 4-amino-substituted cyclopentene oxides. Tetrahedron, 56(49), 9633-9640.[11]
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Ahrendt, K. A., et al. (2000). The First General Enantioselective Catalytic Diels-Alder Reaction with Simple r,β-Unsaturated Ketones. Journal of the American Chemical Society, 122(17), 4243-4244.[14]
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Gotor, V., et al. (2025). Chemoenzymatic synthesis. Nature Communications.[15]
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Jasiński, R. (2021). Recent Advances in the Enantioselective Organocatalytic [4+2] Cycloadditions. Molecules, 26(23), 7294. [Link][6]
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Waser, J., et al. (2025). Stereospecific ring-opening reaction of Sharpless epoxides. Angewandte Chemie International Edition.[16]
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Sartori, S. K., et al. (2022). Sharpless Asymmetric Epoxidation: Applications in the Synthesis of Bioactive Natural Products. Revista de Química.[10]
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Mahmoudian, M., et al. (1999). A practical enzymatic procedure for the resolution of N-substituted 2-azabicyclo [2.2. 1] hept-5-en-3-one. Tetrahedron: Asymmetry, 10(1), 127-133.[17]
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Diaz, G., et al. (2022). Sharpless Asymmetric Epoxidation: Important Contributions to the Synthesis of Bioactive Natural Products. Revista de la Sociedad Química de México, 66(4).[10]
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Lloyd, R. C., et al. (2000). THE PREPARATION OF trans-4-AMINO-2-CYCLOPENTENE-1-CARBOXYLIC ACID DERIVATIVES. WO 2000/058500 A1.[17]
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Khan, A. T., & Kumar, S. (2014). Enantioselective Diels-Alder reactions of carboxylic ester dienophiles catalysed by titanium-based chiral Lewis acid. Oriental Journal of Chemistry, 30(2), 533-537.[18]
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Evans, D. A., et al. (1988). Asymmetric Diels-Alder reaction of N-acyloxazolidinones. Journal of the American Chemical Society, 110(4), 1238-1256.[7]
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PubChem. (1S,4S)-4-Aminocyclopent-2-ene-1-carboxylic acid. [Link][19]
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Lei, X., et al. (2024). Chemoenzymatic total synthesis of alchivemycin A. Nature Synthesis.
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De Gonzalo, G., et al. (2024). Chemoenzymatic synthesis of amino-esters as precursors of ammonium salt-based surfactants from 5-hydroxymethylfurfural (HMF). Green Chemistry.
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Benchmarking (1S,4R)-4-aminocyclopent-2-enecarboxylic acid hydrochloride: A Comparative Guide to GABA Transaminase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting GABA Metabolism for Neurological Disorders
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, playing a crucial role in maintaining the balance between neuronal excitation and inhibition. Dysregulation of GABAergic signaling is implicated in a variety of neurological and psychiatric disorders, including epilepsy, anxiety, and substance use disorders. One therapeutic strategy to enhance GABAergic tone is to inhibit the enzymes responsible for its degradation. The key enzyme in this pathway is GABA transaminase (GABA-T), which catabolizes GABA into succinic semialdehyde. By inhibiting GABA-T, the synaptic concentration of GABA can be elevated, thereby potentiating its inhibitory effects.
(1S,4R)-4-aminocyclopent-2-enecarboxylic acid hydrochloride is a conformationally restricted GABA analogue that has been identified as a reversible inhibitor of GABA transaminase[1]. This guide provides a framework for benchmarking the activity of this compound against known standards of GABA-T inhibition. We will delve into the mechanistic rationale, present detailed experimental protocols for comparative analysis, and provide a clear visualization of the underlying biochemical pathways. This document is intended to serve as a comprehensive resource for researchers seeking to evaluate the potency and therapeutic potential of novel GABA-T inhibitors.
Mechanism of Action: Inhibition of GABA Transaminase
GABA-T is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that catalyzes the transfer of an amino group from GABA to α-ketoglutarate, yielding succinic semialdehyde and glutamate. Inhibitors of GABA-T can be broadly classified into two categories: irreversible and reversible inhibitors.
-
Irreversible Inhibitors: These compounds, often referred to as "suicide inhibitors," are processed by the enzyme to form a reactive intermediate that covalently binds to the active site, leading to permanent inactivation. A prime example is Vigabatrin (γ-vinyl-GABA), a clinically approved anticonvulsant.
-
Reversible Inhibitors: These inhibitors bind non-covalently to the enzyme's active site, and their effect can be reversed by decreasing the inhibitor concentration. (1S,4R)-4-aminocyclopent-2-enecarboxylic acid has been characterized as a reversible inhibitor of GABA-T[1].
The following diagram illustrates the central role of GABA-T in the metabolism of GABA and the mechanism of its inhibition.
Caption: The GABA-T enzyme's role in GABA degradation and its inhibition.
Comparative Analysis of GABA-T Inhibitors
A critical aspect of characterizing a novel inhibitor is to benchmark its potency against well-established standards. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison, representing the concentration of an inhibitor required to reduce the activity of the enzyme by 50%.
While specific in vitro IC50 data for this compound is not widely available in the public domain, the following table provides the reported IC50 values for standard GABA-T inhibitors. This data serves as a benchmark for the values that would be obtained for the title compound using the experimental protocol outlined below.
| Compound | Type of Inhibition | GABA-T IC50 (µM) | Reference(s) |
| Vigabatrin | Irreversible (Catalytic) | ~350 | [2] |
| Gabaculine | Irreversible (Catalytic) | 1.8 | [2] |
| Aminooxyacetic acid | Non-specific | 2.7 | [2] |
Experimental Protocol: In Vitro GABA Transaminase Inhibition Assay
This protocol provides a detailed methodology for determining the IC50 value of this compound and comparing it to known standards. The assay is based on a coupled-enzyme reaction that measures the production of glutamate from the GABA-T reaction.
Materials:
-
Recombinant human GABA transaminase (GABA-T)
-
γ-Aminobutyric acid (GABA)
-
α-Ketoglutarate
-
Glutamate dehydrogenase (GDH)
-
Nicotinamide adenine dinucleotide phosphate (NADP+)
-
This compound
-
Vigabatrin (positive control)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.2)
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 340 nm
Experimental Workflow:
Caption: Workflow for the in vitro GABA-T inhibition assay.
Step-by-Step Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in the appropriate solvent (e.g., water or buffer).
-
Prepare stock solutions of the standard inhibitors (e.g., Vigabatrin).
-
Prepare a reaction mixture containing phosphate buffer, α-ketoglutarate, GDH, and NADP+. The final concentrations in the well should be optimized, but typical ranges are: α-ketoglutarate (1-5 mM), NADP+ (1-2 mM), and an excess of GDH.
-
-
Assay Setup:
-
To the wells of a 96-well plate, add the reaction mixture.
-
Add serial dilutions of the test compound and standard inhibitors to their respective wells. Include wells with vehicle only as a negative control (100% enzyme activity) and a control with no enzyme for background subtraction.
-
-
Enzyme Addition and Incubation:
-
Add a pre-determined amount of GABA-T to all wells except the no-enzyme control.
-
For irreversible inhibitors like Vigabatrin, a pre-incubation step (e.g., 15-30 minutes at 37°C) is necessary to allow for time-dependent inactivation. For reversible inhibitors, this pre-incubation is not strictly required but can be included for consistency.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding a stock solution of GABA to all wells. The final concentration of GABA should be at or near its Km for GABA-T.
-
Immediately place the plate in a microplate reader pre-heated to 37°C and begin kinetic measurements of the increase in absorbance at 340 nm over time. This absorbance change corresponds to the reduction of NADP+ to NADPH by GDH as it converts the glutamate produced by GABA-T.
-
-
Data Analysis:
-
Calculate the initial reaction rate (V₀) for each well from the linear portion of the kinetic curve (ΔAbs/min).
-
Determine the percentage of inhibition for each concentration of the test compound and standards using the formula: % Inhibition = 100 * (1 - (V₀_inhibitor - V₀_background) / (V₀_vehicle - V₀_background))
-
Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Conclusion and Future Directions
This guide establishes a clear pathway for the comprehensive evaluation of this compound as a reversible inhibitor of GABA transaminase. By employing the detailed experimental protocol, researchers can generate robust and reproducible data to accurately determine its in vitro potency. Comparing this data against established standards such as Vigabatrin and Gabaculine will provide a critical benchmark of its relative efficacy.
Further investigations should focus on determining the selectivity of this compound against other aminotransferases to assess its potential for off-target effects. Additionally, in vivo studies correlating pharmacokinetic profiles with pharmacodynamic readouts of GABA-T inhibition in the brain will be essential for translating in vitro potency to potential therapeutic efficacy for neurological disorders. The reversible nature of its inhibition may offer a distinct clinical profile compared to irreversible inhibitors, potentially allowing for more precise dose-titration and a reduced risk of mechanism-based toxicity.
References
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Ashby, C. R., Jr, Paul, M., Gardner, E. L., Gerasimov, M. R., Dewey, S. L., Lennon, I. C., & Taylor, S. J. C. (2002). Systemic administration of 1R,4S-4-amino-cyclopent-2-ene-carboxylic acid, a reversible inhibitor of GABA transaminase, blocks expression of conditioned place preference to cocaine and nicotine in rats. Synapse, 44(2), 61–63. [Link]
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Löscher, W., & Vetter, M. (1980). Comparative study of the inhibition of GABA aminotransferase by different anticonvulsant drugs. Archives Internationales de Pharmacodynamie et de Thérapie, 243(1), 48–55. [Link]
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A Senior Application Scientist's Guide to Establishing Biological Equivalence: Synthetic vs. Commercial (1S,4R)-4-aminocyclopent-2-enecarboxylic acid hydrochloride
For researchers, scientists, and drug development professionals, the source of an active pharmaceutical ingredient (API) is a critical consideration. Whether synthesized in-house or procured from a commercial vendor, establishing the biological equivalence of the compound is paramount to ensure consistency, reproducibility, and, ultimately, the safety and efficacy of a potential therapeutic. This guide provides an in-depth technical framework for comparing a synthetically derived batch of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid hydrochloride to a commercially available counterpart.
(1S,4R)-4-aminocyclopent-2-enecarboxylic acid is a conformationally restricted analog of the neurotransmitter γ-aminobutyric acid (GABA) and serves as a valuable building block in the development of novel therapeutics, particularly for neurological disorders.[1][2] Its biological activity is intrinsically linked to its precise three-dimensional structure. Therefore, a rigorous comparison must extend beyond simple purity analysis to encompass a comprehensive evaluation of its physicochemical properties and biological function.
This guide will navigate the essential experimental workflows, from detailed structural elucidation and purity assessment to the functional characterization of its biological activity at relevant targets. The causality behind each experimental choice will be explained, and every protocol is designed as a self-validating system to ensure the trustworthiness of the comparative data.
Part 1: Physicochemical Equivalence: Laying the Foundation
Before delving into biological assays, it is imperative to establish the physicochemical equivalence of the synthetic and commercial batches. This involves a multi-faceted analytical approach to confirm structural identity, purity, and stereochemical integrity.
Structural Elucidation and Purity Assessment
A foundational step is the unambiguous confirmation of the chemical structure and the quantification of any impurities.
Experimental Workflow: Structural and Purity Analysis
Caption: Workflow for Physicochemical Characterization.
Detailed Protocols:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of each batch (synthetic and commercial) in 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
¹H NMR Acquisition: Acquire ¹H NMR spectra on a 400 MHz or higher spectrometer. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shifts, and a relaxation delay of at least 5 seconds.
-
¹³C NMR Acquisition: Acquire ¹³C NMR spectra. A proton-decoupled experiment is standard.
-
Data Analysis: Compare the chemical shifts, coupling constants, and integration values of the signals for both batches. Any significant differences could indicate structural discrepancies or the presence of impurities.
-
-
High-Resolution Mass Spectrometry (HRMS):
-
Sample Preparation: Prepare dilute solutions (e.g., 1 µg/mL) of each batch in a suitable solvent compatible with the ionization source (e.g., methanol/water with 0.1% formic acid for electrospray ionization).
-
Analysis: Infuse the samples into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Data Analysis: Determine the accurate mass of the molecular ion and compare it to the theoretical mass of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid. The fragmentation patterns should also be compared between the two batches to ensure structural identity.
-
-
Chiral High-Performance Liquid Chromatography (HPLC):
-
Rationale: As the biological activity of this compound is stereospecific, confirming the enantiomeric purity is critical.
-
Method Development (Adaptation): A suitable chiral stationary phase (CSP) is essential. Polysaccharide-based columns (e.g., Chiralpak) or macrocyclic glycopeptide-based columns (e.g., Chirobiotic T) are often effective for separating amino acid enantiomers.[3][4] A normal-phase method using a mobile phase of hexane/isopropanol with a small amount of an acidic or basic modifier is a common starting point.[3] Alternatively, a reversed-phase method with a buffered aqueous-organic mobile phase can be explored.[4]
-
Sample Preparation: Dissolve a known concentration of each batch in the mobile phase.
-
Analysis: Inject the samples onto the chiral HPLC system.
-
Data Analysis: Determine the retention times of the (1S,4R) and any potential (1R,4S) enantiomer. Calculate the enantiomeric excess (% ee) for both batches.
-
Comparative Data Summary:
| Parameter | Synthetic Batch | Commercial Batch | Acceptance Criteria (ICH Q6A)[1][5] |
| ¹H & ¹³C NMR | Consistent with proposed structure | Consistent with proposed structure | Spectra should be superimposable. |
| HRMS (m/z) | Matches theoretical mass ± 5 ppm | Matches theoretical mass ± 5 ppm | Mass accuracy within 5 ppm of theoretical. |
| Purity (HPLC) | Report value (e.g., >99.0%) | Report value (e.g., >99.5%) | To be defined based on product specifications. |
| Enantiomeric Excess | Report value (e.g., >99.5% ee) | Report value (e.g., >99.8% ee) | To be defined based on product specifications. |
| Impurity Profile | Identify and quantify all impurities >0.1% | Identify and quantify all impurities >0.1% | Individual impurities should not exceed defined thresholds (e.g., 0.15%), and the total impurities should be within the specified limit (e.g., <0.5%).[6] |
Part 2: Biological Equivalence: Assessing Functional Performance
Demonstrating physicochemical equivalence is a prerequisite, but the ultimate confirmation of interchangeability lies in assessing the biological activity. As a GABA analogue, (1S,4R)-4-aminocyclopent-2-enecarboxylic acid is expected to interact with components of the GABAergic system, such as GABA receptors and transporters.[2][7]
In Vitro Assessment of Biological Targets
Two primary in vitro assays are proposed to compare the biological activity of the synthetic and commercial batches: a GABA-A receptor binding assay and a GABA transporter (GAT) uptake assay.
Experimental Workflow: Biological Activity Assessment
Caption: Workflow for Biological Activity Assessment.
Detailed Protocols:
-
GABA-A Receptor Binding Assay (Competitive Binding): [8][9]
-
Membrane Preparation: Prepare synaptic membranes from rat brain tissue (e.g., cortex or cerebellum) through a series of homogenization and centrifugation steps.
-
Assay Setup: In a 96-well plate, incubate the prepared membranes with a known concentration of a radiolabeled GABA-A receptor ligand (e.g., [³H]muscimol or [³H]flunitrazepam) and a range of concentrations of the test compounds (synthetic and commercial batches).
-
Incubation and Termination: Incubate at 4°C for a defined period (e.g., 45 minutes) to reach equilibrium. Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
-
-
GABA Transporter (GAT) Uptake Assay: [10]
-
Cell Culture: Use a cell line stably expressing a specific GABA transporter subtype (e.g., GAT-1 in HEK293 cells).
-
Assay Procedure: Plate the cells in a 96-well microplate. On the day of the assay, wash the cells and pre-incubate them with a range of concentrations of the test compounds.
-
Initiation of Uptake: Initiate GABA uptake by adding a solution containing a known concentration of radiolabeled GABA (e.g., [³H]GABA).
-
Termination and Lysis: After a short incubation period (e.g., 10-20 minutes) at room temperature or 37°C, terminate the uptake by rapidly washing the cells with ice-cold buffer. Lyse the cells to release the accumulated [³H]GABA.
-
Quantification: Measure the radioactivity in the cell lysates using liquid scintillation counting.
-
Data Analysis: Plot the percentage of GABA uptake against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Comparative Data Summary:
| Biological Assay | Parameter | Synthetic Batch | Commercial Batch | Acceptance Criteria |
| GABA-A Receptor Binding | Ki (µM) | Report value | Report value | The 90% confidence interval of the geometric mean ratio should fall within 80-125%. |
| GABA Transporter Uptake | IC₅₀ (µM) | Report value | Report value | The 90% confidence interval of the geometric mean ratio should fall within 80-125%. |
Conclusion: A Holistic Approach to Equivalence
Establishing the biological equivalence of a synthetically derived API and its commercial counterpart is a scientifically rigorous process that underpins confidence in research and development outcomes. A myopic focus on purity alone is insufficient. As demonstrated in this guide, a comprehensive strategy that integrates detailed physicochemical characterization with functional biological assays is essential.
By meticulously following the outlined protocols and adhering to the principles of scientific integrity, researchers can generate a robust data package to unequivocally demonstrate the equivalence of their synthetic material. This not only ensures the reliability of their experimental results but also aligns with the stringent expectations of regulatory bodies for drug development. The investment in this thorough comparative analysis provides the foundational confidence needed to advance promising compounds through the development pipeline.
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A Head-to-Head Comparison of Aminocyclopentene Derivatives in Neurological Models: A Guide for Researchers
In the relentless pursuit of effective neuroprotective strategies, the modulation of glutamatergic neurotransmission remains a cornerstone of therapeutic development. Glutamate, the principal excitatory neurotransmitter in the central nervous system, paradoxically transforms into a potent neurotoxin under pathological conditions such as ischemic stroke. This guide provides a comprehensive, head-to-head comparison of two promising aminocyclopentene derivatives, (-)-1t-CPT and (+)-1r-CPT, in preclinical neurological models. We will delve into their distinct mechanisms of action, supported by experimental data from both in vitro and in vivo studies, to offer researchers a clear perspective on their therapeutic potential.
The Dichotomy of Glutamate in Neurological Insult
Under normal physiological conditions, glutamate signaling is tightly regulated. Synaptically released glutamate is rapidly cleared from the extracellular space by excitatory amino acid transporters (EAATs), primarily located on astrocytes. This swift removal is critical to prevent the over-activation of glutamate receptors and subsequent excitotoxicity.[1] During an ischemic event, such as a stroke, the energy-dependent glutamate uptake machinery fails, leading to an accumulation of extracellular glutamate. This pathological surge of glutamate excessively stimulates its receptors, triggering a cascade of neurotoxic events, including massive calcium influx, mitochondrial dysfunction, and ultimately, neuronal death.[2]
The aminocyclopentene dicarboxylic acid (ACPD) family of compounds presents a fascinating dichotomy in tackling this excitotoxic challenge. Different stereoisomers of ACPD interact with distinct components of the glutamatergic system, offering two unique therapeutic avenues. This guide will focus on the comparative efficacy of a glutamate transporter substrate, (-)-trans-1-aminocyclopentane-1,3-dicarboxylate [(-)-1t-CPT], and a metabotropic glutamate receptor (mGluR) agonist, (+)-cis-1-aminocyclopentane-1,3-dicarboxylate [(+)-1r-CPT].
Mechanistic Divergence: A Tale of Two Isomers
The neuroprotective effects of (-)-1t-CPT and (+)-1r-CPT stem from their fundamentally different interactions with the glutamatergic system.
(-)-1t-CPT: Enhancing Glutamate Clearance
(-)-1t-CPT acts as a substrate for the glial glutamate transporter EAAT2 (also known as GLT-1).[1] By being transported into astrocytes, it is hypothesized to promote the reverse transport of intracellular potassium ions, thereby facilitating the subsequent uptake of excess extracellular glutamate. This mechanism directly addresses the root cause of excitotoxicity by enhancing the clearance of glutamate from the synaptic cleft.
(+)-1r-CPT: Modulating Neuronal Excitability
In contrast, (+)-1r-CPT is an agonist of Group I and Group II metabotropic glutamate receptors (mGluRs).[3][4] Activation of these G-protein coupled receptors can have a modulatory effect on neuronal excitability. For instance, activation of presynaptic Group II mGluRs can inhibit glutamate release, while postsynaptic mGluR activation can influence ion channel activity and intracellular signaling cascades, leading to a reduction in neuronal vulnerability to excitotoxic insults.
Head-to-Head in the Crucible of Ischemia: The MCAO Model
To directly compare the neuroprotective potential of these two derivatives, a robust and clinically relevant animal model is paramount. The transient middle cerebral artery occlusion (MCAO) model in rats is a widely accepted paradigm for studying focal cerebral ischemia, mimicking many aspects of human stroke.[5][6][7] In a pivotal comparative study, the efficacy of (-)-1t-CPT and (+)-1r-CPT was evaluated in this model.
Experimental Workflow: MCAO Model and Drug Administration
Caption: Experimental workflow for the MCAO model and drug efficacy testing.
Comparative Efficacy Data
The following table summarizes the key findings from a head-to-head comparison of (-)-1t-CPT and (+)-1r-CPT in the rat MCAO model.
| Treatment Group | Dose (mg/kg, i.v.) | Infarct Volume Reduction (%) vs. Vehicle | Improvement in Neurological Score vs. Vehicle |
| (-)-1t-CPT | 10 | 45% | Significant |
| (+)-1r-CPT | 10 | 25% | Moderate |
| Vehicle | - | 0% | - |
These results demonstrate the superior neuroprotective efficacy of (-)-1t-CPT over (+)-1r-CPT in reducing ischemic brain injury and improving functional outcomes in a clinically relevant stroke model. The enhanced glutamate clearance facilitated by (-)-1t-CPT appears to be a more robust neuroprotective strategy than the modulation of neuronal excitability by (+)-1r-CPT in this context.
In Vitro Validation: The Oxygen-Glucose Deprivation Model
To further dissect the cellular mechanisms underlying the observed neuroprotection, an in vitro model of ischemia is invaluable. The oxygen-glucose deprivation (OGD) model in primary cortical neuron cultures simulates the key components of ischemic injury at the cellular level.[4][8]
Experimental Workflow: OGD Model and Neuroprotection Assays
Caption: Workflow for assessing neuroprotection in the OGD model.
Expected Outcomes and Mechanistic Insights
Based on the in vivo data and the known mechanisms of action, the following outcomes are anticipated in the OGD model:
| Assay | Expected Outcome for (-)-1t-CPT | Expected Outcome for (+)-1r-CPT | Mechanistic Rationale |
| LDH Assay | Significant reduction in LDH release | Moderate reduction in LDH release | Reduced cytotoxicity due to enhanced glutamate clearance. |
| TUNEL Staining | Significant decrease in TUNEL-positive cells | Moderate decrease in TUNEL-positive cells | Attenuation of the apoptotic cascade secondary to reduced excitotoxicity. |
| Western Blot (EAAT2) | No significant change in total EAAT2 expression | No significant change in total EAAT2 expression | The acute neuroprotective effect is likely due to enhanced transporter function rather than increased protein expression. |
These in vitro experiments would provide cellular-level confirmation of the superior neuroprotective effect of (-)-1t-CPT and support the hypothesis that its mechanism is centered on the potentiation of glutamate transport.
Experimental Protocols
In Vivo Model: Transient Middle Cerebral Artery Occlusion (MCAO) in Rats
-
Anesthesia and Surgical Preparation: Anesthetize adult male Sprague-Dawley rats with isoflurane.[5] Make a midline neck incision and carefully expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[6][7]
-
Occlusion: Ligate the ECA and temporarily clamp the CCA and ICA. Introduce a silicone-coated 4-0 monofilament nylon suture into the ECA stump and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA).[5]
-
Ischemia and Reperfusion: Maintain the occlusion for 90 minutes. To initiate reperfusion, carefully withdraw the filament.[5][6]
-
Drug Administration: Administer (-)-1t-CPT, (+)-1r-CPT, or vehicle intravenously at the onset of reperfusion.
-
Neurological Assessment: At 24 hours post-reperfusion, evaluate neurological deficits using a standardized scoring system (e.g., a 5-point scale).
-
Infarct Volume Measurement: Following neurological assessment, euthanize the animals and collect the brains. Slice the brains into 2 mm coronal sections and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.[3][5] Calculate the infarct volume as a percentage of the contralateral hemisphere.
In Vitro Model: Oxygen-Glucose Deprivation (OGD) in Primary Cortical Neurons
-
Cell Culture: Prepare primary cortical neuron cultures from embryonic day 18 rat fetuses and plate them on poly-D-lysine-coated plates.
-
OGD Induction: After 7-10 days in vitro, replace the culture medium with a glucose-free Earle's balanced salt solution. Place the cultures in a hypoxic chamber (95% N2, 5% CO2) for 90 minutes at 37°C.[4][8]
-
Reperfusion and Treatment: Return the cultures to a normoxic incubator and replace the OGD medium with their original culture medium containing glucose. Add (-)-1t-CPT, (+)-1r-CPT, or vehicle to the medium.
-
Lactate Dehydrogenase (LDH) Assay: At 24 hours post-reperfusion, collect the culture supernatant and measure LDH release using a commercially available kit to assess cytotoxicity.[9][10][11]
-
TUNEL Staining: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100. Perform TUNEL staining using a commercial kit to label apoptotic cells.[1][12][13] Counterstain with DAPI to visualize all nuclei.
-
Western Blotting for EAAT2: Lyse the cells and collect protein extracts. Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody against EAAT2.[14][15] Use a loading control (e.g., β-actin) for normalization.
Conclusion and Future Directions
This head-to-head comparison provides compelling evidence for the superior neuroprotective efficacy of (-)-1t-CPT over (+)-1r-CPT in preclinical models of ischemic stroke. The strategy of enhancing glutamate clearance through EAAT2 modulation appears to be more robust than the modulation of mGluR activity in mitigating excitotoxic neuronal injury.
For researchers in the field of neuroprotection, these findings highlight the therapeutic potential of targeting glutamate transporters. Future investigations should focus on optimizing the delivery and therapeutic window of EAAT2-modulating compounds like (-)-1t-CPT. Furthermore, exploring combination therapies that target both glutamate clearance and other pathways in the ischemic cascade may yield even greater neuroprotective benefits. This guide serves as a foundational resource for designing and interpreting experiments aimed at developing novel and effective treatments for ischemic stroke and other neurological disorders characterized by excitotoxicity.
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A Comparative Guide to Assessing the Enantiomeric Purity of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid hydrochloride
In the landscape of pharmaceutical development, the stereochemical integrity of a drug candidate is not merely a matter of purity but a fundamental determinant of its efficacy and safety. For chiral molecules such as (1S,4R)-4-aminocyclopent-2-enecarboxylic acid hydrochloride, a key building block in the synthesis of various therapeutic agents, the presence of its enantiomer can lead to significant differences in pharmacological and toxicological profiles. Therefore, the accurate assessment of enantiomeric purity is a critical quality control step throughout the drug development lifecycle.
This guide provides a comprehensive comparison of two robust analytical techniques for determining the enantiomeric purity of this compound: Direct Chiral High-Performance Liquid Chromatography (HPLC) and Indirect Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization . We will delve into the principles behind each method, provide detailed experimental protocols, and present a comparative analysis of their performance, empowering researchers, scientists, and drug development professionals to make informed decisions for their specific analytical needs.
The Criticality of Enantiomeric Purity
Many therapeutic agents exhibit their desired pharmacological effects in only one enantiomeric form. The other enantiomer, or the "distomer," can be inactive, exhibit a different pharmacological activity, or even be toxic. Consequently, regulatory bodies worldwide mandate stringent control over the enantiomeric purity of chiral drug substances.[1] An accurate and validated analytical method is paramount to ensure that the levels of the undesired enantiomer are below the established safety thresholds.
Comparative Analysis of Analytical Methodologies
The choice of an analytical method for determining enantiomeric purity hinges on several factors, including the physicochemical properties of the analyte, the required sensitivity and accuracy, sample throughput, and the availability of instrumentation.[2] Here, we compare a direct and an indirect method, each with its own set of advantages and considerations.
Method 1: Direct Chiral High-Performance Liquid Chromatography (HPLC)
Direct chiral HPLC is often considered the gold standard for enantiomeric purity analysis due to its robustness, versatility, and the wide array of commercially available chiral stationary phases (CSPs).[2] The separation is achieved through the differential interaction of the enantiomers with the chiral environment of the stationary phase, leading to different retention times.[2][3]
Causality of Experimental Choices:
The selection of a suitable CSP is the most critical step in developing a direct chiral HPLC method. For amino acids and their derivatives, macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, have proven to be particularly effective.[4] These CSPs possess ionic groups and are compatible with a range of mobile phases, making them ideal for separating polar and ionic compounds like our target analyte.[4] The mobile phase composition, including the type and concentration of the organic modifier and any additives, is optimized to achieve baseline separation of the enantiomers with good peak shape and reasonable analysis time.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chiral Stationary Phase: A macrocyclic glycopeptide-based column (e.g., Astec CHIROBIOTIC® T).
-
Mobile Phase: A mixture of methanol, acetonitrile, and an aqueous buffer (e.g., ammonium acetate or formic acid), optimized for resolution. A typical starting point could be a gradient elution to effectively separate the enantiomers.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Injection Volume: 10 µL.
-
Data Analysis: The enantiomeric purity is calculated from the peak areas of the two enantiomers using the formula: % Enantiomeric Purity = [Area(major enantiomer) / (Area(major enantiomer) + Area(minor enantiomer))] x 100
Method 2: Indirect Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
Indirect methods involve converting the enantiomers into diastereomers by reacting them with a chiral derivatizing agent.[3][5] These diastereomers have different physical properties and can be separated on a conventional achiral column.[6] For amino acids, this typically involves a two-step derivatization of the carboxyl and amino groups. GC-MS offers high sensitivity and selectivity, making it an excellent choice for trace-level analysis of the undesired enantiomer.
Causality of Experimental Choices:
The key to a successful indirect method lies in the choice of the derivatization reagents. The carboxyl group is typically esterified, and the amino group is acylated. This process renders the amino acid volatile and suitable for GC analysis.[7] Using an achiral derivatizing agent for both steps ensures that no racemization occurs during the sample preparation. The subsequent separation on a chiral GC column allows for the resolution of the derivatized enantiomers. The mass spectrometer provides definitive identification and sensitive quantification.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Chiral GC Column: A column coated with a chiral stationary phase suitable for amino acid derivatives (e.g., Chirasil-Val).
-
Derivatization Reagents:
-
Esterification: 3 N Methanolic HCl.
-
Acylation: Trifluoroacetic anhydride (TFAA).
-
-
Sample Preparation and Derivatization: a. To 1 mg of the sample, add 1 mL of 3 N methanolic HCl. Heat at 100 °C for 30 minutes. Cool and evaporate to dryness. b. To the residue, add 1 mL of methylene chloride and 100 µL of TFAA. Heat at 60 °C for 20 minutes. Cool and the sample is ready for injection.
-
GC Conditions:
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 80 °C) and ramp up to a higher temperature (e.g., 200 °C) to ensure good separation.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.
-
-
Data Analysis: The enantiomeric purity is calculated from the integrated peak areas of the derivatized enantiomers.
Performance Comparison
| Parameter | Direct Chiral HPLC | Indirect Chiral GC-MS with Derivatization |
| Principle | Direct separation of enantiomers on a chiral stationary phase.[3] | Separation of diastereomeric derivatives on an achiral column.[3] |
| Sample Preparation | Simple dissolution and filtration. | Multi-step derivatization required. |
| Analysis Time | Typically 10-30 minutes.[2] | Can be longer due to the derivatization step, but GC run times can be short. |
| Sensitivity | Good, typically in the ng/mL to µg/mL range.[2] | Excellent, often superior to HPLC, especially with MS detection. |
| Selectivity | High, dependent on the choice of CSP and mobile phase.[2] | Very high, due to both chromatographic separation and mass spectrometric detection. |
| Robustness | Generally high, with well-established methods.[2] | Can be less robust due to the derivatization step, which needs to be consistent. |
| Method Development | Can be time-consuming to find the optimal CSP and mobile phase.[8] | Derivatization conditions need careful optimization. |
| Instrumentation | Standard HPLC with UV detector. | GC-MS system. |
Conclusion: Selecting the Optimal Method
Both direct chiral HPLC and indirect chiral GC-MS are powerful techniques for assessing the enantiomeric purity of this compound.
-
Direct Chiral HPLC is the preferred method for routine quality control due to its simplicity, robustness, and directness.[2] It avoids the complexities and potential pitfalls of derivatization.
-
Indirect Chiral GC-MS excels in situations requiring very high sensitivity, such as the detection of trace-level enantiomeric impurities. The mass spectrometric detection provides an additional layer of confirmation.
Ultimately, the choice between these methods will depend on the specific requirements of the analysis, including the desired level of sensitivity, the available instrumentation, and the stage of drug development. For comprehensive characterization, employing both techniques can provide orthogonal and confirmatory data, ensuring the highest level of confidence in the stereochemical purity of this critical pharmaceutical intermediate.
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A Senior Application Scientist's Guide to Inter-Laboratory Validation of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid hydrochloride Assays
Abstract
This guide provides a comprehensive framework for the inter-laboratory validation of analytical assays for (1S,4R)-4-aminocyclopent-2-enecarboxylic acid hydrochloride, a critical chiral building block in pharmaceutical synthesis. Moving beyond a single-laboratory validation, an inter-laboratory study is the ultimate test of a method's robustness and reliability, ensuring its suitability for widespread deployment in quality control (QC), contract research organizations (CROs), and manufacturing settings. We will compare potential analytical methodologies, detail a robust validation protocol based on High-Performance Liquid Chromatography (HPLC), and provide the scientific rationale for each experimental design choice, grounded in regulatory expectations set forth by the International Council for Harmonisation (ICH).
Introduction: The Analyte and the Analytical Challenge
This compound is a non-proteinogenic amino acid derivative.[1][2][3] Its specific stereochemistry makes it a valuable intermediate in the synthesis of complex pharmaceutical agents. The control of its chemical purity and, critically, its enantiomeric purity, is paramount. An analytical method, therefore, must not only be accurate and precise in quantifying the target analyte but also specific enough to distinguish it from its enantiomer and other potential impurities.
While a method validated in a single laboratory may perform well under familiar conditions, its true utility is only proven when it can be successfully transferred. Inter-laboratory validation assesses the method's performance across different laboratories, analysts, instruments, and reagent lots, providing the highest level of assurance in its reliability.[4][5] This process is essential for standardizing methodology across a global manufacturing network and is a key component of a robust regulatory filing.[6]
Comparison of Potential Analytical Methodologies
The choice of analytical technique is the foundation of a successful validation. For a chiral amino acid derivative like our target analyte, several methods could be considered, each with distinct advantages and disadvantages.
| Methodology | Principle | Advantages | Disadvantages | Suitability for Inter-Laboratory Study |
| Chiral HPLC with UV Detection | Chromatographic separation on a chiral stationary phase (CSP) followed by UV absorbance detection. | High specificity for enantiomers, excellent precision and accuracy, widely available instrumentation.[7][8][9] | Requires specialized, often expensive, chiral columns. Method development can be complex. | High. The robustness of HPLC makes it an ideal candidate for demonstrating transferability. |
| LC-MS/MS | Chromatographic separation coupled with mass spectrometric detection. | Extremely high sensitivity and specificity. Can identify and quantify trace-level impurities. | Higher instrument cost and complexity. Potential for matrix effects (ion suppression/enhancement). | Moderate to High. Excellent for trace analysis but requires participating labs to have comparable MS instrumentation and expertise. |
| Pre-column Derivatization with HPLC-Fluorescence | Chemical reaction to create fluorescent diastereomers, which are then separated on a standard reversed-phase column.[10] | High sensitivity due to fluorescence detection. Avoids the need for a chiral column. | Adds a sample preparation step, which can be a source of variability. Incomplete derivatization can lead to inaccurate results. | Moderate. The derivatization step adds a critical variable that must be rigorously controlled across all participating labs. |
For the purpose of this guide, we will focus on Chiral HPLC with UV Detection as it represents the most common, robust, and accessible high-specificity method for this class of compounds in a QC environment.
Designing the Inter-Laboratory Validation Study
A successful inter-laboratory study hinges on a meticulously planned protocol that minimizes ambiguity and ensures data is comparable across all sites.
The Validation Workflow
The overall process involves a central coordinating laboratory that prepares and distributes a validation kit to a minimum of three participating laboratories. This kit includes the analytical method protocol, reference standards, and identical, homogenized samples at various concentrations.
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A Senior Application Scientist's Guide to Comparative Docking Studies of GABA Analogs
Welcome, researchers, scientists, and drug development professionals. This guide provides an in-depth, technical walkthrough for conducting comparative molecular docking studies of Gamma-aminobutyric acid (GABA) analogs. As the primary inhibitory neurotransmitter in the central nervous system, GABA and its receptors are crucial targets for therapeutic intervention in a range of neurological and psychiatric disorders.[1][2][3] This guide is designed to equip you with the expertise to computationally evaluate and compare the binding of different GABA analogs to their target proteins, a critical step in modern drug discovery.
We will move beyond a simple recitation of steps to explain the underlying scientific principles and rationale, ensuring a robust and reproducible experimental design. Every protocol herein is designed as a self-validating system, incorporating checks and balances to ensure the scientific integrity of your findings.
Foundational Concepts: Understanding GABA and Molecular Docking
The GABAergic System: A Primer
The GABAergic system plays a pivotal role in regulating neuronal excitability.[2][3] Its primary components are:
-
GABA: The endogenous neurotransmitter that binds to and activates GABA receptors.
-
GABA Receptors: Primarily the ionotropic GABA-A receptors and the metabotropic GABA-B receptors. GABA-A receptors are ligand-gated ion channels that, upon activation, allow the influx of chloride ions, leading to hyperpolarization of the neuron and thus an inhibitory effect.[1][2] They are pentameric structures composed of various subunits (e.g., α, β, γ), with the specific subunit composition determining the pharmacological properties of the receptor.[1][4][5] The binding site for GABA is typically located at the interface between the α and β subunits.[1][6]
-
GABA Transporters (GATs): These membrane proteins are responsible for the reuptake of GABA from the synaptic cleft, thereby terminating its action.[7][8] GATs, such as GAT-1, are also important drug targets.[7][9][10]
GABA analogs are molecules structurally similar to GABA that can modulate the GABAergic system.[11] They may act as agonists, antagonists, or modulators of GABA receptors, or as inhibitors of GABA transporters.[11][12][13] Understanding the precise binding interactions of these analogs is fundamental to developing novel therapeutics with improved specificity and efficacy.
The Principles of Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand, e.g., a GABA analog) when bound to a second molecule (the receptor, e.g., a GABA-A receptor) to form a stable complex.[14][15] The primary goals of docking are to predict the binding mode and to estimate the binding affinity (or strength of interaction). This is achieved through two key components:
-
A search algorithm: This explores the conformational space of the ligand within the binding site of the receptor to generate a variety of possible binding poses.
-
A scoring function: This evaluates each generated pose and assigns a score that estimates the binding free energy.[14][15][16][17] Lower scores typically indicate more favorable binding. There are several types of scoring functions, including force-field-based, empirical, and knowledge-based.[16][17]
The accuracy of a docking study is paramount and depends heavily on the quality of the input structures and the chosen docking protocol.[18][19] Validation of the docking protocol is a critical step to ensure the reliability of the results.[20][21][22]
Experimental Workflow: A Step-by-Step Protocol for Comparative Docking
This section provides a detailed protocol for a comparative docking study of two well-known GABA-A receptor agonists, Muscimol and Gaboxadol , against the human GABA-A receptor. We will utilize AutoDock Vina, a widely used and freely available docking software.[23][24][25]
Workflow Overview
The overall workflow for our comparative docking study is illustrated in the following diagram:
Caption: A high-level overview of the comparative docking workflow.
Detailed Protocol
Step 1: Retrieval of Receptor Structure
The quality of the receptor structure is a cornerstone of a successful docking study. We will use the crystal structure of the human β3 homopentameric GABA-A receptor (PDB ID: 4COF), as it provides a well-resolved structure of a GABA receptor.[26][27]
-
Navigate to the Protein Data Bank (PDB) website (rcsb.org).
-
In the search bar, enter "4COF" and download the PDB file.
Step 2: Preparation of Ligand Structures
Accurate 3D structures of the ligands are essential.
-
Obtain the 3D structures of Muscimol and Gaboxadol. This can be done through databases like PubChem or by using molecular modeling software to build them.
-
Save the structures in a suitable format, such as .mol2 or .pdb.
-
It is crucial to ensure the correct protonation state of the ligands at physiological pH (around 7.4). This can be achieved using software like Open Babel or Schrödinger's LigPrep. For GABA analogs, the amine group should be protonated (NH3+) and the carboxylic acid group deprotonated (COO-).
Step 3: Preparation of the Receptor Structure
The downloaded PDB file requires preparation before it can be used for docking. This typically involves:
-
Removing Water Molecules and Heteroatoms: The crystal structure may contain water molecules, ions, and other co-crystallized molecules that are not part of the receptor itself. These should generally be removed unless they are known to play a critical role in ligand binding.
-
Adding Hydrogen Atoms: PDB files often lack hydrogen atoms. These must be added, as they are crucial for forming hydrogen bonds.
-
Assigning Partial Charges: Assigning partial charges to each atom of the receptor is necessary for the scoring function to calculate electrostatic interactions.
-
Converting to PDBQT format: AutoDock Vina requires the receptor and ligand files to be in the PDBQT format, which includes partial charges and atom types.
Software such as AutoDockTools (ADT) or UCSF Chimera can be used to perform these steps.[24][25]
Step 4: Defining the Binding Site and Grid Box
The search space for the docking simulation needs to be defined. This is done by creating a "grid box" that encompasses the binding site of interest.
-
Identify the Binding Site: For the GABA-A receptor, the orthosteric binding site is located at the interface of the β subunits in our homopentameric structure.[6] Literature review and analysis of the receptor structure can help pinpoint the key residues involved in GABA binding.
-
Define the Grid Box: In ADT or Chimera, a grid box is centered on the identified binding site. The size of the box should be large enough to accommodate the ligands and allow for some rotational and translational freedom, but not so large as to unnecessarily increase the search space and computational time.[28]
Step 5: Running the Docking Simulations
With the prepared receptor and ligand files and the defined grid box, the docking simulations can be run using AutoDock Vina.[23]
-
Create a Configuration File: A text file is created to specify the input files (receptor and ligands), the coordinates of the grid box center, and the size of the grid box.
-
Execute Vina from the Command Line: AutoDock Vina is run from the command line, referencing the configuration file. Vina will then perform the docking calculations and generate an output file containing the predicted binding poses and their corresponding scores.
Step 6: Analyzing the Docking Results
The output from Vina will provide a set of binding poses for each ligand, ranked by their predicted binding affinity (in kcal/mol).
-
Examine the Binding Affinities: The primary quantitative result is the binding affinity score. A more negative score indicates a stronger predicted binding affinity.
-
Analyze the Binding Poses: The top-scoring poses for each ligand should be visually inspected to assess their plausibility. This includes checking for favorable interactions, such as hydrogen bonds and hydrophobic contacts, with key residues in the binding site.
-
Clustering of Poses: Vina also provides information on the clustering of the predicted poses. A large cluster of low-energy poses in a similar conformation can increase confidence in the predicted binding mode.
Step 7: Visualizing the Interactions
Visualization of the ligand-receptor complexes is crucial for understanding the binding interactions. PyMOL is an excellent tool for this purpose.[29][30][31][32][33]
-
Load the Receptor and Ligand Poses: Open the receptor PDBQT file and the output PDBQT file from Vina in PyMOL.
-
Identify Key Interactions: Use PyMOL's tools to identify and display hydrogen bonds, hydrophobic interactions, and other key contacts between the ligand and the receptor.
-
Generate High-Quality Images: Create clear and informative images that highlight the binding mode and key interactions for each GABA analog.
Comparative Analysis and Data Presentation
The core of this guide is the objective comparison of the docking results for Muscimol and Gaboxadol.
Quantitative Comparison
The docking scores for the top-ranked poses of each ligand should be presented in a clear and concise table.
| GABA Analog | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hydrogen Bonds) | Key Interacting Residues (Hydrophobic) |
| Muscimol | -7.8 | Tyr97, Arg119, Ser168 | Phe200, Tyr205 |
| Gaboxadol | -7.2 | Tyr97, Arg119, Glu155 | Phe200, Tyr205 |
Note: The values and residues in this table are illustrative and would be replaced with the actual results from the docking simulation.
Qualitative Comparison and Visualization
A visual comparison of the binding modes is essential. The following diagram illustrates a hypothetical binding scenario for a GABA analog in the GABA-A receptor binding pocket.
Caption: Key interactions of a GABA analog within the binding site.
A detailed narrative should accompany these visualizations, explaining the significance of the observed interactions. For instance, the formation of hydrogen bonds with specific tyrosine and arginine residues, which are known to be critical for GABA binding, would lend confidence to the predicted pose.
Scientific Integrity: Validation and Controls
To ensure the trustworthiness of your docking results, it is essential to perform validation.
Redocking of a Co-crystallized Ligand
If a crystal structure with a bound ligand is available for your target, a crucial validation step is to "redock" the co-crystallized ligand back into the binding site.[21]
-
Extract the co-crystallized ligand from the PDB file.
-
Perform the docking simulation with this ligand.
-
Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode.[18][21]
Use of a Decoy Dataset
For virtual screening applications, it is advisable to include a set of "decoy" molecules – compounds that are structurally similar to the active ligands but are known to be inactive. A robust docking protocol should be able to distinguish between active ligands and decoys, with the active compounds receiving significantly better scores.
Conclusion and Future Directions
This guide has provided a comprehensive framework for conducting comparative docking studies of GABA analogs. By following this detailed protocol and adhering to the principles of scientific integrity, researchers can gain valuable insights into the molecular basis of ligand recognition at GABA receptors.
The results of such studies can be used to:
-
Rationalize the structure-activity relationships (SAR) of a series of analogs.
-
Guide the design of novel GABA analogs with improved affinity and selectivity.
-
Generate hypotheses that can be tested in subsequent experimental studies, such as in vitro binding assays or electrophysiological recordings.
Molecular docking is a powerful tool in the drug discovery arsenal. When applied with rigor and a deep understanding of the underlying principles, it can significantly accelerate the development of new and improved therapies for a wide range of neurological and psychiatric disorders.
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QSAR and Molecular Docking Studies of the Inhibitory Activity of Novel Heterocyclic GABA Analogues over GABA-AT. (n.d.). PubMed Central. Retrieved from [Link]
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Structure, Function, and Modulation of γ-Aminobutyric Acid Transporter 1 (GAT1) in Neurological Disorders: A Pharmacoinformatic Prospective. (n.d.). Frontiers in Chemistry. Retrieved from [Link]
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Multistage Molecular Simulations, Design, Synthesis, and Anticonvulsant Evaluation of 2-(Isoindolin-2-yl) Esters of Aromatic Amino Acids Targeting GABA A Receptors via π-π Stacking. (n.d.). MDPI. Retrieved from [Link]
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Ligand based drug design of new heterocyclic imines of GABA analogues: A molecular docking approach for the discovery of new GABA-AT inhibitors. (n.d.). ResearchGate. Retrieved from [Link]
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Molecular Docking Mediated Virtual Drug Screening for GABAA Receptor: Promising Digoxin Derivatives. (2022, October 14). DergiPark. Retrieved from [Link]
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Molecular-Docking Study of Anti-Stress Natural Compounds Against GABAa Receptor Portends the Novel Approach to Stress Treatment. (2018, December 30). Retrieved from [Link]
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Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R). (2020, October 18). PubMed Central. Retrieved from [Link]
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Unlocking Potency and Precision: The Strategic Advantages of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid hydrochloride in Drug Design
In the intricate landscape of medicinal chemistry, the design of novel therapeutics hinges on the precise manipulation of molecular architecture to optimize interactions with biological targets. The quest for enhanced potency, selectivity, and favorable pharmacokinetic profiles has led to a growing interest in conformationally constrained amino acid analogs. Among these, (1S,4R)-4-aminocyclopent-2-enecarboxylic acid hydrochloride, an unsaturated cyclic β-amino acid, has emerged as a superior scaffold compared to its saturated counterparts. This guide elucidates the distinct advantages of this unsaturated analog, supported by comparative experimental data, and provides detailed protocols for its evaluation.
The core advantage of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid lies in the conformational rigidity imparted by the double bond within the cyclopentene ring. This structural constraint pre-organizes the molecule into a specific three-dimensional geometry, reducing the entropic penalty upon binding to a target receptor and often leading to a significant increase in binding affinity and biological activity.
Conformational Rigidity: The Key to Enhanced Biological Activity
The introduction of a double bond in the cyclopentane ring flattens the puckered conformation characteristic of saturated five-membered rings. This planarity significantly restricts the number of accessible conformations, effectively locking the amino and carboxylic acid functional groups in a well-defined spatial arrangement. This pre-organization is crucial for mimicking the bioactive conformation of endogenous ligands or for presenting pharmacophoric elements in an optimal orientation for receptor binding.
A compelling illustration of this principle is observed in studies comparing the pharmacological effects of cyclopentane and cyclopentene analogs of γ-aminobutyric acid (GABA) at GABA(C) receptors. While not the exact molecule in our topic, the study of closely related analogs provides strong evidence for the advantages of unsaturation.
Comparative Biological Activity Data
Experimental data from studies on conformationally restricted GABA analogs demonstrate a clear differentiation in activity between saturated and unsaturated compounds at human homomeric ρ1 and ρ2 GABA(C) receptors.
| Compound | Receptor | Activity | EC50 (µM) | Ki (µM) |
| (+)-trans-3-Aminocyclopentanecarboxylic acid (TACP) | ρ1 | Partial Agonist | 2.7 ± 0.2 | - |
| ρ2 | Partial Agonist | 1.45 ± 0.22 | - | |
| (+)-cis-3-Aminocyclopentanecarboxylic acid (CACP) | ρ1 | Partial Agonist | 26.1 ± 1.1 | - |
| ρ2 | Partial Agonist | 20.1 ± 2.1 | - | |
| (+)-4-Aminocyclopent-1-ene-1-carboxylic acid | ρ1 | Antagonist | - | 6.0 ± 0.1 |
| ρ2 | Antagonist | - | 4.7 ± 0.3 | |
| Data sourced from a study on human homomeric ρ1 and ρ2 GABA(C) receptors expressed in Xenopus oocytes[1]. |
As the table indicates, the unsaturated analog, (+)-4-aminocyclopent-1-ene-1-carboxylic acid, acts as a potent antagonist, whereas its saturated counterparts, (+)-TACP and (+)-CACP, are partial agonists[1]. This dramatic shift in pharmacological activity underscores the profound impact of the conformational constraints imposed by the double bond. The defined geometry of the unsaturated compound likely favors a binding mode that blocks receptor activation, a feat not achieved by the more flexible saturated analogs.
Figure 1. Logical workflow illustrating the conformational advantage of the unsaturated analog.
Synthetic Utility and Strategic Incorporation
Beyond its direct biological activity, this compound serves as a versatile building block in the synthesis of more complex molecules, such as peptidomimetics and constrained peptides. Its rigid scaffold can be used to induce specific secondary structures, like β-turns, which are critical for mediating protein-protein interactions.
The presence of the double bond also offers a handle for further chemical modification, allowing for the introduction of additional functional groups to probe the binding pocket of a target or to fine-tune the molecule's physicochemical properties.
Enhanced Metabolic Stability
A significant challenge in the development of peptide-based drugs is their susceptibility to enzymatic degradation. The incorporation of unnatural amino acids with constrained geometries, such as our topic compound, can significantly enhance metabolic stability. The rigid cyclic structure can sterically hinder the approach of proteases, thereby increasing the in vivo half-life of the parent molecule. This is a crucial advantage for the development of orally bioavailable drugs.
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A Senior Application Scientist's Guide to Confirming the Stereochemistry of Synthesized 4-Aminocyclopent-2-enecarboxylic Acid
In the landscape of pharmaceutical development, the precise three-dimensional arrangement of atoms in a molecule—its stereochemistry—is not a trivial detail; it is a fundamental determinant of biological activity. For a molecule like 4-aminocyclopent-2-enecarboxylic acid, a constrained cyclic amino acid with potential as a building block for novel therapeutics, an unambiguous assignment of its stereoisomers is paramount. A synthetic route may yield a mixture of diastereomers (cis/trans) and enantiomers (R/S), each with a potentially unique pharmacological profile.
This guide presents a holistic and logical workflow for researchers, scientists, and drug development professionals to rigorously confirm the stereochemistry of synthesized 4-aminocyclopent-2-enecarboxylic acid. We will move beyond a simple listing of techniques to explain the causality behind experimental choices, creating a self-validating system where each analytical step builds upon the last to construct an unshakeable structural assignment.
The Stereochemical Challenge: Defining the Isomers
The structure of 4-aminocyclopent-2-enecarboxylic acid contains two stereogenic centers at carbons C1 and C4. This gives rise to four possible stereoisomers:
Our analytical task is twofold:
-
Determine the Relative Stereochemistry: Are the amino and carboxylic acid groups on the same face (cis) or opposite faces (trans) of the cyclopentene ring?[5]
-
Determine the Absolute Stereochemistry: For a given diastereomer (e.g., the cis form), is it the (1R,4S) or the (1S,4R) enantiomer?
The following sections detail a multi-technique approach, beginning with Nuclear Magnetic Resonance (NMR) for relative configuration and progressing to methods for absolute configuration.
Section 1: Determining Relative Stereochemistry (Cis vs. Trans) via NMR Spectroscopy
NMR spectroscopy is the most powerful initial tool for determining the relative orientation of substituents on a cyclic framework. The key lies in probing the spatial proximity of protons on the stereogenic centers.
The Foundational Experiment: Nuclear Overhauser Effect (NOE) Spectroscopy
The Nuclear Overhauser Effect (NOE) is a phenomenon where the perturbation of one nucleus's magnetic spin state affects the spin state of a nearby nucleus, leading to a change in signal intensity.[6] This effect is exquisitely sensitive to the distance between nuclei (proportional to 1/r⁶, where r is the internuclear distance) and is typically only observed for protons that are less than 5 Å apart.[7][8] A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is the method of choice.
Causality Behind the Experiment: For 4-aminocyclopent-2-enecarboxylic acid, the protons attached to the stereogenic carbons, H1 and H4, are the key reporters.
-
In a cis isomer: H1 and H4 are on the same face of the cyclopentene ring. They are spatially close, and a strong NOE correlation (a cross-peak in the 2D spectrum) is expected between them.
-
In a trans isomer: H1 and H4 are on opposite faces of the ring. They are spatially distant, and no significant NOE correlation should be observed between them.
The following diagram illustrates this critical distinction.
Caption: Decision workflow for determining absolute stereochemistry.
Method A: Single-Crystal X-ray Crystallography
Expertise & Experience: This is the most unambiguous method for determining the three-dimensional structure of molecules, including their absolute configuration. [9][10]It provides a direct visualization of the atomic arrangement in the solid state. To determine the absolute configuration, the phenomenon of anomalous dispersion is utilized, which requires either the presence of a heavier atom (Z > 8) in the molecule or co-crystallization with a molecule of known absolute configuration. [11] Trustworthiness: A high-quality crystal structure with a Flack parameter close to zero provides definitive and irrefutable proof of absolute stereochemistry. [10][12] Comparison:
-
Pros: Unambiguous, provides a complete 3D structure.
-
Cons: Requires a high-quality single crystal, which can be difficult and time-consuming to obtain for small, polar molecules. [13]
Method B: Chiral High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: Chiral HPLC is a powerful separation technique that utilizes a chiral stationary phase (CSP) to differentiate between enantiomers. [14][15]The enantiomers interact differently with the CSP, leading to different retention times. For amino acids, macrocyclic glycopeptide (e.g., teicoplanin-based) or crown-ether CSPs are particularly effective for direct analysis without derivatization. [14][16] Trustworthiness: The method is highly reliable, provided an authentic, enantiomerically pure standard is available for comparison. The synthesized material is co-injected with the standard; if it corresponds to that enantiomer, the peak area will increase without the appearance of a new peak.
Comparison:
-
Pros: High sensitivity, excellent for determining enantiomeric purity (ee%), and directly comparable to a standard.
-
Cons: Absolutely requires an authentic, certified reference standard of at least one of the pure enantiomers, which may not be commercially available.
Hypothetical Chiral HPLC Data:
| Sample | Retention Time (min) | Peak Area (%) | Assignment |
| Standard: (1R,4S)-isomer | 8.5 | 100 | (1R,4S) |
| Standard: (1S,4R)-isomer | 10.2 | 100 | (1S,4R) |
| Synthesized Product | 8.5 | 99.5 | Predominantly (1R,4S) |
| 10.2 | 0.5 |
Method C: Chiral Derivatization - Mosher's Amide Analysis
Expertise & Experience: When a reference standard is unavailable and crystallization fails, chemical derivatization offers a robust NMR-based solution. The amine group of the 4-aminocyclopent-2-enecarboxylic acid enantiomers can be reacted with a chiral derivatizing agent, such as the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetyl chloride (Mosher's acid chloride). [17][18]This reaction converts the pair of enantiomers into a pair of diastereomers. [19][20][21] Trustworthiness: Diastereomers have different physical properties and, crucially, different NMR spectra. By systematically comparing the ¹H NMR spectra of the (R)-Mosher amide and the (S)-Mosher amide, the absolute configuration of the original amine can be deduced based on the predictable shielding/deshielding effects of the Mosher's reagent phenyl group on nearby protons. [21][22]A consistent pattern of chemical shift differences (Δδ = δS - δR) for protons on either side of the newly formed amide allows for a reliable assignment. [20] Comparison:
-
Pros: Does not require a reference standard or crystallization. Uses standard NMR equipment.
-
Cons: Requires additional chemical synthesis steps, which must be high-yielding and free of racemization. Can be complex to interpret if conformational flexibility is high.
Section 3: Detailed Experimental Protocols
Protocol 1: 2D NOESY NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the purified synthesized compound in 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a high-quality NMR tube. Ensure the sample is free of paramagnetic impurities.
-
Instrument Setup: Use a high-field NMR spectrometer (≥ 500 MHz recommended). Tune and shim the instrument for optimal resolution and lineshape.
-
Acquisition: Acquire standard 1D ¹H and 2D ¹H-¹H COSY spectra to assign all proton resonances.
-
NOESY Experiment:
-
Select a 2D NOESY pulse sequence (e.g., noesygpph).
-
Set the spectral width to encompass all proton signals.
-
Crucially, set the mixing time (d8). This is the period during which NOE buildup occurs. Start with a mixing time of ~500-800 ms for a small molecule. Run a series of experiments with varying mixing times if necessary.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing: Process the 2D data with appropriate window functions (e.g., sine-bell). Symmetrize the spectrum.
-
Analysis: Look for a cross-peak correlating the resonances for H1 and H4. The presence of this peak indicates a cis relationship. Its absence indicates a trans relationship.
Protocol 2: Chiral HPLC Analysis
-
Column Selection: Choose a suitable chiral column. Based on the literature, an Astec CHIROBIOTIC T (teicoplanin-based) column is a strong candidate. [14]2. Mobile Phase Preparation: Prepare a mobile phase system. A common system for underivatized amino acids on this type of column is a mixture of methanol, water, and a small amount of acid or base (e.g., acetic acid and triethylamine) to control ionization. [14]3. Sample Preparation: Dissolve a small amount of the synthesized product (~1 mg/mL) in the mobile phase. Prepare solutions of the authentic standards at the same concentration.
-
Method Development:
-
Set the column temperature (e.g., 25 °C).
-
Set the flow rate (e.g., 1.0 mL/min).
-
Set the detector wavelength (e.g., 210 nm, as the molecule lacks a strong chromophore).
-
Inject the racemic or synthesized sample and optimize the mobile phase composition to achieve baseline separation of the enantiomers.
-
-
Analysis: Inject the synthesized sample and each authentic standard separately to determine their retention times. Finally, perform co-injections to confirm the identity of the peak in the synthesized sample.
Conclusion
Confirming the stereochemistry of a molecule like 4-aminocyclopent-2-enecarboxylic acid is a systematic process of logical deduction supported by robust experimental data. By first establishing the relative stereochemistry using the through-space correlations of NOESY NMR, researchers can confidently define the diastereomeric nature of their product. Subsequently, a comparative analysis using chiral HPLC against authentic standards or, failing that, the application of chiral derivatization methods like Mosher's amide analysis, will lead to an unambiguous assignment of the absolute configuration. This rigorous, multi-faceted approach ensures the scientific integrity required for advancing a compound in a drug development pipeline, where stereochemical purity is inextricably linked to safety and efficacy.
References
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Allen, D. A., et al. (2011). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Journal of Chemical Education, 88(8), 1155-1158. Available from: [Link]
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LCGC International. (2014). Improved Chiral Separations for Enantiopure D- and L-Amino Acids. Available from: [Link]
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Gil-Av, E., Tishbee, A., & Hare, P. E. (1979). Separation of D and L amino acids by liquid chromatography: use of chiral eluants. Science, 204(4398), 1226-1228. Available from: [Link]
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Wallworth, D. (2017). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. Available from: [Link]
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Ahlin, M., et al. (2020). Absolute Configuration of Small Molecules by Co‐Crystallization. Angewandte Chemie International Edition, 59(37), 15875-15880. Available from: [Link]
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SUMICL. Chiral Columns for enantiomer separation by HPLC. Available from: [Link]
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Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451-2458. Available from: [Link]
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Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature protocols, 2(10), 2451–2458. Available from: [Link]
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NotEvans. (2017). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols?. Chemistry Stack Exchange. Available from: [Link]
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Le Pevelen, D. (2015). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. In: Natural Products. Available from: [Link]
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Le Pevelen, D. (2015). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Springer Protocols. Available from: [Link]
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Chiralpedia. Part 7: Analytical Techniques for Stereochemistry. Available from: [Link]
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Coles, S. J. (2012). Absolute Stereochemistry: The merits of VCD and XRD. University of Southampton, Doctoral Thesis. Available from: [Link]
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Le, H. V., & Loo, J. A. (2019). A Universal HPLC-MS Method to Determine the Stereochemistry of Common and Unusual Amino Acids. Methods in molecular biology, 2030, 263–275. Available from: [Link]
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van der Donk, W. A., et al. (2019). Facile Method for Determining Lanthipeptide Stereochemistry. Analytical Chemistry, 91(15), 10182-10189. Available from: [Link]
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PubChem. (1R,4S)-4-Aminocyclopent-2-ene-1-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]
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PubChem. (1R,4R)-4-aminocyclopent-2-ene-1-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]
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PubChem. (1S,4S)-4-Aminocyclopent-2-ene-1-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]
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PubChem. 4-Aminocyclopent-2-ene-1-carboxylic acid (CID 10034643). National Center for Biotechnology Information. Available from: [Link]
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PubChem. 4-Amino-2-cyclopentene-1-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]
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Nowick, J. S. (2011). Lecture 19. The Nuclear Overhauser Effect in Stereochemistry and Structure Determination. UC Irvine, Organic Spectroscopy. Available from: [Link]
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LibreTexts Chemistry. (2024). 4.2: Cis-Trans Isomerism in Cycloalkanes. Available from: [Link]
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Semantic Scholar. Chapter 1:Application of the Nuclear Overhauser Effect to the Structural Elucidation of Natural Products. Available from: [Link]
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R Discovery. Chapter 8 - Correlations through space: The nuclear Overhauser effect. Available from: [Link]
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A Researcher's Guide to (1S,4R)-4-Aminocyclopent-2-enecarboxylic Acid: A Comparative Analysis of GABA Transaminase Inhibitors
This guide provides a comprehensive technical overview of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid hydrochloride (ACC), a pivotal pharmacological tool for researchers in neuroscience, pharmacology, and drug development. We will objectively validate its utility by comparing its performance and mechanistic profile against key alternatives, supported by established experimental data and protocols.
Introduction: Targeting GABA Metabolism for Neuromodulation
The γ-aminobutyric acid (GABA) system is the primary inhibitory network in the central nervous system (CNS), playing a crucial role in maintaining the delicate balance between neuronal excitation and inhibition. Dysregulation of GABAergic signaling is implicated in numerous neurological and psychiatric disorders, including epilepsy, anxiety, and addiction.
While direct receptor agonism or modulation of GABA reuptake are common therapeutic strategies, an equally powerful approach is to augment endogenous GABA levels by preventing its degradation. The primary catalyst in GABA's catabolic pathway is the pyridoxal 5'-phosphate (PLP)-dependent enzyme, GABA aminotransferase (GABA-AT). By inhibiting GABA-AT, the synaptic and extrasynaptic concentration of GABA can be significantly increased, thereby enhancing inhibitory tone throughout the CNS. This guide focuses on the validation of ACC as a tool to achieve this and compares it to other notable GABA-AT inhibitors.
Pharmacological Profile of (1S,4R)-4-Aminocyclopent-2-enecarboxylic Acid (ACC)
(1S,4R)-4-aminocyclopent-2-enecarboxylic acid, a conformationally restricted analogue of GABA, has been identified as a potent inhibitor of GABA-AT.
Mechanism of Action: Unlike many well-known agents that irreversibly bind to and inactivate the enzyme, ACC functions as a reversible inhibitor of GABA transaminase.[1] This distinction is critical, as a reversible mechanism can offer a more controlled and potentially safer pharmacological profile by allowing for the recovery of normal enzyme function after the drug is cleared. This mode of action makes it a valuable tool for studies requiring transient elevation of GABA levels without permanently altering the enzymatic landscape.
In Vivo Efficacy: While specific in vitro IC50 or Ki values for ACC against purified GABA-AT are not prominently reported in the peer-reviewed literature, its biological efficacy has been clearly demonstrated in preclinical models. Systemic administration in rats at doses of 75-300 mg/kg (i.p.) effectively blocks the expression of conditioned place preference for cocaine and nicotine, demonstrating significant target engagement and a functional increase in central GABAergic tone.[1]
Comparative Analysis with Alternative GABA-AT Inhibitors
To fully appreciate the utility of ACC, it must be compared with other cornerstone inhibitors of GABA-AT. The primary alternatives include the clinically established drug Vigabatrin and newer, highly potent research compounds.
| Compound | Mechanism of Action | Potency / Efficacy | Key Characteristics & Clinical Status |
| (1S,4R)-4-aminocyclopent-2-enecarboxylic acid (ACC) | Reversible Inhibitor [1] | Effective in vivo dose: 75-300 mg/kg (rat)[1] | Valuable research tool for transient GABA-AT inhibition. Pharmacokinetic and full safety profile are less characterized. |
| Vigabatrin (Sabril®) | Irreversible Inactivator (Mechanism-Based)[2][3][4] | K | FDA-approved for epilepsy (infantile spasms, refractory seizures).[3] Use is limited by risk of permanent vision loss.[2] |
| CPP-115 | Irreversible Inactivator (Mechanism-Based)[5] | K | Advanced preclinical/clinical candidate.[5] Shows superior potency and improved safety profile over Vigabatrin in animal models.[5] |
| OV329 | Irreversible Inactivator (Mechanism-Based) | ~10x more efficient than CPP-115 | Next-generation candidate with extremely high potency.[6][7] In development for epilepsy and addiction with a favorable preclinical safety profile.[6][7] |
This comparison highlights a crucial decision point for researchers: the choice between a reversible inhibitor (ACC) for acute, transient studies versus irreversible inactivators (Vigabatrin, CPP-115, OV329) for applications requiring sustained, long-term elevation of GABA levels.
Experimental Validation Framework
Validating a novel GABA-AT inhibitor involves a multi-step process to confirm its mechanism, potency, and physiological effect. Below are core protocols that form a self-validating system for characterizing compounds like ACC.
The GABAergic Synapse: Sites of Action
The following diagram illustrates the key components of a GABAergic synapse and highlights the metabolic pathway targeted by GABA-AT inhibitors.
Caption: Experimental workflow for validating a GABA-AT inhibitor.
Protocol 1: In Vitro GABA-AT Enzyme Activity Assay
Objective: To determine the potency (IC50) and mechanism of a test compound against GABA-AT.
Principle: This assay measures the activity of GABA-AT by quantifying one of its products. A common method involves a coupled reaction where the product, glutamate, is subsequently acted upon by glutamate dehydrogenase, leading to the reduction of NAD+ to NADH, which can be measured spectrophotometrically.
Materials:
-
Purified GABA-AT enzyme (e.g., from porcine or recombinant human source).
-
GABA solution.
-
α-ketoglutarate solution.
-
Glutamate Dehydrogenase (GDH).
-
NAD+ solution.
-
Assay Buffer (e.g., Potassium Pyrophosphate buffer, pH 8.6).
-
Test compound (ACC) and reference compound (Vigabatrin).
-
96-well UV-transparent microplate.
-
Microplate spectrophotometer.
Procedure:
-
Reagent Preparation: Prepare stock solutions of all substrates, enzymes, and compounds in the assay buffer.
-
Compound Plating: Serially dilute the test compound (ACC) and reference compound across a 96-well plate to achieve a range of final concentrations (e.g., 10-point curve). Include wells for "no inhibitor" (total activity) and "no enzyme" (background) controls.
-
Pre-incubation (for irreversible inhibitors): For reference compounds like Vigabatrin, pre-incubate the compound with GABA-AT for a set time (e.g., 15-30 min) to allow for time-dependent inactivation. For a suspected reversible inhibitor like ACC, this step may be omitted or kept brief.
-
Rationale: Irreversible inactivators require time to react with the enzyme, whereas reversible inhibitors typically reach equilibrium quickly. Comparing results with and without pre-incubation can provide initial evidence of the mechanism.
-
-
Reaction Initiation: Initiate the reaction by adding a substrate mix containing GABA, α-ketoglutarate, NAD+, and GDH to all wells.
-
Kinetic Reading: Immediately place the plate in a spectrophotometer pre-heated to 37°C. Measure the increase in absorbance at 340 nm (corresponding to NADH production) every minute for 30-60 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the kinetic curve.
-
Subtract the background rate (no enzyme control).
-
Normalize the data to the "no inhibitor" control (100% activity).
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Ex Vivo Measurement of Brain GABA Levels via HPLC
Objective: To confirm that systemic administration of the test compound leads to an increase in total GABA concentration in brain tissue.
Principle: High-Performance Liquid Chromatography (HPLC) with fluorescence detection is a sensitive method for quantifying amino acids. GABA is not fluorescent, so it must first be derivatized with a fluorogenic reagent like o-phthalaldehyde (OPA) before chromatographic separation and detection.
Materials:
-
Dosed and control animal subjects.
-
Brain tissue homogenization buffer (e.g., perchloric acid).
-
HPLC system with a fluorescence detector and a C18 reverse-phase column.
-
Mobile phases (e.g., phosphate buffer and methanol).
-
Derivatization reagent: o-phthalaldehyde (OPA) with a thiol (e.g., mercaptoethanol).
-
GABA standard solutions.
Procedure:
-
Dosing and Tissue Collection: Administer the test compound (e.g., 100 mg/kg ACC) or vehicle to animals via the desired route (e.g., i.p.). At the time of expected peak effect, euthanize the animals and rapidly dissect the brain region of interest (e.g., cortex, hippocampus). Immediately freeze the tissue in liquid nitrogen.
-
Rationale: Rapid dissection and freezing are critical to quench metabolic activity and prevent post-mortem changes in GABA levels.
-
-
Sample Preparation:
-
Homogenize the frozen tissue in ice-cold perchloric acid to precipitate proteins.
-
Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C.
-
Collect the supernatant, which contains the amino acids.
-
-
Derivatization:
-
In an autosampler vial, mix a small volume of the supernatant (or GABA standard) with the OPA/thiol reagent and a borate buffer (pH ~9.5).
-
Allow the reaction to proceed for a short, precise time (e.g., 1-2 minutes) before injection.
-
-
HPLC Analysis:
-
Inject the derivatized sample onto the C18 column.
-
Run a gradient elution program, starting with a low concentration of organic mobile phase (methanol) and ramping up to elute the derivatized amino acids.
-
Set the fluorescence detector to the appropriate excitation and emission wavelengths for OPA-derivatized GABA (e.g., Ex: 340 nm, Em: 450 nm).
-
-
Data Analysis:
-
Identify the GABA peak in the chromatogram based on the retention time of the GABA standard.
-
Integrate the area under the peak for both standards and samples.
-
Create a standard curve by plotting peak area versus the concentration of the GABA standards.
-
Calculate the GABA concentration in the brain samples by interpolating their peak areas from the standard curve. Compare GABA levels between vehicle- and drug-treated groups.
-
Conclusion and Recommendations
(1S,4R)-4-aminocyclopent-2-enecarboxylic acid (ACC) is a valuable pharmacological tool for probing the function of the GABAergic system. Its key distinguishing feature is its reversible inhibition of GABA-AT, setting it apart from the more common class of irreversible inactivators like Vigabatrin, CPP-115, and OV329.
Researchers should select ACC for:
-
Studies where a transient, controlled increase in brain GABA is desired.
-
Investigating the acute effects of elevated GABA on behavior, neuronal firing, or network oscillations without inducing long-term enzymatic changes.
-
Comparative studies to differentiate the physiological outcomes of reversible versus irreversible enzyme inhibition.
Conversely, for applications requiring sustained and profound inhibition of GABA-AT, such as chronic disease models or long-term therapeutic simulations, an irreversible inactivator like CPP-115 or OV329 would be a more appropriate and potent choice. The validation framework provided here offers a robust pathway for any laboratory to independently verify the performance of ACC and integrate it effectively into their research programs.
References
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Pan, Y., et al. (2012). CPP-115, a Potent γ-Aminobutyric Acid Aminotransferase Inactivator for the Treatment of Cocaine Addiction. Journal of Medicinal Chemistry, 55(1), 357-366. [Link]
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Patsnap Synapse. (2024). Pharmacology of Vigabatrin (Sabril); Mechanism of action, Pharmacokinetics, Uses, Effects. Synapse. [Link]
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Pediatric Oncall. (n.d.). Vigabatrin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Drug Index. [Link]
-
Lee, H., et al. (2015). Mechanism of Inactivation of γ-Aminobutyric Acid Aminotransferase by (1S,3S)-3-Amino-4-difluoromethylene-1-cyclopentanoic Acid (CPP-115). Journal of the American Chemical Society, 137(5), 1933-1940. [Link]
-
Ashby, C. R., Jr., et al. (2002). Systemic administration of 1R,4S-4-amino-cyclopent-2-ene-carboxylic acid, a reversible inhibitor of GABA transaminase, blocks expression of conditioned place preference to cocaine and nicotine in rats. Synapse, 44(2), 61-63. [Link]
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Patsnap Synapse. (2024). What is the mechanism of Vigabatrin? Synapse. [Link]
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Zlebnik, N. E., et al. (2016). In Vivo Detection of CPP-115 Target Engagement in Human Brain. Neuropsychopharmacology, 41(10), 2504-2511. [Link]
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Patsnap Synapse. (2024). What is Vigabatrin used for? Synapse. [Link]
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Doud, E. H., et al. (2015). Mechanism of Inactivation of GABA Aminotransferase by (E)- and (Z)-(1S,3S)-3-Amino-4-fluoromethylenyl-1-cyclopentanoic Acid. Biochemistry, 54(38), 5907-5917. [Link]
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Lee, H., et al. (2015). Mechanism of Inactivation of γ-Aminobutyric Acid Aminotransferase by (1 S ,3 S )-3-Amino-4-difluoromethylene-1-cyclopentanoic Acid (CPP-115). OSTI.GOV. [Link]
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Rea, K., et al. (2013). High sensitivity HPLC method for analysis of in vivo extracellular GABA using optimized fluorescence parameters for o-phthalaldehyde (OPA)/sulfite derivatives. Journal of Chromatography B, 928, 64-69. [Link]
-
Biomedical Research Service Center. (n.d.). GABA Aminotransferase (GABAT) Assay Kit. University at Buffalo. [Link]
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Löscher, W., et al. (2022). OV329, a novel highly potent GABA aminotransferase inactivator, induces pronounced anticonvulsant effects in the pentylenetetrazole seizure threshold test and in amygdala-kindled rats. Epilepsia, 63(12), 3249-3261. [Link]
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Creative BioMart. (n.d.). GABA Aminotransferase (GABA-T) activity assay kit. Creative BioMart. [Link]
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Jones, J. C., et al. (2023). Efficacy of GABA aminotransferase inactivator OV329 in models of neuropathic and inflammatory pain without tolerance or addiction. Proceedings of the National Academy of Sciences, 120(2), e2215271120. [Link]
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Lee, S. E., et al. (2021). High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays. Scientific Reports, 11(1), 18182. [Link]
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Aulestia, F. J., et al. (2019). GABA enzymatic assay kit. Bioscience, Biotechnology, and Biochemistry, 83(12), 2291-2297. [Link]
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Peterson, M. L., & Silverman, R. B. (2018). Synthesis of (S)-3-Amino-4-(difluoromethylenyl)-cyclopent-1-ene-1-carboxylic Acid (OV329), a Potent Inactivator of γ-Aminobutyric Acid Aminotransferase. Organic Letters, 20(15), 4553-4556. [Link]
-
Peterson, M. L., & Silverman, R. B. (2018). Synthesis of (S)-3-amino-4-(difluoromethylenyl)-cyclopent-1-ene-1-carboxylic acid (OV329), a potent inactivator of γ-aminobutyric acid aminotransferase. PubMed Central. [Link]
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Ovid Therapeutics. (n.d.). OV329. Ovid Therapeutics. [Link]
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Wu, R., et al. (2020). Theoretical and Mechanistic Validation of Global Kinetic Parameters of the Inactivation of GABA Aminotransferase by OV329 and CPP-115. ACS Chemical Neuroscience, 11(15), 2349-2361. [Link]
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ResearchGate. (2010). A Validated HPLC Method for the Determination of GABA by Pre-Column Derivatization with 2,4-Dinitrofluorodinitrobenzene and Its Application to Plant GAD Activity Study. ResearchGate. [Link]
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ResearchGate. (2021). HPLC conditions are critical for the detection of GABA by microdialysis. ResearchGate. [Link]
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Gawel, K., et al. (2019). Glutamate, Glutamine and GABA Levels in Rat Brain Measured Using MRS, HPLC and NMR Methods in Study of Two Models of Autism. Frontiers in Molecular Neuroscience, 12, 126. [Link]
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A Comparative Review of Conformationally Restricted GABA Analogs: Enhancing Specificity and Therapeutic Efficacy
Introduction: The Rationale for Constraining GABA's Flexibility
Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a critical role in regulating neuronal excitability.[1][2] Its action is mediated through binding to three distinct classes of receptors: GABAA, GABAB, and GABAC.[3] GABAA and GABAC receptors are ligand-gated ion channels that permit the influx of chloride ions, leading to hyperpolarization of the neuron, while GABAB receptors are G-protein coupled receptors that mediate slower, more prolonged inhibitory signals.[1][3]
The native GABA molecule is highly flexible, capable of adopting numerous conformations in solution.[3][4] This conformational pliability allows it to bind to its different receptor subtypes, but it also presents a significant challenge for drug development.[4] Designing molecules that can selectively target one receptor type over others is paramount for achieving desired therapeutic effects while minimizing off-target side effects. The strategy of developing "conformationally restricted analogs" involves incorporating the GABA pharmacophore into rigid cyclic or polycyclic structures.[4][5] This approach "locks" the molecule into a specific shape that preferentially fits the binding pocket of a particular GABA receptor subtype or, in some cases, an entirely different target, leading to enhanced selectivity and novel pharmacological profiles.[4] This guide provides a comparative analysis of several key conformationally restricted GABA analogs, detailing their mechanisms, pharmacological properties, and the experimental methods used to characterize them.
Comparative Profiles of Key GABA Analogs
The development of conformationally restricted GABA analogs has led to several blockbuster drugs and invaluable research tools. Their mechanisms often diverge significantly from direct GABA receptor agonism, highlighting how subtle structural modifications can drastically alter biological targets.
Despite being designed as GABA analogs, gabapentin and pregabalin exert their primary therapeutic effects not through direct interaction with GABA receptors, but by binding to the α2δ-1 subunit of voltage-gated calcium channels (VGCCs).[6][7][8] This binding inhibits calcium influx, which in turn reduces the release of excitatory neurotransmitters.[6][9]
-
Gabapentin (Neurontin®): A cyclohexane derivative of GABA, it was initially developed as an antiepileptic drug.[6] Its clinical use has since expanded to include neuropathic pain management.[7][10] A key limitation of gabapentin is its nonlinear pharmacokinetics; it relies on a saturable transport system for absorption, meaning that plasma concentrations do not increase proportionally with the dose.[7][8][9] The bioavailability of gabapentin drops from 60% at a 900 mg/day dose to 33% at 3600 mg/day.[8][9]
-
Pregabalin (Lyrica®): An isobutyl-GABA analog, pregabalin shares a similar mechanism of action with gabapentin but possesses a superior pharmacokinetic profile.[6][9] It exhibits linear absorption, resulting in predictable, dose-proportional plasma concentrations and a high bioavailability of 90% or more, regardless of the dose.[8][9] Furthermore, pregabalin demonstrates a significantly higher binding affinity for the α2δ-1 subunit—approximately six times that of gabapentin—making it a more potent analgesic.[7][8] Studies suggest pregabalin is 2 to 4 times more potent as an analgesic and 3 to 10 times more potent as an anticonvulsant than gabapentin.[8]
This group directly targets the GABAB receptor, with subtle structural changes converting an agonist into an antagonist.
-
Baclofen (Lioresal®): A chlorophenyl derivative of GABA, baclofen is a selective GABAB receptor agonist.[2][11][12] Its activation of GABAB receptors leads to the inhibition of adenylyl cyclase and modulation of K+ and Ca2+ channels, which collectively reduces neuronal excitability and inhibits the release of excitatory neurotransmitters.[2][12] This mechanism makes it an effective muscle relaxant and antispasmodic agent, particularly for spasticity associated with multiple sclerosis and spinal cord injuries.[2][13]
-
Phaclofen & Saclofen: These are phosphonic and sulphonic acid analogs of baclofen, respectively, and act as competitive antagonists at the GABAB receptor.[3][14][15] They are crucial research tools for elucidating the physiological roles of GABAB receptors. Saclofen is noted to be a more potent antagonist than phaclofen.[16] For instance, 2-hydroxy-saclofen is a more potent competitive antagonist of GABAB receptor-mediated actions than phaclofen.[17] These antagonists have been instrumental in differentiating GABAB receptor subtypes and functions from those of GABAA and GABAC.[14]
Incorporating the GABA backbone into smaller carbocyclic rings, such as cyclopentane and cyclobutane, has yielded compounds with unique selectivities, particularly for GABAC receptors.[5][18][19]
-
Cyclopentane/Cyclopentene Analogs: Studies on enantiomers of aminocyclopentane carboxylic acids have revealed distinct activities at GABAC receptors. For example, (+)-TACP is a moderately potent partial agonist, while (+)-4-ACPCA acts as a potent antagonist at ρ1 and ρ2 GABAC receptors.[18] This demonstrates how stereochemistry and the degree of unsaturation within the ring structure critically define the pharmacological action, shifting a molecule from an agonist to an antagonist.[18]
-
Cyclobutane Analogs: Both cis- and trans-3-aminocyclobutane-1-carboxylic acid have been synthesized as conformationally restricted GABA analogs. The cis isomer shows moderate GABA-like activity, including inhibition of GABA uptake and binding, while the trans isomer is significantly less active.[19]
Quantitative Comparison of Pharmacological Properties
The following table summarizes key data for a selection of conformationally restricted GABA analogs, providing a basis for objective comparison.
| Compound | Primary Molecular Target | Pharmacological Action | Potency / Affinity (Exemplary Data) | Key Pharmacokinetic Feature |
| Gabapentin | α2δ-1 subunit of VGCCs | Inhibition of neurotransmitter release | EC50 (epilepsy): ~23.9 mg/mL[10] | Nonlinear, saturable absorption[8][9] |
| Pregabalin | α2δ-1 subunit of VGCCs | Inhibition of neurotransmitter release | EC50 (epilepsy): ~9.77 mg/mL[10] | Linear, predictable absorption[8][9] |
| Baclofen | GABAB Receptor | Agonist | Ki for α2δ subunit: 156 μM[11] | Rapidly absorbed after oral administration[11] |
| Saclofen | GABAB Receptor | Competitive Antagonist | pA2 value: ~5.3[16] | Used primarily as a research tool |
| (+)-TACP | GABAC Receptor | Partial Agonist | EC50 (ρ1): 2.7 μM[18] | Used primarily as a research tool |
| (+)-4-ACPCA | GABAC Receptor | Antagonist | Ki (ρ1): 6.0 μM[18] | Used primarily as a research tool |
Experimental Protocols for Analog Characterization
The evaluation of these compounds relies on a suite of standardized in-vitro and electrophysiological assays. The causality behind experimental choices is crucial; for instance, radioligand binding assays are chosen to determine direct physical interaction and affinity for a target, while electrophysiology reveals the functional consequences of that interaction.
Protocol 1: Radioligand Binding Assay for Receptor Affinity (Ki Determination)
This protocol determines the affinity of a test compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.
Objective: To quantify the binding affinity (Ki) of a GABA analog for a target receptor (e.g., GABAB or α2δ-1).
Methodology:
-
Membrane Preparation:
-
Homogenize tissue (e.g., rat cerebral cortex) or cultured cells expressing the target receptor in ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous ligands.
-
Resuspend the final pellet in assay buffer to a known protein concentration.
-
-
Binding Assay:
-
In a series of tubes, add a constant concentration of the radiolabeled ligand (e.g., [3H]-CGP54626 for GABAB or [3H]-gabapentin for α2δ-1).
-
Add increasing concentrations of the unlabeled test compound (the "competitor").
-
Include control tubes for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known saturating unlabeled ligand).
-
Add the prepared membrane suspension to each tube to initiate the binding reaction.
-
Incubate at a defined temperature for a time sufficient to reach equilibrium.
-
-
Separation and Counting:
-
Rapidly terminate the reaction by vacuum filtration through glass fiber filters, separating bound from free radioligand.
-
Wash the filters quickly with ice-cold buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) from the curve using non-linear regression.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This protocol measures the functional activity of a compound on ligand-gated ion channels expressed in a controlled system.
Objective: To determine if a GABA analog acts as an agonist, antagonist, or modulator at GABAA or GABAC receptors.
Methodology:
-
Oocyte Preparation and Expression:
-
Harvest oocytes from a Xenopus laevis frog.
-
Inject the oocytes with cRNA encoding the subunits of the desired GABA receptor (e.g., ρ1 for a homomeric GABAC receptor).
-
Incubate the oocytes for 2-7 days to allow for receptor expression on the cell membrane.
-
-
Electrophysiological Recording:
-
Place a single oocyte in a recording chamber continuously perfused with a buffer solution.
-
Impale the oocyte with two microelectrodes, one for voltage clamping (Vm) and one for current recording (Im).
-
Clamp the membrane potential at a fixed holding potential (e.g., -70 mV).
-
-
Compound Application and Data Acquisition:
-
Agonist Testing: Apply increasing concentrations of the test analog to the oocyte via the perfusion system. Record the inward chloride current generated by the activation of the expressed GABA receptors. Plot the current response against concentration to generate a dose-response curve and determine the EC50 (effective concentration for 50% maximal response).
-
Antagonist Testing: Co-apply a fixed, sub-maximal concentration of GABA with increasing concentrations of the test analog. A competitive antagonist will cause a rightward shift in the GABA dose-response curve. Calculate the antagonist's potency (e.g., Kb or pA2 value).
-
-
Data Analysis:
-
Analyze the recorded currents for amplitude and kinetics.
-
Fit dose-response data to the Hill equation to determine EC50 and Hill slope.
-
For antagonists, perform a Schild analysis to determine the nature and potency of the antagonism.
-
Visualizations of Mechanisms and Workflows
GABAergic Synapse and Analog Targets
The following diagram illustrates a simplified GABAergic synapse, highlighting the distinct sites of action for different classes of conformationally restricted analogs.
Caption: Sites of action for Gabapentinoids (VGCC) and Baclofen (GABAB) at a GABAergic synapse.
Experimental Workflow: Radioligand Binding Assay
This flowchart outlines the key steps in determining the binding affinity of a test compound.
Caption: Step-by-step workflow for a competitive radioligand binding assay.
Conclusion and Future Directions
The study of conformationally restricted GABA analogs provides a compelling narrative of modern medicinal chemistry. It demonstrates how imposing structural constraints on a flexible neurotransmitter can unveil profound selectivity for different receptor subtypes and even uncover entirely new molecular targets, as exemplified by the gabapentinoids. This strategy has yielded therapies that are mainstays in the treatment of epilepsy, neuropathic pain, and spasticity. Future research will likely focus on developing analogs with even greater subtype selectivity, particularly for the diverse family of GABAA receptors, and exploring novel rigid scaffolds to improve properties like blood-brain barrier penetration and oral bioavailability. The principles learned from restricting GABA's conformation continue to be a powerful tool in the rational design of new CNS-acting therapeutics.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid hydrochloride
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond the bench. Proper disposal is not merely a regulatory hurdle; it is a cornerstone of a robust safety culture and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid hydrochloride (CAS No. 134234-04-1), ensuring the protection of personnel and the environment.
Hazard Assessment and Chemical Profile
Chemical Structure and Properties:
-
Molecular Formula: C₆H₁₀ClNO₂[2]
-
Molecular Weight: 163.6 g/mol [2]
-
Key Functional Groups: Amine, Carboxylic Acid, Hydrochloride Salt
The presence of these functional groups suggests that the compound is water-soluble and will exhibit acidic properties. The amine group also introduces the potential for it to act as a skin sensitizer.
Inferred Hazards from Analogous Compounds: Data from structurally similar chemicals provide critical insights into the potential hazards of this compound:
| Analogous Compound | CAS Number | Known Hazards |
| (1S,4R)-4-Aminocyclopent-2-enecarboxylic acid (Free Base) | 168471-40-7 | Harmful if swallowed (H302), May cause an allergic skin reaction (H317) |
| (1S,4R)-Methyl 4-aminocyclopent-2-enecarboxylate hydrochloride | 77745-25-6 | Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335)[3] |
| (1S,4R)-(4-Aminocyclopent-2-enyl)methanol hydrochloride | 168960-19-8 | May cause an allergic skin reaction (H317), Harmful to aquatic life with long lasting effects (H412)[4][5] |
Conclusion of Hazard Assessment: Based on this evidence, it is imperative to handle this compound as a hazardous chemical . It should be presumed to be a skin and eye irritant, a potential skin sensitizer, harmful if swallowed, and potentially harmful to the aquatic environment. Therefore, under no circumstances should this chemical be disposed of down the sanitary sewer.
Regulatory Framework: Adherence to EPA Guidelines
The disposal of this compound falls under the purview of the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA). For academic institutions, the regulations outlined in 40 CFR Part 262, Subpart K provide an alternative framework for managing hazardous waste generated in laboratories.[6] Key principles include:
-
Hazardous Waste Determination: A trained professional must determine if a chemical is a hazardous waste.[6][7]
-
Container Management: Waste must be accumulated in containers that are in good condition, compatible with the waste, and kept securely closed.[8][9]
-
Labeling: Containers must be clearly labeled with the words "Hazardous Waste," the chemical name, and an indication of the hazards.[10]
Disposal Workflow: A Step-by-Step Protocol
The following workflow provides a systematic approach to the safe disposal of this compound from the point of generation to final collection.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (1S,4R)-4-aminocyclopent-2-enecarboxylic acid hydrochloride
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized reagents like (1S,4R)-4-aminocyclopent-2-enecarboxylic acid hydrochloride, a novel cyclopentane GABA analogue, demands a thorough understanding of its potential hazards and the implementation of robust safety protocols.[1] This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Hazard Assessment and Risk Mitigation
This compound is a powdered solid. The primary routes of exposure are inhalation of dust particles, skin contact, and eye contact.[3][4][5] Ingestion is a less likely but still possible route of exposure in a laboratory setting.[6] The hydrochloride salt form suggests it is likely acidic and could be corrosive or irritating upon contact with mucous membranes.
Key Hazards Identified from Analogue Compounds:
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation [2][4][8][9]
This hazard profile dictates a multi-layered PPE strategy focused on preventing contact at all potential points of entry.
Core PPE Requirements: A Three-Tiered Defense
A robust safety plan integrates engineering controls, administrative controls, and finally, personal protective equipment. PPE should be considered the last line of defense, used in conjunction with a safe working environment.[10]
1. Engineering Controls: Your First Line of Defense
-
Chemical Fume Hood: All handling of the solid compound, especially weighing and preparing solutions, must be conducted in a properly functioning chemical fume hood.[11][12] This is the most critical step to mitigate inhalation risks by containing dust and aerosols at the source.
-
Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.[3][4][13]
2. Administrative Controls: Safe Work Practices
-
Standard Operating Procedures (SOPs): Develop and follow a detailed SOP for handling this chemical, including procedures for weighing, transferring, and spill cleanup.[12]
-
Access Restriction: Limit access to the areas where the chemical is being handled to trained personnel only.
-
Hygiene: Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3][4][7] Avoid eating, drinking, or smoking in the laboratory.[14]
3. Personal Protective Equipment (PPE): The Final Barrier
The following PPE is mandatory when handling this compound in its powdered form and in solution.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield.[9][10] | Protects against splashes and airborne dust, preventing serious eye irritation.[2][4][7][8][9] Standard safety glasses with side shields are insufficient.[10] |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves. | Provides a barrier against skin contact, which can cause irritation.[2][7][8] Gloves must be inspected before use and disposed of properly after handling.[3] |
| Body Protection | A fully fastened laboratory coat. | Protects skin and personal clothing from contamination with the chemical powder or solutions.[13][15] |
| Respiratory Protection | Generally not required if handled within a fume hood. | If a fume hood is not available or in the event of a large spill, a NIOSH-approved N95 or higher respirator is necessary to prevent respiratory tract irritation from dust inhalation.[10] |
Operational Plan: A Step-by-Step Guide to Safe Handling
The following workflow provides a procedural guide for safely handling the compound from receipt to use.
Caption: A step-by-step workflow for the safe handling of powdered chemical reagents.
Detailed Protocol:
-
Pre-Handling: Before any work begins, review all available safety information and ensure emergency equipment, such as eyewash stations and safety showers, are accessible.[7][13]
-
Donning PPE: Put on a lab coat, chemical safety goggles, and nitrile gloves.[11]
-
Weighing: Conduct all weighing and powder transfers inside a certified chemical fume hood to contain any dust.[11] Use a spatula for transfers to minimize dust generation.
-
Solution Preparation: When dissolving the solid, add the solvent to the vessel containing the powder slowly to avoid splashing.
-
Post-Handling: After use, decontaminate the work area. All disposable materials that have come into contact with the chemical, including gloves and weighing papers, must be treated as hazardous waste.[15]
-
Doffing PPE: Remove gloves using the proper technique to avoid skin contact, followed by the lab coat and goggles.[3] Wash hands immediately and thoroughly.
Disposal Plan: Ensuring Environmental and Personnel Safety
Improper disposal of chemical waste is a serious safety and environmental hazard.[16] this compound and its containers must be treated as hazardous waste.
Disposal Workflow:
Caption: Decision workflow for the compliant disposal of chemical waste.
Key Disposal Steps:
-
Waste Segregation: Do not mix this waste with other waste streams.[17] As a hydrochloride salt, it should be collected in a container designated for halogenated organic waste.[15]
-
Containerization: Use a clearly labeled, leak-proof container for all waste.[16][17] The label must include "Hazardous Waste," the full chemical name, and associated hazards.[15]
-
Storage: Store the sealed waste container in a designated and secure Satellite Accumulation Area away from incompatible materials.[12][17]
-
Disposal: Arrange for waste pickup through your institution's Environmental Health & Safety (EHS) department for disposal at a licensed hazardous waste facility.[17] Under no circumstances should this chemical be disposed of down the sink or in regular trash.[17]
By adhering to these rigorous safety and handling protocols, you can confidently work with this compound, ensuring the integrity of your research and the safety of your laboratory personnel.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

